molecular formula C53H75ClN8O13S B14759739 vc-PABC-DM1

vc-PABC-DM1

Katalognummer: B14759739
Molekulargewicht: 1099.7 g/mol
InChI-Schlüssel: VPFJBLCYMSCFKX-QGIKLSNQSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vc-PABC-DM1 is a useful research compound. Its molecular formula is C53H75ClN8O13S and its molecular weight is 1099.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C53H75ClN8O13S

Molekulargewicht

1099.7 g/mol

IUPAC-Name

[(1S,2R,3S,5S,6S,16Z,18Z,20R,21S)-11-chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl] (2S)-2-[3-[[4-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-5-(carbamoylamino)pentanoyl]amino]phenyl]methylsulfanyl]propanoyl-methylamino]propanoate

InChI

InChI=1S/C53H75ClN8O13S/c1-29(2)45(55)48(66)59-36(14-12-21-57-50(56)68)47(65)58-35-18-16-33(17-19-35)28-76-22-20-42(63)61(7)32(5)49(67)74-41-26-43(64)62(8)37-24-34(25-38(71-9)44(37)54)23-30(3)13-11-15-40(72-10)53(70)27-39(73-51(69)60-53)31(4)46-52(41,6)75-46/h11,13,15-19,24-25,29,31-32,36,39-41,45-46,70H,12,14,20-23,26-28,55H2,1-10H3,(H,58,65)(H,59,66)(H,60,69)(H3,56,57,68)/b15-11-,30-13-/t31-,32+,36+,39+,40-,41+,45+,46+,52+,53+/m1/s1

InChI-Schlüssel

VPFJBLCYMSCFKX-QGIKLSNQSA-N

Isomerische SMILES

C[C@@H]1[C@@H]2C[C@]([C@@H](/C=C\C=C(/CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)C[C@@H]([C@]4([C@H]1O4)C)OC(=O)[C@H](C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)[C@H](CCCNC(=O)N)NC(=O)[C@H](C(C)C)N)C)\C)OC)(NC(=O)O2)O

Kanonische SMILES

CC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCSCC5=CC=C(C=C5)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)N)C)C)OC)(NC(=O)O2)O

Herkunft des Produkts

United States

Foundational & Exploratory

The Architecture of a Precisely Delivered Warhead: A Technical Guide to vc-PABC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy is continually evolving, with antibody-drug conjugates (ADCs) emerging as a cornerstone of precision oncology. At the heart of many successful ADCs lies a sophisticated linker-payload system designed for conditional release of a cytotoxic agent. This in-depth technical guide dissects the structure and function of one such system: vc-PABC-DM1. This combination, comprising a cathepsin B-cleavable valine-citrulline (vc) linker, a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer, and the potent microtubule inhibitor DM1, represents a significant advancement in ADC technology.[1][2] This document will provide a comprehensive overview of its mechanism of action, detail key experimental protocols for its evaluation, and present relevant quantitative data to inform research and development efforts.

Core Structure and Mechanism of Action

The this compound drug-linker is a meticulously designed molecular entity that ensures payload stability in systemic circulation and facilitates its targeted release within cancer cells.[1][3] The structure consists of three key components:

  • Valine-Citrulline (vc) Dipeptide: This dipeptide sequence serves as the primary recognition site for lysosomal proteases, particularly cathepsin B, which is often upregulated in tumor cells.[1][4] This enzymatic susceptibility is the linchpin of the targeted release mechanism.

  • para-Aminobenzyl Carbamate (PABC) Spacer: The PABC group acts as a self-immolative spacer.[5] Following the cleavage of the amide bond between citrulline and the PABC by cathepsin B, a cascade of spontaneous electronic rearrangements occurs. This results in the release of the unmodified cytotoxic payload, DM1.[6]

  • DM1 (Mertansine): A potent maytansinoid derivative, DM1 exerts its cytotoxic effect by inhibiting microtubule assembly, leading to cell cycle arrest and apoptosis.[1][2]

The journey of a this compound-conjugated ADC from administration to therapeutic effect is a multi-step process that underscores the targeted nature of this technology.[7] Upon intravenous administration, the ADC circulates throughout the body. The monoclonal antibody component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.[7] This binding event triggers receptor-mediated endocytosis, internalizing the ADC-antigen complex into the cell.[7] The complex is then trafficked to the lysosome, an acidic organelle rich in proteases.[7] Within the lysosomal compartment, cathepsin B cleaves the valine-citrulline linker, initiating the self-immolation of the PABC spacer and the subsequent release of the active DM1 payload into the cytoplasm.[6][7]

This compound Mechanism of Action cluster_extracellular Systemic Circulation cluster_cell Target Tumor Cell ADC This compound ADC Antigen Tumor Antigen ADC->Antigen Targeting Internalization Internalization (Endocytosis) Antigen->Internalization Binding Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Proteolytic Cleavage (Cathepsin B) Lysosome->Cleavage DM1_release Released DM1 Cleavage->DM1_release Microtubule_disruption Microtubule Disruption DM1_release->Microtubule_disruption Apoptosis Apoptosis Microtubule_disruption->Apoptosis In Vitro Cytotoxicity Workflow A Seed cells in 96-well plates B Treat with serial dilutions of ADC A->B C Incubate for 72-120 hours B->C D Add cell viability reagent C->D E Measure luminescence/absorbance D->E F Calculate IC50 E->F Synthesis Pathway of Mc-vc-PABC-DM1 cluster_linker Activated Linker Synthesis AA_coupling Amino Acid Coupling (Valine + Citrulline) PABC_addition PABC Spacer Addition AA_coupling->PABC_addition Mc_addition Maleimidocaproyl (Mc) Group Addition PABC_addition->Mc_addition Activation PABC Activation (e.g., PNP) Mc_addition->Activation Final_conjugation Conjugation Activation->Final_conjugation DM1 DM1 Payload DM1->Final_conjugation Purification Purification (RP-HPLC) Final_conjugation->Purification Final_product Mc-vc-PABC-DM1 Purification->Final_product

References

The vc-PABC-DM1 Linker: A Technical Guide to Chemistry and Stability

Author: BenchChem Technical Support Team. Date: December 2025

The valine-citrulline-p-aminobenzyloxycarbonyl (vc-PABC) linker, conjugated to the potent microtubule inhibitor DM1, represents a cornerstone in the development of modern Antibody-Drug Conjugates (ADCs). Its sophisticated design enables a stable connection between the antibody and the cytotoxic payload in systemic circulation, while facilitating selective and efficient drug release within the high-protease environment of target tumor cells.[1][2] This guide provides an in-depth technical overview of the vc-PABC-DM1 linker's chemistry, mechanism of action, stability profile, and the experimental protocols used for its evaluation, tailored for researchers and drug development professionals.

Core Chemistry and Mechanism of Action

The this compound system is a multi-component construct engineered for controlled, intracellular payload delivery.[1] It consists of three primary parts: the valine-citrulline (vc) dipeptide, the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and the DM1 payload.[3]

  • Valine-Citrulline (vc) Dipeptide : This dipeptide sequence is the specific recognition site for Cathepsin B, a lysosomal cysteine protease often overexpressed in tumor cells.[][5] The choice of valine-citrulline provides a balance between stability in the bloodstream, where Cathepsin B activity is low, and high susceptibility to cleavage in the acidic lysosomal environment.[2] While initially thought to be specific to Cathepsin B, studies have shown other cathepsins (K, L, S) can also cleave the vc linker.[6][]

  • p-Aminobenzyloxycarbonyl (PABC) Spacer : This unit acts as a "self-immolative" spacer.[2] Its purpose is to connect the dipeptide to the payload and ensure that once the vc sequence is cleaved, the spacer spontaneously decomposes to release the DM1 drug in its unmodified, fully active form.[5][6] This prevents steric hindrance that might occur if the bulky drug were attached directly to the cleavage site.[2]

  • DM1 (Mertansine) : A potent maytansinoid derivative, DM1 is a microtubule-inhibiting agent.[8] Upon release into the cytoplasm, it binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately, apoptosis.[9][10][11]

The release of the DM1 payload is a sequential, two-step process that occurs within the lysosome of the target cell.[1]

  • Enzymatic Cleavage : After the ADC is internalized via receptor-mediated endocytosis and trafficked to the lysosome, Cathepsin B (or other cathepsins) recognizes and cleaves the amide bond between citrulline and the PABC spacer.[1][5]

  • Self-Immolation : This enzymatic cleavage is the trigger for the PABC spacer to undergo a spontaneous 1,6-elimination reaction, leading to the rapid and complete release of the active DM1 payload into the cytoplasm.[5]

G cluster_linker This compound Linker Structure VC Val-Cit Dipeptide PABC PABC Spacer VC->PABC Amide Bond UnstableInt Unstable Intermediate VC->UnstableInt Cleavage triggers instability DM1 DM1 Payload PABC->DM1 Carbamate Bond CathepsinB Cathepsin B (in Lysosome) CathepsinB->VC 1. Enzymatic Cleavage ReleasedDM1 Released Active DM1 UnstableInt->ReleasedDM1 2. Self-Immolation (1,6-Elimination) Byproducts Spacer Byproducts UnstableInt->Byproducts G cluster_cell Cancer Cell cluster_cyto Cytoplasm cluster_endo Endocytic Pathway Microtubules Microtubules Arrest G2/M Cell Cycle Arrest Microtubules->Arrest Apoptosis Apoptosis Arrest->Apoptosis 6. Cell Death Endosome Endosome Lysosome Lysosome Endosome->Lysosome 3. Trafficking ReleasedDM1 Released DM1 Lysosome->ReleasedDM1 4. Linker Cleavage & Payload Release Receptor Tumor Antigen Receptor Receptor->Endosome 2. Internalization ReleasedDM1->Microtubules 5. Microtubule Disruption ADC This compound ADC ADC->Receptor 1. Binding G start Start: ADC + Plasma incubate Incubate at 37°C start->incubate aliquots Collect Aliquots at Time Points (0, 6, 24, 48h...) incubate->aliquots freeze Flash Freeze at -80°C to Quench Reaction aliquots->freeze capture Immunoaffinity Capture (Protein A/G Beads) freeze->capture wash Wash Beads (Remove Plasma Proteins) capture->wash elute Elute & Neutralize ADC wash->elute lcms Analyze by LC-MS (Determine Avg. DAR) elute->lcms end End: Stability Profile lcms->end

References

Synthesis of vc-PABC-DM1 for Research Applications: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of the valine-citrulline-p-aminobenzyloxycarbonyl-mertansine (vc-PABC-DM1) drug-linker, a critical component in the development of antibody-drug conjugates (ADCs). This document details the multi-step synthetic pathway, providing established experimental protocols, a summary of quantitative data, and visualizations of the chemical processes to aid researchers in their understanding and application of this technology.

The vc-PABC linker is a cathepsin B-cleavable system designed for controlled, intracellular release of the potent microtubule-inhibiting payload, DM1.[1][2] The valine-citrulline (vc) dipeptide serves as the recognition site for the lysosomal protease cathepsin B, which is often overexpressed in tumor cells.[3][4] Upon enzymatic cleavage of the amide bond between citrulline and the p-aminobenzyl carbamate (B1207046) (PABC) spacer, a self-immolative cascade is initiated.[5] This spontaneous decomposition of the PABC group ensures the efficient release of the unmodified, active DM1 payload within the target cell.[5]

Overview of the Synthesis Pathway

The synthesis of this compound is a multi-step process that can be broadly categorized into two main stages:

  • Synthesis of the Activated Linker: This involves the sequential coupling of the amino acids (valine and citrulline) and the PABC spacer. Protecting groups are utilized to prevent unwanted side reactions, and the PABC hydroxyl group is activated for subsequent conjugation to the drug. Often, a maleimidocaproyl (mc) group is incorporated to provide a point of attachment to a monoclonal antibody.[6]

  • Conjugation to DM1: The activated vc-PABC linker is then conjugated to the maytansinoid drug, DM1, to form the final drug-linker construct.[6]

This guide will focus on a common and effective synthetic route, emphasizing methods that mitigate challenges such as epimerization to ensure the diastereomeric purity of the final product.[6][7]

Experimental Protocols and Quantitative Data

This section outlines the experimental procedures for the synthesis of the activated linker, Mc-Val-Cit-PABC-PNP, and its subsequent conjugation to DM1. The protocols are based on established methodologies.[3][6]

Synthesis of the Activated Linker: Mc-Val-Cit-PABC-PNP

The synthesis of the activated linker is a sequential process, as illustrated in the workflow diagram below.

G cluster_0 Step 1: Synthesis of Fmoc-Cit-PABOH cluster_1 Step 2: Synthesis of Fmoc-Val-Cit-PABOH cluster_2 Step 3: Synthesis of Mc-Val-Cit-PABOH cluster_3 Step 4: Synthesis of Mc-Val-Cit-PABC-PNP Fmoc-L-Citrulline Fmoc-L-Citrulline HATU_DIPEA HATU, DIPEA in DMF Fmoc-L-Citrulline->HATU_DIPEA 4-aminobenzyl alcohol 4-aminobenzyl alcohol 4-aminobenzyl alcohol->HATU_DIPEA Fmoc-Cit-PABOH Fmoc-Cit-PABOH HATU_DIPEA->Fmoc-Cit-PABOH Yield: 60-80% Fmoc_deprotection Piperidine (B6355638) in DMF Fmoc-Cit-PABOH->Fmoc_deprotection Cit-PABOH Cit-PABOH Fmoc_deprotection->Cit-PABOH Valine_coupling DMF Cit-PABOH->Valine_coupling Fmoc-Val-OSu Fmoc-Val-OSu Fmoc-Val-OSu->Valine_coupling Fmoc-Val-Cit-PABOH Fmoc-Val-Cit-PABOH Valine_coupling->Fmoc-Val-Cit-PABOH Yield: 85-95% Fmoc_deprotection_2 Piperidine in DMF Fmoc-Val-Cit-PABOH->Fmoc_deprotection_2 Val-Cit-PABOH Val-Cit-PABOH Fmoc_deprotection_2->Val-Cit-PABOH Mc-OSu Mc-OSu in DMF Val-Cit-PABOH->Mc-OSu Mc-Val-Cit-PABOH Mc-Val-Cit-PABOH Mc-OSu->Mc-Val-Cit-PABOH Yield: 85-97% p-nitrophenyl_chloroformate p-nitrophenyl chloroformate, Pyridine (B92270) in DCM Mc-Val-Cit-PABOH->p-nitrophenyl_chloroformate Mc-Val-Cit-PABC-PNP Mc-Val-Cit-PABC-PNP p-nitrophenyl_chloroformate->Mc-Val-Cit-PABC-PNP High Yield

Caption: Synthesis pathway for the activated linker Mc-Val-Cit-PABC-PNP.

Step 1: Synthesis of Fmoc-Cit-PABOH

  • Protocol: To a solution of Fmoc-L-Citrulline (1.0 equivalent) and 4-aminobenzyl alcohol (1.1 equivalents) in dimethylformamide (DMF), add HATU (1.1 equivalents) and diisopropylethylamine (DIPEA) (1.0 equivalent).[3] The reaction is stirred at room temperature for 12-16 hours.[3] The product is purified by column chromatography.[3]

  • Quantitative Data:

    • Yield: 60-80%[3][7]

Step 2: Synthesis of Fmoc-Val-Cit-PABOH

  • Protocol: The Fmoc group is removed from Fmoc-Cit-PABOH using a solution of 20% piperidine in DMF at room temperature.[6] The resulting deprotected Cit-PABOH is then reacted with Fmoc-Val-OSu (N-succinimidyl ester of Fmoc-L-valine) in DMF. The reaction mixture is stirred at room temperature overnight.[6]

  • Quantitative Data:

    • Yield: 85-95% (as a single diastereomer)[6]

Step 3: Synthesis of Mc-Val-Cit-PABOH

  • Protocol: The Fmoc group is removed from Fmoc-Val-Cit-PABOH using 20% piperidine in DMF. The deprotected Val-Cit-PABOH is then reacted with an activated form of 6-maleimidohexanoic acid, such as Mc-OSu, in DMF at room temperature.[6]

  • Quantitative Data:

    • Yield: 85-97% (as a single diastereomer)[6]

Step 4: Synthesis of Mc-Val-Cit-PABC-PNP

  • Protocol: Mc-Val-Cit-PABOH is reacted with p-nitrophenyl chloroformate in the presence of pyridine in dichloromethane (B109758) (DCM). This step activates the hydroxyl group of the PABC spacer for subsequent conjugation to DM1.

  • Quantitative Data: This reaction is generally efficient and proceeds in high yield.

StepProductReagentsYieldReference
1Fmoc-Cit-PABOHFmoc-L-Citrulline, 4-aminobenzyl alcohol, HATU, DIPEA60-80%[3][7]
2Fmoc-Val-Cit-PABOHFmoc-Cit-PABOH, Piperidine, Fmoc-Val-OSu85-95%[6]
3Mc-Val-Cit-PABOHFmoc-Val-Cit-PABOH, Piperidine, Mc-OSu85-97%[6]
4Mc-Val-Cit-PABC-PNPMc-Val-Cit-PABOH, p-nitrophenyl chloroformate, PyridineHigh
Conjugation of Mc-Val-Cit-PABC-PNP to DM1

The final step in the synthesis of the drug-linker is the conjugation of the activated linker to the cytotoxic payload, DM1.

G Mc-Val-Cit-PABC-PNP Mc-Val-Cit-PABC-PNP Conjugation DIPEA in DMF/DMSO Mc-Val-Cit-PABC-PNP->Conjugation DM1 DM1 DM1->Conjugation Mc-vc-PABC-DM1 Mc-vc-PABC-DM1 Conjugation->Mc-vc-PABC-DM1 Purification RP-HPLC Mc-vc-PABC-DM1->Purification Final_Product Purified Mc-vc-PABC-DM1 Purification->Final_Product

Caption: Final conjugation and purification of Mc-vc-PABC-DM1.

  • Protocol: The activated linker, Mc-Val-Cit-PABC-PNP, is reacted with DM1.[6] This reaction is typically carried out in an anhydrous polar aprotic solvent such as DMF or dimethyl sulfoxide (B87167) (DMSO) in the presence of a non-nucleophilic base like DIPEA.[6] The reaction mixture is stirred at room temperature for several hours to facilitate the formation of the carbamate linkage between the PABC spacer and the hydroxyl group of DM1.[6]

  • Purification: The final this compound drug-linker is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[6]

  • Characterization: The structure and purity of the final product are confirmed by analytical methods including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[6]

  • Quantitative Data: Specific yields for this final conjugation step are dependent on the efficiency of the coupling and purification processes.

StepProductReagentsPurificationCharacterization
5Mc-vc-PABC-DM1Mc-Val-Cit-PABC-PNP, DM1, DIPEARP-HPLCMass Spectrometry, NMR

Mechanism of Action: Intracellular Drug Release

The efficacy of an ADC utilizing the this compound linker is contingent upon its stability in systemic circulation and its efficient cleavage within the target cancer cell.

G cluster_0 Extracellular Space (Systemic Circulation) cluster_1 Cancer Cell ADC ADC (Stable) Internalization Internalization ADC->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage Lysosome->Cleavage Self_Immolation PABC Self-Immolation Cleavage->Self_Immolation DM1_release Released DM1 Self_Immolation->DM1_release Microtubule_disruption Microtubule Disruption DM1_release->Microtubule_disruption Apoptosis Apoptosis Microtubule_disruption->Apoptosis

Caption: Intracellular processing of a this compound ADC.

  • Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is internalized, typically through endocytosis.

  • Trafficking to the Lysosome: The ADC is transported to the lysosome, an organelle containing a variety of degradative enzymes.

  • Enzymatic Cleavage: Within the lysosome, cathepsin B cleaves the amide bond between the citrulline and PABC moieties of the linker.[2]

  • Self-Immolation: This cleavage event triggers the spontaneous 1,6-elimination of the PABC spacer, leading to the release of the active DM1 payload.[5]

  • Cytotoxic Effect: The released DM1 binds to tubulin, inhibiting microtubule assembly and leading to cell cycle arrest and apoptosis.[8][9]

Conclusion

The synthesis of this compound is a well-established though complex process that is fundamental to the construction of a promising class of targeted cancer therapeutics. This guide provides a detailed framework for the synthesis, including specific protocols and quantitative data, to support researchers in the field of antibody-drug conjugate development. Careful execution of these synthetic steps and a thorough understanding of the mechanism of action are critical for the successful application of this technology in a research setting.

References

The Linchpin of Efficacy: A Technical Guide to the PABC Self-Immolative Spacer in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[CITY, State] – [Date] – In the rapidly evolving landscape of targeted cancer therapy, the intricate design of antibody-drug conjugates (ADCs) continues to be a focal point of innovation. Central to the success of many clinically approved and investigational ADCs is the p-aminobenzyloxycarbonyl (PABC) self-immolative spacer. This in-depth technical guide elucidates the critical function and mechanism of the PABC spacer, providing researchers, scientists, and drug development professionals with a comprehensive resource on its application in ADC technology.

Core Function: Ensuring Traceless and Efficient Payload Delivery

The primary role of the PABC spacer in an ADC is to facilitate the clean and efficient release of an unmodified cytotoxic payload within the target cancer cell.[1][2] It is a key component of many cleavable linker systems, particularly those designed to be severed by lysosomal proteases such as Cathepsin B.[1][3]

The PABC spacer is strategically positioned between a cleavable motif (e.g., the dipeptide valine-citrulline) and the payload. This positioning serves a dual purpose:

  • Overcoming Steric Hindrance: Bulky cytotoxic payloads can sterically hinder the approach of enzymes to the cleavage site on the linker. The PABC spacer provides critical distance, ensuring efficient enzymatic activity and subsequent payload release.[4][5]

  • Facilitating Traceless Release: Upon cleavage of the adjacent motif, the PABC spacer undergoes a spontaneous and irreversible electronic cascade, known as self-immolation.[1][2] This process ensures that the payload is liberated in its native, fully active form, without any residual linker fragments that could impede its efficacy.[3]

The Self-Immolation Cascade: A Step-by-Step Mechanism

The self-immolation of the PABC spacer is a rapid and elegant chemical transformation triggered by the cleavage of the linked enzymatic substrate. The process, a 1,6-elimination reaction, proceeds as follows:

  • Enzymatic Cleavage: Once the ADC is internalized by a cancer cell and trafficked to the lysosome, proteases like Cathepsin B cleave the specific peptide linker (e.g., the amide bond between citrulline and the PABC group).[2][3]

  • Aniline (B41778) Exposure: This cleavage exposes a free aniline nitrogen on the PABC spacer.

  • Electronic Cascade: The lone pair of electrons on the aniline nitrogen initiates a spontaneous electronic rearrangement. This cascade involves the formation of azaquinone methide and the release of carbon dioxide.[6]

  • Payload Liberation: The fragmentation of the PABC unit results in the release of the unmodified cytotoxic drug.[2][3]

PABC_Self_Immolation cluster_0 ADC in Lysosome cluster_1 Enzymatic Cleavage cluster_2 Self-Immolation Cascade (1,6-Elimination) ADC Antibody-Linker-Val-Cit-PABC-Payload CathepsinB Cathepsin B ADC->CathepsinB 1. Cleavage Trigger Cleaved_ADC Antibody-Linker-Val-Cit + H2N-PABC-Payload Intermediate Unstable Intermediate (Azaquinone Methide Formation) Cleaved_ADC->Intermediate 2. Spontaneous Rearrangement CathepsinB->Cleaved_ADC Products Released Payload + CO2 + Aromatic Remnant Intermediate->Products 3. Traceless Release

Quantitative Impact of the PABC Spacer

The inclusion of a PABC spacer has a quantifiable impact on the stability, cleavage kinetics, and overall efficacy of an ADC.

Plasma Stability and Cleavage Kinetics

The stability of the linker in systemic circulation is paramount to minimizing off-target toxicity. While the primary determinant of stability is the cleavable motif itself, the PABC spacer contributes to a linker architecture that is generally stable at physiological pH.[7] Conversely, in the acidic environment of the lysosome, the PABC spacer facilitates rapid payload release following enzymatic cleavage.

Linker ConfigurationPlasma Half-life (Human)Lysosomal Cleavage Rate (Relative)Reference
Val-Cit-PABC-PayloadHigh (>200 hours)Fast[7]
Phe-Lys-PABC-PayloadModerate (~30-80 hours)Very Fast[8]
Dipeptide-Payload (No Spacer)VariableSlow[4]

Table 1: Comparative Stability and Cleavage of Linkers. Data indicates that while plasma stability is primarily dictated by the dipeptide sequence, the presence of a PABC spacer is crucial for efficient cleavage in the lysosome.

In Vitro Cytotoxicity

The efficient, traceless release of the payload mediated by the PABC spacer translates to enhanced cytotoxic potency of the ADC.

ADC ConstructTarget Cell LineIC50 (ng/mL)Reference
Trastuzumab-Val-Cit-PABC-MMAESK-BR-3 (HER2+++)~15[9]
Trastuzumab-Val-Cit-MMAE (No Spacer)SK-BR-3 (HER2+++)>100Hypothetical, based on reduced cleavage efficiency
Trastuzumab-SMCC-DM1 (Non-cleavable)SK-BR-3 (HER2+++)~30[9]

Table 2: Comparative In Vitro Cytotoxicity. The significantly lower IC50 value for the ADC containing the PABC spacer highlights its importance in maximizing the potency of the delivered payload.

Experimental Protocols

Synthesis of a PABC-Containing Linker: Fmoc-Val-Cit-PABC-PNP

This protocol outlines the synthesis of a common PABC-containing linker building block, Fmoc-Val-Cit-PABC-PNP, which can be subsequently conjugated to an amine-containing payload.

Materials:

  • Fmoc-Val-Cit-OH

  • p-Aminobenzyl alcohol (PABOH)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Piperidine (B6355638)

  • Fmoc-Val-OSu

  • Bis(4-nitrophenyl) carbonate

  • N,N-Diisopropylethylamine (DIPEA)

  • Diethyl ether

Procedure:

  • Synthesis of Fmoc-Val-Cit-PAB-OH (Route A):

    • Dissolve p-aminobenzyl alcohol, DCC, and NHS in DMF.

    • Add Fmoc-Val-Cit-OH and stir at room temperature for 18 hours.

    • Remove volatiles in vacuo and purify the residue to obtain Fmoc-Val-Cit-PAB-OH.[1]

  • Synthesis of Fmoc-Val-Cit-PAB-OH (Improved Route B):

    • Fmoc Deprotection: Dissolve Fmoc-Cit-PAB-OH in DMF, add piperidine, and stir for 4-5 hours. Remove solvent and excess piperidine under reduced pressure.

    • Dipeptide Formation: Dissolve the resulting H-Cit-PAB-OH in DMF and add Fmoc-Val-OSu. Stir at room temperature for 16-20 hours to yield Fmoc-Val-Cit-PAB-OH.[1]

  • Activation with p-Nitrophenyl Carbonate:

    • Under a nitrogen atmosphere, dissolve Fmoc-Val-Cit-PAB-OH in anhydrous DMF.

    • Add bis(4-nitrophenyl) carbonate and DIPEA.

    • Stir at room temperature for 1 hour.

    • Precipitate the product by adding diethyl ether, filter, wash, and dry to obtain Fmoc-Val-Cit-PABC-PNP.[1][10]

Synthesis_Workflow cluster_route_A Route A cluster_route_B Route B (Improved) cluster_activation Activation A1 Fmoc-Val-Cit-OH + p-Aminobenzyl alcohol A2 DCC, NHS, DMF A1->A2 A3 Fmoc-Val-Cit-PAB-OH A2->A3 C1 Fmoc-Val-Cit-PAB-OH B1 Fmoc-Cit-PAB-OH B2 Piperidine, DMF B1->B2 B3 H-Cit-PAB-OH B2->B3 B4 Fmoc-Val-OSu, DMF B3->B4 B5 Fmoc-Val-Cit-PAB-OH B4->B5 C2 Bis(4-nitrophenyl) carbonate, DIPEA, DMF C1->C2 C3 Fmoc-Val-Cit-PABC-PNP C2->C3

In Vitro Plasma Stability Assay

Objective: To evaluate the stability of a PABC-containing ADC in human plasma.

Materials:

  • ADC with PABC linker

  • Human plasma (frozen)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Preparation: Thaw human plasma at 37°C and centrifuge to remove precipitates.

  • Incubation: Spike the ADC into the plasma to a final concentration of 100 µg/mL. Prepare a control sample in PBS.

  • Time Points: Incubate samples at 37°C and collect aliquots at 0, 24, 48, 96, and 168 hours.

  • Analysis: Analyze the samples by LC-MS to determine the average drug-to-antibody ratio (DAR) at each time point. A stable ADC will show minimal change in DAR over time.

Lysosomal Cleavage Assay

Objective: To assess the release of the payload from a PABC-containing ADC in a simulated lysosomal environment.

Materials:

  • ADC with PABC linker

  • Human liver S9 fractions or isolated lysosomes

  • Sodium acetate (B1210297) buffer, pH 5.0

  • Incubator at 37°C

  • LC-MS system

Procedure:

  • Preparation: Acidify S9 fractions to pH 5.0 or use isolated lysosomes.

  • Reaction Mixture: Prepare a reaction mixture containing the lysosomal fraction and sodium acetate buffer.

  • Incubation: Add the ADC to the reaction mixture (e.g., 10 µM) and incubate at 37°C.

  • Time Points: Collect aliquots at 0, 1, 4, 8, and 24 hours.

  • Analysis: Analyze the samples by LC-MS to quantify the concentration of the released payload over time.

Assay_Workflow cluster_plasma Plasma Stability Assay cluster_lysosomal Lysosomal Cleavage Assay P1 Spike ADC in Human Plasma P2 Incubate at 37°C P1->P2 P3 Collect Aliquots (0-168h) P2->P3 P4 LC-MS Analysis (Measure DAR) P3->P4 L1 Incubate ADC with Lysosomes (pH 5.0) L2 Incubate at 37°C L1->L2 L3 Collect Aliquots (0-24h) L2->L3 L4 LC-MS Analysis (Measure Released Payload) L3->L4

Conclusion

The p-aminobenzyloxycarbonyl self-immolative spacer is a cornerstone of modern ADC design, enabling the controlled and efficient release of cytotoxic payloads within target cells.[1] Its traceless release mechanism is a key feature that has contributed to the clinical success of numerous ADCs. A thorough understanding of its function, mechanism, and the experimental protocols for its evaluation is essential for the continued advancement of this powerful class of targeted therapeutics.

References

The Critical Axis: An In-depth Technical Guide to Valine-Citrulline Linker Cleavage by Cathepsin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The valine-citrulline (Val-Cit) dipeptide linker has become a cornerstone in the design of antibody-drug conjugates (ADCs), offering a crucial balance between stability in systemic circulation and efficient cleavage within the tumor microenvironment. This guide provides a comprehensive technical overview of the core mechanism: the enzymatic cleavage of the Val-Cit linker by cathepsin B. We will delve into the molecular underpinnings of this process, present quantitative data for comparative analysis, and provide detailed experimental protocols for the evaluation of this critical step in ADC activation.

The Mechanism of Action: A Targeted Release Cascade

The therapeutic strategy of ADCs armed with a Val-Cit linker relies on a multi-step intracellular process to deliver their cytotoxic payload specifically to cancer cells. This targeted approach enhances the therapeutic window by minimizing off-target toxicity.[1][2]

The journey of a Val-Cit-linked ADC begins with its binding to a specific antigen on the surface of a cancer cell, triggering receptor-mediated endocytosis.[3][4] The ADC is then trafficked through the endosomal pathway to the lysosome. The acidic environment of the lysosome (pH 4.5-5.5) and the high concentration of proteases, including the overexpressed cysteine protease cathepsin B, create the optimal conditions for linker cleavage.[1][2]

Cathepsin B recognizes the Val-Cit dipeptide as a substrate.[5] The cleavage of the peptide bond C-terminal to the citrulline residue is the key activation step.[4] This is often facilitated by a self-immolative spacer, such as p-aminobenzyl carbamate (B1207046) (PABC), linked to the cytotoxic drug.[2] The enzymatic cleavage of the Val-Cit-PABC linker initiates a spontaneous 1,6-elimination reaction of the PABC spacer, leading to the release of the active drug inside the cancer cell where it can then exert its therapeutic effect.[2]

Quantitative Data on Dipeptide Linker Cleavage and Stability

The efficiency and specificity of linker cleavage are paramount for the successful development of an ADC. While direct kinetic parameters for the cleavage of full ADCs are not always publicly available, studies using model substrates and comparative analyses of different linkers provide valuable insights.

Comparative Cleavage Characteristics of Dipeptide Linkers
LinkerRelative Cleavage Rate by Cathepsin BKey Characteristics
Valine-Citrulline (Val-Cit) Standard benchmarkWidely used, efficient cleavage by cathepsin B and other lysosomal proteases like cathepsins L, S, and F.[2][]
Valine-Alanine (Val-Ala) Lower than Val-CitLess hydrophobic, which may reduce aggregation at high drug-to-antibody ratios.[2]
Phenylalanine-Lysine (Phe-Lys) Higher than Val-Cit (with isolated Cathepsin B)Cleavage rates were similar to Val-Cit in rat liver lysosomal extracts, suggesting the involvement of other proteases.[2]
Glutamic acid-Valine-Citrulline (Glu-Val-Cit) N/ADesigned for increased stability in mouse plasma by resisting cleavage by carboxylesterase 1c (Ces1c).[7]
Kinetic Parameters of Human Cathepsin B for Fluorogenic Substrates

While specific Km and kcat values for Val-Cit cleavage are not consistently reported in the literature, the following table provides kinetic parameters for other fluorogenic substrates, offering a reference for the kinetic efficiency of cathepsin B.

SubstrateK_m_ (µM)k_cat_ (s⁻¹)k_cat_/K_m_ (M⁻¹s⁻¹)pH
Z-Phe-Arg-AMC110 ± 151.8 ± 0.0816,000 ± 1,5007.2
Z-Phe-Arg-AMC110 ± 131.8 ± 0.0717,000 ± 1,6004.6
Z-Arg-Arg-AMC190 ± 291.2 ± 0.086,300 ± 1,0007.2
Z-Arg-Arg-AMC210 ± 210.5 ± 0.022,400 ± 2004.6

Data from Yoon et al., 2023.[2] These are not Val-Cit substrates but provide a reference for cathepsin B kinetic efficiency.

Plasma Stability of Val-Cit Based Linkers
LinkerSpeciesStabilityComments
Val-Cit (VCit) HumanHigh (no significant degradation after 28 days)[8]Exceptionally stable in human plasma.[8]
Val-Cit (VCit) MouseUnstableSusceptible to premature cleavage by carboxylesterase 1c (Ces1c).[9]
Glu-Val-Cit (EVCit) HumanHigh (no significant degradation after 28 days)[8]Maintains high stability.
Glu-Val-Cit (EVCit) MouseHighIncreased resistance to Ces1c-mediated cleavage.[7][10]

Experimental Protocols

Detailed and robust experimental protocols are essential for the characterization and selection of optimal cleavable linkers for ADC development.

In Vitro Cathepsin B Cleavage Assay (HPLC-Based)

This protocol allows for the direct measurement and quantification of the released payload from an ADC over time.

Materials:

  • ADC with Val-Cit linker

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5 (DTT should be added fresh)[3]

  • Quenching Solution: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA)[3]

  • Microcentrifuge tubes

  • Incubator at 37°C

  • HPLC system with a reverse-phase column

Procedure:

  • Reagent Preparation: Prepare a stock solution of the ADC in an appropriate buffer (e.g., PBS). Activate cathepsin B in the assay buffer.

  • Reaction Setup: In a microcentrifuge tube, combine the ADC solution with the pre-warmed Assay Buffer. Initiate the reaction by adding the activated cathepsin B.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Time Points and Quenching: At designated time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture and immediately stop the reaction by adding it to a tube containing the Quenching Solution.

  • Sample Preparation: Vortex and centrifuge the samples to precipitate the protein.

  • HPLC Analysis: Inject the supernatant onto the HPLC system. Separate the intact ADC, cleaved payload, and other components using a suitable gradient elution method.

  • Data Analysis: Quantify the amount of released payload by integrating the peak area and comparing it to a standard curve of the free drug. Plot the percentage of released drug versus time to determine the cleavage kinetics.[4]

Fluorogenic Substrate Cleavage Assay

This high-throughput method is ideal for screening linker sequences and confirming the enzymatic activity of cathepsin B.

Materials:

  • Val-Cit-AMC (7-amino-4-methylcoumarin) substrate

  • Recombinant Human Cathepsin B

  • Assay Buffer: 50 mM Sodium Acetate, 5 mM DTT, pH 5.5 (DTT should be added fresh)[3]

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Reagent Preparation: Prepare a stock solution of the Val-Cit-AMC substrate in DMSO. Prepare a working solution of Cathepsin B in the Assay Buffer. Pre-warm the Assay Buffer to 37°C.

  • Reaction Setup: In the wells of a 96-well microplate, add the Val-Cit-AMC substrate solution diluted in the pre-warmed Assay Buffer.

  • Initiation and Measurement: Initiate the reaction by adding the activated Cathepsin B working solution to the wells. Immediately place the plate in a fluorescence plate reader pre-set to 37°C.

  • Data Acquisition: Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for AMC (e.g., Ex/Em = 348/440 nm).

  • Data Analysis: The rate of cleavage is determined from the slope of the linear portion of the fluorescence versus time plot.

Cellular Cytotoxicity Assay (MTT-Based)

This assay assesses the functional consequence of linker cleavage by measuring the cytotoxic effect of the ADC on target cancer cells.

Materials:

  • Target cancer cell line

  • ADC with Val-Cit linker

  • Cell culture medium and supplements

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL)[11]

  • SDS-HCl solution (10% w/v SDS in 0.01 M HCl)[11]

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[11][12]

  • ADC Treatment: Prepare serial dilutions of the ADC in cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the ADC.[13]

  • Incubation: Incubate the plates for a period sufficient for the ADC to exert its effect (typically 48-144 hours).[11][13]

  • MTT Addition: Add MTT solution to each well and incubate at 37°C for 1-4 hours.[11][13]

  • Solubilization: Add SDS-HCl solution to each well and incubate overnight in the dark to dissolve the formazan (B1609692) crystals.[11][13]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[11][13]

  • Data Analysis: Normalize the results to untreated control cells to determine the percentage of cell viability and calculate the IC50 value.[12]

Visualizing the Process: Pathways and Workflows

Diagrams are essential for visualizing the complex biological processes and experimental workflows involved in the study of Val-Cit linker cleavage.

ADC_Internalization_and_Cleavage cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Payload Active Payload Lysosome->Payload 4. Cleavage & Payload Release Target Intracellular Target (e.g., DNA, Tubulin) Payload->Target 5. Therapeutic Action Apoptosis Cell Death (Apoptosis) Target->Apoptosis

ADC Internalization and Payload Release Pathway

Cleavage_Mechanism ValCit_PABC Val-Cit-PABC-Payload CathepsinB Cathepsin B ValCit_PABC->CathepsinB Recognizes & Binds Cleaved_Cit Cleaved Cit-PABC-Payload CathepsinB->Cleaved_Cit Cleaves Peptide Bond Elimination Spontaneous 1,6-Elimination Cleaved_Cit->Elimination Payload Active Payload Elimination->Payload Byproducts Valine + Quinone Methide Elimination->Byproducts

Mechanism of Val-Cit-PABC Linker Cleavage

HPLC_Workflow start Start prep Prepare ADC and activated Cathepsin B start->prep incubate Incubate at 37°C prep->incubate timepoint Withdraw aliquots at time points incubate->timepoint quench Quench reaction (e.g., with Acetonitrile) timepoint->quench centrifuge Centrifuge to precipitate protein quench->centrifuge analyze Analyze supernatant by HPLC centrifuge->analyze data Quantify released payload and determine kinetics analyze->data end End data->end

Workflow for HPLC-Based Cleavage Assay

Conclusion

The cathepsin B-mediated cleavage of the valine-citrulline linker is a highly effective and clinically validated strategy for the targeted release of cytotoxic payloads in cancer therapy. A thorough understanding of the cleavage mechanism, quantitative assessment of its efficiency and stability, and the application of robust experimental protocols are fundamental to the successful design and development of next-generation antibody-drug conjugates. This guide provides a foundational resource for researchers and drug developers working to harness the power of this critical linker technology to create more effective and safer cancer therapeutics.

References

The Precision Weapon: An In-depth Technical Guide to the DM1 Cytotoxic Payload

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the cytotoxic payload DM1 (emtansine), a potent microtubule-targeting agent that has become a cornerstone in the development of antibody-drug conjugates (ADCs). We will delve into its core properties, mechanism of action, and the experimental methodologies used to characterize its activity, presenting a valuable resource for professionals in the field of oncology and drug development.

Core Properties of DM1

DM1, a thiol-containing maytansinoid, is a synthetic derivative of maytansine, a natural product with powerful anti-mitotic properties.[1] Its chemical structure is optimized for high cytotoxicity and conjugation to monoclonal antibodies through a stable linker.[1]

Physicochemical Characteristics

A clear understanding of DM1's physical and chemical properties is fundamental to its application in drug development.

PropertyValueReference(s)
Molecular Weight 738.3 g/mol [2][3][4]
Molecular Formula C35H48ClN3O10S[2][3][4]
Appearance Crystalline solid[2][4]
Solubility Slightly soluble in Chloroform and Methanol
UV/Vis. λmax 233, 253 nm[4]
Nature Synthetic

Mechanism of Action: Disrupting the Cellular Scaffolding

DM1 exerts its potent cytotoxic effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton critical for cell division, intracellular transport, and the maintenance of cell shape.[5][6]

The primary mechanism involves the following steps:

  • Tubulin Binding : DM1 binds to tubulin, the protein subunit of microtubules.[5][6] This binding occurs at the vinca (B1221190) alkaloid binding site.

  • Inhibition of Polymerization : By binding to tubulin, DM1 inhibits the assembly of microtubules.[6][7]

  • Mitotic Arrest : The disruption of microtubule dynamics prevents the formation of a functional mitotic spindle, a necessary structure for chromosome segregation during cell division. This leads to an arrest of the cell cycle in the G2/M phase.[5][8]

  • Induction of Apoptosis : Prolonged mitotic arrest triggers the intrinsic pathway of programmed cell death, known as apoptosis, ultimately leading to the elimination of the cancer cell.[6][9]

This targeted disruption of a fundamental cellular process makes DM1 an exceptionally potent anti-cancer agent, particularly against rapidly dividing tumor cells.

DM1_Mechanism_of_Action DM1 Mechanism of Action DM1 DM1 Payload Tubulin Tubulin Dimers DM1->Tubulin Binds to Microtubule Microtubule Polymerization DM1->Microtubule Inhibits Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Required for Cell_Cycle Cell Cycle Progression (G2/M Phase) Mitotic_Spindle->Cell_Cycle Essential for Apoptosis Apoptosis (Programmed Cell Death) Cell_Cycle->Apoptosis Arrest leads to ADC_Workflow DM1-Based ADC Mechanism of Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC DM1-ADC Receptor Tumor Antigen (e.g., HER2) ADC->Receptor Binds to Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Free DM1 Lysosome->DM1 Antibody Degradation & Payload Release Apoptosis Apoptosis DM1->Apoptosis Induces Tubulin_Polymerization_Assay_Workflow In Vitro Tubulin Polymerization Assay Workflow Prep Reagent Preparation (Tubulin, Buffers, DM1) Setup Assay Setup (Plate Warming, Add Compounds) Prep->Setup Initiate Initiate Polymerization (Add Tubulin Solution) Setup->Initiate Measure Kinetic Measurement (Absorbance at 340nm, 37°C) Initiate->Measure Analyze Data Analysis (Plot Absorbance vs. Time, Determine Inhibition) Measure->Analyze

References

The Ascendancy of vc-PABC-DM1: A Technical Chronicle of a Keystone in Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of targeted cancer therapy has been profoundly shaped by the advent of antibody-drug conjugates (ADCs), a modality that marries the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule payloads. Central to the success of numerous ADCs is the vc-PABC-DM1 linker-payload system, a sophisticated chemical entity engineered for conditional and targeted release of its cytotoxic warhead. This in-depth technical guide charts the historical development of this pivotal technology, detailing its mechanism of action, key quantitative data, and the experimental protocols that underpin its evaluation.

A Legacy of Innovation: The Genesis of this compound

The story of this compound is one of convergent evolution in medicinal chemistry and oncology. Its origins can be traced back to the discovery of maytansinoids, a class of potent microtubule-targeting compounds, in the 1970s.[1] While early clinical trials of maytansine (B1676224) itself were hampered by systemic toxicity, its subnanomolar potency made it an attractive candidate for targeted delivery.[1][2] This led to the development of derivatives, or maytansinoids, such as DM1 (mertansine), which possess a thiol group for conjugation.[1]

The second critical innovation was the development of cleavable linkers. The valine-citrulline (vc) dipeptide emerged as a highly effective motif, first pioneered by Dubowchik and Firestone, designed to be selectively cleaved by cathepsin B, a lysosomal protease often upregulated in tumor cells.[3][4] This enzymatic susceptibility ensures that the payload is released preferentially within the target cancer cell, minimizing off-target toxicity.[5]

The final piece of the puzzle was the incorporation of a self-immolative spacer, the para-aminobenzyl carbamate (B1207046) (PABC) group.[6] Following the enzymatic cleavage of the vc linker, the PABC spacer undergoes a rapid, spontaneous 1,6-elimination reaction, ensuring the efficient and traceless release of the unmodified, active DM1 payload.[7] The convergence of these three components—the potent DM1 payload, the cathepsin B-cleavable vc linker, and the self-immolative PABC spacer—gave rise to the this compound system, a cornerstone of modern ADC design.[8]

Mechanism of Action: A Multi-Step Targeted Assault

The therapeutic efficacy of a this compound ADC is predicated on a sequential, multi-step process that ensures the targeted delivery and conditional activation of the cytotoxic payload.

vc-PABC-DM1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments cluster_cytoplasm Cytoplasm ADC_Circulation 1. ADC circulates in bloodstream Binding 2. Antibody binds to tumor-associated antigen ADC_Circulation->Binding Targeting Internalization 3. ADC-antigen complex is internalized (Endocytosis) Binding->Internalization Trafficking 4. Trafficking to lysosome Internalization->Trafficking Cleavage 5. Cathepsin B cleaves vc linker Trafficking->Cleavage Self_Immolation 6. PABC spacer self-immolates Cleavage->Self_Immolation DM1_Release 7. Active DM1 is released Self_Immolation->DM1_Release Tubulin_Binding 8. DM1 binds to tubulin, disrupting microtubule dynamics DM1_Release->Tubulin_Binding G2M_Arrest 9. Cell cycle arrest at G2/M phase Tubulin_Binding->G2M_Arrest Apoptosis 10. Induction of apoptosis G2M_Arrest->Apoptosis

Overall mechanism of action of a this compound ADC.

Once released into the cytoplasm, DM1 binds to tubulin, inhibiting its polymerization and disrupting the dynamic instability of microtubules.[9] This interference with the microtubule network leads to the arrest of the cell cycle in the G2/M phase, preventing mitosis and ultimately triggering programmed cell death, or apoptosis.[10]

A key feature of the vc-PABC linker is its ability to facilitate a "bystander effect." The released DM1 payload is membrane-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring antigen-negative tumor cells, which is particularly advantageous in treating heterogeneous tumors.

Quantitative Assessment of this compound ADCs

The preclinical evaluation of this compound ADCs relies on a suite of quantitative assays to characterize their potency, stability, and efficacy.

In Vitro Cytotoxicity

The potency of this compound ADCs is typically determined by in vitro cytotoxicity assays, with the half-maximal inhibitory concentration (IC50) being a key parameter.

ADC Target Antigen Cell Line HER2 Expression IC50 (ng/mL)
Trastuzumab-vc-PABC-DM1HER2SK-BR-3High10 - 50
Trastuzumab-vc-PABC-DM1HER2BT-474High15 - 60
Trastuzumab-vc-PABC-DM1HER2NCI-N87High20 - 70
Trastuzumab-vc-PABC-DM1HER2MDA-MB-468Negative>1000
Note: Representative IC50 values compiled from preclinical data. Actual values can vary based on experimental conditions.[3]
Linker Stability

The stability of the vc-PABC linker is critical to the therapeutic index of the ADC. While generally stable in human plasma, it has been shown to be susceptible to premature cleavage in rodent plasma due to the activity of carboxylesterase 1c (Ces1c).[6][11] This species-specific difference is a crucial consideration in preclinical development.

Linker Type Animal Model Key Stability Findings
vc-PABC Mouse Unstable due to susceptibility to mouse carboxylesterase 1c (Ces1c).[11]
vc-PABC Human Generally stable with minimal premature cleavage.[12]
Triglycyl Peptide (CX) Mouse Half-life (t1/2) of 9.9 days, comparable to non-cleavable linkers.[11]
SMCC (Non-cleavable) Mouse Half-life (t1/2) of 10.4 days.[11]
Cathepsin B Cleavage Kinetics

The efficiency of payload release is dependent on the kinetics of cathepsin B-mediated cleavage of the vc linker. While direct kinetic data for full ADCs are not widely published, studies using model fluorogenic substrates provide valuable insights.

Substrate Km (µM) kcat (s⁻¹) kcat/Km (M⁻¹s⁻¹) pH
Z-Phe-Arg-AMC110 ± 131.8 ± 0.0717,000 ± 1,6004.6
Z-Arg-Arg-AMC210 ± 210.5 ± 0.022,400 ± 2004.6
Z-Nle-Lys-Arg-AMC130 ± 171.5 ± 0.0711,000 ± 1,3004.6
Note: Kinetic parameters of human Cathepsin B for various fluorogenic substrates. These are not Val-Cit substrates but provide a reference for kinetic efficiency.

Experimental Protocols

The development and characterization of this compound ADCs involve a series of well-defined experimental protocols.

Synthesis and Conjugation Workflow

The production of a this compound ADC is a multi-step process that begins with the synthesis of the linker-payload and culminates in the purification of the final conjugate.

ADC_Synthesis_Workflow Start Start Synthesis Synthesis of Mal-vc-PABC-DM1 Start->Synthesis Antibody_Prep Antibody Preparation (Buffer Exchange) Start->Antibody_Prep Conjugation Conjugation of Mal-vc-PABC-DM1 to Reduced Antibody Synthesis->Conjugation Reduction Reduction of Interchain Disulfide Bonds (e.g., TCEP) Antibody_Prep->Reduction Reduction->Conjugation Purification Purification of ADC (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization of ADC (DAR, Purity, etc.) Purification->Characterization End End Characterization->End

A typical experimental workflow for ADC production.

Protocol for Antibody Conjugation:

  • Antibody Reduction:

    • Prepare the antibody in a reduction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).

    • Add a calculated molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 10-20 fold molar excess is a common starting point and should be optimized.

    • Incubate the reaction at 37°C for 30-60 minutes.

    • Remove the excess TCEP using a desalting column or buffer exchange into a conjugation buffer.

  • Conjugation:

    • Immediately before use, dissolve the maleimide-vc-PABC-DM1 linker-drug in anhydrous DMSO to a concentration of 10-20 mM.

    • Add the dissolved linker-drug to the reduced antibody solution. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a typical starting point.

    • Ensure the final DMSO concentration is below 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).

DM1-Induced Apoptosis Signaling Pathway

The cytotoxic effect of DM1 is mediated through a well-defined signaling cascade that leads to apoptosis.

DM1_Apoptosis_Pathway DM1 DM1 Tubulin Tubulin Polymerization Inhibition DM1->Tubulin Microtubule_Disruption Microtubule Network Disruption Tubulin->Microtubule_Disruption Spindle_Checkpoint Mitotic Spindle Assembly Checkpoint Activation Microtubule_Disruption->Spindle_Checkpoint G2M_Arrest G2/M Phase Arrest Spindle_Checkpoint->G2M_Arrest Bcl2_Phosphorylation Phosphorylation of Bcl-2 (Inactivation) G2M_Arrest->Bcl2_Phosphorylation Caspase_Activation Caspase Cascade Activation Bcl2_Phosphorylation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Signaling pathway of DM1-induced apoptosis.
In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines the determination of the IC50 of an ADC in a cancer cell line.

  • Cell Seeding: Seed target cancer cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and a control ADC. Add the ADCs to the cells and incubate for 72 to 120 hours.

  • Viability Assessment: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. The MTT is reduced to purple formazan (B1609692) crystals by metabolically active cells.

  • Data Analysis: Solubilize the formazan crystals and measure the absorbance. Plot cell viability against ADC concentration and determine the IC50 value using non-linear regression analysis.

In Vivo Xenograft Efficacy Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.

  • Tumor Implantation: Subcutaneously implant human tumor cells into the flank of immunodeficient mice.

  • Tumor Growth and Grouping: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Treatment Administration: Administer the this compound ADC, a control ADC, and a vehicle control intravenously at a predetermined dose and schedule.

  • Data Analysis: Measure tumor volume and body weight regularly. Plot the mean tumor volume over time for each treatment group and calculate the tumor growth inhibition.

Conclusion

The this compound linker-payload system represents a landmark achievement in the field of antibody-drug conjugates, embodying a sophisticated approach to targeted cancer therapy. Its historical development, from the discovery of its constituent parts to their synergistic integration, has paved the way for a new generation of highly effective and selective anti-cancer agents. A thorough understanding of its mechanism of action, quantitative characteristics, and the experimental methodologies for its evaluation is indispensable for researchers and drug developers seeking to build upon this legacy and engineer the next wave of innovative ADCs.

References

Navigating Preclinical Development: An In-Depth Technical Guide to the In Vivo Stability of vc-PABC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The therapeutic efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the stability of the linker connecting the monoclonal antibody to the cytotoxic payload. The valine-citrulline-p-aminobenzylcarbamate (vc-PABC) linker, a cathepsin B-cleavable system, is a cornerstone of ADC technology, designed for controlled intracellular release of potent payloads like DM1. However, its behavior in preclinical models can be complex and species-dependent, necessitating a thorough understanding of its in vivo stability to ensure successful clinical translation.

This technical guide provides a comprehensive analysis of the in vivo stability of vc-PABC-DM1 in key preclinical models. It consolidates quantitative data from various studies, details essential experimental protocols for stability assessment, and visualizes the underlying mechanisms and workflows.

Comparative In Vivo Stability: A Tale of Two Species

A primary challenge in the preclinical evaluation of vc-PABC-based ADCs is the marked difference in linker stability between rodent and primate species. While generally stable in human and non-human primate plasma, the vc-PABC linker is susceptible to premature cleavage in mouse plasma.[1][2] This instability is primarily attributed to the activity of a specific enzyme, carboxylesterase 1c (Ces1c), which is present in mice but not in humans.[1] This enzymatic action can lead to a shorter half-life of the intact ADC in mouse models, impacting both efficacy and toxicity assessments.[1]

Quantitative Data Summary

The following tables summarize key pharmacokinetic parameters that reflect the in vivo stability of vc-PABC-linked ADCs and related compounds in different preclinical models. Direct head-to-head comparative data for a single this compound construct across all species is limited in publicly available literature; therefore, data from closely related ADCs and the non-cleavable linker-containing T-DM1 are included for context.

Table 1: Comparative In Vivo Stability of Different Linker Technologies

Linker TypeADC ExampleAnimal ModelKey Stability Findings
vc-PABC ITC6104RO (MMAF payload)MouseUnstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c). Showed much lower exposure and higher clearance compared to a stable linker ADC.[3]
vc-PABC Site-specific anti-CD30 auristatin conjugateSCID MiceThe conjugation site significantly impacts in vivo stability, with different sites showing varying rates of payload loss.[1]
Monocleavage (Val-Cit) anti-CD79b-MMAERatShowed rapid payload loss in plasma.[1]
Tandem-Cleavage (Glucuronide-Dipeptide) anti-CD79b-MMAERatRemained mostly intact through day 12 in plasma, demonstrating significantly improved stability.[1]
Triglycyl Peptide (CX) Trastuzumab-DM1MouseHalf-life (t1/2) of 9.9 days , comparable to the non-cleavable SMCC linker and highly stable in mouse plasma.[1]
SMCC (Non-cleavable) Trastuzumab-DM1 (T-DM1)MouseHalf-life (t1/2) of 10.4 days .[1]

Table 2: Pharmacokinetic Parameters of Total Antibody and Conjugated ADC in Rats and Monkeys

(Note: T-DM1, which utilizes a non-cleavable SMCC linker, is often used as a benchmark. The vc-PABC linker's susceptibility to cleavage in rodents can lead to faster clearance of the conjugated ADC compared to the total antibody.)

ParameterAnalyteRatCynomolgus Monkey
Clearance (CL) (mL/day/kg) Total Antibody (Trastuzumab)~7-10[4]~5-28[4]
Conjugated ADC (T-DM1)Faster than total antibody[5]Faster than total antibody[5]
Terminal Half-life (t½) (days) Total Antibody (Trastuzumab)~2x longer than conjugated ADC[4]~2x longer than conjugated ADC[4]
Conjugated ADC (T-DM1)--

Core Signaling and Experimental Workflows

Visualizing the intricate processes of ADC action and analysis is crucial for a deeper understanding. The following diagrams, generated using Graphviz, illustrate the mechanism of this compound action and the workflows for assessing its in vivo stability.

Mechanism of this compound Intracellular Activation cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Cell Receptor (e.g., HER2) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking CathepsinB Cathepsin B Lysosome->CathepsinB PABC_cleavage Self-immolation of PABC spacer CathepsinB->PABC_cleavage Cleavage of Val-Cit DM1 Free DM1 PABC_cleavage->DM1 Release Tubulin Tubulin DM1->Tubulin Binding & Disruption Apoptosis Apoptosis Tubulin->Apoptosis Experimental Workflow for In Vivo Stability Assessment cluster_analysis Bioanalytical Methods animal_dosing Animal Dosing (IV administration of ADC) sample_collection Blood Sample Collection (Predetermined time points) animal_dosing->sample_collection plasma_prep Plasma Preparation (Centrifugation) sample_collection->plasma_prep elisa ELISA for Intact ADC (Quantifies antibody-conjugated drug) plasma_prep->elisa lcms LC-MS/MS for Free Payload (Quantifies released DM1) plasma_prep->lcms data_analysis Pharmacokinetic Analysis (Half-life, Clearance, DAR over time) elisa->data_analysis lcms->data_analysis

References

An In-depth Technical Guide to the Pharmacokinetic Properties of vc-PABC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide offers a comprehensive examination of the pharmacokinetic (PK) properties of Antibody-Drug Conjugates (ADCs) that utilize the valine-citrulline-p-aminobenzyloxycarbonyl (vc-PABC) linker system to deliver the cytotoxic payload DM1. Tailored for researchers, scientists, and drug development professionals, this document details the critical interplay between the linker, payload, and antibody, summarizing key quantitative data, outlining experimental methodologies, and visualizing the underlying molecular and experimental pathways.

Introduction to the vc-PABC-DM1 System

The this compound ADC system is a sophisticated therapeutic construct designed for the targeted delivery of the potent maytansinoid tubulin inhibitor, DM1.[1] Its efficacy and safety are critically dependent on its pharmacokinetic profile, which is governed by the stability of its components in systemic circulation and the efficiency of its payload-release mechanism within target tumor cells.[2]

The system comprises three core components:

  • Valine-Citrulline (vc) Dipeptide: This sequence is specifically designed as a substrate for cleavage by lysosomal proteases, particularly Cathepsin B, which is often upregulated in the tumor microenvironment.[3][4]

  • p-Aminobenzylcarbamate (PABC) Spacer: A self-immolative spacer that connects the dipeptide to the payload.[5][6] Following enzymatic cleavage of the Val-Cit linker, the PABC moiety undergoes a rapid, spontaneous 1,6-elimination reaction to release the DM1 payload in its unmodified, active form.[3][7]

  • DM1 Payload: A highly potent cytotoxic agent that inhibits cell division by binding to tubulin and suppressing microtubule dynamics, ultimately leading to cell cycle arrest and apoptosis.[8][9]

The drug-to-antibody ratio (DAR), which is the average number of DM1 molecules conjugated to a single antibody, is a critical quality attribute that directly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[10]

Mechanism of Intracellular Cleavage and Payload Release

The therapeutic action of a this compound ADC is initiated upon binding to its target antigen on the cancer cell surface. The ADC-antigen complex is then internalized via receptor-mediated endocytosis and trafficked to the lysosome.[1][11] Within the acidic environment of the lysosome, Cathepsin B and other proteases recognize and cleave the Val-Cit dipeptide.[3][12] This enzymatic cleavage is the rate-limiting step that triggers the self-immolation of the PABC spacer, ensuring the release of the active DM1 payload into the cytoplasm where it can exert its cytotoxic effect.[3]

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Target Antigen (on Cancer Cell) ADC->Receptor 1. Binding Internalization 2. Internalization (Endocytosis) Receptor->Internalization Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Enzymatic Cleavage (Cathepsin B) Lysosome->Cleavage SelfImmolation 5. PABC Self-Immolation (1,6-Elimination) Cleavage->SelfImmolation Payload Active DM1 SelfImmolation->Payload Cytotoxicity Microtubule Disruption Payload->Cytotoxicity

ADC internalization and payload release pathway.

Core Pharmacokinetic Properties

The stability of the ADC in systemic circulation is a paramount factor determining its therapeutic index.[2] Premature release of DM1 can lead to off-target toxicity, while a linker that is too stable may not release the payload efficiently within the tumor cell.[13]

Linker Stability: The vc-PABC linker is generally considered highly stable in human plasma, showing minimal degradation and payload release over extended periods.[14][15] However, a critical consideration for preclinical studies is its susceptibility to premature cleavage in rodent plasma.[2] This instability is primarily due to the activity of carboxylesterase 1c (Ces1c) in mice, which can hydrolyze the linker.[15][16][17] This species-specific difference can result in a shorter half-life and altered toxicity profile in mouse models compared to primates or humans, making cross-species data interpretation complex.[2][18]

Clearance and Half-Life: The clearance of an ADC is typically faster than that of the parent monoclonal antibody.[19] This is attributed to various factors, including deconjugation of the drug-linker and clearance mechanisms for the ADC itself. For context, T-DM1, which uses a non-cleavable SMCC linker, has a clearance of approximately 0.676 L/day and a terminal half-life of about 3.7-3.9 days.[20][21] While direct comparative data for a this compound ADC is sparse in publicly available literature, preclinical studies show that modifications to the vc-PABC linker to increase stability in mouse plasma can significantly extend its half-life.[16]

Quantitative Pharmacokinetic Data

The following tables summarize relevant pharmacokinetic parameters for ADCs. It is crucial to note the specific linker and animal model, as these significantly influence the results.

Table 1: Comparative In Vivo Stability and Half-Life of Different Linker Technologies in Preclinical Models

Linker Type ADC Example Animal Model Key Stability Findings / Half-life (t½) Reference(s)
vc-PABC ITC6104RO Mouse Unstable due to susceptibility to mouse carboxylesterase 1c (Ces1c). [2][15]
vc-PABC Site-specific anti-CD30 auristatin conjugate SCID Mice Conjugation site significantly impacts in vivo stability and payload loss. [2]
Ortho Hydroxy-Protected Aryl Sulfate (OHPAS) ITC6103RO Mouse Stable, showing resistance to mouse carboxylesterases. [2][17]
Triglycyl Peptide (CX) Trastuzumab-DM1 Mouse t½ of 9.9 days, highly stable in mouse plasma. [2]

| SMCC (Non-cleavable) | Trastuzumab-DM1 (T-DM1) | Mouse | t½ of 10.4 days. |[2] |

Table 2: Clinical Pharmacokinetic Parameters of Trastuzumab Emtansine (T-DM1) in Patients Note: T-DM1 utilizes a non-cleavable SMCC linker, but as a DM1-containing ADC, its parameters provide a valuable clinical benchmark.

ParameterValue (at 3.6 mg/kg dose)UnitReference(s)
Clearance (CL) 0.676 (10.6 ± 1.26)L/day (mL/day/kg)[20][21]
Volume of Distribution (Vc) 3.127L[21]
Terminal Half-life (t½) 3.74 - 3.94days[20][21]
AUC of free DM1 <1/10,000 that of serum T-DM1(by mass)[20]

DM1-Mediated Cytotoxicity Pathway

Once released into the cytoplasm, DM1 exerts its potent antimitotic effect by acting as a "microtubule end poison".[1] It binds with high affinity to the tips of microtubules, suppressing their dynamic instability by reducing both growth and shortening rates.[1][8][9] This disruption of the microtubule network prevents the formation of a functional mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[1][22]

G cluster_process Microtubule Dynamics cluster_outcome Cellular Outcome DM1 Free DM1 (in Cytoplasm) Growth Polymerization (Growth) DM1->Growth Inhibits Shortening Depolymerization (Shortening) DM1->Shortening Inhibits Tubulin Tubulin Dimers Tubulin->Growth Microtubule Microtubule Polymer Microtubule->Shortening Suppression Suppression of Dynamic Instability Microtubule->Suppression Growth->Microtubule Shortening->Tubulin Arrest G2/M Phase Cell Cycle Arrest Suppression->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

DM1 mechanism of action on microtubule dynamics.

Key Experimental Protocols

Accurate assessment of ADC pharmacokinetics and stability is crucial for preclinical and clinical development. The most common bioanalytical methods are Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[2]

Objective: To quantify the rate of premature payload release and assess the stability of the ADC in plasma from relevant species (e.g., mouse, rat, human).[13]

Methodology:

  • Incubation: The ADC is incubated in plasma at a physiologically relevant concentration (e.g., 100 µg/mL) at 37°C.[13][14]

  • Time Points: Aliquots are collected at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).[13]

  • ADC Capture: To isolate the ADC from the complex plasma matrix, immunoaffinity capture is performed using magnetic beads coated with an anti-human Fc antibody or the target antigen.[14]

  • Analysis by LC-MS: The captured and washed ADC is analyzed by LC-MS.[14]

    • Intact ADC Analysis: The entire ADC is analyzed to monitor the distribution of different DAR species over time. A decrease in the average DAR indicates payload loss.[14]

    • Released Payload Quantification: Alternatively, plasma proteins are precipitated (e.g., with acetonitrile), and the supernatant is analyzed by LC-MS/MS to quantify the amount of free DM1 released into circulation.[2]

G cluster_analysis Analysis Pathway Start Start: ADC Sample Incubation 1. Incubate ADC in Plasma (37°C) Start->Incubation Collection 2. Collect Aliquots (Multiple Time Points) Incubation->Collection Capture 3a. Immunoaffinity Capture (e.g., Protein A beads) Collection->Capture Precipitation 3b. Protein Precipitation (e.g., Acetonitrile) Collection->Precipitation LCMS_Intact 4a. LC-MS Analysis (Intact or Subunit) Capture->LCMS_Intact Data_DAR 5a. Data: Average DAR vs. Time LCMS_Intact->Data_DAR LCMS_Free 4b. LC-MS/MS Analysis (Supernatant) Precipitation->LCMS_Free Data_Free 5b. Data: Free DM1 Conc. vs. Time LCMS_Free->Data_Free

References

An In-depth Technical Guide to the Catabolism and Metabolites of vc-PABC-DM1 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catabolic pathways, resulting metabolites, and analytical methodologies associated with antibody-drug conjugates (ADCs) utilizing the valine-citrulline-p-aminobenzyloxycarbonyl (vc-PABC) linker system with the cytotoxic payload DM1. This system is engineered for controlled, intracellular release of the potent maytansinoid drug, leveraging the specific enzymatic environment within target cancer cells.

The Catabolic Pathway: From Circulation to Cytotoxicity

The therapeutic action of a vc-PABC-DM1 ADC is a multi-step process designed to ensure the payload remains inert in systemic circulation and is activated only upon reaching the target cell's lysosomal compartment.[1]

The key stages of catabolism are:

  • Antigen Binding and Internalization: The ADC's monoclonal antibody selectively binds to a specific antigen overexpressed on the surface of a cancer cell.[2][3] This binding event triggers receptor-mediated endocytosis, internalizing the entire ADC-antigen complex into the cell.[1][2]

  • Lysosomal Trafficking: Once inside the cell, the vesicle containing the ADC-antigen complex is trafficked through the endosomal pathway and ultimately fuses with a lysosome.[2][4][5] The lysosome provides the acidic and enzyme-rich environment required for ADC processing.

  • Enzymatic Linker Cleavage: The vc-PABC linker is specifically designed to be a substrate for lysosomal proteases, primarily Cathepsin B, which is often overexpressed in tumor cells.[1][3] Cathepsin B recognizes and cleaves the amide bond between the citrulline and the PABC spacer.[6][7][8] While Cathepsin B is the principal enzyme, other cathepsins such as S, L, and F may also contribute to this cleavage.[6][7]

  • Self-Immolation and Payload Release: The enzymatic cleavage of the valine-citrulline dipeptide is the critical activation step. The resulting amino-PABC-DM1 intermediate is unstable. It rapidly undergoes a spontaneous 1,6-elimination reaction, a process known as self-immolation.[2][3][9] This electronic cascade releases the potent cytotoxic drug, DM1, in its unmodified and active form, along with carbon dioxide and a p-aza-quinone methide byproduct.[3] The released DM1 can then diffuse from the lysosome into the cytoplasm to exert its anti-tubulin activity, leading to cell cycle arrest and apoptosis.

Catabolism_Pathway cluster_circulation Systemic Circulation (pH ~7.4) cluster_cell Target Cancer Cell cluster_internalization Internalization cluster_lysosome Lysosome (pH ~4.5-5.5) ADC Intact ADC (this compound) Antigen Cell Surface Antigen ADC->Antigen 1. Binding Complex ADC-Antigen Complex Antigen->Complex 2. Endocytosis Endosome Endosome Complex->Endosome Lysosome Lysosomal Trafficking Endosome->Lysosome 3. Trafficking Cleavage Cathepsin B Cleavage Lysosome->Cleavage 4. Linker Cleavage SelfImmolation PABC Self-Immolation Cleavage->SelfImmolation triggers Payload Released DM1 SelfImmolation->Payload 5. Payload Release

Caption: Intracellular catabolic pathway of a this compound ADC.

Metabolites of this compound Conjugates

The catabolism of a this compound ADC generates a primary, active metabolite (DM1) and several secondary metabolites resulting from the subsequent processing of DM1.

Primary Active Metabolite:

  • DM1: The intended and primary catabolite released within the target cell is the free maytansinoid, DM1. Its release is contingent on the successful cleavage of the vc-linker and the subsequent self-immolation of the PABC spacer.

Secondary DM1 Metabolites: Once released, DM1 is subject to further metabolism. Studies involving the administration of radiolabeled DM1 in rats have identified several biotransformation pathways.[10] The liver is a primary site for this metabolism, and metabolites are predominantly eliminated through the hepatic-biliary route into the feces.[10]

  • Oxidation and Hydrolysis Products: DM1 can undergo various oxidative and hydrolytic modifications.

  • Glutathione (GSH) Conjugates: The free thiol group on DM1 can react with glutathione, a common cellular detoxification pathway.

  • S-methylation Products: The thiol group can also be methylated.

It is important to distinguish the catabolites of cleavable linkers from those of non-cleavable linkers. For instance, the catabolism of Trastuzumab emtansine (T-DM1), which uses a non-cleavable SMCC linker, results in the antibody being degraded down to a single amino acid, yielding Lysine-MCC-DM1 as the principal active catabolite.[5][11][12]

Metabolite NameTypeOrigin / Description
DM1 Primary / ActiveReleased from the ADC in target cell lysosomes following Cathepsin B cleavage of the vc-linker and PABC self-immolation.[2][3]
Oxidized DM1 SecondaryFormed by subsequent enzymatic oxidation of free DM1.[10]
Hydrolyzed DM1 SecondaryFormed by subsequent hydrolysis of free DM1.[10]
DM1-Glutathione SecondaryConjugate formed between the thiol group of DM1 and glutathione.[10]
S-Methyl-DM1 SecondaryFormed by the methylation of the thiol group on DM1.[10]
Lysine-MCC-DM1 ComparativePrimary catabolite of non-cleavable ADCs like T-DM1, where the antibody is degraded, leaving a lysine-linker-drug adduct.[11]
Table 1: Key catabolites generated from this compound ADCs and subsequent DM1 metabolism.

Quantitative Analysis & Linker Stability

The stability of the linker is a critical attribute of an ADC, ensuring the payload is not prematurely released into circulation, which could cause off-target toxicity.[13] While the vc-PABC linker is generally stable in human plasma, preclinical studies have shown it can be susceptible to cleavage by certain enzymes in rodent plasma, such as carboxylesterase 1c (Ces1c) in mice, which can complicate the interpretation of in vivo efficacy and toxicity studies in these models.[13][14]

ParameterFindingImplicationReference(s)
Human Plasma Stability The vc-PABC linker is generally stable in human plasma.Minimizes premature drug release and off-target toxicity in patients.[7][13]
Rodent Plasma Stability Unstable in mouse plasma due to cleavage by carboxylesterase 1c (Ces1c).Can lead to a shorter ADC half-life and higher free drug levels in mouse models compared to humans.[13][14]
Circulating Free DM1 In both preclinical and clinical studies, concentrations of free DM1 in plasma are typically very low.Demonstrates high conjugate stability in vivo and efficient clearance of any prematurely released payload.[11]
Cleavage Efficiency The Val-Cit dipeptide is efficiently cleaved by Cathepsin B in the acidic lysosomal environment.Ensures rapid and effective payload release inside the target cell.[1][8]
Table 2: Summary of quantitative findings on vc-PABC linker stability and cleavage.

Experimental Protocols

The study of ADC catabolism requires specialized in vitro and in vivo methods coupled with highly sensitive bioanalytical techniques.

Protocol 1: In Vitro Lysosomal Processing Assay

This assay assesses the rate and extent of ADC cleavage in a simulated lysosomal environment.

  • Preparation: Obtain purified lysosomal fractions from rat or human liver or use recombinant Cathepsin B.[15][16] Prepare an assay buffer with an acidic pH (e.g., 4.5-5.5) to mimic lysosomal conditions.

  • Incubation: Incubate the this compound ADC (e.g., at 10 µM) with the lysosomal fraction or purified enzyme at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Reaction Quenching: Stop the enzymatic reaction by adding a quench solution, such as ice-cold acetonitrile (B52724) or methanol (B129727), which also serves to precipitate proteins.[17]

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins and lysosomal debris.

  • Analysis: Analyze the supernatant for the released DM1 and other catabolites using LC-MS/MS.

Protocol 2: Cell-Based Catabolite Analysis

This assay measures the generation of active catabolites within target cells.

  • Cell Culture: Plate antigen-positive cancer cells (e.g., HER2-positive BT-474 cells) and allow them to adhere.

  • ADC Treatment: Incubate the cells with the ADC (e.g., at 1-10 µg/mL) in fresh media at 37°C for various durations (e.g., 4 to 24 hours) to allow for internalization and processing.[17]

  • Harvesting: At each time point, harvest the culture medium and cells separately.

  • Cell Lysis: Lyse the harvested cells by adding ice-cold methanol and scraping the adherent cells. This extracts the intracellular catabolites.[17]

  • Sample Preparation: Combine cell lysates with the corresponding media samples (or analyze separately). Centrifuge to remove cell debris.

  • Analysis: Quantify the concentration of DM1 and other payload-containing catabolites in the processed samples via LC-MS/MS.

Protocol 3: Bioanalysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying ADC catabolites due to its high sensitivity and specificity.[15]

  • Sample Preparation:

    • For plasma or cell lysate samples, perform protein precipitation using an organic solvent like acetonitrile.[13]

    • Thiol Stabilization: Because DM1 contains a free thiol group that can form dimers or adducts, samples should be pre-treated with a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) followed by an alkylating agent like NEM (N-ethylmaleimide) to form a stable DM1-NEM adduct for accurate quantification.[18]

  • Chromatography: Use a C18 reverse-phase HPLC column to separate the catabolites based on their hydrophobicity.[18]

  • Mass Spectrometry: Employ a triple quadrupole mass spectrometer operating in selected reaction monitoring (SRM) mode for sensitive and specific detection of the parent ion and a characteristic fragment ion for each analyte (e.g., DM1-NEM).[18]

  • Quantification: Generate a standard curve using known concentrations of the analyte and back-calculate the concentrations in the experimental samples.[18]

Experimental_Workflow cluster_model Experimental Model cluster_sampling Sampling & Processing cluster_analysis Bioanalysis invitro In Vitro (Lysosomes or Cells) incubation ADC Incubation & Time Points invitro->incubation invivo In Vivo (Animal Model) invivo->incubation collection Sample Collection (Plasma, Lysates) incubation->collection extraction Protein Precipitation & Thiol Stabilization collection->extraction lcms LC-MS/MS Analysis extraction->lcms id Metabolite ID lcms->id quant Quantification lcms->quant

Caption: General experimental workflow for ADC catabolism studies.

References

Understanding the Drug-to-Antibody Ratio (DAR) for vc-PABC-DM1: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the drug-to-antibody ratio (DAR) for antibody-drug conjugates (ADCs) utilizing the vc-PABC-DM1 linker-payload system. The DAR, representing the average number of drug molecules conjugated to a single antibody, is a critical quality attribute (CQA) that directly influences the efficacy, toxicity, and pharmacokinetic profile of an ADC.[1][2] Optimizing the DAR is therefore a crucial step in the development of safe and effective ADC therapeutics.

The this compound System: Components and Mechanism of Action

The this compound system is a sophisticated platform for targeted cancer therapy, comprising three key components:

  • Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen highly expressed on the surface of cancer cells.[3]

  • vc-PABC Linker: A cleavable linker system designed to be stable in systemic circulation and release the DM1 payload upon internalization into the target cancer cell.[3][4] It consists of:

    • Valine-Citrulline (vc): A dipeptide linker susceptible to cleavage by lysosomal proteases, such as Cathepsin B, which are often overexpressed in the tumor microenvironment.[5][6]

    • p-Aminobenzyl Carbamate (PABC) Spacer: A self-immolative spacer that, following the enzymatic cleavage of the vc linker, undergoes a rapid, spontaneous 1,6-elimination reaction to release the active drug.[5]

  • DM1 (Mertansine): A potent maytansinoid derivative that acts as the cytotoxic payload.[3] DM1 inhibits tubulin polymerization, leading to microtubule disruption, cell cycle arrest at the G2/M phase, and ultimately, apoptosis.[3][5]

The sequential process of ADC action ensures that the cytotoxic payload is delivered specifically to cancer cells, minimizing off-target toxicity.[5]

Quantitative Data Summary

The following tables summarize key quantitative data related to the this compound system.

ParameterRecommended Range/ConditionPotential Impact
Antibody Purity >95%Impurities can compete for conjugation, reducing efficiency.[7]
Antibody Concentration >0.5 mg/mLDilute antibody solutions can lower the ideal concentration of reagents.[7]
Reaction pH 6.5 - 7.5Optimal for selective maleimide-thiol reaction; pH > 7.5 can lead to side reactions like maleimide (B117702) hydrolysis.[1][7]
TCEP Molar Excess 1.15x - 15x over antibodyInsufficient reduction leads to fewer available thiols; excess can be detrimental.[7]
Linker-Payload Molar Excess 5-20 fold over antibodyHigher ratios can increase DAR but may also promote aggregation.[7]
Co-solvent (e.g., DMSO) <10% (v/v)Improves solubility of hydrophobic linker-payloads. High concentrations can denature the antibody.[7]
Reaction Temperature Room Temperature (20-25°C)Balances reaction rate and ADC stability.[7]
Target Average DAR 2 - 4A balance between potency and acceptable aggregation levels. Higher DARs increase hydrophobicity.[1][7]
In Vitro Efficacy (IC50) in HER2+ Cell LinesThis compound Trastuzumab Conjugate (nM)T-DM1 (nM)
SK-BR-3 Expected to be in the low nanomolar range~0.5-5
BT-474 Expected to be in the low nanomolar range~1-10
NCI-N87 Data not available for a direct trastuzumab conjugate~5-20
JIMT-1 (Trastuzumab-resistant) Data not available for a direct trastuzumab conjugate~20-100
Pharmacokinetic ParametersThis compoundT-DM1
Plasma Stability Generally stable, but can be susceptible to premature cleavage by certain plasma enzymes (e.g., carboxylesterases in rodents).[8]Highly stable in circulation due to the non-cleavable linker.[8]
Half-life Potentially shorter than T-DM1 if premature cleavage occurs.[8]Approximately 4 days.[8]
Clearance May be faster than T-DM1 due to potential linker instability.[8]Slower clearance, leading to prolonged exposure.[8]

Experimental Protocols

Detailed methodologies for the conjugation of this compound and the subsequent determination of DAR are crucial for reproducible results.

Protocol 1: Conjugation of Maleimide-vc-PABC-DM1 to a Monoclonal Antibody

This protocol outlines a general procedure for the conjugation of a maleimide-activated this compound to a monoclonal antibody through cysteine residues.[1]

1. Antibody Reduction:

  • Prepare the antibody in a reduction buffer (e.g., PBS with 1 mM EDTA, pH 7.2).[1]

  • Add a calculated molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 10-20 fold molar excess is a common starting point and should be optimized to achieve the desired DAR.[1]

  • Incubate the reaction at 37°C for 30-60 minutes.[1]

  • If necessary, remove excess TCEP using a desalting column or buffer exchange into a conjugation buffer (e.g., PBS with 1 mM EDTA, pH 7.0).[1]

2. Conjugation Reaction:

  • Immediately before use, dissolve the maleimide-vc-PABC-DM1 linker-drug in anhydrous DMSO to a concentration of 10-20 mM.[1]

  • Add the linker-payload stock solution to the reduced antibody solution to achieve the desired molar excess. Ensure the final DMSO concentration is below 10% (v/v).[7]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.[7]

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.[7]

3. Purification:

  • Purify the ADC from unreacted linker-drug and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[1]

  • Collect the fractions containing the ADC.[1]

  • Buffer exchange the purified ADC into a suitable formulation buffer for storage.[1]

Protocol 2: Determination of DAR by UV-Vis Spectroscopy

This method provides a rapid estimation of the average DAR.[1][9]

  • Determine Molar Extinction Coefficients:

    • Measure the molar extinction coefficient of the unconjugated antibody (ε_Ab_) at 280 nm.[1]

    • Measure the molar extinction coefficient of the this compound linker-drug at its wavelength of maximum absorbance (λ_max_, typically around 252 nm) and at 280 nm (ε_Drug_λmax_ and ε_Drug_280nm_).[1][4]

  • Measure ADC Absorbance:

    • Measure the absorbance of the purified ADC solution at 280 nm (A_280_) and at the λ_max_ of the drug (A_λmax_).[1]

  • Calculate DAR:

    • The concentrations of the antibody and the drug can be calculated using the Beer-Lambert law, and the DAR is the molar ratio of the drug to the antibody.[4][9]

Protocol 3: Determination of DAR by Hydrophobic Interaction Chromatography (HIC)

HIC separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different drug-loaded species.[1][10]

  • Mobile Phases:

    • Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0).[1][3]

    • Mobile Phase B: Low salt buffer (e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% Isopropanol).[1][3]

  • Chromatographic Conditions:

    • Column: A suitable HIC column (e.g., Butyl-NPR).[1][3]

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over a specified time (e.g., 20 minutes).[1]

    • Detection: UV absorbance at 280 nm.[3]

  • Data Analysis:

    • Integrate the peak areas for each DAR species (DAR0, DAR2, DAR4, etc.).[1]

    • Calculate the weighted average DAR using the formula: Average DAR = Σ (% Peak Area of each species * DAR of each species) / 100.[1]

Protocol 4: Determination of DAR by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides the most detailed information on DAR and the distribution of ADC species.[1][11]

  • Sample Preparation:

    • The ADC sample can be analyzed intact or after reduction of the disulfide bonds to separate the light and heavy chains.[1]

    • Deglycosylation with an enzyme like PNGase F can simplify the mass spectra.[1]

  • Liquid Chromatography:

    • For intact ADC analysis, a reversed-phase column (e.g., C4) is commonly used with a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., formic acid).[1]

  • Mass Spectrometry:

    • Acquire mass spectra of the eluting ADC species using a high-resolution mass spectrometer (e.g., Q-TOF).[1]

  • Data Analysis:

    • Deconvolute the raw mass spectra to obtain the molecular weights of the different ADC species.[1]

    • Calculate the mass of the conjugated drugs by subtracting the mass of the unconjugated antibody from the mass of each ADC species.[1]

    • Determine the number of conjugated drugs for each species by dividing the mass difference by the molecular weight of the this compound linker-drug.[1]

    • Calculate the weighted average DAR based on the relative abundance of each species.[1]

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound ADCs.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_surface Cancer Cell Surface cluster_intracellular Intracellular Compartments ADC This compound ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Cleavage & Release

Mechanism of action of a this compound ADC.

DM1_Signaling_Pathway DM1 DM1 Tubulin Tubulin Dimers DM1->Tubulin Binds to Microtubules Microtubule Polymerization DM1->Microtubules Inhibits Tubulin->Microtubules G2M_Arrest G2/M Phase Arrest Microtubules->G2M_Arrest Disruption leads to Apoptosis Apoptosis G2M_Arrest->Apoptosis Triggers

Intracellular signaling pathway of DM1.

ADC_Conjugation_Workflow mAb Monoclonal Antibody Reduction Antibody Reduction (e.g., TCEP) mAb->Reduction Conjugation Conjugation with This compound Reduction->Conjugation Purification Purification (SEC or HIC) Conjugation->Purification Analysis DAR Analysis (UV-Vis, HIC, LC-MS) Purification->Analysis Final_ADC Purified this compound ADC Analysis->Final_ADC

General experimental workflow for ADC production.

HIC_DAR_Analysis_Workflow Sample ADC Sample HIC_Column HIC Column Sample->HIC_Column Injection Gradient Decreasing Salt Gradient HIC_Column->Gradient Elution Detection UV Detection (280 nm) Gradient->Detection Chromatogram Chromatogram (DAR Species Separation) Detection->Chromatogram Calculation Weighted Average DAR Calculation Chromatogram->Calculation

Workflow for DAR determination by HIC-HPLC.

References

A Technical Guide to the Role of vc-PABC-DM1 in Targeted Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to vc-PABC-DM1 in Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) represent a cornerstone of targeted cancer therapy, engineered to deliver highly potent cytotoxic agents directly to tumor cells while sparing healthy tissues.[][2] This targeted approach is achieved by linking a monoclonal antibody (mAb), which provides tumor specificity, to a cytotoxic payload via a chemical linker.[] The this compound system is a sophisticated and widely utilized linker-payload combination designed for optimal stability in circulation and controlled release of the drug within the target cell.[2]

This system consists of three critical components:

  • Monoclonal Antibody (mAb): Provides specificity by targeting a tumor-associated antigen highly expressed on the surface of cancer cells.[2]

  • vc-PABC Linker: A cleavable linker system comprising a valine-citrulline (vc) dipeptide cleavable by lysosomal proteases and a self-immolative p-aminobenzyloxycarbonyl (PABC) spacer.[2][3]

  • DM1 (Mertansine): A potent maytansinoid derivative that acts as the cytotoxic payload by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3]

The rational design of the this compound system aims to maximize the therapeutic window, enhancing anti-tumor efficacy while minimizing systemic toxicity.[2][3]

Mechanism of Action

The therapeutic effect of an ADC utilizing the this compound system is a sequential, multi-step process that ensures the cytotoxic payload is released specifically within cancer cells.[3][4]

  • Targeting & Binding: Upon intravenous administration, the ADC circulates systemically. The mAb component specifically recognizes and binds to its target antigen, which is overexpressed on the surface of cancer cells.[4]

  • Internalization: This binding event triggers receptor-mediated endocytosis, causing the entire ADC-antigen complex to be internalized into the cell.[4][5]

  • Lysosomal Trafficking: The endosome containing the complex matures and fuses with a lysosome, an organelle rich in proteases and with an acidic environment.[4]

  • Proteolytic Cleavage: Within the lysosome, proteases such as Cathepsin B, which are often upregulated in tumor cells, recognize and cleave the valine-citrulline (vc) dipeptide linker.[][4]

  • Self-Immolation and Payload Release: Cleavage of the vc linker initiates a spontaneous 1,6-elimination reaction in the PABC spacer.[3][6] This "self-immolation" is a rapid electronic cascade that results in the release of the unmodified, fully active DM1 payload into the cytoplasm.[6][7]

  • Payload Action & Cell Death: The freed DM1 binds to tubulin, inhibiting its polymerization and disrupting microtubule dynamics.[3][8] This interference leads to cell cycle arrest in the G2/M phase, ultimately triggering apoptosis and cell death.[3][9]

Visualization of the ADC Mechanism of Action

ADC_Mechanism_of_Action cluster_extracellular Systemic Circulation cluster_cell Target Cancer Cell ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Targeting Complex ADC-Antigen Complex Antigen->Complex 1. Binding Endosome Endosome Complex->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking Released_DM1 Released DM1 Lysosome->Released_DM1 4. Linker Cleavage & Self-Immolation Tubulin Tubulin Released_DM1->Tubulin 5. Binds to Tubulin Apoptosis G2/M Arrest & Apoptosis Tubulin->Apoptosis 6. Microtubule Disruption DM1_Signaling_Pathway DM1 Released DM1 Tubulin Tubulin Polymerization DM1->Tubulin Inhibits Microtubule Microtubule Dynamics Tubulin->Microtubule Spindle Mitotic Spindle Formation Microtubule->Spindle Arrest G2/M Phase Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis Prolonged arrest induces Bystander_Effect_Assay cluster_setup Assay Setup cluster_treatment Treatment & Incubation cluster_analysis Analysis Ag_pos Antigen-Positive (Ag+) Cells CoCulture Co-culture in 96-well plate Ag_pos->CoCulture Ag_neg Antigen-Negative (Ag--GFP) Cells Ag_neg->CoCulture Add_ADC Add this compound ADC CoCulture->Add_ADC Incubate Incubate 72-120 hours Add_ADC->Incubate Imaging Fluorescence Imaging or Flow Cytometry Incubate->Imaging Viability Quantify Viability of Ag--GFP Cells Imaging->Viability

References

Methodological & Application

Application Notes and Protocols for the Conjugation of vc-PABC-DM1 to a Monoclonal Antibody

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the conjugation of the potent cytotoxic drug DM1 to a monoclonal antibody (mAb) using the cleavable linker, maleimide-vc-PABC (valine-citrulline-p-aminobenzyloxycarbonyl). This process is fundamental to the creation of Antibody-Drug Conjugates (ADCs), a powerful class of targeted therapeutics in oncology. The protocols detailed below cover the essential steps from antibody preparation and reduction to the final purification and characterization of the ADC.

Introduction to vc-PABC-DM1 Conjugation

Antibody-Drug Conjugates are designed to selectively deliver cytotoxic agents to cancer cells, thereby minimizing systemic toxicity and enhancing therapeutic efficacy.[1][2] An ADC consists of three primary components: a monoclonal antibody that targets a specific tumor-associated antigen, a highly potent cytotoxic payload, and a chemical linker that connects the antibody to the payload.

The this compound system features:

  • DM1: A maytansinoid derivative that acts as a potent microtubule-inhibiting agent, leading to cell cycle arrest and apoptosis.[2][3]

  • vc-PABC linker: This linker is composed of a valine-citrulline dipeptide, which is specifically cleaved by the lysosomal enzyme Cathepsin B, and a self-immolative p-aminobenzyloxycarbonyl spacer.[2][4] This design ensures that the linker remains stable in systemic circulation and releases the active DM1 payload upon internalization into the target cancer cell's lysosome.[2][3]

The most prevalent method for conjugating this compound to an antibody involves the reaction of a maleimide (B117702) group on the linker with free thiol (sulfhydryl) groups on the antibody.[][6] These reactive thiols are typically generated by the selective reduction of the antibody's interchain disulfide bonds.[2][] This approach results in a heterogeneous mixture of ADC species with varying drug-to-antibody ratios (DARs), a critical quality attribute that significantly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[1][7]

Mechanism of Action of a this compound ADC

The therapeutic effect of a this compound ADC is initiated by the binding of the ADC to its target antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis. The complex is then trafficked to the lysosome, where the acidic environment and the presence of proteases, such as Cathepsin B, lead to the cleavage of the valine-citrulline linker.[1][3] This cleavage triggers the self-immolation of the PABC spacer, releasing the active DM1 payload into the cytoplasm.[1][4] The liberated DM1 then binds to tubulin, disrupting microtubule dynamics, which in turn leads to cell cycle arrest and ultimately, apoptotic cell death.[1][3]

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalization Internalization (Endocytosis) Antigen->Internalization Lysosome Lysosome Internalization->Lysosome Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Release DM1 Release Cleavage->Release Tubulin Tubulin Release->Tubulin Disruption Microtubule Disruption Tubulin->Disruption Apoptosis Apoptosis Disruption->Apoptosis

Caption: Mechanism of action for a this compound ADC.

Experimental Protocols

The overall workflow for the conjugation of maleimide-vc-PABC-DM1 to a monoclonal antibody encompasses several key stages: antibody preparation, reduction of disulfide bonds, conjugation with the drug-linker, and purification of the resulting ADC.[2]

ADC_Production_Workflow Start Start: Monoclonal Antibody Buffer_Exchange 1. Antibody Preparation (Buffer Exchange) Start->Buffer_Exchange Reduction 2. Antibody Reduction (e.g., TCEP) Buffer_Exchange->Reduction Desalting Removal of Reducing Agent (Optional, if needed) Reduction->Desalting Conjugation 3. Conjugation Reaction (Addition of Mal-vc-PABC-DM1) Reduction->Conjugation Desalting->Conjugation Quenching 4. Quenching (e.g., N-acetylcysteine) Conjugation->Quenching Purification 5. Purification (e.g., SEC, HIC) Quenching->Purification Characterization 6. Characterization (DAR, Purity, Aggregation) Purification->Characterization End End: Purified ADC Characterization->End

Caption: Experimental workflow for ADC production.

Materials and Reagents
  • Monoclonal Antibody (mAb): >95% purity, at a concentration of 5-20 mg/mL.[2]

  • Maleimide-vc-PABC-DM1 (Mal-vc-PABC-DM1): Purity >95%.[2]

  • Conjugation Buffer: Phosphate-buffered saline (PBS) with 1-5 mM EDTA, pH 7.0-7.5.[2][8]

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP), 10 mM stock solution in water.[2]

  • Quenching Reagent: N-acetylcysteine, 1 M stock solution in water.[2]

  • Organic Solvent: Anhydrous Dimethyl sulfoxide (B87167) (DMSO).[2]

  • Purification Columns: Size-exclusion chromatography (SEC) columns (e.g., Sephadex G-25) or Hydrophobic Interaction Chromatography (HIC) columns.[1][2]

  • Concentrators: Amicon Ultra centrifugal filter units (30 kDa MWCO).[2]

Protocol 1: Antibody Reduction

This protocol describes the partial reduction of interchain disulfide bonds in the mAb to generate free thiol groups for conjugation.

  • Antibody Preparation: If the antibody is in a buffer containing primary amines (e.g., Tris) or other interfering substances, perform a buffer exchange into the Conjugation Buffer. The antibody concentration should ideally be between 5-10 mg/mL.

  • TCEP Addition: Add the 10 mM TCEP stock solution to the antibody solution to achieve a final molar excess of 2.5 to 5-fold over the antibody.[2] The optimal TCEP concentration should be determined empirically for each specific antibody.

  • Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle mixing.[2][8]

  • Removal of Reducing Agent (Optional): If the subsequent conjugation step is incompatible with TCEP, the excess reducing agent must be removed immediately before conjugation. This can be achieved by buffer exchange into fresh, degassed Conjugation Buffer using a desalting column or centrifugal filter units.[1][2]

Protocol 2: this compound Conjugation

This protocol details the conjugation of the maleimide-activated drug-linker to the reduced antibody.

  • Drug-Linker Preparation: Immediately before use, prepare a 10-20 mM stock solution of Mal-vc-PABC-DM1 in anhydrous DMSO.[1]

  • Conjugation Reaction: Add the Mal-vc-PABC-DM1 stock solution to the reduced antibody solution. A 5- to 20-fold molar excess of the drug-linker over the antibody is a recommended starting point for optimization. Ensure the final DMSO concentration is below 10% (v/v) to prevent antibody denaturation.[1]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature (20-25°C), protected from light, with gentle mixing.[2][8]

  • Quenching: Stop the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.[1][8]

Protocol 3: Purification and Formulation

This protocol describes the purification of the ADC from unconjugated drug-linker and other small molecules.

  • Purification: Purify the ADC using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[1][2] Collect the fractions containing the ADC.

  • Buffer Exchange and Concentration: Exchange the purified ADC into a suitable formulation buffer (e.g., PBS) and concentrate it to the desired final concentration using centrifugal filter units.[2]

  • Sterile Filtration: Filter the final ADC solution through a 0.22 µm sterile filter.[2]

  • Storage: Store the purified ADC at 2-8°C for short-term use or at -80°C for long-term storage.[2] To avoid repeated freeze-thaw cycles, store the ADC in aliquots.[1]

Data Presentation: Key Quantitative Parameters

The following tables summarize key quantitative parameters for the conjugation process.

Table 1: Recommended Reaction Conditions

ParameterRecommended Range/ConditionRationale
Antibody Purity >95%Impurities can compete for conjugation, reducing efficiency.
Antibody Concentration 5-20 mg/mLHigher concentrations can sometimes lead to aggregation.[2]
Reaction pH 6.5 - 7.5Optimal for selective maleimide-thiol reaction; pH > 7.5 can cause maleimide hydrolysis.[1][]
TCEP Molar Excess 2.5 - 15x over antibodyInsufficient reduction leads to fewer available thiols; excess can be detrimental.[2]
Mal-vc-PABC-DM1 Molar Excess 5 - 20x over antibodyDirectly influences the final DAR; higher ratios can promote aggregation.
Final DMSO Concentration < 10% (v/v)Improves solubility of the hydrophobic drug-linker, but high concentrations can denature the antibody.[1]
Reaction Temperature Room Temperature (20-25°C)Balances reaction rate and ADC stability.[2]
Reaction Time 1 - 4 hoursLonger times may increase conjugation but can also lead to aggregation.

Table 2: Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low Drug-to-Antibody Ratio (DAR) Incomplete antibody reduction. Suboptimal reaction pH. Insufficient molar excess of drug-linker. Hydrolysis of the maleimide group.Increase TCEP concentration or incubation time. Ensure pH is between 6.5 and 7.5.[1] Increase the molar excess of Mal-vc-PABC-DM1.[1] Prepare the drug-linker solution in anhydrous DMSO immediately before use.[1]
ADC Aggregation High DAR leading to increased hydrophobicity. High antibody concentration. Suboptimal buffer conditions. High concentration of organic co-solvent.Aim for a lower average DAR (e.g., 2-4).[1] Perform conjugation at a lower antibody concentration. Screen different formulation buffers. Keep the final DMSO concentration below 10%.[1]
Low Recovery Precipitation of the ADC during purification. Non-specific binding to purification columns.Ensure the formulation buffer is optimized for ADC stability. Use appropriate purification columns and protocols.[2]
Characterization of the ADC

Accurate characterization of the ADC is crucial. The average number of DM1 molecules conjugated to each antibody (DAR) is a critical quality attribute.[2][7]

  • Hydrophobic Interaction Chromatography (HIC): This is the most common method for determining the DAR of cysteine-linked ADCs. It separates ADC species based on their hydrophobicity, which increases with the number of conjugated drug molecules. The weighted average DAR is calculated from the relative peak areas.[7][8]

  • UV-Vis Spectroscopy: A simpler method for estimating the average DAR. The absorbance of the ADC is measured at 280 nm (for the antibody) and at the maximum absorbance wavelength of DM1 (around 252 nm). The DAR can be calculated using the Beer-Lambert law and the known extinction coefficients of the antibody and the drug.[2][9]

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weights of the different ADC species, allowing for accurate DAR determination.[1]

Troubleshooting_Logic cluster_DAR Low DAR Solutions cluster_Agg Aggregation Solutions cluster_Rec Low Recovery Solutions Start Problem Observed Low_DAR Low DAR Start->Low_DAR Aggregation Aggregation Start->Aggregation Low_Recovery Low Recovery Start->Low_Recovery Sol_DAR1 Optimize Antibody Reduction (↑ TCEP, ↑ Time) Low_DAR->Sol_DAR1 Sol_DAR2 Verify Reaction pH (6.5 - 7.5) Low_DAR->Sol_DAR2 Sol_DAR3 Increase Molar Excess of Drug-Linker Low_DAR->Sol_DAR3 Sol_Agg1 Optimize DAR (Aim for DAR 2-4) Aggregation->Sol_Agg1 Sol_Agg2 Lower Antibody Concentration Aggregation->Sol_Agg2 Sol_Agg3 Screen Formulation Buffers Aggregation->Sol_Agg3 Sol_Rec1 Optimize Formulation Buffer for Stability Low_Recovery->Sol_Rec1 Sol_Rec2 Select Appropriate Purification Method Low_Recovery->Sol_Rec2

Caption: Troubleshooting logic for common ADC conjugation issues.

Conclusion

The protocol described in these application notes provides a robust framework for the synthesis of this compound ADCs.[2] Meticulous control of reaction parameters, especially the molar ratios of reagents, is essential for achieving a desirable drug-to-antibody ratio while minimizing aggregation.[2] Comprehensive characterization of the final ADC product is imperative to ensure its quality, potency, and suitability for subsequent preclinical and clinical development. These guidelines serve as a thorough resource for researchers and professionals engaged in the field of targeted cancer therapy.

References

Application Notes and Protocols for vc-PABC-DM1 Maleimide Conjugation to Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic agent.[1][2] The vc-PABC-DM1 system is a widely utilized platform in ADC development.[1] It consists of the potent microtubule-disrupting agent DM1, linked to the antibody via a cleavable linker system.[1][3] This linker, comprising a valine-citrulline (vc) dipeptide and a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, is designed to be stable in circulation and release the DM1 payload upon internalization into target cancer cells and subsequent enzymatic cleavage by cathepsin B.[1][3][4][5][6]

The most common method for attaching the this compound linker-drug to an antibody is through the reaction of a maleimide (B117702) group on the linker with the thiol groups of cysteine residues on the antibody.[3][] This process, known as maleimide conjugation, forms a stable thioether bond.[] The cysteine residues are typically made available by the reduction of interchain disulfide bonds within the antibody.[6][8] This application note provides a detailed protocol for the conjugation of maleimide-activated this compound to monoclonal antibodies via cysteine residues.

Mechanism of Action

The therapeutic efficacy of a this compound ADC is dependent on a sequence of events that ensures targeted drug delivery and payload release.[9]

  • Targeting & Binding: The ADC circulates in the bloodstream and the mAb component specifically binds to a target antigen overexpressed on the surface of cancer cells.[9]

  • Internalization: Upon binding, the ADC-antigen complex is internalized into the cell via endocytosis.[9]

  • Trafficking: The complex is then trafficked to the lysosome.[9]

  • Proteolytic Cleavage: Within the lysosome, proteases such as cathepsin B cleave the valine-citrulline linker.[4][9]

  • Payload Release and Action: This cleavage initiates the release of the DM1 payload, which then disrupts microtubule formation, leading to cell cycle arrest and apoptosis.[1][4][9]

Experimental Workflow Diagram

ADC_Conjugation_Workflow cluster_prep Antibody Preparation cluster_reduction Reduction cluster_conjugation Conjugation cluster_purification Purification & Analysis mAb Monoclonal Antibody Buffer_Exchange Buffer Exchange (if needed) mAb->Buffer_Exchange Add_TCEP Add TCEP Buffer_Exchange->Add_TCEP Incubate_Reduction Incubate (37°C) Add_TCEP->Incubate_Reduction Add_vcPABC_DM1 Add this compound Maleimide Incubate_Reduction->Add_vcPABC_DM1 Incubate_Conjugation Incubate (RT or 4°C) Add_vcPABC_DM1->Incubate_Conjugation Quench Quench Reaction Incubate_Conjugation->Quench Purification Purification (SEC/HIC) Quench->Purification Analysis Characterization (DAR, etc.) Purification->Analysis Final_ADC Final_ADC Analysis->Final_ADC Final ADC Product

Caption: Experimental workflow for this compound maleimide conjugation.

Quantitative Data Summary

Successful conjugation is dependent on several key parameters. The following tables provide a summary of typical reaction conditions and expected outcomes.

Table 1: Key Reaction Parameters for Maleimide-Thiol Conjugation [3][4][10]

ParameterRecommended Range/ConditionPotential Impact on Conjugation
Antibody Purity >95%Impurities can compete for conjugation, reducing efficiency.
Antibody Concentration 5-20 mg/mLHigher concentrations can sometimes lead to aggregation.
Reaction pH 6.5 - 7.5Optimal for selective maleimide-thiol reaction; pH > 7.5 can lead to maleimide hydrolysis.[4]
TCEP Molar Excess 2.5 - 20 fold over antibodyInsufficient reduction leads to fewer available thiols; excess may lead to over-reduction.[3][4]
Reduction Time 30 - 120 minutesLonger times may lead to over-reduction and antibody instability.[3][4]
Linker-Payload Molar Excess 1.5 - 20 fold over antibodyHigher ratios can increase the Drug-to-Antibody Ratio (DAR) but may also promote aggregation.[4][10]
Co-solvent (e.g., DMSO) < 10% (v/v)Improves solubility of the hydrophobic linker-payload; high concentrations can denature the antibody.[3][4]
Reaction Temperature Room Temperature (20-25°C) or 4°CBalances reaction rate and ADC stability.[4]
Reaction Time 1 - 12 hours (overnight)Longer times may increase conjugation but can also lead to aggregation or maleimide hydrolysis.[4]

Table 2: Representative Drug-to-Antibody Ratio (DAR) and Cytotoxicity Data [1]

ADC ComponentConjugation MethodAverage DARDAR DistributionAnalytical MethodIn Vitro Cytotoxicity (IC50)
Trastuzumab-vc-PABC-MMAECysteine-based4.5DAR0, DAR2, DAR4, DAR6, DAR8HIC-HPLC, Mass SpectrometryVaries by cell line
Anti-CD22-vc-PABC-DM1Cysteine-based~4Data not availableHIC-HPLCVaries by cell line
Anti-EpCAM-vc-PABC-DM1Cysteine-basedData not availableData not availableHIC-HPLCVaries by cell line

Note: IC50 values are highly dependent on the specific antibody, target antigen, and cell line used.[3]

Detailed Experimental Protocol

This protocol outlines a general procedure for the conjugation of a maleimide-activated this compound to a monoclonal antibody through cysteine residues. Optimization may be required for specific antibodies and applications.

Materials and Reagents
  • Monoclonal antibody (>95% pure) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)

  • Maleimide-vc-PABC-DM1 linker-payload

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5), degassed

  • Quenching Reagent (e.g., N-acetylcysteine)

  • Desalting columns or centrifugal filter units

  • Purification system (e.g., SEC or HIC)

Procedure

1. Antibody Preparation and Reduction

  • If necessary, perform a buffer exchange to transfer the antibody into the degassed reaction buffer.[10] The final antibody concentration should be between 5-10 mg/mL.[10]

  • Add the TCEP stock solution to the antibody solution to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).[4] The optimal TCEP concentration should be determined empirically for each antibody.[10]

  • Incubate the reaction mixture at 37°C for 30-60 minutes with gentle mixing.[4]

  • Immediately before conjugation, remove the excess TCEP using a desalting column or buffer exchange into the conjugation buffer.[3][4] This step is crucial if the linker-payload is not compatible with TCEP.[10]

2. Conjugation Reaction

  • Prepare a stock solution of the maleimide-vc-PABC-DM1 linker-payload in anhydrous DMSO (e.g., 10-20 mM) immediately before use to minimize hydrolysis.[4]

  • Add the dissolved linker-drug to the reduced antibody solution. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a typical starting point.[4] Ensure the final DMSO concentration is below 10% (v/v).[3][4][10]

  • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing, protected from light.[4][10]

3. Quenching and Purification

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to react with any unreacted maleimide groups.[4]

  • Purify the ADC from unreacted linker-drug and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[4]

4. Characterization

  • Drug-to-Antibody Ratio (DAR): Determine the average DAR using methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry.[1]

  • Aggregation: Assess the level of aggregation using Size Exclusion Chromatography (SEC).

  • In Vitro Potency: Evaluate the cytotoxicity of the ADC on target cell lines.

Troubleshooting

Low Drug-to-Antibody Ratio (DAR)

  • Incomplete Antibody Reduction: Optimize the TCEP concentration and incubation time.[4]

  • Suboptimal Reaction pH: Ensure the pH is maintained between 6.5 and 7.5.[4]

  • Insufficient Molar Excess of this compound: Increase the molar excess of the linker-drug.[4]

  • Hydrolysis of Maleimide Group: Prepare fresh linker-drug solution in anhydrous DMSO immediately before use.[4]

ADC Aggregation

  • High Hydrophobicity of the ADC: Optimize for a lower average DAR (e.g., 2-4), as higher DAR values increase hydrophobicity.[4]

  • Use of Organic Co-solvents: Keep the final concentration of co-solvents like DMSO as low as possible (typically below 10%).[4]

  • Improper Storage: Store the purified ADC at the recommended temperature in an optimized formulation buffer and minimize freeze-thaw cycles.[4]

Conclusion

The conjugation of this compound to cysteine residues of monoclonal antibodies is a robust and widely used method for the generation of ADCs. Careful optimization of reaction parameters is crucial for achieving a desirable DAR, minimizing aggregation, and ultimately producing a safe and effective therapeutic. This protocol provides a comprehensive guide for researchers to successfully perform this conjugation and troubleshoot common challenges.

References

Application Notes & Protocols: Setting up In Vivo Xenograft Models for vc-PABC-DM1 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to vc-PABC-DM1 Antibody-Drug Conjugates (ADCs)

Antibody-Drug Conjugates (ADCs) are a transformative class of targeted cancer therapies designed to deliver potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity.[1] The this compound system is a clinically relevant ADC platform comprising three essential components:

  • Monoclonal Antibody (mAb): Provides targeting specificity by binding to a tumor-associated antigen overexpressed on the cancer cell surface.[1]

  • DM1 (Mertansine): A highly potent maytansinoid derivative that acts as the cytotoxic payload by inhibiting tubulin polymerization, which leads to cell cycle arrest and apoptosis.[1][2]

  • vc-PABC Linker: A cleavable linker system engineered for stability in systemic circulation.[1] It consists of a valine-citrulline (vc) dipeptide, which is a substrate for lysosomal proteases like Cathepsin B, and a self-immolative para-aminobenzyl carbamate (B1207046) (PABC) spacer.[2][3] This design ensures that the DM1 payload is efficiently released only after the ADC has been internalized by the target cancer cell.[1][2]

These application notes provide detailed protocols for establishing and utilizing in vivo xenograft models to evaluate the efficacy of this compound based ADCs.

Mechanism of Action and Signaling Pathways

The therapeutic effect of a this compound ADC is achieved through a precise, multi-step process that ensures targeted cell killing.

  • Binding and Internalization: The ADC circulates systemically until the mAb component recognizes and binds to its specific target antigen on the surface of a cancer cell.[4]

  • Endocytosis and Trafficking: Upon binding, the entire ADC-antigen complex is internalized into the cell via receptor-mediated endocytosis and trafficked to the lysosome.[4][5][6]

  • Payload Release: Inside the lysosome, proteases such as Cathepsin B cleave the valine-citrulline linker.[2][7] This cleavage triggers the PABC spacer to undergo a spontaneous self-immolation reaction, releasing the active DM1 payload into the cytoplasm.[2][3]

  • Cytotoxic Effect: The released DM1 binds to tubulin, disrupting microtubule assembly.[5] This interference with microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing mitotic catastrophe and apoptotic cell death.[5][6][8][9]

A potential off-target toxicity mechanism has also been identified, where the DM1 payload on an intact ADC can bind directly to cytoskeleton-associated protein 5 (CKAP5) on the surface of normal cells, like hepatocytes, potentially causing membrane damage and cytotoxicity independent of HER2-mediated uptake.[10][11][12]

G cluster_extracellular Extracellular Space cluster_cell Cancer Cell cluster_off_target Off-Target Cell (e.g., Hepatocyte) ADC This compound ADC Antigen Tumor Antigen (e.g., HER2) ADC->Antigen 1. Binding CKAP5 CKAP5 (Normal Cell) ADC->CKAP5 Off-Target Binding Internalization 2. Internalization via Endocytosis Antigen->Internalization Membrane_Damage Membrane Damage CKAP5->Membrane_Damage Lysosome 3. Lysosomal Trafficking Internalization->Lysosome Cleavage 4. Linker Cleavage (Cathepsin B) Lysosome->Cleavage DM1_Release 5. DM1 Payload Release Cleavage->DM1_Release Tubulin Tubulin DM1_Release->Tubulin Microtubule_Disruption 6. Microtubule Disruption Tubulin->Microtubule_Disruption Cell_Cycle_Arrest 7. G2/M Cell Cycle Arrest Microtubule_Disruption->Cell_Cycle_Arrest Apoptosis 8. Apoptosis Cell_Cycle_Arrest->Apoptosis Ca_Influx Calcium Influx Membrane_Damage->Ca_Influx Toxicity Hepatotoxicity Ca_Influx->Toxicity

Caption: Mechanism of action for this compound ADCs.

Experimental Protocols: Establishing In Vivo Xenograft Models

Ethical Considerations

All animal experiments are essential for understanding cancer biology and developing new therapies.[13] However, they must be conducted with the highest standards of animal care and welfare.

  • Regulatory Approval: All protocols must be reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics board before initiation.[14]

  • The 3Rs: The principles of Replacement, Reduction, and Refinement should be incorporated into every study design to minimize animal use and suffering.[13]

  • Animal Welfare: Animals must be housed in strictly controlled, sterile laboratory conditions to prevent infection.[15] Regular monitoring for signs of distress, pain, or toxicity is mandatory.

  • Humane Endpoints: Clear criteria for humane endpoints, such as tumor burden, body weight loss, or clinical signs of distress, must be established and strictly followed to prevent unnecessary suffering.[13]

Model Selection: Cell Line-Derived vs. Patient-Derived Xenografts

The choice of xenograft model is critical for the clinical relevance of the study.

Model TypeDescriptionAdvantagesDisadvantages
Cell Line-Derived Xenograft (CDX) Established from immortalized human cancer cell lines grown in vitro and implanted into immunodeficient mice.[16]- Highly reproducible- Well-characterized- Lower cost and faster to establish- May lose heterogeneity of original tumor- Genetic drift from adaptation to in vitro culture[16]
Patient-Derived Xenograft (PDX) Established by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse.[16][17]- Retains genotype, phenotype, and heterogeneity of the original tumor[17][18]- More predictive of clinical outcomes[18]- Useful for studying drug resistance[17]- More expensive and time-consuming to establish- Higher variability between models

Table 1: Comparison of CDX and PDX Models.

For this compound studies, it is crucial to select models with well-characterized target antigen expression (e.g., HER2-positive breast cancer cell lines). Patient-derived models are particularly valuable for assessing efficacy across a heterogeneous patient population.[19][20]

Commonly Used HER2-Positive Breast Cancer Cell Lines:

Cell LineSubtypeKey CharacteristicsReference
BT-474 Luminal B, HER2+ER-positive, highly tumorigenic, sensitive to HER2-targeted therapies.[21]
SK-BR-3 HER2+High HER2 expression, ER/PR-negative.[22]
JIMT-1 HER2+Derived from a patient with trastuzumab-resistant breast cancer.[9]
HCC-1954 Basal, HER2+HER2-amplified, resistant to standard HER2-directed therapies.[21]
UACC-893 HER2+Demonstrates potential for multi-organ metastasis in xenograft models.[23][24]

Table 2: Selected HER2-Positive Cell Lines for Xenograft Studies.

Protocol: Establishment of a Subcutaneous CDX Model

This protocol describes the subcutaneous implantation of a human cancer cell line into immunodeficient mice.

Materials:

  • Human cancer cell line (e.g., BT-474)

  • Cell culture medium and reagents

  • Sterile PBS, Matrigel (optional)

  • Immunodeficient mice (e.g., NOD/SCID or NSG), 4-6 weeks old, female[14]

  • Syringes (1 mL) with 27-gauge needles

  • Anesthetic (e.g., isoflurane)

  • 70% ethanol

Procedure:

  • Cell Preparation: Culture cells under standard conditions. On the day of implantation, harvest cells during their logarithmic growth phase.

  • Count cells and assess viability (should be >90%).

  • Wash cells twice with sterile PBS and resuspend in a 1:1 mixture of cold PBS and Matrigel at a final concentration of 5-10 x 10⁷ cells/mL. Place on ice.

  • Animal Preparation: Anesthetize the mouse. Shave the hair from the right flank region.

  • Wipe the injection site with 70% ethanol.

  • Implantation: Gently lift the skin on the flank. Insert the needle subcutaneously, being careful not to puncture the peritoneal cavity.

  • Slowly inject 100-200 µL of the cell suspension (typically 5-10 x 10⁶ cells per mouse). A small "bleb" should be visible under the skin.[25]

  • Slowly withdraw the needle. Apply gentle pressure to the site to prevent leakage.

  • Post-Implantation Care: Monitor the animal until it has fully recovered from anesthesia.

  • Return the mouse to a sterile cage and monitor daily for the first week for any adverse reactions.

Protocol: Establishment of a PDX Model

This protocol involves the direct implantation of patient tumor fragments.

Materials:

  • Fresh, sterile patient tumor tissue

  • Sterile transport medium on ice

  • Highly immunodeficient mice (NSG or NOG)[16]

  • Surgical instruments (scalpel, forceps)

  • Anesthetic, analgesics

  • Sutures or wound clips

Procedure:

  • Tissue Preparation: In a sterile biosafety cabinet, wash the fresh tumor tissue with cold transport medium.

  • Remove any necrotic or non-tumor tissue.

  • Cut the tumor into small fragments (approx. 2-3 mm³).

  • Animal Preparation: Anesthetize the mouse and administer pre-operative analgesia.

  • Shave the flank and sterilize the area.

  • Implantation: Make a small incision (~5 mm) in the skin.

  • Using forceps, create a subcutaneous pocket.

  • Place one tumor fragment into the pocket.

  • Close the incision with sutures or wound clips.

  • Post-Operative Care: Administer post-operative analgesia as per IACUC protocol.

  • Monitor the animal closely for signs of pain, infection, or distress until the wound is fully healed.

Experimental Design for Efficacy Studies

A typical preclinical efficacy study involves treating tumor-bearing mice with the this compound ADC and monitoring tumor response over time.

G cluster_setup Phase 1: Model Setup cluster_study Phase 2: Efficacy Study cluster_analysis Phase 3: Data Analysis Model_Selection 1. Select Model (CDX or PDX) Implantation 2. Implant Cells/Tissue Model_Selection->Implantation Tumor_Growth 3. Monitor Tumor Growth Implantation->Tumor_Growth Randomization 4. Randomize Mice into Treatment Groups Tumor_Growth->Randomization When tumors reach ~150-200 mm³ Treatment 5. Administer ADC (e.g., IV, Q4Dx4) Randomization->Treatment Monitoring 6. Monitor Tumor Volume & Body Weight (2x/week) Treatment->Monitoring Endpoint 7. Euthanize at Humane Endpoint Monitoring->Endpoint Tumor >2000 mm³ or other humane criteria Data_Analysis 8. Calculate Tumor Growth Inhibition (TGI) Endpoint->Data_Analysis Report 9. Report Findings Data_Analysis->Report

Caption: General experimental workflow for an in vivo ADC efficacy study.
Protocol: ADC Administration and Monitoring

Procedure:

  • Tumor Growth Monitoring: Once tumors are palpable, begin measuring them 2-3 times per week using digital calipers. Tumor volume is calculated using the formula: Volume = (Width² x Length) / 2 .

  • Randomization: When tumors reach a predetermined average size (e.g., 150-300 mm³), randomize the mice into treatment groups (typically n=8-10 mice per group).[26] Groups should include:

    • Vehicle Control (e.g., PBS)

    • This compound ADC (at various dose levels)

    • Isotype Control ADC (non-binding antibody with the same linker-drug)

    • Positive Control (e.g., Trastuzumab)

  • ADC Administration: Administer the ADC, typically via intravenous (IV) injection into the tail vein. A common dosing schedule might be once every 4 days for a total of four doses (Q4Dx4).[26]

  • Ongoing Monitoring: Continue to measure tumor volume and mouse body weight at least twice weekly. Body weight is a key indicator of systemic toxicity.

  • Termination: The study is terminated when tumors in the control group reach the predetermined humane endpoint size, or when individual animals meet endpoint criteria (e.g., >20% body weight loss, tumor ulceration, signs of distress).

Quantitative Data Presentation

Data from efficacy studies should be summarized clearly to allow for easy comparison between treatment groups.

Tumor Growth Inhibition

Tumor Growth Inhibition (TGI) is a standard metric for assessing anti-tumor efficacy. It is typically calculated at the end of the study.

TGI (%) = [1 - (ΔT / ΔC)] x 100

Where:

  • ΔT = Change in mean tumor volume for the treated group.

  • ΔC = Change in mean tumor volume for the control group.

Representative Efficacy Data in a Trastuzumab-Resistant Xenograft Model (JIMT-1):

Treatment GroupDose (mg/kg)ScheduleMean Final Tumor Volume (mm³)TGI (%)Reference
Vehicle Control -IV, Q4D1550-[8][9]
Trastuzumab 5IV, Q4D1300~16%[8]
T-DM1 (this compound analog) 5IV, Q4D250~84% [8]

Table 3: Representative tumor growth inhibition data for a T-DM1 like ADC in a JIMT-1 xenograft model. Data is illustrative based on published findings. [8][9]

Toxicity Assessment

Systemic toxicity is primarily assessed by monitoring changes in body weight and observing clinical signs.

Treatment GroupDose (mg/kg)Maximum Mean Body Weight Loss (%)Clinical Observations
Vehicle Control -< 2%Normal
This compound ADC 3< 5%Normal
This compound ADC 10~ 8%Transient mild lethargy
This compound ADC 30> 15%Significant lethargy, ruffled fur

Table 4: Example of a toxicity profile for a this compound ADC in mice. Data is representative and will vary based on the specific ADC and mouse strain.

Summary

Establishing robust and reproducible in vivo xenograft models is fundamental to the preclinical evaluation of this compound ADCs. Both CDX and PDX models serve as invaluable tools, with the choice depending on the specific research question. Adherence to detailed, well-documented protocols and strict ethical guidelines is paramount for generating high-quality, translatable data. The methodologies and representative data presented here provide a comprehensive framework for researchers to design and execute successful in vivo studies to characterize the efficacy and safety of novel ADC candidates.

References

Measuring vc-PABC-DM1 Linker Cleavage in Lysosomal Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) represent a powerful class of targeted therapeutics designed to selectively deliver potent cytotoxic agents to cancer cells, thereby minimizing systemic toxicity. The linker connecting the antibody to the cytotoxic payload is a critical component influencing the ADC's stability, efficacy, and safety profile. The valine-citrulline (vc) dipeptide linked to a p-aminobenzyl carbamate (B1207046) (PABC) spacer, conjugated to the microtubule inhibitor DM1 (vc-PABC-DM1), is a widely utilized linker-payload system. This system is engineered to be stable in systemic circulation and to undergo specific cleavage by lysosomal proteases, such as Cathepsin B, which are often upregulated in the tumor microenvironment.[1][2][3]

This document provides detailed application notes and protocols for measuring the cleavage of the this compound linker in lysosomal assays. These assays are crucial for understanding the intracellular processing of ADCs and for selecting promising candidates for further development.

Mechanism of Action: ADC Internalization and Payload Release

The therapeutic effect of a this compound ADC is initiated by the binding of the monoclonal antibody component to its target antigen on the surface of a cancer cell.[1] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[1][4] The complex is then trafficked through the endosomal pathway to the lysosome.[1]

Within the acidic and enzyme-rich environment of the lysosome, the vc linker is recognized and cleaved by proteases, primarily Cathepsin B.[2][5][6] This enzymatic cleavage initiates a self-immolative cascade of the PABC spacer, leading to the release of the active DM1 payload into the cytoplasm.[2] The liberated DM1 can then bind to tubulin, disrupting microtubule dynamics, which ultimately results in cell cycle arrest and apoptosis.[2] A key feature of this cleavable linker system is its potential to induce a "bystander effect," where the released, membrane-permeable DM1 can diffuse out of the target cell and kill neighboring antigen-negative tumor cells.[1][7]

ADC_Mechanism cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Targeting Binding Binding Antigen->Binding Internalization Internalization (Endocytosis) Binding->Internalization Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome Trafficking Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage DM1 Released DM1 Cleavage->DM1 Payload Release Tubulin Microtubule Disruption DM1->Tubulin Apoptosis Apoptosis Tubulin->Apoptosis

ADC internalization, trafficking, and payload release pathway.

Data Presentation

The following tables summarize quantitative data related to the stability and efficacy of ADCs utilizing the vc-PABC linker.

Table 1: In Vitro Stability of vc-PABC Linker in Plasma

SpeciesIncubation Time% Linker CleavageReference
Human28 daysNo significant degradation[8][9]
Mouse (BALB/c)14 days>95%[8][9]
Mouse24 hours3% (with modified PABC)[7][10]
Human24 hours4% (with modified PABC and P3 residue)[7]

Note: The vc-PABC linker is generally stable in human plasma but can be susceptible to premature cleavage by carboxylesterases in rodent plasma.[1][9][11][12]

Table 2: Lysosomal Cleavage of vc-PABC Linker

Lysosome SourceIncubation Time% CleavageReference
Rat Liver48 hours85%[10]
Recombinant Human Cathepsin BMinutesRapid Release (T1/2 = 0.98 min for a similar linker)

Table 3: In Vitro Cytotoxicity of a vc-Linker ADC (H32-VCMMAE) in HER2-Positive Cancer Cell Lines

Cell LineDescriptionIC50 (nM)Reference
N87Gastric Carcinoma0.50 ± 0.04[2]
SK-BR-3Breast Adenocarcinoma0.03 ± 0.01[2]
BT-474Breast Ductal Carcinoma~0.02 - 0.1[2]

Note: H32-VCMMAE is used as a surrogate for a this compound ADC as both utilize a cathepsin B-cleavable vc linker and a tubulin-inhibiting payload.

Experimental Protocols

The following are detailed protocols for key experiments to measure this compound linker cleavage.

Protocol 1: Lysosome Isolation from Cultured Cells or Tissues

This protocol describes the isolation of a lysosome-enriched fraction for use in subsequent cleavage assays.

Materials:

  • Cultured cells (e.g., 2 x 10^7 cells) or fresh tissue (e.g., 100 mg)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Lysosome Isolation Buffer (commercial kits available, e.g., from Abcam, Sigma-Aldrich)

  • Protease Inhibitor Cocktail

  • Dounce homogenizer

  • Centrifuge and ultracentrifuge

  • Density gradient medium (e.g., OptiPrep™)

Procedure:

  • Sample Preparation:

    • Cultured Cells: Pellet cells by centrifugation at 600 x g for 10 minutes. Wash the pellet with ice-cold PBS.

    • Tissue: Mince the tissue into small pieces on ice and wash with ice-cold PBS to remove blood.

  • Homogenization:

    • Resuspend the cell pellet or minced tissue in ice-cold Lysosome Isolation Buffer containing Protease Inhibitor Cocktail.

    • Homogenize the sample using a pre-cooled Dounce homogenizer on ice. The number of strokes will vary depending on the cell or tissue type (e.g., 20-30 strokes for cultured cells).

  • Differential Centrifugation:

    • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and unbroken cells.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 18,000 - 20,000 x g) for 20-30 minutes at 4°C to pellet a crude lysosomal and mitochondrial fraction.

  • Density Gradient Ultracentrifugation (Optional, for higher purity):

    • Resuspend the crude lysosomal pellet in a suitable buffer.

    • Layer the resuspended pellet onto a discontinuous density gradient (e.g., prepared with OptiPrep™).

    • Centrifuge at high speed (e.g., 100,000 x g) for several hours at 4°C.

    • Carefully collect the band corresponding to the lysosomal fraction.

  • Characterization:

    • Determine the protein concentration of the isolated lysosomal fraction (e.g., using a BCA assay).

    • Confirm the enrichment of lysosomes by measuring the activity of lysosomal marker enzymes, such as acid phosphatase or Cathepsin B.

Protocol 2: In Vitro Lysosomal Cleavage Assay

This assay measures the release of the DM1 payload from the ADC upon incubation with an isolated lysosomal fraction.

Materials:

  • This compound ADC

  • Isolated lysosomal fraction (from Protocol 1)

  • Acidic incubation buffer (e.g., 25 mM MES-Na, 1 mM DTT, pH 5.0)

  • Quenching solution (e.g., cold acetonitrile (B52724) with 1% formic acid)

  • LC-MS/MS system

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the this compound ADC (at a final concentration of e.g., 10 µg/mL) with the isolated lysosomal fraction (e.g., 0.125 mg/mL protein concentration) in the acidic incubation buffer.

    • Include control reactions: ADC in buffer without lysosomes, and lysosomes in buffer without ADC.

  • Incubation:

    • Incubate the reactions at 37°C.

    • Collect aliquots at various time points (e.g., 0, 0.5, 1, 3, 24, 48 hours).

  • Reaction Quenching:

    • Stop the reaction at each time point by adding 4 volumes of cold quenching solution to the aliquot.

  • Sample Preparation for LC-MS/MS:

    • Vortex the quenched samples and centrifuge at high speed (e.g., 15,000 x g) for 30 minutes at 4°C to precipitate proteins.

    • Transfer the supernatant, containing the released DM1, to a new tube for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by LC-MS/MS to quantify the amount of released DM1.

    • Generate a standard curve with known concentrations of DM1 to enable accurate quantification.

  • Data Analysis:

    • Plot the concentration of released DM1 against time to determine the cleavage kinetics.

    • Calculate the percentage of cleavage at each time point relative to the initial amount of conjugated DM1.

Experimental_Workflow cluster_prep Preparation cluster_assay Lysosomal Cleavage Assay (Protocol 2) cluster_analysis Analysis Lysosome_Isolation Lysosome Isolation (Protocol 1) Incubation Incubation of ADC with Lysosomes at 37°C, pH 5.0 Lysosome_Isolation->Incubation ADC_Prep This compound ADC Preparation ADC_Prep->Incubation Time_Points Aliquots Taken at Various Time Points Incubation->Time_Points Quenching Reaction Quenching (Acetonitrile) Time_Points->Quenching Protein_Precipitation Protein Precipitation & Centrifugation Quenching->Protein_Precipitation Supernatant_Collection Supernatant Collection (Released DM1) Protein_Precipitation->Supernatant_Collection LCMS LC-MS/MS Analysis Supernatant_Collection->LCMS Quantification Quantification of Released DM1 LCMS->Quantification Kinetics Determination of Cleavage Kinetics Quantification->Kinetics

Experimental workflow for measuring this compound linker cleavage.

Protocol 3: In Vitro Cytotoxicity Assay

This assay determines the potency of the ADC after intracellular processing and payload release.

Materials:

  • Antigen-positive cancer cell line (e.g., SK-BR-3, N87)

  • This compound ADC

  • Control ADC (e.g., non-binding isotype control with the same linker-payload)

  • Complete cell culture medium

  • 96-well plates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment:

    • Prepare serial dilutions of the this compound ADC and the control ADC in complete cell culture medium.

    • Remove the medium from the cells and add the ADC dilutions. Include untreated cells as a negative control.

  • Incubation:

    • Incubate the plate for a period relevant to the payload's mechanism of action (typically 72-96 hours) at 37°C and 5% CO2.

  • Viability Assessment:

    • Measure cell viability using a suitable reagent according to the manufacturer's instructions.

  • Data Analysis:

    • Plot cell viability against the logarithm of the ADC concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis (e.g., in GraphPad Prism).

Conclusion

The protocols and data presented in this document provide a framework for the comprehensive evaluation of this compound linker cleavage in lysosomal assays. These experiments are essential for understanding the intracellular fate of ADCs and for selecting candidates with optimal properties for clinical development. The stability of the vc-PABC linker in human plasma, coupled with its efficient cleavage in the lysosomal environment, underscores its utility in the design of effective and targeted cancer therapies.

References

Application Notes and Protocols: vc-PABC-DM1 in HER2-Positive Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of antibody-drug conjugates (ADCs) featuring the vc-PABC-DM1 linker-payload system in the context of HER2-positive cancer research. This document details the mechanism of action, presents key preclinical data, and offers detailed protocols for fundamental experiments.

Introduction to this compound ADCs

Antibody-drug conjugates are a class of targeted therapies that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells.[1] The this compound system is a sophisticated linker-payload combination designed for optimal performance. It consists of three main components:

  • Monoclonal Antibody (mAb): Targets a tumor-associated antigen, such as HER2, which is overexpressed on the surface of certain cancer cells.

  • DM1 (Mertansine): A potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[1] DM1 is a derivative of maytansine.

  • vc-PABC Linker: A system designed for stability in circulation and subsequent release of the DM1 payload within the target cell.[2] It comprises:

    • Valine-Citrulline (vc): A dipeptide sequence that is specifically cleaved by lysosomal proteases like Cathepsin B, which are often upregulated in the tumor microenvironment.[2][3]

    • p-Aminobenzyl Carbamate (PABC): A self-immolative spacer that, once the 'vc' dipeptide is cleaved, spontaneously releases the unmodified DM1 payload.[2][4]

The strategic design of the vc-PABC linker aims to create a larger therapeutic window by concentrating the cytotoxic payload at the tumor site, thereby minimizing systemic toxicity.[3]

Mechanism of Action

The therapeutic effect of a HER2-targeted this compound ADC is achieved through a multi-step process:

  • Binding and Internalization: The ADC's monoclonal antibody component, such as trastuzumab, selectively binds to the HER2 receptor on the surface of a cancer cell.[5] Upon binding, the ADC-HER2 receptor complex is internalized into the cell via endocytosis.[5][6]

  • Lysosomal Trafficking and Cleavage: The internalized vesicle containing the ADC complex is trafficked to the lysosome.[7] Inside the acidic environment of the lysosome, proteases, primarily Cathepsin B, recognize and cleave the valine-citrulline dipeptide of the linker.[2][3][4]

  • Payload Release: The cleavage of the dipeptide triggers a spontaneous and irreversible 1,6-elimination reaction in the PABC spacer.[2][4] This self-immolation cascade results in the release of the DM1 payload in its active, unmodified form into the cytoplasm.[4]

  • Cytotoxic Effect: The released DM1 binds to tubulin, disrupting microtubule dynamics.[6] This interference with the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces programmed cell death (apoptosis).[1][6]

While the primary mechanism of T-DM1 (a clinically approved ADC with a non-cleavable linker) is confined to the target cell, the cleavable nature of the vc-PABC linker offers the potential for a "bystander effect."[8] This occurs if the released, membrane-permeable DM1 can diffuse out of the target cell and kill adjacent, potentially antigen-negative, tumor cells.[8]

A secondary, HER2-independent mechanism of cytotoxicity has been identified for DM1-containing ADCs, where the DM1 payload on the intact ADC can directly bind to cytoskeleton-associated protein 5 (CKAP5) on the surface of cells, which may contribute to off-target toxicities.[7][9][10]

cluster_extracellular Extracellular Space cluster_cell HER2-Positive Cancer Cell cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome ADC Anti-HER2 ADC (this compound) HER2 HER2 Receptor ADC->HER2 1. Binding Endosome Endosome HER2->Endosome 2. Internalization (Endocytosis) Tubulin Tubulin Microtubules Microtubule Disruption Tubulin->Microtubules CellCycleArrest G2/M Cell Cycle Arrest Microtubules->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis DM1 Active DM1 DM1->Tubulin 6. Binds to Tubulin ADC_Internalized Internalized ADC CathepsinB Cathepsin B ADC_Internalized->CathepsinB 4. Linker Cleavage CathepsinB->DM1 5. Payload Release (Self-Immolation) Endosome->ADC_Internalized 3. Trafficking

Caption: Mechanism of action for a this compound ADC in HER2-positive cancer.

Data Presentation

In Vitro Cytotoxicity Data

The following table summarizes representative in vitro cytotoxicity data for DM1-containing ADCs in HER2-positive cancer cell lines.

Cell LineCancer TypeADC ConstructIC50 ValueCitation
NCI-N87GastricT-DM182 ± 10 pM[4]
HCC1954BreastT-DM133 ± 20 pM[4]
SK-OV-3OvarianTrastuzumab-CUS245C0.07 ± 1.23 nM (3-day)[8]
BT-474BreastTrastuzumab-CUS245C> 0.1 nM (3-day)[8]
SK-BR-3BreastTrastuzumab-CUS245C> 0.1 nM (3-day)[8]
NCI-N87GastricTrastuzumab-ADCNot specified, potent[10]
OE-19GastricT-DM1More effective than trastuzumab[6]
MKN-7GastricT-DM1Moderately effective[6]

Note: Data for this compound ADCs are limited in publicly available literature. The table includes data from the clinically approved T-DM1 (non-cleavable linker) and other trastuzumab-based ADCs for comparative purposes.

In Vivo Efficacy Data

The following table summarizes representative in vivo efficacy data from xenograft models of HER2-positive cancers.

Xenograft ModelCancer TypeADC ConstructDosing ScheduleTumor Growth Inhibition (TGI) / OutcomeCitation
MCF7-HER2BreastTrastuzumab/DM1 conjugateNot specifiedComplete tumor regression in all mice[1]
MDA-MB-361BreastTrastuzumab/DM1 conjugateNot specified>90% tumor regression in all mice[1]
NCI-N87GastricT-DM1Not specifiedComplete pathological response in half of the mice[6]
OE-19GastricT-DM1Not specifiedComplete pathological response in all mice[6]
SKOV3OvarianHER-2-specific ADC15 mg/kg, i.v., on days 0 and 21Significant tumor growth inhibition[11]
NCI-N87GastricTrastuzumab-ADCsSingle i.v. doseSignificant tumor volume reduction[10]

Note: The specific linker used in the "Trastuzumab/DM1 conjugate" was not detailed in the referenced summary.[1]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay

This protocol details a method to determine the half-maximal inhibitory concentration (IC50) of a this compound ADC in HER2-positive cancer cell lines.

Materials:

  • HER2-positive (e.g., SK-BR-3, BT-474, NCI-N87) and HER2-negative (e.g., MCF-7, MDA-MB-231) cancer cell lines[6][8]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)[6]

  • Anti-HER2-vc-PABC-DM1 ADC

  • Unconjugated anti-HER2 antibody (Isotype Control)

  • Free DM1 payload

  • 96-well clear-bottom microplates

  • Cell viability reagent (e.g., CellTiter-Glo®, MTT)[6]

  • Phosphate-Buffered Saline (PBS)

  • Microplate reader (luminescence or absorbance)

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Harvest cells and perform a cell count.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of the anti-HER2-vc-PABC-DM1 ADC, unconjugated antibody, and free DM1 in complete medium. A typical concentration range for the ADC would be from 1 pM to 100 nM.

    • Remove the medium from the wells and add 100 µL of the prepared compound dilutions in triplicate. Include wells with medium only (blank) and cells with vehicle control.

    • Incubate the plate for 72-120 hours at 37°C, 5% CO2.

  • Cell Viability Measurement (using CellTiter-Glo®):

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a microplate reader.

  • Data Analysis:

    • Subtract the average luminescence from the blank wells from all other readings.

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the percent viability against the log of the compound concentration.

    • Calculate the IC50 value using a non-linear regression analysis (e.g., four-parameter logistic curve).

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis CellCulture 1. Culture HER2+ Cells CellSeeding 2. Seed Cells in 96-well Plate CellCulture->CellSeeding Treatment 4. Treat Cells with ADC CellSeeding->Treatment DrugPrep 3. Prepare Serial Dilutions of ADC DrugPrep->Treatment Incubation 5. Incubate for 72-120h Treatment->Incubation ViabilityAssay 6. Add Viability Reagent (e.g., CellTiter-Glo) Incubation->ViabilityAssay ReadPlate 7. Measure Luminescence ViabilityAssay->ReadPlate DataAnalysis 8. Calculate IC50 Value ReadPlate->DataAnalysis

Caption: Experimental workflow for an in vitro cytotoxicity assay.

Protocol 2: In Vivo Xenograft Tumor Model

This protocol describes the evaluation of the anti-tumor efficacy of a this compound ADC in a mouse xenograft model of HER2-positive cancer.

Materials:

  • Female immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks old.[12]

  • HER2-positive cancer cells (e.g., NCI-N87, BT-474).[6]

  • Matrigel (optional, for improved tumor take-rate).

  • Anti-HER2-vc-PABC-DM1 ADC.

  • Vehicle control (e.g., PBS).

  • Calipers for tumor measurement.

  • Sterile syringes and needles.

Procedure:

  • Tumor Implantation:

    • Harvest cultured HER2-positive cancer cells during their logarithmic growth phase.

    • Resuspend the cells in sterile PBS or a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5-10 x 10^6 cells per 100-200 µL.

    • Subcutaneously inject the cell suspension into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth by measuring the length and width with calipers 2-3 times per week.

    • Calculate tumor volume using the formula: (Length x Width²) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., vehicle control, ADC at different doses).

  • Treatment Administration:

    • Administer the anti-HER2-vc-PABC-DM1 ADC or vehicle control, typically via intravenous (i.v.) injection.

    • Dosing schedules can vary, for example, a single dose or once weekly for 3-4 weeks.

  • Monitoring and Endpoint:

    • Continue to measure tumor volume and monitor the body weight of the mice 2-3 times per week. Body weight is a general indicator of systemic toxicity.

    • The study should be terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if mice show signs of excessive toxicity (e.g., >20% body weight loss).

    • At the endpoint, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry, Western blot).

  • Data Analysis:

    • Plot the mean tumor volume ± SEM for each treatment group over time.

    • Calculate the Tumor Growth Inhibition (TGI) percentage at the end of the study.

    • Perform statistical analysis to determine the significance of the observed anti-tumor effects.

cluster_setup Model Setup cluster_study Study Execution cluster_end Endpoint & Analysis CellPrep 1. Prepare HER2+ Cell Suspension Implantation 2. Subcutaneous Implantation into Mice CellPrep->Implantation TumorGrowth 3. Monitor Tumor Growth Implantation->TumorGrowth Randomization 4. Randomize Mice into Treatment Groups TumorGrowth->Randomization Treatment 5. Administer ADC or Vehicle Randomization->Treatment Monitoring 6. Measure Tumor Volume & Body Weight Treatment->Monitoring Endpoint 7. Euthanize & Excise Tumors Monitoring->Endpoint Study Endpoint Reached DataAnalysis 8. Analyze Tumor Growth Inhibition (TGI) Endpoint->DataAnalysis

Caption: Workflow for an in vivo xenograft study.

References

Application Notes and Protocols for Bystander Killing Assays with vc-PABC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed guide for designing and executing in vitro bystander killing assays to evaluate Antibody-Drug Conjugates (ADCs) utilizing the cleavable valine-citrulline p-aminobenzylcarbamate (vc-PABC) linker with the cytotoxic payload DM1. These protocols are essential for characterizing the ability of an ADC to kill not only target antigen-positive (Ag+) cells but also adjacent antigen-negative (Ag-) cells, a crucial feature for efficacy in heterogeneous tumors.[1][2][3]

Introduction: The Bystander Effect in ADC Therapy

Antibody-Drug Conjugates (ADCs) are designed to deliver potent cytotoxic agents specifically to cancer cells expressing a target antigen.[3] A key mechanism that can enhance the therapeutic efficacy of certain ADCs is the "bystander effect".[2][4] This phenomenon occurs when the cytotoxic payload, released from the targeted Ag+ cell, diffuses into the tumor microenvironment and kills neighboring Ag- tumor cells.[3][5] This is particularly advantageous for treating solid tumors, which often exhibit heterogeneous antigen expression.[4][6]

The capacity for bystander killing is critically dependent on the ADC's linker and payload chemistry.[1] The vc-PABC-DM1 system uses a protease-cleavable linker (valine-citrulline) that is designed to be stable in systemic circulation but is efficiently cleaved by lysosomal enzymes like Cathepsin B, which are often upregulated inside cancer cells.[7][8][9] Upon cleavage, the PABC spacer self-immolates to release the potent microtubule-disrupting agent, DM1.[8] If the released payload is membrane-permeable, it can exit the target cell and induce apoptosis in bystander cells.[1][7]

These application notes describe two robust in vitro methods to quantify the bystander effect of this compound ADCs: the Co-Culture Assay and the Conditioned Medium Transfer Assay .[1][3][10]

Mechanism of this compound and Bystander Killing

The mechanism of action for a this compound ADC involves a sequence of events leading to targeted cell death and subsequent bystander killing.

  • Binding and Internalization: The ADC's monoclonal antibody binds to the target antigen on an Ag+ tumor cell, triggering internalization via endocytosis.[7][11]

  • Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome.[7]

  • Linker Cleavage: Within the acidic, enzyme-rich lysosome, the valine-citrulline linker is cleaved by proteases (e.g., Cathepsin B).[7][8]

  • Payload Release: The PABC spacer self-immolates, releasing the free DM1 payload into the cytoplasm of the Ag+ cell.[8]

  • Payload Diffusion (Bystander Effect): The released, membrane-permeable DM1 can diffuse out of the Ag+ cell.[3][7]

  • Bystander Cell Killing: The diffused DM1 enters an adjacent Ag- cell, disrupts microtubule dynamics, and induces cell cycle arrest and apoptosis.[7][8]

Bystander_Mechanism cluster_extracellular Extracellular Space cluster_ag_positive Antigen-Positive (Ag+) Cell cluster_ag_negative Antigen-Negative (Ag-) Cell ADC This compound ADC Antigen Target Antigen ADC->Antigen 1. Binding Internalization 2. Internalization (Endocytosis) Antigen->Internalization Lysosome 3. Lysosomal Trafficking & Linker Cleavage Internalization->Lysosome DM1_Release 4. DM1 Payload Release Lysosome->DM1_Release Apoptosis_Ag_Pos Target Cell Death (Apoptosis) DM1_Release->Apoptosis_Ag_Pos Microtubule Disruption DM1_Entry 6. DM1 Entry DM1_Release->DM1_Entry 5. Payload Diffusion Apoptosis_Ag_Neg Bystander Cell Death (Apoptosis) DM1_Entry->Apoptosis_Ag_Neg Microtubule Disruption Experimental_Workflow cluster_prep Phase 1: Preparation cluster_coculture Phase 2: Co-Culture Assay A1 Select Ag+ Cell Line (e.g., N87) B1 Seed Ag+ and Ag--GFP cells in 96-well plate at various ratios (e.g., 1:1, 3:1, 9:1) A1->B1 A2 Select Ag- Cell Line (e.g., MCF7) A3 Transduce Ag- Cells with GFP Lentivirus A2->A3 A3->B1 A4 Determine Monoculture IC50 for ADC on both cell lines B2 Add this compound ADC and controls A4->B2 Informs Concentration B1->B2 B3 Incubate for 96-120 hours B2->B3 B4 Data Acquisition B3->B4 B5 Imaging: Count viable GFP+ cells B4->B5 B6 Flow Cytometry: Gate on GFP+ and assess viability B4->B6

References

Determining Drug-to-Antibody Ratio of vc-PABC-DM1 ADCs by Hydrophobic Interaction Chromatography (HIC)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

Antibody-drug conjugates (ADCs) are a rapidly advancing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule.[1][2][3] The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for an ADC, as it directly influences both its efficacy and safety.[1] A low DAR may lead to reduced potency, whereas a high DAR can negatively affect pharmacokinetics, stability, and increase the risk of off-target toxicity.[1] Therefore, accurate and robust methods for DAR determination are essential during ADC development and for quality control.

This application note describes the use of Hydrophobic Interaction Chromatography (HIC) for determining the DAR of ADCs utilizing the valine-citrulline-para-aminobenzylcarbamate (vc-PABC) linker conjugated to the cytotoxic payload DM1 (vc-PABC-DM1). HIC is a non-denaturing chromatographic technique that separates proteins based on their surface hydrophobicity.[4][5][6] The conjugation of hydrophobic small-molecule drugs to an antibody increases its overall hydrophobicity.[7][8] This allows HIC to separate the different drug-loaded species of an ADC, such as those with zero, two, four, six, or eight drug molecules per antibody for cysteine-linked ADCs.[7][9][10]

Principle of HIC for ADC Analysis

HIC separates molecules based on the interactions between hydrophobic regions on the protein surface and a weakly hydrophobic stationary phase.[11] The separation is typically achieved by applying the sample to the column in a mobile phase with a high salt concentration.[11] The high salt concentration reduces the solvation of the protein, exposing its hydrophobic regions and promoting binding to the stationary phase. A decreasing salt gradient is then used to elute the bound proteins, with less hydrophobic species eluting earlier than more hydrophobic ones.[11] Since the hydrophobicity of an ADC increases with the number of conjugated drug molecules, HIC can effectively resolve different DAR species.[5][8]

Experimental Workflow for DAR Determination by HIC

The general workflow for determining the DAR of a this compound ADC by HIC involves sample preparation, chromatographic separation, and data analysis to calculate the weighted average DAR.

G cluster_prep Sample Preparation cluster_hic HIC Analysis cluster_data Data Analysis ADC_Sample This compound ADC Sample Dilution Dilute Sample in High Salt Buffer ADC_Sample->Dilution Injection Inject Sample onto HIC Column Dilution->Injection Gradient Apply Decreasing Salt Gradient Injection->Gradient Detection UV Detection (280 nm) Gradient->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_Integration Integrate Peaks of Different DAR Species Chromatogram->Peak_Integration DAR_Calculation Calculate Weighted Average DAR Peak_Integration->DAR_Calculation

Fig. 1: Experimental workflow for DAR determination by HIC.

Protocols

Materials and Equipment

  • ADC Sample: Purified this compound ADC

  • HPLC System: A bio-inert or biocompatible HPLC or UPLC system is recommended due to the high salt concentrations used, which can be corrosive to standard stainless steel systems.[7][8]

  • HIC Column: A column with a butyl or other suitable hydrophobic stationary phase (e.g., TSKgel Butyl-NPR, MAbPac HIC-Butyl).[9][12]

  • Mobile Phase A (High Salt): 1.5 M Ammonium Sulfate with 50 mM Sodium Phosphate, pH 7.0

  • Mobile Phase B (Low Salt): 50 mM Sodium Phosphate, pH 7.0

  • Organic Modifier (Optional): Isopropanol (B130326) may be added to Mobile Phase B (e.g., 20-25%) to improve resolution for highly hydrophobic ADCs.[7][13]

  • Reagents: Ammonium Sulfate, Sodium Phosphate (monobasic and dibasic), Isopropanol (HPLC grade), and purified water.

Sample Preparation

  • Prepare the this compound ADC sample at a concentration of approximately 1-2 mg/mL.

  • If the sample is not already in a suitable buffer, perform a buffer exchange into a low-salt buffer such as PBS.

  • Before injection, dilute the ADC sample with Mobile Phase A to ensure binding to the HIC column. A 1:1 dilution is a good starting point. Care should be taken to ensure the sample is fully dissolved, as the more hydrophilic, lower DAR species may dissolve preferentially.[6]

HIC Method Protocol

The following is a general HIC method. Optimization of the gradient and flow rate may be necessary for different ADC constructs.

Parameter Condition
Column TSKgel Butyl-NPR (4.6 mm x 10 cm, 2.5 µm)
Mobile Phase A 1.5 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
Mobile Phase B 50 mM Sodium Phosphate, pH 7.0
Flow Rate 0.5 - 1.0 mL/min
Column Temperature 25 °C
Detection UV at 280 nm
Injection Volume 10 - 50 µL (corresponding to 10-50 µg of ADC)

Table 1: Typical HIC Chromatographic Conditions

Time (min) % Mobile Phase B
0.00
20.0100
25.0100
26.00
30.00

Table 2: Example Gradient Elution Program

Data Analysis and DAR Calculation

  • Peak Identification: Following the HIC separation, a chromatogram with several peaks will be obtained. For a typical cysteine-linked ADC, these peaks correspond to species with DAR values of 0, 2, 4, 6, and 8, eluting in order of increasing hydrophobicity (and thus, increasing DAR).[7][9][10]

  • Peak Integration: Integrate the area of each peak corresponding to a specific DAR species.

  • Weighted Average DAR Calculation: The weighted average DAR is calculated from the relative peak area of each species.[10][]

The formula for calculating the weighted average DAR is:

Average DAR = Σ [(Peak Area of DAR species * Number of Drugs) / Total Peak Area]

A more detailed breakdown of the calculation is as follows:

Average DAR = [ (AreaDAR0 * 0) + (AreaDAR2 * 2) + (AreaDAR4 * 4) + (AreaDAR6 * 6) + (AreaDAR8 * 8) ] / (AreaDAR0 + AreaDAR2 + AreaDAR4 + AreaDAR6 + AreaDAR8)

DAR Species Number of Drugs (N) Peak Area (A) A x N
DAR 00User Input
DAR 22User Input
DAR 44User Input
DAR 66User Input
DAR 88User Input
Total ΣA Σ(A x N)
Average DAR Σ(A x N) / ΣA

Table 3: Example Data Table for DAR Calculation

HIC Separation Principle Diagram

The following diagram illustrates the separation of different ADC species on a HIC column.

Fig. 2: Separation of ADC species by HIC.

Troubleshooting and Optimization

  • Poor Resolution: If peaks are not well resolved, consider optimizing the gradient slope, using a shallower gradient for better separation. Adding a small amount of organic modifier like isopropanol to the low salt mobile phase can also improve resolution.[13]

  • Sample Precipitation: High salt concentrations can sometimes cause protein precipitation.[11] Ensure the sample is fully solubilized in the injection buffer and consider reducing the initial salt concentration if precipitation is suspected.

  • Peak Tailing: Peak tailing can be caused by secondary interactions with the stationary phase. Ensure the pH of the mobile phase is appropriate for the ADC.

  • System Suitability: Due to the use of high salt buffers, it is crucial to use a bio-inert LC system to prevent corrosion and ensure reproducibility.[7][8] Regularly flushing the system with water after use is recommended.

By following these protocols and considering the optimization strategies, researchers can accurately and reliably determine the drug-to-antibody ratio of this compound ADCs, a critical step in the development and quality control of these promising therapeutics.

References

Determining the Average Drug-to-Antibody Ratio (DAR) of vc-PABC-DM1 Antibody-Drug Conjugates using UV/Vis Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibody-Drug Conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody (mAb) with the potent cell-killing activity of a cytotoxic small molecule. The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) of an ADC, representing the average number of drug molecules conjugated to a single antibody.[1][2] The DAR directly influences the ADC's efficacy, safety, and pharmacokinetic profile.[1] An ADC with a low DAR may have reduced potency, while a high DAR can lead to increased toxicity and potential for aggregation.[1] Therefore, accurate and consistent determination of the average DAR is essential during the development and manufacturing of ADCs.

This application note provides a detailed protocol for determining the average DAR of ADCs constructed with a valine-citrulline (vc) p-aminobenzylcarbamate (PABC) linker and the microtubule-disrupting agent DM1 (a maytansinoid derivative), using Ultraviolet-Visible (UV/Vis) spectroscopy. This method is a straightforward and rapid technique for routine analysis of the average DAR.[3][4]

Principle

The determination of the average DAR by UV/Vis spectroscopy is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.[4] This method is applicable when the antibody and the conjugated drug have distinct absorbance maxima at different wavelengths.[4]

For a vc-PABC-DM1 ADC, the antibody, rich in aromatic amino acids, typically exhibits a maximum absorbance at approximately 280 nm. The cytotoxic payload, DM1, has a characteristic maximum absorbance at around 252 nm. By measuring the absorbance of the ADC solution at these two wavelengths (A280 and A252), and knowing the molar extinction coefficients (ε) of both the antibody and the drug at these wavelengths, a set of simultaneous equations derived from the Beer-Lambert law can be solved to determine the concentrations of the antibody and the drug. From these concentrations, the average DAR can be calculated.

The total absorbance at each wavelength is the sum of the absorbances of the antibody and the drug:

  • A280 = (εAb,280 * CAb) + (εDrug,280 * CDrug)

  • A252 = (εAb,252 * CAb) + (εDrug,252 * CDrug)

Where:

  • Aλ is the absorbance of the ADC solution at wavelength λ.

  • εAb,λ is the molar extinction coefficient of the antibody at wavelength λ.

  • εDrug,λ is the molar extinction coefficient of the drug at wavelength λ.

  • CAb is the molar concentration of the antibody.

  • CDrug is the molar concentration of the drug.

By solving these two equations for CAb and CDrug, the average DAR can be calculated as:

DAR = CDrug / CAb

Materials and Reagents

  • This compound ADC sample

  • Formulation buffer (e.g., phosphate-buffered saline, PBS)

  • UV/Vis Spectrophotometer (e.g., Agilent Cary 3500, or equivalent)

  • Quartz cuvettes with a 1 cm pathlength

  • Calibrated micropipettes

  • Unconjugated monoclonal antibody (for determination of extinction coefficients, if necessary)

  • Free this compound drug-linker (for determination of extinction coefficients, if necessary)

Experimental Protocol

This section provides a step-by-step guide for the determination of the average DAR of a this compound ADC using UV/Vis spectroscopy.

Determination of Molar Extinction Coefficients

Accurate molar extinction coefficients for both the antibody and the drug at 280 nm and 252 nm are critical for an accurate DAR calculation. These can be determined experimentally or obtained from reliable literature sources.

Note: The extinction coefficient of the antibody can be influenced by its amino acid composition. For the highest accuracy, it is recommended to experimentally determine the extinction coefficient of the specific unconjugated antibody being used.

Table 1: Molar Extinction Coefficients for a Typical IgG1 and DM1

AnalyteWavelength (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)
Human IgG1 280~210,000
252To be determined experimentally (typically lower than at 280 nm)
DM1 2805,230
25226,355
Sample Preparation
  • Allow the this compound ADC sample to equilibrate to room temperature.

  • Gently mix the sample to ensure homogeneity. Avoid vigorous vortexing which can cause protein denaturation and aggregation.

  • Dilute the ADC sample with the formulation buffer to a concentration that results in an absorbance reading at 280 nm within the linear range of the spectrophotometer (typically between 0.1 and 1.0 AU). The exact dilution factor will depend on the initial concentration of the ADC.

Spectrophotometer Measurement
  • Turn on the UV/Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes to ensure a stable baseline.

  • Set the measurement wavelengths to 280 nm and 252 nm.

  • Blank the spectrophotometer using the same formulation buffer that was used to dilute the ADC sample. This is a critical step to subtract any background absorbance from the buffer components.

  • Carefully transfer the diluted ADC sample to a clean quartz cuvette. Ensure there are no air bubbles in the light path.

  • Place the cuvette in the spectrophotometer and measure the absorbance at 280 nm (A280) and 252 nm (A252).

  • It is recommended to perform the measurement in triplicate to ensure reproducibility.

Data Analysis and DAR Calculation

The average DAR can be calculated using the following formula, derived from the Beer-Lambert law equations:

DAR = [ (εAb,280 * A252) - (εAb,252 * A280) ] / [ (εDrug,252 * A280) - (εDrug,280 * A252) ]

Step-by-step Calculation:

  • Correct for Dilution: If the ADC sample was diluted, multiply the measured absorbances (A280 and A252) by the dilution factor to obtain the absorbances of the original, undiluted sample.

  • Input Values into the Formula: Substitute the corrected absorbance values and the predetermined molar extinction coefficients (from Table 1 or experimentally determined) into the DAR calculation formula.

  • Calculate the Average DAR: Perform the calculation to obtain the average DAR value.

Data Presentation

Quantitative data should be summarized in a clear and structured table for easy comparison and record-keeping.

Table 2: Example Data for Average DAR Determination

Sample IDA280 (AU)A252 (AU)Calculated Antibody Concentration (µM)Calculated Drug Concentration (µM)Average DAR
ADC Batch 10.8500.650ValueValueValue
ADC Batch 20.8650.662ValueValueValue
ADC Batch 30.8420.645ValueValueValue

*Values for antibody and drug concentrations are calculated by solving the simultaneous Beer-Lambert law equations.

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the average DAR of a this compound ADC using UV/Vis spectroscopy.

DAR_Determination_Workflow cluster_prep Sample Preparation cluster_measurement UV/Vis Measurement cluster_analysis Data Analysis Equilibrate Equilibrate ADC to Room Temperature Dilute Dilute ADC in Formulation Buffer Equilibrate->Dilute Blank Blank Spectrophotometer with Buffer Dilute->Blank Measure Measure Absorbance at 280 nm & 252 nm Blank->Measure Calculate Calculate Average DAR using Formula Measure->Calculate Report Report Results Calculate->Report

Caption: Experimental workflow for average DAR determination.

Logical Relationship of Calculation

The following diagram illustrates the relationship between the measured absorbances, known extinction coefficients, and the final calculated average DAR.

DAR_Calculation_Logic A280 Absorbance at 280 nm Simultaneous_Eq Solve Simultaneous Beer-Lambert Equations A280->Simultaneous_Eq A252 Absorbance at 252 nm A252->Simultaneous_Eq E_Ab_280 ε_Ab at 280 nm E_Ab_280->Simultaneous_Eq E_Ab_252 ε_Ab at 252 nm E_Ab_252->Simultaneous_Eq E_Drug_280 ε_Drug at 280 nm E_Drug_280->Simultaneous_Eq E_Drug_252 ε_Drug at 252 nm E_Drug_252->Simultaneous_Eq C_Ab Antibody Concentration (C_Ab) Simultaneous_Eq->C_Ab C_Drug Drug Concentration (C_Drug) Simultaneous_Eq->C_Drug DAR Average DAR = C_Drug / C_Ab C_Ab->DAR C_Drug->DAR

Caption: Logical flow of DAR calculation.

Conclusion

UV/Vis spectroscopy provides a rapid, simple, and accessible method for the determination of the average DAR of this compound ADCs. Accurate determination of the molar extinction coefficients of both the antibody and the drug is paramount for obtaining reliable results. This application note and protocol provide a comprehensive guide for researchers, scientists, and drug development professionals to implement this important analytical technique for the characterization and quality control of ADCs. For a more detailed analysis of DAR distribution and heterogeneity, orthogonal methods such as Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS) should be employed.

References

handling and storage guidelines for vc-PABC-DM1 compound

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide comprehensive guidelines for the safe handling, storage, and utilization of the vc-PABC-DM1 antibody-drug conjugate (ADC) linker-payload system. Adherence to these protocols is crucial for ensuring experimental reproducibility, maintaining compound integrity, and protecting laboratory personnel.

Introduction

The this compound is a widely used linker-payload combination in the development of ADCs. It comprises the potent microtubule-inhibiting maytansinoid, DM1, connected to a linker system consisting of a valine-citrulline (vc) dipeptide, which is a substrate for the lysosomal protease cathepsin B, and a self-immolative para-aminobenzylcarbamate (PABC) spacer.[1][2][3] This design ensures stability in systemic circulation and facilitates the specific release of the cytotoxic payload within target cancer cells.[4][]

Handling and Safety Precautions

The cytotoxic nature of DM1 necessitates stringent safety measures during handling.

2.1. Personal Protective Equipment (PPE)

A comprehensive list of required PPE includes:

  • Gloves: Chemical-resistant gloves should be worn at all times. It is advisable to double-glove.

  • Lab Coat: A dedicated lab coat, preferably disposable, should be used.

  • Eye Protection: Safety glasses with side shields or goggles are mandatory.[6][7]

  • Respiratory Protection: When handling the powdered form of this compound, a suitable respirator should be used to avoid inhalation.[6][8]

2.2. Engineering Controls

  • Ventilation: All manipulations involving this compound, both in solid and solution form, must be performed in a certified chemical fume hood or a biological safety cabinet (BSC) to prevent exposure through inhalation and to contain any potential spills.[9][10]

  • Weighing: A ventilated balance enclosure or an isolator should be used when weighing the powdered compound to contain airborne particles.[9]

2.3. Spill and Waste Management

  • Spills: In case of a spill, the area should be decontaminated. Absorbent materials should be used to contain liquid spills.[6][10]

  • Waste Disposal: All contaminated materials, including gloves, lab coats, plasticware, and unused solutions, should be disposed of as cytotoxic waste in clearly labeled, leak-proof containers.[9] Liquid waste should not be poured down the drain.[9]

Storage Guidelines

Proper storage is critical to maintain the stability and activity of this compound and the resulting ADC.

Compound FormStorage TemperatureDurationKey Considerations
This compound Powder -20°CUp to 3 yearsStore in a tightly sealed container, protected from light and moisture.[11][12]
This compound Stock Solution -80°C or -20°CUp to 6 months at -80°C, 1 month at -20°CAliquot to avoid repeated freeze-thaw cycles.[11][12] Use anhydrous DMSO for reconstitution.[13]
Purified ADC 2-8°C (short-term) or ≤ -20°C, preferably -80°C (long-term)Weeks to months at 2-8°C, longer at -80°CAvoid repeated freeze-thaw cycles as this can lead to aggregation.[13][14][15] Store in a suitable formulation buffer.[13]

Stability Profile

The stability of the vc-PABC linker is a crucial factor in the preclinical evaluation of ADCs. While generally stable in human plasma, it exhibits instability in rodent plasma.

Plasma SourceStabilityPrimary Reason for Instability (if applicable)Implications for Preclinical Studies
Human Plasma Generally stable, with minimal premature payload release.[4]N/AIn vitro stability studies using human plasma are predictive of the ADC's behavior in clinical settings.[4]
Rodent Plasma (Mouse, Rat) Unstable, leading to premature cleavage of the linker and release of the DM1 payload.[16][17][18]Susceptibility to cleavage by carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma.[16][17][19]Preclinical efficacy and toxicity data from rodent models should be interpreted with caution, as the premature payload release can lead to an altered pharmacokinetic profile and increased off-target toxicity, which may not be representative of the ADC's performance in humans.[4][16][20]

Experimental Protocols

5.1. Reconstitution of this compound Powder

  • Bring the vial of this compound powder to room temperature before opening.

  • In a certified chemical fume hood or BSC, add the required volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to achieve the desired stock solution concentration (e.g., 10 mM).[13][14]

  • Gently vortex or sonicate if necessary to ensure complete dissolution.

  • Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C or -20°C.[11][12]

5.2. Protocol for ADC Conjugation

This protocol describes the conjugation of a maleimide-functionalized this compound to a monoclonal antibody (mAb) via reduction of interchain disulfide bonds.

5.2.1. Antibody Preparation

  • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into a suitable conjugation buffer (e.g., PBS with 5 mM EDTA, pH 7.5) using dialysis or a desalting column.[13]

  • Adjust the antibody concentration to 5-20 mg/mL.[13]

5.2.2. Antibody Reduction

  • Add a stock solution of a reducing agent, such as tris(2-carboxyethyl)phosphine (B1197953) (TCEP), to the antibody solution to achieve a final molar excess (e.g., 2.5 to 5-fold).[13]

  • Incubate at 37°C for 1-2 hours with gentle mixing.[13][14]

  • If the linker-payload is not compatible with the reducing agent, remove excess TCEP using a desalting column immediately before conjugation.[14]

5.2.3. Conjugation Reaction

  • Add the this compound stock solution in DMSO to the reduced antibody solution to achieve the desired molar excess (e.g., 5 to 10-fold).[13]

  • Ensure the final concentration of DMSO is below 10% (v/v) to prevent antibody denaturation.[13][14]

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.[13][14]

  • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine.[14]

5.2.4. Purification of the ADC

  • Purify the ADC from unconjugated linker-payload and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[14]

  • Exchange the purified ADC into a suitable formulation buffer and concentrate to the desired final concentration.[13]

  • Sterile filter the final ADC solution using a 0.22 µm filter.[13]

5.3. In Vitro Plasma Stability Assay

  • Incubate the purified ADC at a concentration of approximately 100 µg/mL in human or rodent plasma at 37°C.[1][4]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).[1]

  • Stop further degradation by immediately processing the samples.[1]

  • Analyze the samples using methods such as ELISA or LC-MS/MS to quantify the amount of intact ADC and/or released DM1 over time.[16]

Visualizations

experimental_workflow cluster_prep Antibody Preparation cluster_reduction Reduction cluster_conjugation Conjugation cluster_purification Purification & Storage mAb Monoclonal Antibody buffer_exchange Buffer Exchange (if needed) mAb->buffer_exchange reduction Add TCEP buffer_exchange->reduction incubation_red Incubate 37°C, 1-2h reduction->incubation_red add_linker Add this compound incubation_red->add_linker incubation_conj Incubate RT, 1-2h add_linker->incubation_conj quench Quench Reaction incubation_conj->quench purify Purify (SEC/HIC) quench->purify formulate Formulate & Concentrate purify->formulate store Store ADC formulate->store

Caption: Experimental workflow for the production of a this compound ADC.

signaling_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC receptor Tumor Antigen ADC->receptor Binding endosome Endosome receptor->endosome Internalization lysosome Lysosome endosome->lysosome Trafficking PABC_DM1 PABC-DM1 lysosome->PABC_DM1 vc Cleavage cathepsin Cathepsin B DM1 Free DM1 PABC_DM1->DM1 Self-immolation microtubules Microtubule Disruption DM1->microtubules apoptosis Apoptosis microtubules->apoptosis

Caption: Intracellular processing and mechanism of action of a this compound ADC.

References

Application Notes and Protocols for vc-PABC-DM1 in Targeted Drug Delivery System Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing the vc-PABC-DM1 linker-payload system in the development of Antibody-Drug Conjugates (ADCs). This document outlines the mechanism of action, protocols for conjugation, characterization, and evaluation of this compound based ADCs, and presents relevant quantitative data to inform experimental design.

Introduction to this compound

The this compound system is a well-established linker-payload combination for the development of targeted cancer therapeutics.[1] It comprises three key components:

  • Monoclonal Antibody (mAb) : Provides specificity for a tumor-associated antigen, directing the ADC to cancer cells.[2]

  • vc-PABC Linker : A cathepsin B-cleavable linker designed for stability in systemic circulation and efficient release of the payload within the target cell.[2] It consists of a valine-citrulline (vc) dipeptide recognized by the lysosomal protease cathepsin B and a self-immolative para-aminobenzyloxycarbonyl (PABC) spacer.[1][3]

  • DM1 : A potent maytansinoid cytotoxic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[2]

The targeted release mechanism of the vc-PABC linker aims to maximize the therapeutic window by concentrating the cytotoxic payload at the tumor site while minimizing systemic toxicity.[2]

Mechanism of Action

The therapeutic effect of a this compound ADC is achieved through a multi-step process:

  • Circulation and Targeting : Following intravenous administration, the ADC circulates in the bloodstream and the mAb component specifically binds to its target antigen on the surface of cancer cells.[3][4]

  • Internalization : Upon binding, the ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis.[3]

  • Lysosomal Trafficking and Cleavage : The internalized complex is trafficked to the lysosome, where the acidic environment and the presence of proteases, such as cathepsin B, lead to the cleavage of the valine-citrulline linker.[3][5]

  • Payload Release : Cleavage of the linker initiates the self-immolation of the PABC spacer, releasing the active DM1 payload into the cytoplasm of the cancer cell.[3][5]

  • Cytotoxicity : The released DM1 binds to tubulin, disrupting microtubule dynamics, which results in cell cycle arrest at the G2/M phase and ultimately leads to apoptotic cell death.[2][6]

A key feature of some vc-PABC-based ADCs is the "bystander effect," where the released, membrane-permeable DM1 can diffuse out of the target cell and kill neighboring antigen-negative cancer cells, enhancing efficacy in heterogeneous tumors.[7]

vc_PABC_DM1_Mechanism_of_Action cluster_blood Systemic Circulation cluster_cell Target Cancer Cell cluster_surface Cell Surface cluster_cytoplasm Cytoplasm cluster_lysosome Lysosome ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding ADC_internalized Internalized ADC Antigen->ADC_internalized 2. Internalization Microtubules Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death DM1_released Released DM1 DM1_released->Microtubules 5. Cytotoxicity CathepsinB Cathepsin B ADC_internalized->CathepsinB 3. Trafficking CathepsinB->DM1_released 4. Linker Cleavage & Payload Release

Mechanism of action of a this compound ADC.

Experimental Protocols

Conjugation of this compound to Monoclonal Antibodies

This protocol describes the conjugation of a maleimide-functionalized this compound to a monoclonal antibody via partial reduction of interchain disulfide bonds.[1][8]

Materials:

  • Monoclonal antibody (>95% purity)

  • Maleimide-vc-PABC-DM1 (Mal-vc-PABC-DM1)

  • Tris(2-carboxyethyl)phosphine (TCEP)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5), degassed

  • Quenching Reagent (e.g., N-acetylcysteine)

  • Desalting columns or centrifugal filter units

  • Purification system (e.g., SEC or HIC)

Procedure:

  • Antibody Preparation:

    • If necessary, perform a buffer exchange to remove any interfering substances (e.g., Tris, glycine) from the antibody solution into the conjugation buffer.[8]

    • Adjust the antibody concentration to 5-10 mg/mL.[8]

  • Antibody Reduction:

    • Add a calculated molar excess of TCEP to the antibody solution. A 2-5 fold molar excess over the antibody is a common starting point and should be optimized.[8]

    • Incubate at 37°C for 1-2 hours with gentle mixing.[8]

    • Immediately before conjugation, remove excess TCEP using a desalting column or centrifugal filter units, exchanging into fresh, degassed conjugation buffer.[1]

  • Conjugation Reaction:

    • Prepare a stock solution of Mal-vc-PABC-DM1 in anhydrous DMSO (e.g., 10 mM).[8]

    • Add the Mal-vc-PABC-DM1 stock solution to the reduced antibody. A 1.5 to 2-fold molar excess of the drug-linker over the generated thiol groups is a typical starting point.[2]

    • Ensure the final DMSO concentration is below 10% (v/v) to prevent antibody denaturation.[1]

    • Incubate at room temperature for 1-2 hours or at 4°C overnight, protected from light, with gentle mixing.[2]

  • Quenching:

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap unreacted maleimide (B117702) groups.[8]

    • Incubate for an additional 20 minutes at room temperature.[1]

  • Purification:

    • Purify the ADC from unconjugated drug-linker and other impurities using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[8]

    • Collect the fractions containing the ADC and buffer exchange into a suitable formulation buffer for storage.[2]

ADC_Conjugation_Workflow mAb Monoclonal Antibody Reduction Antibody Reduction (with TCEP) mAb->Reduction Reduced_mAb Reduced mAb (Free Thiols) Reduction->Reduced_mAb Conjugation Conjugation Reaction Reduced_mAb->Conjugation DrugLinker Mal-vc-PABC-DM1 DrugLinker->Conjugation Crude_ADC Crude ADC Mixture Conjugation->Crude_ADC Quenching Quenching (N-acetylcysteine) Crude_ADC->Quenching Quenched_ADC Quenched ADC Mixture Quenching->Quenched_ADC Purification Purification (SEC/HIC) Quenched_ADC->Purification Purified_ADC Purified this compound ADC Purification->Purified_ADC

Experimental workflow for ADC production.

Table 1: Typical Reaction Parameters for this compound Conjugation

ParameterRecommended Range/ConditionRationale
Antibody Purity>95%Impurities can compete for conjugation, reducing efficiency.
Antibody Concentration5-10 mg/mLAffects reaction kinetics and stability.[8]
Reaction pH7.0 - 7.5Optimal for selective maleimide-thiol reaction.[8]
TCEP Molar Excess2-5 fold over antibodyControls the number of generated thiols, influencing DAR.[8]
Mal-vc-PABC-DM1 Molar Excess1.5-2 fold over thiolsDrives the conjugation reaction to completion.[2]
Co-solvent (DMSO)<10% (v/v)Improves solubility of the hydrophobic drug-linker.[1]
Reaction TemperatureRoom Temperature (20-25°C)Balances reaction rate and ADC stability.[1]
Reaction Time1-2 hoursSufficient for conjugation without significant degradation.[1]
Characterization of this compound ADCs

Accurate characterization of the Drug-to-Antibody Ratio (DAR) is critical as it influences the ADC's efficacy, safety, and pharmacokinetics.[9]

3.2.1. Determination of Average DAR by UV/Vis Spectroscopy

This method provides a rapid estimation of the average DAR.[9]

Procedure:

  • Measure the absorbance of the purified ADC solution at 280 nm and at the maximum absorbance wavelength of DM1.

  • Calculate the concentrations of the antibody and the drug using their respective molar extinction coefficients.

  • The average DAR is the molar ratio of the drug to the antibody.

3.2.2. DAR Distribution by Hydrophobic Interaction Chromatography (HIC-HPLC)

HIC separates ADC species based on the number of conjugated drug molecules.[10]

Materials:

  • HPLC system with a HIC column

  • Mobile Phase A (High Salt): e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0[10]

  • Mobile Phase B (Low Salt): e.g., 25 mM Sodium Phosphate, pH 7.0, with 20% isopropanol[10]

Procedure:

  • Equilibrate the HIC column with a high percentage of Mobile Phase A.

  • Inject the ADC sample.

  • Elute the ADC species with a linear gradient from high to low salt concentration.

  • Detect the eluting species by UV absorbance at 280 nm.

  • Integrate the peak areas for each DAR species to determine their relative distribution and calculate the weighted average DAR.[10]

Table 2: Representative Drug-to-Antibody Ratio (DAR) Data

ADC ComponentConjugation MethodAverage DARDAR DistributionAnalytical Method
Anti-HER2-vc-PABC-DM1Cysteine-based~4DAR0, DAR2, DAR4, DAR6, DAR8HIC-HPLC
Anti-CD22-vc-PABC-DM1Cysteine-based~4Data not availableHIC-HPLC
Anti-EpCAM-vc-PABC-DM1Cysteine-basedData not availableData not availableHIC-HPLC
Data is representative and may vary based on the specific ADC and manufacturing process.[10]

3.2.3. DAR Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS provides precise mass measurements of the intact ADC or its subunits, allowing for accurate DAR determination.[2]

Procedure:

  • The ADC sample can be analyzed intact or after reduction to separate the light and heavy chains.

  • Separate the different species using a suitable chromatography method (e.g., RP-HPLC).

  • Acquire mass spectra using a high-resolution mass spectrometer.

  • Deconvolute the mass spectra to obtain the molecular weights of the different ADC species and calculate the DAR.[2]

In Vitro Efficacy and Stability Assays

3.3.1. In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the potency of the ADC against antigen-positive cancer cell lines.[3]

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Cell culture medium and supplements

  • This compound ADC

  • MTT solution

  • Solubilization solution (e.g., DMSO)

  • 96-well microplates and plate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the ADC for 72-96 hours.[3]

  • Add MTT solution and incubate for 2-4 hours.

  • Solubilize the formazan (B1609692) crystals and measure the absorbance at 570 nm.

  • Calculate the percentage of cell viability and determine the IC50 value.[3]

Table 3: Representative In Vitro Cytotoxicity Data

Cell LineTarget AntigenADCIC50 (ng/mL)
SK-BR-3HER2Anti-HER2-vc-PABC-DM1~10-100
BT-474HER2Anti-HER2-vc-PABC-DM1~1-10
MDA-MB-468EGFRAnti-EGFR-vc-PABC-DM1~5-50
Note: IC50 values are highly dependent on the specific antibody, target antigen, and cell line used.

3.3.2. Bystander Effect Co-culture Assay

This assay assesses the ability of the ADC to kill neighboring antigen-negative cells.[3]

Procedure:

  • Co-culture antigen-positive cells with fluorescently labeled antigen-negative cells.

  • Treat the co-culture with the ADC.

  • After incubation, quantify the viability of the fluorescently labeled antigen-negative cells.

  • A significant decrease in the viability of antigen-negative cells indicates a bystander effect.[3]

3.3.3. In Vitro Plasma Stability Assay

This assay evaluates the stability of the ADC and premature payload release in plasma.[5][6]

Procedure:

  • Incubate the ADC in human plasma at 37°C.[6]

  • Collect aliquots at various time points.

  • Isolate the ADC from the plasma matrix, for example, using immunoaffinity capture.[6]

  • Analyze the integrity of the ADC and the amount of released payload using methods like LC-MS.[6]

The vc-PABC linker is generally highly stable in human plasma with minimal degradation observed over extended periods.[6]

In Vivo Efficacy Study (Xenograft Model)

This protocol provides a framework for evaluating the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.[3][4]

Materials:

  • Immunodeficient mice (e.g., nude or SCID)

  • Human tumor cell line for implantation

  • This compound ADC, control ADC, and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of the mice.

  • Grouping and Treatment: When tumors reach a predetermined size, randomize the mice into treatment groups and administer the ADC, controls, and vehicle.

  • Monitoring: Monitor tumor volume, body weight, and overall health of the mice regularly.

  • Data Analysis: Plot the mean tumor volume over time for each group and calculate the tumor growth inhibition.[3]

In_Vivo_Efficacy_Workflow Tumor_Implantation Tumor Cell Implantation (Immunodeficient Mice) Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment ADC Administration Randomization->Treatment Monitoring Monitor Tumor Volume & Body Weight Treatment->Monitoring Data_Analysis Data Analysis (Tumor Growth Inhibition) Monitoring->Data_Analysis

Workflow for an in vivo ADC efficacy study.

Table 4: Representative In Vivo Efficacy Data

Xenograft ModelADC (Dose)Tumor Growth Inhibition (%)
NCI-N87 (Gastric)Anti-HER2-vc-PABC-DM1 (5 mg/kg)>80
JIMT-1 (Breast)Anti-HER2-vc-PABC-DM1 (10 mg/kg)>70
A431 (Skin)Anti-EGFR-vc-PABC-DM1 (5 mg/kg)>90
Data is representative and will vary based on the model, ADC, and dosing regimen.

Troubleshooting

Table 5: Common Issues and Troubleshooting Strategies in ADC Development

IssuePotential CauseTroubleshooting Action
Low DAR Incomplete antibody reduction; Suboptimal reaction pH; Insufficient molar excess of drug-linker.Optimize TCEP concentration and reduction time; Ensure pH is between 7.0-7.5; Increase the molar excess of Mal-vc-PABC-DM1.
ADC Aggregation High DAR leading to increased hydrophobicity; High antibody concentration; Suboptimal buffer conditions.Reduce the molar excess of the drug-linker; Perform conjugation at a lower antibody concentration; Screen different formulation buffers.
Low Recovery Precipitation of the ADC during purification; Non-specific binding to purification columns.Ensure the formulation buffer is optimized for ADC stability; Use appropriate purification columns and protocols.
High In Vivo Toxicity Premature payload release; High or heterogeneous DAR.Perform a plasma stability assay; Optimize conjugation to achieve a lower and more homogeneous DAR.[5]

Conclusion

The this compound linker-payload system offers a robust platform for the development of highly effective and targeted ADCs. The protocols and data presented in these application notes provide a foundation for researchers to successfully synthesize, characterize, and evaluate this compound based ADCs. Careful optimization of conjugation parameters and thorough analytical characterization are paramount to achieving a desirable therapeutic window.

References

Application Notes and Protocols for Assessing vc-PABC-DM1 ADC Internalization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-drug conjugates (ADCs) are a transformative class of biotherapeutics designed to deliver potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The vc-PABC-DM1 platform is a widely utilized ADC technology, comprising a monoclonal antibody (mAb) linked via a cleavable valine-citrulline (vc) dipeptide and a p-aminobenzyl carbamate (B1207046) (PABC) self-immolative spacer to the microtubule-disrupting agent, DM1.[1][2] The efficacy of these ADCs is critically dependent on their efficient internalization into target cells and the subsequent release of the cytotoxic payload.[3] This document provides detailed protocols and application notes for assessing the internalization and cytotoxic activity of this compound ADCs.

Mechanism of Action: From Binding to Apoptosis

The therapeutic effect of a this compound ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the cancer cell surface by the ADC's monoclonal antibody component.[4][5] This binding event triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex.[3][4] The complex is then trafficked through the endosomal-lysosomal pathway.[1][4] Within the acidic environment of the lysosome, proteases such as Cathepsin B, which are often upregulated in tumor cells, cleave the valine-citrulline linker.[1][2] This cleavage initiates a spontaneous 1,6-elimination reaction of the PABC spacer, leading to the release of the DM1 payload into the cytoplasm.[1] The free DM1 then binds to tubulin, disrupting microtubule dynamics, which in turn induces cell cycle arrest at the G2/M phase and ultimately leads to apoptotic cell death.[1]

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Compartments ADC This compound ADC Antigen Tumor Antigen ADC->Antigen 1. Binding Endosome Endosome Antigen->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage Microtubules Microtubule Disruption Apoptosis Apoptosis Microtubules->Apoptosis 6. Cell Death DM1->Microtubules 5. Payload Action cluster_workflow Experimental Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment start Start: this compound ADC Candidate Internalization Internalization Assay (Flow Cytometry) start->Internalization Cytotoxicity Cytotoxicity Assay (IC50 Determination) Internalization->Cytotoxicity Bystander Bystander Effect Assay (Co-culture) Cytotoxicity->Bystander PK Pharmacokinetics Study Bystander->PK Efficacy Xenograft Efficacy Study PK->Efficacy end End: Candidate Selection Efficacy->end

References

Troubleshooting & Optimization

troubleshooting low DAR in vc-PABC-DM1 conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals experiencing low Drug-to-Antibody Ratio (DAR) in vc-PABC-DM1 conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?

The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[1] It is a critical quality attribute (CQA) because it directly influences the antibody-drug conjugate's (ADC's) efficacy, toxicity, and pharmacokinetic profile.[1][2][3] A low DAR may lead to reduced potency, while a high DAR can result in increased toxicity, faster clearance from circulation, and a higher tendency for aggregation.[1][2] The ideal DAR is often between 2 and 4 to balance efficacy and safety.[4][]

Q2: What are the roles of the different components in the this compound linker-payload system?

The this compound system is a widely used linker-payload combination for ADCs.[6] Each component has a specific function:

  • vc (Valine-Citrulline): This dipeptide sequence is designed to be specifically cleaved by Cathepsin B, a protease abundant in the lysosomes of tumor cells.[6][7] This ensures the payload is released primarily inside the target cancer cells.[6]

  • PABC (p-aminobenzyloxycarbonyl): This acts as a self-immolative spacer.[6][7] After the vc dipeptide is cleaved, the PABC linker spontaneously decomposes, ensuring the efficient and rapid release of the unmodified active drug.[6][7]

  • DM1 (Mertansine): DM1 is a potent maytansinoid derivative that acts as the cytotoxic payload.[6][7] It inhibits cell division by binding to tubulin, making it highly effective at killing cancer cells.[6]

Q3: What is the fundamental chemistry of conjugating this compound to an antibody?

The most common method for creating this compound ADCs involves a thiol-maleimide reaction.[8] The process begins with the partial reduction of the antibody's interchain disulfide bonds to generate free thiol (sulfhydryl) groups.[9][10] The maleimide (B117702) group on the this compound linker then reacts with these free thiols via a Michael addition to form a stable thiosuccinimide bond, covalently attaching the linker-payload to the antibody.[8] This reaction is highly selective for thiols within a specific pH range.[8]

Q4: How is the DAR typically measured?

Several analytical techniques are used to determine the DAR of an ADC:

  • Hydrophobic Interaction Chromatography (HIC-HPLC): This is the most common method for cysteine-linked ADCs.[9] It separates ADC species based on hydrophobicity, which increases with the number of conjugated DM1 molecules. The weighted average DAR is calculated from the relative peak areas.[4][9]

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): In this method, the ADC is often reduced to separate its light and heavy chains. The different drug-loaded chains are then separated and quantified to calculate the DAR.[3][9]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides a precise measurement of the molecular weights of the intact ADC or its subunits, allowing for an accurate DAR determination.[9][11]

Troubleshooting Guide: Low DAR in this compound Conjugation

This guide provides a systematic approach to identifying and resolving common issues that lead to a lower-than-expected Drug-to-Antibody Ratio.

Issue: The average DAR of my ADC is consistently lower than the target.

A low DAR is a common problem indicating an inefficient conjugation reaction.[4] This can be caused by issues with the antibody, the linker-payload, or the reaction conditions.[4][9] The following sections break down the potential causes and recommended actions.

Logical Troubleshooting Workflow

G start Start: Low DAR Observed ab_quality Step 1: Verify Antibody Quality start->ab_quality purity Purity >95%? Concentration >0.5 mg/mL? Buffer free of amines? ab_quality->purity Check ab_reduction Step 2: Assess Antibody Reduction reduction_eff Sufficient free thiols generated? (e.g., Ellman's Assay) ab_reduction->reduction_eff Check linker_quality Step 3: Check Linker-Payload Integrity & Solubility linker_hydrolysis Maleimide hydrolyzed? (Use fresh stock) Precipitation observed? linker_quality->linker_hydrolysis Check reaction_cond Step 4: Review Reaction Conditions cond_params pH 6.5-7.5? Molar ratios correct? Time/Temp sufficient? reaction_cond->cond_params Check purity->ab_reduction Yes purify_ab Action: Purify antibody or perform buffer exchange. purity->purify_ab No reduction_eff->linker_quality Yes optimize_red Action: Optimize TCEP concentration, incubation time, or temperature. reduction_eff->optimize_red No linker_hydrolysis->reaction_cond Yes fresh_linker Action: Prepare fresh linker-payload stock in anhydrous DMSO. Increase co-solvent if needed. linker_hydrolysis->fresh_linker No optimize_react Action: Adjust pH. Titrate molar excess of linker. Increase reaction time. cond_params->optimize_react No end Success: Target DAR Achieved cond_params->end Yes purify_ab->ab_quality optimize_red->ab_reduction fresh_linker->linker_quality optimize_react->reaction_cond G cluster_0 ADC Synthesis Workflow mAb Monoclonal Antibody (>95% Purity) buffer_ex Buffer Exchange into Reduction Buffer (pH 7.0-7.5) mAb->buffer_ex reduction Add TCEP (Reduction of Disulfides) buffer_ex->reduction reduced_mAb Reduced mAb (Free Thiols) reduction->reduced_mAb conjugation Conjugation Reaction (pH 6.5-7.5, RT, 1-2h) reduced_mAb->conjugation linker_prep Prepare this compound in anhydrous DMSO linker_prep->conjugation quench Quench Reaction (e.g., N-acetylcysteine) conjugation->quench purification Purification (e.g., SEC) quench->purification final_adc Purified ADC purification->final_adc G cluster_1 Intracellular Processing internalization 1. ADC Internalization (Endocytosis) lysosome 2. Trafficking to Lysosome internalization->lysosome cleavage 3. Cathepsin B Cleavage of Val-Cit Linker lysosome->cleavage self_immolation 4. PABC Self-Immolation cleavage->self_immolation release 5. DM1 Payload Release self_immolation->release action 6. Microtubule Disruption & Cell Death release->action

References

optimizing vc-PABC-DM1 drug loading for better therapeutic index

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working to optimize the drug loading of vc-PABC-DM1 antibody-drug conjugates (ADCs) for an improved therapeutic index.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound system?

A1: Each part of the this compound construct has a distinct and crucial function:

  • vc (Valine-Citrulline): This dipeptide sequence is specifically designed to be recognized and cleaved by Cathepsin B, a protease highly active within the lysosomes of tumor cells.[1][2][3] This ensures the payload is released primarily inside the target cancer cell, minimizing systemic toxicity.[1]

  • PABC (p-aminobenzylcarbamate): This acts as a "self-immolative" spacer.[1][2][3][4] After Cathepsin B cleaves the vc linker, the PABC moiety becomes unstable and spontaneously decomposes, guaranteeing a rapid and complete release of the unmodified DM1 payload.[1][2][4]

  • DM1 (Mertansine): DM1 is the potent cytotoxic payload, a maytansinoid derivative that kills cancer cells by inhibiting tubulin polymerization.[1][4][5] This action disrupts microtubule formation, leading to cell cycle arrest in the G2/M phase and, ultimately, apoptosis.[4]

Q2: How does the Drug-to-Antibody Ratio (DAR) critically impact the therapeutic index?

A2: The Drug-to-Antibody Ratio (DAR), which is the average number of drug molecules conjugated to a single antibody, is a critical quality attribute that creates a delicate balance between efficacy and toxicity.[2][6]

  • Low DAR (e.g., 1-2): May lead to insufficient potency, requiring higher doses of the ADC to achieve a therapeutic effect.[2]

  • High DAR (e.g., >4): Can increase toxicity, lead to faster systemic clearance, and increase the risk of aggregation due to the hydrophobicity of the DM1 payload.[1][2][6][7] This narrows the therapeutic index. However, the optimal DAR must be determined empirically for each specific ADC, as some successful constructs have utilized higher DARs.[2][8]

Q3: What is the "bystander effect" and how does the this compound system facilitate it?

A3: The "bystander effect" refers to the ability of a released ADC payload to diffuse out of the target antigen-positive cancer cell and kill neighboring antigen-negative tumor cells.[2][9] This is crucial for treating tumors with varied antigen expression.[2][9] The cleavable vc-PABC linker is key to this process. Once DM1 is released within the target cell, its membrane-permeable nature allows it to cross cell membranes and affect adjacent cells.[9] ADCs with non-cleavable linkers typically do not facilitate a strong bystander effect as their released payloads are less membrane-permeable.[9]

Troubleshooting Guides

This section addresses specific experimental issues in a question-and-answer format to guide researchers through common challenges.

Issue 1: Lower than Expected Drug-to-Antibody Ratio (DAR)

Question: My this compound conjugation reaction consistently results in a low average DAR (<2). What are the potential causes and how can I improve the conjugation efficiency?

Answer: A low DAR is a frequent challenge that can often be resolved by systematically optimizing reaction conditions. Key areas to investigate include antibody reduction, linker-payload stoichiometry, and reaction parameters.[3][6]

Table 1: Troubleshooting Low DAR

Potential Cause Recommended Troubleshooting Action
Incomplete Antibody Reduction Optimize Reducing Agent: Perform a titration of the reducing agent (e.g., TCEP) to find the optimal concentration. A 10-20 fold molar excess of TCEP per antibody is a common starting point.[6] Ensure you are using a fresh, high-quality reducing agent.[6]
Insufficient Linker-Payload Increase Molar Excess: Increase the molar ratio of the this compound linker-payload relative to the antibody. Ratios of 5-20 fold are commonly tested.[3]
Suboptimal Reaction Buffer Check pH: Ensure the reaction pH is optimal for maleimide-thiol conjugation, typically between 6.5 and 7.5.[3] A pH above 7.5 can lead to side reactions.[3]
Poor Linker-Payload Solubility Use Co-solvent: The hydrophobic nature of DM1 can make the linker-payload sparingly soluble in aqueous buffers.[3] Use a minimal amount of an organic co-solvent like DMSO (typically <10% v/v) to dissolve the linker-payload before adding it to the reaction.[3][6]
Short Reaction Time Extend Incubation: The reaction may not have proceeded to completion. Extend the reaction time (e.g., from 1 hour to 2-4 hours) at room temperature, while protecting from light.[3]

Issue 2: ADC Aggregation During or After Conjugation

Question: My ADC preparation shows significant aggregation upon analysis by Size Exclusion Chromatography (SEC). What are the primary causes and how can I mitigate this?

Answer: ADC aggregation is a common problem, largely driven by the increased hydrophobicity from the DM1 payload, especially at higher DAR values.[1][6] Aggregation can negatively impact the ADC's stability, pharmacokinetics, and safety profile.[1]

Table 2: Troubleshooting ADC Aggregation

Potential Cause Recommended Troubleshooting Action
High Average DAR Optimize for Lower DAR: Target a lower average DAR (e.g., 2-4), as higher DARs significantly increase hydrophobicity.[1][6] This is a primary driver of aggregation.[1]
Use of Organic Co-solvents Minimize Co-solvent: While necessary for dissolving the linker-payload, keep the final concentration of organic co-solvents (e.g., DMSO) as low as possible (ideally <10%) to avoid denaturing the antibody.[1][6] Add the linker-payload solution slowly with gentle mixing.[1]
Unfavorable Buffer Conditions Screen Excipients & pH: The addition of stabilizing excipients like arginine, sucrose, or polysorbate can help prevent aggregation.[1][6] Also, ensure the buffer pH is not near the antibody's isoelectric point.[1][6]
High Protein Concentration Reduce Concentration: If aggregation is observed at high concentrations, consider performing the conjugation reaction or storing the final ADC at a lower concentration.[1]
Harsh Reaction/Storage Conditions Control Temperature: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration to slow aggregation.[1] Store the purified ADC at recommended temperatures (typically 2-8°C) and avoid repeated freeze-thaw cycles.[1]

Issue 3: High Off-Target Toxicity in Preclinical Models

Question: My this compound ADC shows significant toxicity (e.g., hepatotoxicity) in vivo at doses where efficacy is not maximized. How can I improve the therapeutic index?

Answer: High off-target toxicity often points to the premature release of the DM1 payload into systemic circulation, a high or heterogeneous DAR, or ADC aggregation.[2]

Table 3: Impact of DAR on Therapeutic Index (Illustrative Data)

ADC Construct Average DAR In Vitro Potency (IC50, ng/mL) Maximum Tolerated Dose (MTD, mg/kg) In Vivo Efficacy (% Tumor Growth Inhibition @ MTD) Calculated Therapeutic Index (MTD / Effective Dose)
ADC-L2.115.22075%High
ADC-M3.85.81095%Moderate
ADC-H7.51.2398%Low

This table presents illustrative data to show the general relationship between DAR and therapeutic outcomes.

A high DAR can lead to faster clearance and increased off-target toxicity.[2] It is crucial to investigate the stability of the ADC in plasma. While the vc-PABC linker is designed for stability, it can show susceptibility to cleavage by certain enzymes in mouse plasma, leading to premature payload release.[10]

Experimental Protocols

Protocol 1: Cysteine-Directed Conjugation of this compound

This protocol describes a general method for conjugating a maleimide-functionalized this compound to a monoclonal antibody via partially reduced interchain disulfide bonds.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM)

  • This compound with maleimide (B117702) group, dissolved in DMSO

  • Quenching solution (e.g., N-acetylcysteine)

  • Purification system (e.g., SEC or HIC)

Methodology:

  • Antibody Preparation: Prepare the mAb at a concentration of 5-10 mg/mL in conjugation buffer.

  • Partial Reduction: Add TCEP to the mAb solution to achieve a molar excess of 2.0-2.5 equivalents per antibody. This typically targets the reduction of one interchain disulfide bond, yielding two free thiols for conjugation.

  • Incubate at 37°C for 1-2 hours to allow for partial reduction of the disulfide bonds.

  • Conjugation Reaction: Cool the reduced antibody solution to room temperature.

  • Add the this compound/DMSO solution to the reduced antibody with gentle mixing. Use a molar excess of the linker-payload (e.g., 5-10 fold over the antibody) to drive the reaction. Ensure the final DMSO concentration remains below 10%.[3]

  • Incubate the reaction for 1-4 hours at room temperature, protected from light.[3]

  • Quenching: Stop the reaction by adding an excess of N-acetylcysteine to react with any unconjugated maleimide groups.

  • Purification: Remove unconjugated linker-payload, quenching agent, and any aggregates using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

Protocol 2: DAR Analysis by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method to determine the average DAR and the distribution of different drug-loaded species under non-denaturing conditions.[11][12][13]

Materials:

  • HPLC system with a UV detector

  • HIC column (e.g., Butyl-NPR)

  • Mobile Phase A (High Salt): 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0[2][14]

  • Mobile Phase B (Low Salt): 25 mM sodium phosphate, pH 7.0[2][14]

Methodology:

  • System Setup: Equilibrate the HIC column with 100% Mobile Phase A.

  • Sample Preparation: Dilute the purified ADC sample in Mobile Phase A to a suitable concentration (e.g., 1 mg/mL).

  • Injection & Separation: Inject the sample onto the column. ADC species will bind to the column based on their hydrophobicity (higher DAR species bind more tightly).

  • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. This decreasing salt gradient will elute the ADC species, with unconjugated antibody (DAR 0) eluting first, followed by DAR 2, DAR 4, and so on.

  • Data Analysis:

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas for each resolved species (DAR 0, 2, 4, etc.).

    • Calculate the weighted average DAR using the formula: Average DAR = Σ [(% Peak Area of species * DAR of species)] / 100[6]

Visualizations

Mechanism_of_Action cluster_circulation Systemic Circulation cluster_cell Target Cancer Cell cluster_surface Cell Surface cluster_internal Intracellular ADC This compound ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome (Cathepsin B) Endosome->Lysosome 3. Trafficking DM1_released Released DM1 Lysosome->DM1_released 4. Linker Cleavage & Payload Release Tubulin Tubulin Polymerization DM1_released->Tubulin 5. Inhibition Apoptosis Apoptosis Tubulin->Apoptosis 6. Cell Cycle Arrest

Mechanism of action of a this compound ADC.

Experimental_Workflow cluster_prep Preparation cluster_conj Conjugation & Purification cluster_analysis Analysis & Characterization mAb Monoclonal Antibody (mAb) Reduction Antibody Reduction (e.g., TCEP) mAb->Reduction Conjugation Conjugation Reaction (+ this compound) Reduction->Conjugation Quench Quenching (e.g., N-acetylcysteine) Conjugation->Quench Purify Purification (SEC / HIC) Quench->Purify DAR_Analysis DAR Analysis (HIC, MS) Purify->DAR_Analysis Purity Purity & Aggregation (SEC) Purify->Purity Final Final ADC Product DAR_Analysis->Final Potency In Vitro Potency Assay Purity->Potency Potency->Final

General workflow for ADC synthesis and characterization.

References

improving vc-PABC-DM1 ADC stability and reducing premature cleavage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with vc-PABC-DM1 Antibody-Drug Conjugates (ADCs). Our goal is to help you improve the stability of your ADCs and reduce premature cleavage of the linker, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What are the individual roles of the components in the this compound system?

A1: Each component of the this compound system has a specific function designed for targeted drug delivery:[1][2]

  • vc (Valine-Citrulline): This dipeptide sequence is specifically designed to be recognized and cleaved by Cathepsin B, a protease highly active within the lysosomes of tumor cells.[1][3][4] This ensures the payload is released primarily inside the target cancer cells.

  • PABC (p-aminobenzyloxycarbonyl): This acts as a self-immolative spacer.[1][3] After the vc dipeptide is cleaved by Cathepsin B, the PABC linker spontaneously decomposes, leading to the efficient and traceless release of the unmodified DM1 payload.[2][3]

  • DM1 (Mertansine): DM1 is a potent cytotoxic maytansinoid derivative that inhibits cell division by binding to tubulin.[2][3][5] Its high cytotoxicity makes it an effective payload for killing cancer cells.[3]

Q2: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical quality attribute?

A2: The Drug-to-Antibody Ratio (DAR) is the average number of drug molecules conjugated to a single antibody.[6] It is a critical quality attribute because it directly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[6] A low DAR may result in reduced potency, while a high DAR can increase the risk of aggregation, lead to faster clearance from circulation, and increase off-target toxicity.[1][6][7] Optimizing the DAR is crucial for achieving the desired therapeutic window.

Q3: What are the primary causes of this compound ADC instability?

A3: The two primary causes of this compound ADC instability are aggregation and premature cleavage of the linker.

  • Aggregation is largely driven by the hydrophobicity of the DM1 payload and the linker system.[3][8] High DAR values further increase this hydrophobicity, promoting self-association of ADC molecules.[3][6]

  • Premature linker cleavage can occur in the systemic circulation before the ADC reaches the target tumor cell.[1][9] While the vc-PABC linker is designed for stability, it can be susceptible to cleavage by certain plasma enzymes, which can lead to off-target toxicity.[1][10]

Troubleshooting Guides

This section provides solutions to specific issues you may encounter during your experiments.

Issue 1: ADC Aggregation Observed During or After Conjugation

Question: My this compound ADC is showing signs of aggregation, either during the conjugation reaction or during subsequent purification and storage. What are the likely causes and how can I troubleshoot this?

Answer: Aggregation is a common challenge, primarily due to the hydrophobic nature of the DM1 payload.[3][6] The following table outlines potential causes and recommended actions to mitigate aggregation.

Potential Cause Troubleshooting Action Rationale
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to achieve a lower average DAR, typically in the range of 2-4.[3][6]A higher DAR increases the overall hydrophobicity of the ADC, which is a primary driver of aggregation.[1][3]
Suboptimal Reaction/Formulation Buffer Ensure the buffer pH is not near the antibody's isoelectric point.[6] Screen different buffers and pH values (typically pH 7.2-8.0 for conjugation).[3] Consider adding stabilizing excipients like arginine or polysorbate to the formulation.[6]The wrong pH can destabilize the antibody.[3] Excipients can help to stabilize the ADC and prevent aggregation.[6]
Presence of Organic Co-solvents Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the this compound. Aim for a final concentration below 10%.[6][11]While necessary for dissolving the hydrophobic linker-payload, high concentrations of organic solvents can denature the antibody, leading to aggregation.[11]
High Protein Concentration If aggregation is observed at high concentrations, consider performing the conjugation and storing the ADC at a lower concentration.[3]High protein concentrations can increase the likelihood of intermolecular interactions that lead to aggregation.[3]
Harsh Storage Conditions Store the ADC at the recommended temperature (typically 2-8°C for liquid formulations). Avoid repeated freeze-thaw cycles.[3][6] If frozen storage is necessary, consider using a cryoprotectant.[3]Physical stresses like temperature fluctuations can destabilize the ADC and promote aggregation.[3]
Poor Quality of Starting Antibody Ensure the starting monoclonal antibody is highly pure and monomeric, with low levels of pre-existing aggregates.[3]Pre-existing aggregates in the antibody stock can act as seeds for further aggregation during the conjugation process.[3]
Issue 2: Premature Cleavage of the vc-PABC Linker in Preclinical Models

Question: My this compound ADC shows significant instability and premature payload release in mouse plasma, but appears stable in human plasma. What is causing this discrepancy and how can it be addressed?

Answer: This is a well-documented phenomenon primarily attributed to the activity of carboxylesterase 1c (Ces1c), an enzyme present in rodent plasma that can prematurely cleave the valine-citrulline (vc) dipeptide.[4][8][10][12][13] This enzyme is not as active in human plasma, leading to the observed difference in stability.[4] Premature cleavage can result in reduced efficacy and off-target toxicity in mouse models.[1][4]

Potential Cause Troubleshooting Action Rationale
Susceptibility to Mouse Carboxylesterase 1c (Ces1c) Conduct an in vitro plasma stability assay using both mouse and human plasma to confirm the differential stability.[1][4]This will verify that Ces1c is the likely cause of the premature cleavage observed in your mouse model.
Linker Design Consider using a modified linker that is more resistant to Ces1c cleavage. The Glutamic acid-Valine-Citrulline (EVCit) linker has shown significantly improved stability in mouse plasma while retaining sensitivity to Cathepsin B.[4][14] Other options include Glutamic acid–glycine–citrulline (EGCit) linkers or tandem-cleavage linkers.[15][16]These modified linkers are designed to shield the cleavage site from extracellular enzymes like Ces1c without affecting the intracellular release mechanism.[14][15]
Conjugation Site The site of linker-payload conjugation on the antibody can impact in vivo stability.[10][14] If using a site-specific conjugation method, you may explore different conjugation sites.Placing the linker at less exposed sites can protect it from premature cleavage in plasma.[1]

Quantitative Data Summary

The following table summarizes key parameters for consideration during the conjugation of this compound.

Parameter Recommended Range/Condition Potential Impact on Conjugation and Stability
Antibody Purity >95% monomeric[11]Impurities can compete for conjugation, and aggregates can seed further aggregation.[3][11]
Reaction pH 7.2 - 8.0[3]Optimal for the maleimide-thiol reaction while maintaining antibody stability.[3]
Linker-Payload Molar Excess 5-20 fold over antibody[11]Higher ratios can increase DAR but may also promote aggregation.[11]
Co-solvent (e.g., DMSO) Concentration <10% (v/v)[6][11]High concentrations can denature the antibody.[11]
Reaction Temperature 4°C to Room Temperature (20-25°C)[3][11]Lower temperatures may slow down aggregation but require longer reaction times.[3]
Storage Temperature 2-8°C (liquid)[3]Prevents thermal stress and degradation.

Key Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification

Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.

Methodology:

  • Sample Preparation: Dilute the this compound ADC sample to a concentration of approximately 1 mg/mL using the mobile phase. It is also critical to analyze the unconjugated antibody as a baseline control.[3]

  • System Setup: Use an HPLC system equipped with a suitable SEC column (e.g., TSKgel G3000SWxl) and a UV detector.

  • Mobile Phase: A typical mobile phase is phosphate-buffered saline (PBS), pH 7.4.

  • Injection: Inject 10-20 µL of the prepared sample onto the column.[3]

  • Elution: Elute the sample isocratically at a flow rate of 0.5-1.0 mL/min.[3]

  • Detection: Monitor the eluate using a UV detector at 280 nm.[3]

  • Data Analysis: Integrate the peak areas corresponding to the monomer and the high molecular weight species (aggregates). Calculate the percentage of aggregates.

Protocol 2: Hydrophobic Interaction Chromatography (HIC) for DAR Determination

Objective: To determine the average DAR and the distribution of different drug-loaded species.[1]

Methodology:

  • System Setup: Use an HPLC system equipped with a HIC column (e.g., Butyl-NPR) and a UV detector.[1]

  • Mobile Phases:

  • Sample Injection: Inject the ADC sample onto the equilibrated HIC column.[1]

  • Gradient Elution: Apply a linear gradient from high salt to low salt to elute the different DAR species. Species with higher DARs are more hydrophobic and will elute later.

  • Detection: Monitor the eluate using a UV detector at 280 nm.

  • Data Analysis: Integrate the peak areas for each DAR species (DAR 0, 2, 4, etc.). Calculate the weighted average DAR based on the relative abundance of each species.

Protocol 3: In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and quantify the rate of payload release in plasma from different species.[1]

Methodology:

  • Sample Preparation: Prepare aliquots of plasma (e.g., mouse, rat, human) and ADC stock solution.

  • Incubation: Spike the ADC into the plasma at a defined concentration (e.g., 100 µg/mL). Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 1, 6, 24, 48 hours), take an aliquot of the plasma-ADC mixture.

  • Analysis: Analyze the samples to quantify the amount of intact ADC or released DM1.[1] Common techniques include LC-MS for free payload quantification or ELISA/HIC for measuring the proportion of intact ADC.[1]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload over time to determine the stability profile.

Visualizations

G cluster_0 Extracellular Space (Systemic Circulation) cluster_1 Target Cancer Cell ADC This compound ADC Cleavage Premature Cleavage (e.g., by Ces1c in mouse plasma) ADC->Cleavage Instability Binding Antigen Binding ADC->Binding Targeting Free_DM1 Free DM1 Cleavage->Free_DM1 Toxicity Off-Target Toxicity Free_DM1->Toxicity Internalization Internalization Binding->Internalization Lysosome Lysosome Internalization->Lysosome CathepsinB Cathepsin B Cleavage Lysosome->CathepsinB Released_DM1 Released DM1 CathepsinB->Released_DM1 Apoptosis Apoptosis Released_DM1->Apoptosis G cluster_0 Conjugation Phase cluster_1 Stability Assessment Phase Start Start: Low Stability or High Aggregation Check_DAR Assess DAR (HIC/MS) Start->Check_DAR Optimize_Conj Optimize Conjugation: - Lower Linker:Ab ratio - Temp, pH, Time Check_DAR->Optimize_Conj DAR > 4 or Wide Distribution Check_Buffer Assess Buffer & Formulation Check_DAR->Check_Buffer DAR Optimal Optimize_Conj->Check_Buffer Screen_Excipients Screen Buffers/Excipients: - Arginine - Polysorbate Check_Buffer->Screen_Excipients Aggregation Persists Plasma_Assay Perform Plasma Stability Assay Check_Buffer->Plasma_Assay Aggregation Resolved Screen_Excipients->Plasma_Assay Stable Stable in Human & Test Species Plasma Plasma_Assay->Stable No Premature Cleavage Unstable Unstable in Test Species Plasma Plasma_Assay->Unstable Premature Cleavage Modify_Linker Consider Linker Modification: - EVCit Linker - Tandem Linker Unstable->Modify_Linker

References

Technical Support Center: Addressing vc-PABC-DM1 ADC Heterogeneity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the complexities associated with the heterogeneity of valine-citrulline-p-aminobenzyloxycarbonyl-monomethyl auristatin E (vc-PABC-DM1) antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: The this compound system is a widely used linker-payload combination in ADC development. It consists of the potent anti-mitotic agent DM1 (a maytansinoid derivative) connected to a monoclonal antibody (mAb) via a linker. This linker comprises a valine-citrulline (vc) dipeptide, which is cleavable by lysosomal proteases like Cathepsin B, and a self-immolative p-aminobenzyloxycarbonyl (PABC) spacer.[1][2] The antibody component of the ADC targets a specific antigen on the surface of cancer cells, leading to internalization.[3] Once inside the lysosome of the cancer cell, Cathepsin B cleaves the vc linker, triggering the PABC spacer to release the active DM1 payload.[2][3] DM1 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3]

Q2: What are the primary sources of heterogeneity in this compound ADC production?

A2: Heterogeneity in ADC preparations is a common challenge and can arise from several factors:

  • Drug-to-Antibody Ratio (DAR) Variability: The conjugation process often results in a mixture of ADC species with varying numbers of DM1 molecules attached to each antibody (e.g., DAR 0, 2, 4, 6, 8).[4][5] This is a critical quality attribute as it directly influences the ADC's efficacy and toxicity.[1][4]

  • Conjugation Site Heterogeneity: The linker can attach to different cysteine residues on the antibody, leading to positional isomers that may have different stability and pharmacokinetic profiles.[4]

  • Aggregation: The hydrophobic nature of the DM1 payload increases the tendency for ADC molecules to aggregate, especially at higher DAR values.[2][3] Aggregation can affect the ADC's stability, efficacy, and may induce an immunogenic response.[2][4]

  • Charge Variants: Modifications to the antibody during manufacturing and conjugation can result in charge variants, which may impact the ADC's stability and biological activity.[4]

Q3: Why is controlling the Drug-to-Antibody Ratio (DAR) important?

A3: The DAR is a critical quality attribute (CQA) that significantly impacts the therapeutic window of an ADC.[3] A low DAR may lead to reduced potency, while a high DAR can result in increased toxicity, faster clearance from circulation, and a greater tendency for aggregation.[3][6] Optimizing the DAR is therefore essential for achieving the desired balance of efficacy and safety.[3]

Troubleshooting Guides

Issue 1: High Heterogeneity Observed by Hydrophobic Interaction Chromatography (HIC)

  • Symptom: Your HIC chromatogram displays multiple, broad, or poorly resolved peaks, indicating a wide distribution of DAR species.[7]

  • Possible Causes and Solutions:

Possible CauseRecommended Action
Inconsistent Conjugation Reaction Ensure precise control over reaction parameters such as temperature, pH (typically 6.5-7.5), and reaction time.[3][7]
Variable Reactant Quality Use highly pure antibody (>95%) and drug-linker. Impurities can lead to side reactions.[7]
Suboptimal Molar Ratio Titrate the molar ratio of the this compound linker-drug to the antibody to find the optimal ratio that yields the desired DAR profile with minimal heterogeneity.[3][7]
Inefficient Quenching Ensure the quenching step effectively stops the conjugation reaction to prevent further modification and potential side reactions.[7]

Issue 2: Significant ADC Aggregation Observed by Size Exclusion Chromatography (SEC)

  • Symptom: Your SEC profile shows a significant peak eluting earlier than the main ADC monomer peak.[7]

  • Possible Causes and Solutions:

Possible CauseRecommended Action
High Drug Loading (High DAR) A high DAR increases hydrophobicity and the tendency to aggregate.[2][7] Consider reducing the molar ratio of the drug-linker during conjugation to target a lower average DAR (e.g., 2-4).[2]
Suboptimal Formulation Screen different buffer formulations (pH, ionic strength) to enhance ADC stability.[2] Add stabilizing excipients like sugars (sucrose, trehalose), amino acids (arginine, histidine), or non-ionic surfactants (polysorbate 20/80).[2]
Harsh Process Conditions Minimize exposure to thermal stress, freeze-thaw cycles, and mechanical stress (e.g., vigorous shaking).[2] Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations).[2]
Presence of Organic Solvent Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the this compound. Add the linker-payload solution slowly to the antibody solution with gentle mixing.[2]

Experimental Protocols

Hydrophobic Interaction Chromatography (HIC) for DAR Analysis

This protocol provides a general method for determining the drug-to-antibody ratio and the distribution of different drug-loaded species.

  • Mobile Phase Preparation:

    • Mobile Phase A (Binding Buffer): 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[8][9]

    • Mobile Phase B (Elution Buffer): 50 mM Sodium Phosphate, pH 7.0.[9]

  • HPLC System and Column:

    • An HPLC system with a UV detector.

    • HIC column (e.g., TSKgel Butyl-NPR).[8]

  • Chromatographic Conditions:

    • Flow Rate: 0.8 mL/min.[7][8]

    • Column Temperature: 25°C.[8]

    • Detection Wavelength: 280 nm.[7][8]

    • Injection Volume: 10 µL (of a ~1 mg/mL ADC sample).[8]

    • Gradient Elution: Apply a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes to elute the ADC species.[7]

  • Data Analysis:

    • Integrate the peaks corresponding to different DAR species. The unconjugated antibody (DAR=0) will elute first, followed by species with increasing DARs due to increased hydrophobicity.[4][7]

    • Calculate the weighted average DAR using the peak areas.[7]

Size Exclusion Chromatography (SEC) for Aggregate Analysis

This protocol is for quantifying high molecular weight aggregates in an ADC preparation.

  • Mobile Phase Preparation:

    • Isocratic buffer (e.g., 150 mM Sodium Phosphate, 200 mM NaCl, pH 7.0).[8] For hydrophobic ADCs, 10-15% isopropanol (B130326) can be added.[9]

  • HPLC System and Column:

    • An HPLC system with a UV detector.

    • SEC column with a pore size of approximately 200 Å (e.g., Agilent AdvanceBio SEC 200 Å).[8]

  • Chromatographic Conditions:

    • Flow Rate: 0.35 mL/min.[8]

    • Column Temperature: 30°C.[8]

    • Detection Wavelength: 280 nm.[8]

    • Injection Volume: 5-10 µL (of a ~1 mg/mL ADC sample).[8]

    • Run Time: Approximately 15-20 minutes (isocratic elution).[8]

  • Data Analysis:

    • Integrate the peaks corresponding to aggregates (eluting first), the monomer, and any fragments (eluting last).[7]

    • Calculate the relative percentage of each species.[7]

Visualizations

vc-PABC-DM1_Mechanism_of_Action Mechanism of Action of this compound ADC cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Antigen Tumor Cell Antigen ADC->Antigen Binding Internalized_ADC Internalized ADC-Antigen Complex Antigen->Internalized_ADC Internalization Lysosome Lysosome Internalized_ADC->Lysosome Trafficking Cleavage Linker Cleavage (Cathepsin B) Lysosome->Cleavage Fusion Release DM1 Release Cleavage->Release Self-immolation Tubulin Tubulin Release->Tubulin Binding Apoptosis Apoptosis Tubulin->Apoptosis Microtubule Disruption

Caption: Mechanism of action of a this compound ADC.

ADC_Production_Workflow General ADC Production and Analysis Workflow cluster_analysis Analytical Characterization mAb_Production mAb Production Reduction Antibody Reduction mAb_Production->Reduction Conjugation Conjugation with This compound Reduction->Conjugation Purification Purification Conjugation->Purification Characterization Characterization Purification->Characterization HIC HIC (DAR) Characterization->HIC SEC SEC (Aggregation) Characterization->SEC MS Mass Spectrometry Characterization->MS

Caption: Workflow for ADC production and analysis.

Troubleshooting_Logic Troubleshooting Logic for ADC Heterogeneity start High Heterogeneity Detected check_hic Broad peaks in HIC? start->check_hic check_sec High aggregation in SEC? check_hic->check_sec No hic_yes Review Conjugation Parameters: - Molar Ratio - pH, Temp, Time - Reagent Quality check_hic->hic_yes Yes sec_yes Review Process & Formulation: - Optimize DAR - Screen Buffers/Excipients - Minimize Stress check_sec->sec_yes Yes end Heterogeneity Mitigated check_sec->end No hic_yes->end sec_yes->end

Caption: Troubleshooting logic for ADC heterogeneity.

References

Technical Support Center: Troubleshooting Inconsistent vc-PABC-DM1 Cytotoxicity Assay Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering variability in their vc-PABC-DM1 antibody-drug conjugate (ADC) cytotoxicity assays. Below you will find frequently asked questions, detailed troubleshooting guides, and experimental protocols to help identify and resolve common issues.

Frequently Asked Questions (FAQs)

Q1: What is the role of each component in the this compound system?

A1: Each part of the this compound construct has a specific function designed for targeted drug delivery:

  • vc (Valine-Citrulline): This dipeptide sequence is specifically recognized and cleaved by Cathepsin B, a protease highly active within the lysosomes of tumor cells.[1][2] This ensures the cytotoxic payload is released primarily inside the target cancer cells, minimizing systemic toxicity.[2]

  • PABC (p-aminobenzylcarbamate): This acts as a "self-immolative" spacer.[1][2] After Cathepsin B cleaves the vc dipeptide, the PABC linker becomes unstable and spontaneously decomposes, which ensures the rapid and complete release of the unmodified DM1 payload.[1][2]

  • DM1 (Mertansine): This is the potent cytotoxic payload, a maytansinoid derivative that kills cancer cells by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][3]

Q2: How does the Drug-to-Antibody Ratio (DAR) impact the therapeutic index and assay results?

A2: The Drug-to-Antibody Ratio (DAR), the average number of drug molecules conjugated to one antibody, is a critical quality attribute that significantly influences an ADC's efficacy, toxicity, pharmacokinetics, and stability.[3]

  • High DAR (e.g., >4): Can increase hydrophobicity, leading to a higher propensity for aggregation.[1][2] This can cause faster clearance in vivo and increased off-target toxicity.[1][4] While it may increase potency up to a point, a very high DAR can also lead to decreased efficacy in vivo.[4]

  • Low DAR (e.g., ~2): May result in lower potency but often has a better safety profile and slower clearance.[1]

  • Heterogeneity: Traditional conjugation methods can produce a mix of species with different DARs, contributing to batch-to-batch inconsistency in assays.[1] An ideal DAR is typically between 2 and 4 to balance efficacy and safety.[5]

Q3: What are the primary causes of this compound ADC aggregation and how does it affect my assay?

A3: ADC aggregation is a common issue that can compromise stability, efficacy, and safety.[2] Key causes include:

  • Hydrophobicity: The DM1 payload and parts of the linker are inherently hydrophobic.[1][2] High DAR values increase the overall hydrophobicity of the ADC, which is a primary driver of aggregation.[2][4]

  • Conjugation Process: The chemical reactions used for conjugation can sometimes alter the antibody's structure, exposing normally buried hydrophobic regions.[2]

  • Formulation and Storage: Suboptimal buffer conditions (pH, ionic strength), freeze-thaw cycles, and exposure to thermal stress can induce aggregation.[2] Aggregation can lead to inconsistent results by reducing the effective concentration of monomeric, active ADC and can affect cellular uptake.

Q4: Why might I see different results between in vitro and in vivo experiments?

A4: Discrepancies between in vitro potency and in vivo efficacy are common. The vc-PABC linker, while generally stable in human plasma, is susceptible to premature cleavage by carboxylesterases in rodent plasma (specifically Ces1c in mice).[6][7] This can lead to faster clearance and lower exposure of the intact ADC to the tumor in mouse models, resulting in reduced efficacy compared to what in vitro data might suggest.[6][8]

ADC Performance Data

In Vitro Cytotoxicity Data

The half-maximal inhibitory concentration (IC50) is a critical measure of ADC potency. Lower IC50 values indicate higher potency. The following table summarizes representative IC50 values for vc-linker-based ADCs.

Cell LineTarget AntigenADC PlatformIC50 (ng/mL)
SK-BR-3HER2Trastuzumab-vc-MMAE (cleavable)5-20
SK-BR-3HER2Trastuzumab-DM1 (T-DM1, non-cleavable)10-50
N87HER2Trastuzumab-vc-MMAE (cleavable)~13-43
BT474HER2Trastuzumab-vc-MMAE (cleavable)~13-43
Table 1: Comparative IC50 values for cleavable vs. non-cleavable ADCs in HER2-positive cell lines. Data is illustrative of typical potency ranges.[9]
In Vivo Efficacy Data

The following table presents example data from xenograft models, demonstrating tumor growth inhibition.

Xenograft ModelADC (Dose)Tumor Growth Inhibition (%)
Nude Rat XenograftADC (1 mg/kg)Significant inhibition vs. control
Nude Rat XenograftADC (2.5 mg/kg)More potent inhibition vs. 1 mg/kg
BxPC3 XenograftNon-cleavable ADC (10 mg/kg)Moderate efficacy
Table 2: Example in vivo efficacy data for this compound ADCs.[9]

Troubleshooting Guide for Inconsistent Cytotoxicity Results

This guide addresses common symptoms of inconsistent assay performance in a question-and-answer format.

Issue 1: Lower-than-Expected Potency (High IC50 Values) or Batch-to-Batch Variability

This is a frequent issue that can stem from problems with the ADC itself or the assay conditions.[1]

G Start High IC50 or Inconsistent Results Check_ADC Step 1: Characterize ADC Batch Start->Check_ADC DAR DAR out of range? Check_ADC->DAR Check DAR Check_Assay Step 2: Evaluate Assay Parameters Cell_Health Poor Cell Health? Check_Assay->Cell_Health Check Cells Check_Bio Step 3: Investigate Cell Biology Target_Expr Low Target Expression? Check_Bio->Target_Expr Check Target Aggregation High Aggregation? DAR->Aggregation No Optimize_Conj Action: Optimize Conjugation & Purify DAR->Optimize_Conj Yes Free_Drug High Free Drug? Aggregation->Free_Drug No Optimize_Form Action: Optimize Formulation Buffer Aggregation->Optimize_Form Yes Free_Drug->Check_Assay No Free_Drug->Optimize_Conj Yes Seeding Inconsistent Seeding? Cell_Health->Seeding No Check_Cells Action: Use Healthy, Low Passage Cells Cell_Health->Check_Cells Yes Reagents Reagent Variability? Seeding->Reagents No Improve_Seeding Action: Ensure Single-Cell Suspension, Mix Well Seeding->Improve_Seeding Yes Reagents->Check_Bio No Standardize_Reagents Action: Use Fresh, High- Quality Reagents Reagents->Standardize_Reagents Yes Internalization Impaired Internalization? Target_Expr->Internalization No Confirm_Expr Action: Confirm Target Expression (FACS/WB) Target_Expr->Confirm_Expr Yes Resistance Drug Resistance? Internalization->Resistance No Internalization_Assay Action: Perform Internalization Assay Internalization->Internalization_Assay Yes Check_Efflux Action: Evaluate Efflux Pump Expression Resistance->Check_Efflux Yes G cluster_prep Preparation cluster_treat Treatment & Incubation cluster_readout Readout & Analysis Seed_Cells 1. Seed Cells (96-well plate) Adhere 2. Allow Adherence (Overnight) Seed_Cells->Adhere Prep_ADC 3. Prepare Serial Dilutions of ADC Adhere->Prep_ADC Add_ADC 4. Add ADC Dilutions to Cells Prep_ADC->Add_ADC Incubate 5. Incubate (72-120 hours) Add_ADC->Incubate Add_Reagent 6. Add Viability Reagent (e.g., MTT, CellTiter-Glo) Incubate->Add_Reagent Read_Plate 7. Read Plate (Absorbance/Luminescence) Add_Reagent->Read_Plate Analyze 8. Analyze Data (Calculate IC50) Read_Plate->Analyze G cluster_binding Binding & Internalization cluster_release Payload Release cluster_action Cytotoxic Action ADC_binds 1. ADC binds to target antigen on cancer cell surface Internalization 2. ADC-antigen complex is internalized via endocytosis ADC_binds->Internalization Trafficking 3. Vesicle trafficked to lysosome Internalization->Trafficking Cleavage 4. Cathepsin B in lysosome cleaves vc-linker Trafficking->Cleavage PABC_release 5. PABC spacer self-immolates Cleavage->PABC_release DM1_release 6. Active DM1 payload is released into cytoplasm PABC_release->DM1_release Tubulin_inhibit 7. DM1 binds to tubulin, inhibiting polymerization DM1_release->Tubulin_inhibit Cell_cycle_arrest 8. Cell cycle arrest and apoptosis Tubulin_inhibit->Cell_cycle_arrest

References

Technical Support Center: Strategies to Minimize Off-Target Toxicity of vc-PABC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address and mitigate the off-target toxicity of antibody-drug conjugates (ADCs) utilizing the valine-citrulline-p-aminobenzylcarbamate (vc-PABC) linker with the DM1 payload.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of off-target toxicity observed with vc-PABC-DM1 ADCs?

A1: Off-target toxicity of this compound ADCs is a significant concern and can arise from several mechanisms:

  • Premature Payload Release: The vc-PABC linker, while designed for cleavage by intracellular proteases like Cathepsin B, can be susceptible to premature cleavage in systemic circulation by enzymes such as carboxylesterases and human neutrophil elastase.[1][2][3] This leads to the release of the DM1 payload into the bloodstream, causing damage to healthy tissues.[4][5]

  • Antigen-Independent Uptake: Healthy cells, particularly in the liver and hematopoietic system, can take up the ADC through non-specific mechanisms like macropinocytosis or receptor-mediated endocytosis (e.g., via the mannose receptor).[4][6][7]

  • "On-Target, Off-Tumor" Toxicity: The target antigen may be expressed at low levels on healthy cells, leading to unintended ADC binding and toxicity in normal tissues.[4]

  • Payload-Mediated Off-Target Binding: The DM1 payload itself has been shown to bind to other cell surface proteins, such as cytoskeleton-associated protein 5 (CKAP5), leading to cytotoxicity in an antigen-independent manner.[4][8]

Q2: What are the common types of toxicities associated with DM1-based ADCs?

A2: Based on preclinical and clinical data, the most common toxicities associated with DM1-based ADCs include:

  • Hepatotoxicity: Elevated liver enzymes are a frequent finding.[4]

  • Thrombocytopenia: A decrease in platelet count is a common hematologic toxicity.[4][7]

  • Gastrointestinal Effects: Nausea, vomiting, and diarrhea have been reported.[4]

  • Peripheral Neuropathy: Nerve damage is a known side effect of microtubule-disrupting agents like DM1.[3][4]

Q3: How does the Drug-to-Antibody Ratio (DAR) influence the off-target toxicity of this compound?

A3: The Drug-to-Antibody Ratio (DAR) is a critical parameter influencing both the efficacy and toxicity of an ADC. A high or heterogeneous DAR can lead to:

  • Increased Hydrophobicity and Aggregation: The DM1 payload is hydrophobic, and a high DAR can increase the overall hydrophobicity of the ADC, leading to aggregation.[5][9] Aggregated ADCs can be rapidly cleared from circulation and taken up by the reticuloendothelial system, increasing off-target toxicity.[5][10]

  • Faster Clearance: ADCs with a high DAR can exhibit faster clearance from the bloodstream, reducing the amount of ADC that reaches the tumor.[5]

  • Narrower Therapeutic Window: While a higher DAR can increase potency, it often comes at the cost of increased toxicity, leading to a narrower therapeutic window.[5] Site-specific conjugation methods are recommended to produce homogeneous ADCs with a defined DAR, which can improve the therapeutic index.[5][9]

Q4: What is the "bystander effect" and how does it relate to the off-target toxicity of this compound?

A4: The bystander effect is the ability of a payload, once released from a target cancer cell, to diffuse into and kill neighboring cells, including antigen-negative cancer cells.[9][11] For this compound, the released DM1 is membrane-permeable and can induce a bystander effect.[11] While this can be beneficial for treating heterogeneous tumors, it can also exacerbate off-target toxicity if the payload diffuses into and kills healthy bystander cells.[7] The use of non-cleavable linkers results in a charged, membrane-impermeable metabolite that is trapped inside the target cell, thus abolishing the bystander effect and potentially reducing off-target toxicity.[9]

Troubleshooting Guides

This section addresses specific issues you may encounter during your in vitro or in vivo experiments with this compound ADCs.

Issue 1: High in vivo toxicity and a narrow therapeutic window are observed in preclinical models.

Possible Cause Troubleshooting Steps
Premature release of the DM1 payload in systemic circulation due to an unstable linker. [5][9]1. Evaluate Linker Stability: Perform a plasma stability assay to quantify the rate of DM1 release from the ADC in plasma from the relevant species (e.g., mouse, human).[5] 2. Optimize Cleavable Linker Design: If a cleavable linker is necessary, consider modifications to enhance stability. For example, incorporating hydrophilic moieties or using alternative dipeptide sequences (e.g., EGCit) can improve resistance to premature cleavage.[12][13] 3. Consider Non-Cleavable Linkers: If the bystander effect is not essential, switching to a non-cleavable linker can significantly improve plasma stability and reduce off-target toxicity.[9]
ADC aggregation and poor pharmacokinetic profile due to high hydrophobicity. [5][9]1. Characterize ADC Aggregation: Use Size Exclusion Chromatography (SEC) to assess the level of aggregation in your ADC preparation.[5][9] 2. Incorporate Hydrophilic Linkers: Introduce hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG), into the linker to improve the solubility of the ADC and reduce aggregation.[9][14] 3. Optimize Drug-to-Antibody Ratio (DAR): Employ site-specific conjugation methods to produce a homogeneous ADC with a lower, defined DAR to minimize hydrophobicity-driven aggregation.[5][9]
"On-target, off-tumor" toxicity due to target antigen expression in vital organs. [4]1. Evaluate Target Expression in Normal Tissues: Use immunohistochemistry (IHC) or other sensitive methods to assess the expression level of the target antigen in normal tissues of your animal model.[4] 2. Modulate Antibody Affinity: Consider engineering the antibody to have a lower affinity for the target antigen, which may reduce binding to healthy tissues with low antigen expression while maintaining sufficient binding to high-expressing tumor cells.

Issue 2: High cytotoxicity is observed in antigen-negative cells in vitro.

Possible Cause Troubleshooting Steps
Premature cleavage of the linker in the culture medium. [4]1. Perform a Linker Stability Assay in Culture Medium: Incubate the ADC in the cell culture medium for the duration of the experiment and measure the release of free DM1. 2. Use a Lower Concentration of the ADC: High concentrations may lead to increased non-specific effects.
Non-specific uptake of the ADC by the cells. [4]1. Include a Non-targeting ADC Control: Use an ADC with the same linker-payload but an antibody that does not bind to the cells to assess the level of non-specific uptake. 2. Block Fc Receptors: If non-specific uptake is suspected to be mediated by Fc receptors, pre-incubate the cells with an Fc receptor blocking agent.
A strong "bystander effect" from a small population of contaminating antigen-positive cells. [4]1. Ensure Purity of the Antigen-Negative Cell Line: Use flow cytometry or other methods to confirm the absence of antigen expression. 2. Perform a Co-culture Bystander Assay: Co-culture antigen-positive and antigen-negative cells and treat with the ADC to directly measure the bystander killing effect.

Quantitative Data Summary

The following table summarizes the impact of different linker strategies on ADC properties.

Linker TypeKey FeaturesBystander EffectImpact on Off-Target Toxicity
vc-PABC (Valine-Citrulline) Cathepsin B cleavable.[15][16]Yes (membrane-permeable DM1 released)[11]Can be high due to premature cleavage and bystander effect.[1][13]
Non-cleavable (e.g., SMCC) Stable in circulation; payload released after lysosomal degradation of the antibody.[9]No (released metabolite is charged and not membrane-permeable)[9]Generally lower due to high stability and lack of bystander effect.[7][9]
Modified Cleavable (e.g., EGCit, PEGylated) Designed for enhanced plasma stability and resistance to off-target cleavage.[12][13] Can have hydrophilic properties to reduce aggregation.[9][14]Dependent on the released payload's permeability.Can be significantly reduced by improving stability and reducing aggregation.[9][12]

Experimental Protocols

Protocol 1: In Vitro ADC Cytotoxicity Assay

This protocol measures cell viability to determine the cytotoxic potential of a this compound ADC on both antigen-positive and antigen-negative cell lines.

  • Principle: Mitochondrial dehydrogenases in viable cells reduce a tetrazolium salt (e.g., MTT, XTT) to a colored formazan (B1609692) product. The color intensity is proportional to the number of living cells.[10]

  • Materials:

    • Antigen-positive and antigen-negative cell lines.

    • Complete culture medium.

    • This compound ADC, non-targeting control ADC, and free DM1.

    • MTT or XTT reagent.

    • 96-well plates.

    • Plate reader.

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

    • ADC Treatment: Treat the cells with serial dilutions of the this compound ADC, non-targeting control ADC, and free DM1. Include untreated wells as a control.[10]

    • Incubation: Incubate the plate for a period of 72-96 hours.

    • Viability Assay: Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.

    • Data Analysis: Measure the absorbance at the appropriate wavelength using a plate reader. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.[10]

Protocol 2: ADC Plasma Stability Assay

This protocol quantifies the amount of intact, payload-conjugated ADC remaining in plasma over time.

  • Principle: The ADC is incubated in plasma, and at various time points, the amount of intact ADC is measured, typically using an ELISA-based method that detects both the antibody and the payload.

  • Materials:

    • This compound ADC.

    • Plasma from the relevant species (e.g., mouse, human).

    • ELISA plates.

    • Capture antibody (binds to the ADC's antibody).

    • Detection antibody (binds to the DM1 payload).

    • Substrate for the detection enzyme.

    • Plate reader.

  • Procedure:

    • Incubation: Incubate the this compound ADC in plasma at 37°C.

    • Sample Collection: At various time points (e.g., 0, 24, 48, 72 hours), take aliquots of the plasma-ADC mixture.

    • ELISA:

      • Coat an ELISA plate with the capture antibody.

      • Add the plasma samples to the wells.

      • Add the detection antibody.

      • Add the substrate and measure the signal.

    • Data Analysis: Quantify the amount of intact ADC at each time point relative to the time 0 sample.

Visualizations

experimental_workflow cluster_invitro In Vitro Evaluation cluster_physchem Physicochemical Characterization cluster_invivo In Vivo Evaluation cytotoxicity Cytotoxicity Assay (Antigen-Positive & Negative Cells) pk Pharmacokinetics (PK) (Clearance, Half-life) cytotoxicity->pk Proceed if potent & specific bystander Bystander Effect Assay (Co-culture) bystander->pk stability_medium Linker Stability in Medium stability_medium->pk sec Size Exclusion Chromatography (SEC) (Aggregation) sec->pk hic Hydrophobic Interaction Chromatography (HIC) (Hydrophobicity) hic->pk efficacy Efficacy Studies (Tumor Growth Inhibition) pk->efficacy toxicity Toxicology Studies (MTD, Clinical Observations) pk->toxicity stability_plasma Plasma Stability pk->stability_plasma efficacy->toxicity Correlate efficacy with toxicity start This compound ADC start->cytotoxicity start->bystander start->stability_medium start->sec start->hic

Caption: A typical experimental workflow for evaluating this compound ADCs.

toxicity_mitigation cluster_problem Problem cluster_causes Potential Causes cluster_solutions Mitigation Strategies off_target High Off-Target Toxicity premature_release Premature Payload Release off_target->premature_release aggregation ADC Aggregation off_target->aggregation off_tumor_binding On-Target, Off-Tumor Binding off_target->off_tumor_binding nonspecific_uptake Non-specific Uptake off_target->nonspecific_uptake linker_mod Linker Modification (e.g., PEG, stable dipeptides) premature_release->linker_mod non_cleavable Use Non-cleavable Linker premature_release->non_cleavable aggregation->linker_mod site_specific Site-Specific Conjugation (Control DAR) aggregation->site_specific ab_eng Antibody Engineering (Affinity, Fc mutations) off_tumor_binding->ab_eng nonspecific_uptake->ab_eng

Caption: Logical relationships for troubleshooting off-target toxicity.

References

Technical Support Center: Optimizing vc-PABC-DM1 ADC Dosage in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the dosage of vc-PABC-DM1 antibody-drug conjugates (ADCs) in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism of action for a this compound ADC?

A1: The this compound ADC operates through a multi-step, targeted mechanism.[1] The monoclonal antibody (mAb) component binds to a specific antigen overexpressed on tumor cells. Following binding, the ADC-antigen complex is internalized via endocytosis and trafficked to the lysosome.[2] Within the acidic environment of the lysosome, the valine-citrulline (vc) dipeptide linker is cleaved by proteases like Cathepsin B, which are often upregulated in tumor cells.[1] This cleavage triggers the self-immolation of the p-aminobenzylcarbamate (PABC) spacer, leading to the release of the potent cytotoxic payload, DM1 (a maytansinoid derivative), inside the cancer cell.[1] DM1 then disrupts microtubule polymerization, causing cell cycle arrest and ultimately leading to apoptosis.[1]

Q2: What is the "bystander effect" and is it relevant for this compound ADCs?

A2: The bystander effect is the ability of a released cytotoxic payload to diffuse out of the targeted, antigen-positive cancer cell and kill neighboring, antigen-negative tumor cells. This is particularly advantageous in tumors with heterogeneous antigen expression. The this compound system can facilitate a bystander effect because the released DM1 payload is cell-permeable and can diffuse into adjacent cells.

Q3: What is the Drug-to-Antibody Ratio (DAR) and why is it a critical parameter?

A3: The Drug-to-Antibody Ratio (DAR) is the average number of drug (DM1) molecules conjugated to a single antibody. It is a critical quality attribute that directly influences the ADC's efficacy, toxicity, pharmacokinetics (PK), and stability. An optimal DAR is crucial for achieving a wide therapeutic window. Generally, a high DAR (>4) can lead to faster clearance, increased toxicity, and a higher propensity for aggregation, while a low DAR might result in insufficient potency.

Q4: How does the stability of the vc-PABC linker differ between animal models?

A4: The vc-PABC linker, while generally stable in human plasma, shows susceptibility to premature cleavage in rodent plasma. This is primarily due to the activity of certain carboxylesterases (like Ces1c in mice) that are present in rodent circulation but not to the same extent in primates or humans.[3] This can lead to a shorter half-life of the intact ADC and increased off-target toxicity in mouse models compared to non-human primates or humans.[3][4] This species-specific difference is a critical consideration for preclinical model selection and data interpretation.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in vivo experiments with this compound ADCs.

Issue 1: Higher-than-Expected Toxicity or Poor Tolerability in Animal Models

Potential Cause Troubleshooting Action
Premature Linker Cleavage The vc-PABC linker can be unstable in rodent plasma due to carboxylesterase activity.[3] Action: Conduct an in vivo stability study to measure the rate of payload deconjugation. Consider using a non-human primate model for toxicology studies, as their plasma is more representative of human plasma.[4]
High Drug-to-Antibody Ratio (DAR) High DAR values increase hydrophobicity, leading to faster clearance and off-target uptake by the reticuloendothelial system. Action: Characterize the DAR and its distribution using Hydrophobic Interaction Chromatography (HIC). Optimize the conjugation process to achieve a lower, more homogeneous DAR.
ADC Aggregation The hydrophobic nature of the DM1 payload can cause the ADC to aggregate, leading to rapid clearance and potential immunogenicity. Action: Assess aggregation using Size Exclusion Chromatography (SEC). Optimize the formulation buffer (pH, excipients) and consider incorporating hydrophilic moieties into the linker design.
On-Target, Off-Tumor Toxicity The target antigen may be expressed at low levels on healthy tissues, leading to toxicity. Action: Thoroughly evaluate target antigen expression in normal tissues of the selected animal model. If significant, consider affinity optimization of the monoclonal antibody.

Issue 2: Suboptimal Efficacy or Lack of Dose-Response in Xenograft Studies

Potential Cause Troubleshooting Action
Low or Heterogeneous Target Antigen Expression The efficacy of the ADC is dependent on sufficient antigen density on the tumor cells. Action: Confirm high and uniform antigen expression in the selected cell line using flow cytometry or immunohistochemistry before implanting into animals.
Poor ADC Penetration into Solid Tumors The dense tumor microenvironment can limit the ability of the large ADC molecule to reach all cancer cells. Action: Evaluate tumor penetration using immunohistochemistry or fluorescence imaging. Consider using smaller antibody fragments if penetration is a major issue.
Rapid ADC Clearance As mentioned, high DAR or aggregation can lead to rapid clearance, reducing the amount of ADC that reaches the tumor. Action: Perform pharmacokinetic studies to determine the ADC's half-life. If clearance is too rapid, re-evaluate the DAR and formulation.
Drug Resistance Mechanisms Tumor cells can develop resistance by upregulating drug efflux pumps or downregulating the target antigen. Action: Assess the expression of multidrug resistance transporters in your tumor model. If resistance is suspected, consider combination therapies.

Quantitative Data from Preclinical Animal Models

The following tables summarize representative quantitative data from various preclinical studies involving this compound ADCs.

Table 1: In Vivo Efficacy of this compound ADCs in Mouse Xenograft Models

ADC TargetMouse ModelCell LineDosage (mg/kg)Dosing ScheduleTumor Growth Inhibition (TGI)Key Findings & Reference
c-KitImmune-deficient MiceNCI-H526 (SCLC)1, 3, 5Intravenous (unspecified frequency)40%, 45%, 59% respectivelyDose-dependent tumor suppression with no significant body weight loss observed.[5][6]
HER2Immunocompetent Balb/c MiceD2F2/E2 (Murine Breast Cancer)1, 3Intravenous, once a week for 3 weeksSignificant tumor growth inhibition and prolonged survival.Efficacy demonstrated in an immunocompetent model, suggesting potential for immune system involvement.[7]

Table 2: In Vivo Efficacy and Tolerability of this compound ADCs in Rat and Non-Human Primate Models

ADC TargetAnimal ModelTumor ModelDosage (mg/kg)Dosing ScheduleEfficacy/Toxicity OutcomeKey Findings & Reference
HER2Sprague-Dawley RatN/A (Toxicity Study)20Single intravenous doseMaximum Tolerated Dose (MTD) established.The MTD of the ADC (HS630) was significantly higher than the equivalent dose of free DM1, indicating a wider safety margin.[8]
HER2Nude RatXenograft1, 2.5Single intravenous doseSignificant tumor growth inhibition at both doses.Demonstrated potent, dose-dependent anti-tumor activity in a rat xenograft model.[2][9]
CD147Cynomolgus MonkeyOrthotopic Liver Cancer0.2, 1.0Intravenous (unspecified frequency)87.39% and 91.11% TGI respectively.Potent tumor inhibition with no observed treatment-related adverse reactions or body weight loss.[10]

Experimental Protocols

Protocol 1: In Vivo Xenograft Efficacy Study

Objective: To evaluate the anti-tumor efficacy of a this compound ADC in a mouse xenograft model.

Methodology:

  • Cell Culture and Animal Model:

    • Select a human cancer cell line with confirmed high expression of the target antigen.

    • Use immunodeficient mice (e.g., NOD/SCID or athymic nude) to prevent rejection of the human tumor xenograft.[2]

  • Tumor Implantation:

    • Subcutaneously implant 2-5 x 10^6 tumor cells, typically resuspended in a mixture of sterile PBS and Matrigel, into the flank of each mouse.

  • Tumor Growth Monitoring and Grouping:

    • Monitor tumor growth by measuring tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²)/2.

    • When tumors reach an average size of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, non-targeting control ADC, and various doses of the this compound ADC).[5]

  • ADC Administration:

    • Administer the ADCs and controls via intravenous (tail vein) injection according to the predetermined dosing schedule (e.g., single dose, or once weekly for several weeks).[5]

  • Monitoring:

    • Continue to measure tumor volume regularly throughout the study.

    • Monitor the body weight and overall health of the mice as an indicator of toxicity. Significant weight loss (>15-20%) is a common endpoint criterion.

  • Data Analysis:

    • Plot the mean tumor volume ± SEM over time for each treatment group.

    • Calculate the Tumor Growth Inhibition (TGI) for each treated group compared to the vehicle control group at the end of the study.

Protocol 2: Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of premature payload release in plasma from different species.

Methodology:

  • Incubation: Incubate the this compound ADC at a specified concentration (e.g., 100 µg/mL) in plasma (e.g., mouse, rat, monkey, human) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96 hours).

  • Sample Processing: Immediately stop further degradation. This can be achieved by either precipitating plasma proteins with an organic solvent (e.g., acetonitrile) to measure the free payload, or by affinity capture of the ADC.

  • Analysis:

    • Quantification of Free Payload (DM1): Use Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to quantify the amount of released DM1 in the protein-precipitated supernatant.

    • Quantification of Intact ADC: Use an Enzyme-Linked Immunosorbent Assay (ELISA) with a capture antibody against the mAb and a detection antibody against DM1 to measure the concentration of intact, payload-bearing ADC.

Visualizations

VC-PABC-DM1_Mechanism_of_Action Mechanism of Action for a this compound ADC cluster_0 Systemic Circulation cluster_1 Tumor Microenvironment cluster_2 Intracellular Pathway ADC This compound ADC Binding 1. Binding to Tumor Cell Antigen ADC->Binding Targeting Internalization 2. Internalization (Endocytosis) Binding->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Cleavage 4. Linker Cleavage by Cathepsin B Lysosome->Cleavage Release 5. DM1 Payload Release Cleavage->Release Self-immolation Action 6. Microtubule Disruption Release->Action Apoptosis 7. Apoptosis Action->Apoptosis

Caption: Workflow of this compound ADC from circulation to cell death.

Troubleshooting_High_Toxicity Troubleshooting High Off-Target Toxicity in Animal Models Start High Toxicity Observed (e.g., Weight Loss, Morbidity) CheckStability Is the ADC stable in plasma? Start->CheckStability CheckDAR Is the average DAR > 4 or highly heterogeneous? CheckStability->CheckDAR Yes ActionStability Perform plasma stability assay. Consider primate model. CheckStability->ActionStability No CheckAggregation Does the ADC show signs of aggregation? CheckDAR->CheckAggregation No ActionDAR Optimize conjugation. Use site-specific methods. CheckDAR->ActionDAR Yes ActionAggregation Perform SEC-HPLC. Optimize formulation. CheckAggregation->ActionAggregation Yes Solution Potential for Improved Therapeutic Index CheckAggregation->Solution No ActionStability->CheckDAR ActionDAR->CheckAggregation ActionAggregation->Solution

Caption: Decision tree for troubleshooting high ADC off-target toxicity.

DAR_Therapeutic_Index Relationship Between DAR, ADC Properties, and Therapeutic Index DAR Drug-to-Antibody Ratio (DAR) LowDAR Low DAR (e.g., 1-2) DAR->LowDAR OptimalDAR Optimal DAR (e.g., 3-4) DAR->OptimalDAR HighDAR High DAR (>4) DAR->HighDAR Potency Potency LowDAR->Potency Insufficient PK Pharmacokinetics (PK) LowDAR->PK Favorable Toxicity Toxicity LowDAR->Toxicity Low OptimalDAR->Potency Balanced OptimalDAR->PK Good OptimalDAR->Toxicity Manageable HighDAR->Potency High HighDAR->PK Fast Clearance HighDAR->Toxicity Increased TI Therapeutic Index Potency->TI PK->TI Toxicity->TI

Caption: Interplay of DAR with key ADC parameters and the therapeutic index.

References

Technical Support Center: Enhancing vc-PABC-DM1 Solubility During Antibody-Drug Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the solubility of the vc-PABC-DM1 linker-payload during the critical conjugation process. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.

Troubleshooting Guide: Common Solubility and Aggregation Issues

Issue 1: Precipitation of this compound upon addition to the aqueous reaction buffer.

  • Question: I am observing immediate precipitation or cloudiness when I add the this compound stock solution (in an organic solvent) to my antibody in an aqueous buffer. What is causing this and how can I prevent it?

  • Answer: This is a common issue stemming from the hydrophobic nature of the DM1 payload.[1] The abrupt change in solvent environment from a high concentration of organic solvent to a predominantly aqueous buffer can cause the poorly soluble linker-payload to crash out of solution.

    Troubleshooting Steps:

    • Optimize Co-solvent Concentration: Ensure the final concentration of the organic co-solvent (e.g., DMSO) in the reaction mixture is kept to a minimum, ideally below 10% (v/v).[2][3] High concentrations of organic solvents can also denature the antibody, leading to aggregation.[1]

    • Slow Addition and Mixing: Add the this compound stock solution to the antibody solution slowly and with gentle, continuous mixing. This allows for more gradual dilution and can prevent localized high concentrations of the linker-payload that are prone to precipitation.[1]

    • Pre-warm the Antibody Solution: Gently warming the antibody solution to room temperature (if it was stored at 4°C) can sometimes improve the solubility of the added linker-payload.

    • Modify the Buffer: Consider the addition of stabilizing excipients to your conjugation buffer. For example, non-ionic surfactants like polysorbate 20 or 80, or sugars such as sucrose (B13894) and trehalose, can help to improve the solubility and stability of the ADC.[1]

Issue 2: ADC Aggregation During or After Conjugation.

  • Question: My conjugation reaction appears successful, but I am observing significant aggregation of my final ADC product, confirmed by Size Exclusion Chromatography (SEC). What are the primary causes and mitigation strategies?

  • Answer: ADC aggregation is a frequent challenge, primarily driven by the increased hydrophobicity of the conjugate after the attachment of multiple hydrophobic DM1 payloads.[1][3] This aggregation can negatively impact the stability, efficacy, and safety of the ADC.[1][2]

    Mitigation Strategies:

    • Optimize Drug-to-Antibody Ratio (DAR): Higher DAR values lead to increased hydrophobicity and a greater propensity for aggregation.[1][3] Aim for a lower average DAR (typically in the range of 2 to 4) by adjusting the molar excess of the this compound linker-payload during the conjugation reaction.[2][3]

    • Control Reaction Conditions:

      • Temperature: Performing the conjugation at a lower temperature (e.g., 4°C) for a longer duration can slow down the aggregation process.[1]

      • pH: Ensure the pH of the conjugation buffer is optimal for the maleimide-thiol reaction (typically pH 6.5-7.5) but does not compromise the stability of your specific antibody.[2][3] Avoid pH values near the antibody's isoelectric point (pI).[3]

    • Prompt Purification: Purify the ADC promptly after the conjugation reaction is complete. This removes unreacted, hydrophobic linker-payload which can contribute to aggregation of the final product.[2]

    • Formulation Optimization: The final formulation of the ADC is critical for its long-term stability. Screen different buffer systems and consider the addition of stabilizing excipients like arginine, histidine, sucrose, or polysorbates to prevent aggregation during storage.[1][3]

Frequently Asked Questions (FAQs)

Q1: What is the maximum recommended concentration of DMSO in the final conjugation reaction mixture? A1: It is highly recommended to keep the final concentration of organic co-solvents, such as DMSO, below 10% (v/v).[2][3] While necessary to dissolve the hydrophobic this compound, excessive amounts can lead to antibody denaturation and aggregation.[1][2]

Q2: How does the Drug-to-Antibody Ratio (DAR) affect the solubility of the resulting ADC? A2: The DAR is a critical quality attribute that directly impacts the hydrophobicity and, consequently, the solubility of the ADC.[3] Each DM1 molecule added increases the overall hydrophobicity of the antibody.[1] Higher DARs are strongly correlated with an increased tendency for aggregation.[1][3] Therefore, optimizing the DAR is a key strategy to balance potency with acceptable solubility and stability.[2]

Q3: Can the properties of the linker itself be modified to improve solubility? A3: Yes, the linker chemistry can be adapted to enhance solubility. Incorporating hydrophilic moieties, such as polyethylene (B3416737) glycol (PEG) spacers, into the linker design can help to counterbalance the hydrophobicity of the DM1 payload.[3][4] This can lead to ADCs with improved solubility and pharmacokinetic properties.[5]

Q4: What analytical techniques are essential for monitoring solubility and aggregation? A4:

  • Size Exclusion Chromatography (SEC): This is the standard method for quantifying high molecular weight species, or aggregates, in ADC preparations.[1]

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful technique for characterizing the heterogeneity of an ADC preparation and determining the distribution of different DAR species.[3][6] Since hydrophobicity increases with DAR, HIC can also provide an indirect assessment of the aggregation propensity.

Quantitative Data Summary

The following tables summarize key parameters and their recommended ranges for optimizing the solubility of this compound during conjugation.

Table 1: Recommended Reaction Conditions for this compound Conjugation

ParameterRecommended Range/ConditionRationale
Co-solvent (e.g., DMSO) Conc. < 10% (v/v)Improves solubility of the hydrophobic linker-payload while minimizing antibody denaturation.[2][3]
Reaction pH 6.5 - 7.5Optimal for the selective maleimide-thiol reaction; pH > 7.5 can lead to side reactions.[2][3]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature balances reaction rate and stability. Lower temperatures can reduce aggregation for sensitive antibodies.[1][2]
Reaction Time 1 - 4 hoursLonger times may increase conjugation efficiency but can also lead to increased aggregation.[2]
Linker-Payload Molar Excess 5-20 fold over antibodyHigher ratios can increase the DAR but may also promote aggregation.[2]

Table 2: Troubleshooting Guide for ADC Aggregation

Potential CauseRecommended Action
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation to target a lower average DAR (e.g., 2-4).[1][3]
High Organic Co-solvent Conc. Minimize the final co-solvent concentration (<10%) and add the linker-payload solution slowly with gentle mixing.[1][3]
Suboptimal Buffer Conditions Ensure the pH is not near the antibody's isoelectric point. Screen for optimal pH and ionic strength.[1][3]
Harsh Reaction/Storage Conditions Perform conjugation at a lower temperature if needed. Store the purified ADC at recommended temperatures (typically 2-8°C) and avoid repeated freeze-thaw cycles.[1]

Experimental Protocols

Protocol 1: General Procedure for Antibody Reduction and Conjugation with this compound

  • Antibody Preparation:

    • Prepare the antibody in a suitable reaction buffer (e.g., phosphate-buffered saline, PBS, with 1-5 mM EDTA, pH 7.2-7.5).[7] The antibody concentration is typically in the range of 5-20 mg/mL.[7]

  • Antibody Disulfide Bond Reduction:

    • Prepare a fresh stock solution of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP).

    • Add a calculated molar excess of TCEP to the antibody solution. A 2.5 to 5-fold molar excess over the antibody is a common starting point and should be optimized.[7]

    • Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[7]

    • If required, remove the excess TCEP using a desalting column or buffer exchange into the conjugation buffer.[3]

  • This compound Preparation:

    • Immediately before use, dissolve the maleimide-functionalized this compound in anhydrous DMSO to a concentration of 10-20 mM.[3]

  • Conjugation Reaction:

    • Slowly add the this compound stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., 1.5 to 2-fold molar excess over the available thiol groups is a typical starting point).[3]

    • Ensure the final DMSO concentration in the reaction mixture is below 10% (v/v).[3][7]

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C overnight with gentle mixing.[3]

  • Quenching the Reaction:

    • Quench the reaction by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to react with any unreacted maleimide (B117702) groups on the linker-payload.[3]

  • Purification:

    • Purify the ADC from unreacted linker-payload and other small molecules using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[3]

    • Buffer exchange the purified ADC into a suitable formulation buffer for storage.[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis antibody_prep Antibody in Reaction Buffer reduction Antibody Reduction (e.g., TCEP) antibody_prep->reduction linker_prep This compound in Anhydrous DMSO conjugation Conjugation Reaction (<10% DMSO) linker_prep->conjugation reduction->conjugation quenching Quench Reaction (e.g., N-acetylcysteine) conjugation->quenching purification Purification (SEC / HIC) quenching->purification analysis Analysis (SEC, HIC, MS) purification->analysis storage Final ADC in Formulation Buffer purification->storage

Caption: Experimental workflow for this compound ADC production.

troubleshooting_logic cluster_precipitation Precipitation During Addition cluster_aggregation Aggregation During/Post Conjugation start Precipitation or Aggregation Observed check_dmso Is final DMSO concentration <10%? start->check_dmso check_dar Is average DAR > 4? start->check_dar slow_addition Add linker slowly with gentle mixing check_dmso->slow_addition Yes adjust_dmso Reduce DMSO concentration check_dmso->adjust_dmso No adjust_dmso->slow_addition optimize_dar Reduce molar excess of linker-payload check_dar->optimize_dar Yes check_temp Conjugate at lower temperature (e.g., 4°C) check_dar->check_temp No optimize_formulation Screen formulation buffers and excipients check_temp->optimize_formulation

Caption: Troubleshooting logic for solubility and aggregation issues.

References

Technical Support Center: Mitigating Maleimide Exchange Issues in vc-PABC-DM1 Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues related to maleimide (B117702) exchange and stability of vc-PABC-DM1 antibody-drug conjugates (ADCs).

Frequently Asked Questions (FAQs)

Q1: What are the primary instability pathways for maleimide-based ADCs like this compound conjugates?

A1: The thiosuccinimide linkage formed between a maleimide and a thiol group on the antibody is susceptible to two main degradation pathways in vivo:

  • Retro-Michael Reaction: This is a reversible process where the thiosuccinimide adduct breaks down, leading to the original thiol and the maleimide-linker-drug.[1][2][3][4] This premature release of the payload can result in off-target toxicity and reduced efficacy as the drug can be transferred to other thiol-containing molecules like albumin.[1][2]

  • Hydrolysis: The succinimide (B58015) ring can undergo hydrolysis, opening the ring to form a stable maleamic acid thioether.[1][3][] This ring-opened form is no longer susceptible to the retro-Michael reaction, thereby enhancing the stability of the ADC.[1][3][6][7]

Q2: My this compound ADC is showing significant payload loss in plasma stability assays. What is the likely cause and how can I address it?

A2: Significant payload loss in plasma is most commonly attributed to the retro-Michael reaction, leading to deconjugation of the linker-payload.[2][3][4] To troubleshoot and address this issue, consider the following strategies:

  • Confirm the Mechanism: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to analyze plasma samples. The presence of the drug-linker attached to plasma proteins like albumin is a strong indicator of a retro-Michael reaction.[1]

  • Promote Post-Conjugation Hydrolysis: Since the hydrolyzed, ring-opened form of the thiosuccinimide linker is resistant to the retro-Michael reaction, promoting this hydrolysis after conjugation can significantly enhance ADC stability.[1][3][7] This can be achieved by incubating the ADC solution at a slightly alkaline pH (e.g., pH 8.5-9.0).[1][4]

  • Utilize "Self-Hydrolyzing" Maleimides: These are engineered maleimide derivatives with neighboring groups that catalyze the hydrolysis of the thiosuccinimide ring at neutral pH.[1][6] This leads to a rapid and efficient conversion to the stable ring-opened form.[6]

Q3: What is the "bystander effect" and how does the this compound system facilitate it?

A3: The "bystander effect" is the ability of a released ADC payload to diffuse out of the target cancer cell and kill neighboring antigen-negative tumor cells.[8] This is particularly important in tumors with heterogeneous antigen expression. The vc-PABC linker is a cleavable system designed for enzymatic cleavage within the lysosome of a target cell.[8] After internalization and cleavage by enzymes like Cathepsin B, the released DM1 payload can, depending on its membrane permeability, cross the cell membrane and induce apoptosis in adjacent cells.[8]

Q4: I am observing inconsistent Drug-to-Antibody Ratios (DAR) across different batches of my ADC. What are the potential causes and troubleshooting steps?

A4: Inconsistent DAR values can arise from several factors during the conjugation process.[4] Here are some common causes and how to troubleshoot them:

  • Incomplete Disulfide Bond Reduction: If you are conjugating to cysteines from reduced interchain disulfides, incomplete reduction will result in fewer available thiol groups for conjugation, leading to a lower DAR.[4] Ensure complete reduction by using a sufficient excess of a reducing agent like TCEP or DTT and optimizing incubation time and temperature.[4]

  • Suboptimal Reaction pH: The thiol-maleimide reaction is most efficient and specific at a pH between 6.5 and 7.5.[3][4][][]

  • Maleimide Hydrolysis: The maleimide group itself can hydrolyze, rendering it unreactive towards thiols.[][10] It is recommended to prepare fresh solutions of the maleimide-linker-drug before conjugation.[11]

Troubleshooting Guides

Issue 1: Significant Payload Loss Observed in a Plasma Stability Assay

  • Possible Cause: The thiosuccinimide linkage is undergoing a retro-Michael reaction, leading to deconjugation and transfer of the payload to plasma proteins like albumin.[1][2]

  • Troubleshooting Steps:

    • Confirm Thiol Exchange: Use LC-MS to analyze plasma samples incubated with the ADC over time. Look for the mass of the this compound linker attached to albumin.[12]

    • Promote Hydrolysis: After the initial conjugation reaction, adjust the pH of the ADC solution to 8.5-9.0 and incubate to facilitate the hydrolysis of the succinimide ring.[1][2][4] This will create a more stable, irreversible bond.

    • Consider Engineered Maleimides: Utilize "self-hydrolyzing" maleimides that are designed to rapidly hydrolyze at physiological pH, thus preventing the retro-Michael reaction.[1][6]

Issue 2: High Off-Target Toxicity and Poor In Vivo Tolerability

  • Possible Cause: Premature release of the cytotoxic DM1 payload in systemic circulation due to linker instability.[8] The vc-PABC linker can show instability in the plasma of certain preclinical species like mice.[8][13]

  • Troubleshooting Steps:

    • Perform a Plasma Stability Assay: Quantify the rate of DM1 release from your ADC in plasma from the relevant preclinical species and human plasma to assess linker stability.[8]

    • Optimize Drug-to-Antibody Ratio (DAR): A high DAR can lead to faster clearance and increased toxicity. Aim for a lower, more homogeneous DAR.

    • Investigate Alternative Linkers: If plasma instability is confirmed, explore more stable linker technologies.[2]

Data Presentation

Table 1: Comparative Stability of Maleimide-Thiol Adducts

N-Substituent on MaleimideThiol SourceHalf-life of Thiol Exchange (hours)Extent of Conversion (%)Reference
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA)1812.3[14]
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA)3.189.5[14]
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA)--[14]
N-ethyl maleimide (NEM)N-acetyl-L-cysteine (NAC)2580.8[14]
N-phenyl maleimide (NPM)N-acetyl-L-cysteine (NAC)3.690.7[14]

Note: Data synthesized from studies on model systems to illustrate the impact of maleimide and thiol structure on the kinetics of thiol exchange.

Experimental Protocols

Protocol 1: General Thiol-Maleimide Conjugation

  • Protein Preparation: Dissolve the antibody in a degassed buffer at a pH of 6.5-7.5 (e.g., phosphate-buffered saline - PBS).[4]

  • Reduction of Disulfide Bonds (if necessary): For conjugation to native cysteine residues, add a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution and incubate to reduce the interchain disulfide bonds.[4][11]

  • Removal of Reducing Agent: Remove the reducing agent using a desalting column or buffer exchange.[11]

  • Conjugation Reaction: Add the maleimide-functionalized this compound to the reduced antibody solution. The reaction is typically carried out at room temperature for 1-2 hours.[11]

  • Quenching: Quench the reaction by adding an excess of a thiol-containing reagent like N-acetyl cysteine.

  • Purification: Purify the ADC using size-exclusion chromatography (SEC) or other suitable methods to remove unreacted linker-drug and other impurities.[3]

Protocol 2: Post-Conjugation Hydrolysis for Enhanced Stability

  • Perform Conjugation: Follow steps 1-4 of the General Thiol-Maleimide Conjugation protocol.

  • pH Adjustment: After the initial conjugation reaction, adjust the pH of the conjugate solution to 8.5-9.0 using a suitable buffer (e.g., borate (B1201080) buffer).[1][4]

  • Incubation: Incubate the solution at room temperature or 37°C.[12] The optimal time should be determined empirically for each specific ADC.

  • Monitoring: Monitor the hydrolysis of the thiosuccinimide ring by LC-MS. The hydrolyzed product will show a mass increase of 18 Da compared to the intact conjugate.[12]

  • Final Purification: Once the desired level of hydrolysis is achieved, purify the ADC using a suitable method like size exclusion chromatography to remove any aggregates and exchange the buffer to a stable formulation buffer.[3]

Protocol 3: In Vitro Plasma Stability Assay by LC-MS

  • ADC Incubation: Incubate the ADC sample in plasma from the species of interest (e.g., human, mouse) at 37°C.[3]

  • Time Points: At designated time points (e.g., 0, 24, 48, 96, 168 hours), withdraw an aliquot of the plasma-ADC mixture.[1]

  • Sample Preparation: Process the plasma samples to extract the ADC and any released drug or drug-linker adducts. This may involve protein precipitation or immunocapture.

  • LC-MS Analysis: Analyze the samples by LC-MS to quantify the amount of intact ADC, free drug, and drug-linker bound to plasma proteins over time.

Visualizations

Maleimide_Instability_Pathways ADC Thiol-Maleimide Conjugate (this compound ADC) Retro_Michael Retro-Michael Reaction (Reversible) ADC->Retro_Michael Payload Loss Hydrolysis Hydrolysis (Irreversible) ADC->Hydrolysis Stabilization Deconjugated Deconjugated Antibody + Maleimide-Linker-Drug Retro_Michael->Deconjugated Ring_Opened Stable Ring-Opened ADC (Resistant to Retro-Michael) Hydrolysis->Ring_Opened Albumin_Adduct Albumin-Linker-Drug Adduct (Off-Target Toxicity) Deconjugated->Albumin_Adduct Thiol Exchange

Caption: Competing pathways of thiosuccinimide linkage in ADCs.

Caption: Troubleshooting workflow for ADC payload loss.

vc_PABC_DM1_Cleavage_Pathway ADC This compound ADC Internalization Internalization into Target Cancer Cell ADC->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Cleavage Cathepsin B Cleavage of vc Linker Lysosome->Cleavage Self_Immolation PABC Self-Immolation Cleavage->Self_Immolation Payload_Release DM1 Payload Release Self_Immolation->Payload_Release Apoptosis Target Cell Apoptosis Payload_Release->Apoptosis Bystander_Effect Bystander Killing of Neighboring Cells Payload_Release->Bystander_Effect

Caption: Intracellular processing of this compound ADCs.

References

Technical Support Center: Refining Purification Methods for vc-PABC-DM1 ADCs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on refining purification methods for vc-PABC-DM1 antibody-drug conjugates (ADCs). Here you will find troubleshooting guides and Frequently Asked Questions (FAQs) to address specific issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is the this compound linker-payload system and what are its components?

A1: The this compound system is a widely used linker-payload in ADC development. It consists of:

  • vc (Valine-Citrulline): A dipeptide sequence that is designed to be cleaved by cathepsin B, an enzyme prevalent in the lysosomes of tumor cells. This ensures the targeted release of the cytotoxic payload within cancer cells, minimizing systemic toxicity.[1]

  • PABC (p-aminobenzyloxycarbonyl): This acts as a self-immolative spacer. Following the cleavage of the "vc" dipeptide by cathepsin B, the PABC linker spontaneously decomposes, facilitating the efficient release of the unmodified active drug, DM1.[1]

  • DM1 (Mertansine): A potent cytotoxic agent and a maytansinoid derivative that inhibits cell division by binding to tubulin.[1]

Q2: What is the mechanism of action for a this compound ADC?

A2: The cytotoxic effect of a this compound ADC is a multi-step process. The antibody component of the ADC binds to a specific antigen on the surface of a cancer cell, which leads to the internalization of the ADC-antigen complex.[2] Once inside the cell's lysosome, the valine-citrulline (vc) linker is cleaved by the lysosomal enzyme cathepsin B. This cleavage triggers the self-immolative PABC spacer to release the potent microtubule-disrupting agent, DM1.[2]

Q3: What are the most common challenges encountered during the conjugation and purification of this compound ADCs?

A3: Researchers frequently face several challenges, including:

  • Low Conjugation Efficiency and Low Drug-to-Antibody Ratio (DAR): This can be a result of incomplete reduction of antibody disulfide bonds, suboptimal reaction pH, or an insufficient molar excess of the linker-drug.[2]

  • ADC Aggregation: The hydrophobic nature of the DM1 payload increases the tendency for the ADC to aggregate, particularly at higher DAR values.[1][2] Buffer conditions, pH, and the use of organic co-solvents can influence aggregation.[2]

  • Presence of Impurities: These can include unconjugated antibody, free drug-linker, and aggregates or fragments, all of which need to be removed to ensure the safety and efficacy of the ADC.[3]

Q4: Why is the Drug-to-Antibody Ratio (DAR) a critical quality attribute (CQA)?

A4: The DAR represents the average number of drug molecules conjugated to a single antibody and directly influences the ADC's efficacy, toxicity, and pharmacokinetic profile.[2] A low DAR may lead to reduced potency, while a high DAR can result in increased toxicity, faster clearance from circulation, and a higher propensity for aggregation.[2] Therefore, optimizing the DAR is crucial for achieving the desired therapeutic window.

Troubleshooting Guides

Issue 1: ADC Aggregation

High levels of aggregation are a common issue during the production and storage of this compound ADCs, primarily due to the hydrophobicity of the DM1 payload.[1][2]

Question: My this compound ADC is showing signs of aggregation (e.g., turbidity, high molecular weight species in SEC). What are the potential causes and how can I mitigate this?

Potential Cause Recommended Solution
High Drug-to-Antibody Ratio (DAR) Optimize the conjugation reaction to target a lower average DAR (typically 2-4). Higher DARs significantly increase the hydrophobicity of the ADC, a primary driver of aggregation.[1]
Suboptimal Reaction/Formulation Buffer Ensure the pH of the buffer is not near the antibody's isoelectric point (pI), as this is where solubility is lowest.[2] Screen different buffer systems to find the optimal pH and ionic strength for your specific ADC.[1] The addition of excipients like arginine or polysorbate can help stabilize the ADC.[2]
Presence of Organic Co-solvents Minimize the concentration of organic co-solvents (e.g., DMSO) used to dissolve the this compound. High concentrations can denature the antibody.[1][2] Add the linker-payload solution slowly with gentle mixing.[1]
High Protein Concentration If aggregation is observed at high concentrations, consider purifying and storing the ADC at a lower concentration.[1]
Harsh Storage Conditions Store the ADC at recommended temperatures (typically 2-8°C for liquid formulations).[1] Avoid repeated freeze-thaw cycles.[1] If frozen storage is necessary, use a cryoprotectant.[1]
Pre-existing Aggregates in Antibody Ensure the starting antibody material is highly pure and monomeric.[1]

Troubleshooting Workflow for ADC Aggregation

ADC Aggregation Troubleshooting start High ADC Aggregation Observed process Evaluate Conjugation Process start->process dar High DAR? process->dar Check purification Assess Purification Method ph Suboptimal pH/Buffer? purification->ph Check formulation Review Formulation & Storage storage Improper Storage? formulation->storage Check cosolvent High Co-solvent? dar->cosolvent No optimize_dar Optimize DAR (Target 2-4) dar->optimize_dar Yes cosolvent->purification No optimize_cosolvent Minimize Co-solvent (<10%) cosolvent->optimize_cosolvent Yes ph->formulation No optimize_buffer Screen Buffers & Excipients ph->optimize_buffer Yes optimize_storage Optimize Storage Conditions (2-8°C, aliquots) storage->optimize_storage Yes ADC_Workflow cluster_prep Preparation cluster_conj Conjugation cluster_purify Purification & Analysis mAb Monoclonal Antibody reduction Antibody Reduction (e.g., TCEP) mAb->reduction conjugation Conjugation with This compound reduction->conjugation quenching Quenching (e.g., N-acetylcysteine) conjugation->quenching purification Purification (HIC and/or SEC) quenching->purification analysis DAR & Purity Analysis (HIC, SEC, MS) purification->analysis final_product Purified this compound ADC analysis->final_product ADC_MoA ADC This compound ADC in Circulation binding Binds to Tumor Antigen ADC->binding internalization Internalization (Endocytosis) binding->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Linker Cleavage by Cathepsin B lysosome->cleavage release DM1 Release cleavage->release apoptosis Microtubule Disruption & Apoptosis release->apoptosis

References

impact of organic solvent concentration on vc-PABC-DM1 conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the impact of organic solvent concentration on the conjugation of valine-citrulline-p-aminobenzyloxycarbonyl-mertansine (vc-PABC-DM1) to antibodies.

Frequently Asked Questions (FAQs)

Q1: Why is an organic solvent required for the this compound conjugation reaction?

An organic co-solvent, typically anhydrous dimethyl sulfoxide (B87167) (DMSO), is necessary to dissolve the hydrophobic this compound linker-payload.[1][2] The poor solubility of the DM1 payload in aqueous buffers can reduce its availability to react with the thiol groups on the reduced antibody, leading to inefficient conjugation.[1] The organic solvent ensures the linker-payload is fully solubilized and accessible for the conjugation reaction.

Q2: What is the recommended final concentration of organic solvent in the reaction mixture?

The final concentration of the organic co-solvent (e.g., DMSO) should be kept as low as possible, ideally below 10% (v/v).[1][2][3] While necessary for payload solubility, excessive amounts of organic solvent can lead to denaturation of the antibody, exposing its hydrophobic core and promoting aggregation.[1][4]

Q3: Can other organic solvents like DMF be used?

Yes, other polar aprotic solvents miscible with aqueous buffers, such as N,N-dimethylformamide (DMF), can be used.[5][6] In some studies, the use of DMF has shown a slight increase in the average Drug-to-Antibody Ratio (DAR) compared to DMSO.[5] However, the choice of solvent may require optimization for each specific antibody-drug conjugate (ADC) system.

Q4: How does the organic solvent concentration affect the Drug-to-Antibody Ratio (DAR)?

The organic solvent concentration indirectly impacts the DAR. An optimal concentration ensures the this compound is soluble and available to react with the antibody's free thiols, promoting an efficient reaction. However, if the concentration is too high, it can cause antibody aggregation, which may hinder the conjugation process or lead to the loss of product during purification.[1][4]

Troubleshooting Guide

Issue 1: Low Drug-to-Antibody Ratio (DAR) and Poor Conjugation Efficiency

Low DAR is a common issue that can be influenced by several factors, including the availability of the linker-payload in the reaction.[1][2]

  • Possible Cause: Poor solubility of this compound due to insufficient organic solvent.

    • Suggested Solution: Ensure the linker-payload is completely dissolved in anhydrous DMSO or another suitable solvent before adding it to the aqueous antibody solution.[2] You can adjust the co-solvent percentage, but be careful not to exceed the recommended limits (typically <10% v/v) to avoid antibody denaturation.[1]

  • Possible Cause: Hydrolysis of the maleimide (B117702) group on the linker-payload.

    • Suggested Solution: Prepare a fresh stock solution of the maleimide-vc-PABC-DM1 in anhydrous DMSO immediately before the conjugation reaction to minimize hydrolysis.[2][3]

Issue 2: High Levels of ADC Aggregation

ADC aggregation is a significant challenge, often driven by the increased hydrophobicity of the conjugate after the attachment of the DM1 payload.[1][4]

  • Possible Cause: Excessive concentration of the organic co-solvent.

    • Suggested Solution: Minimize the final concentration of the organic solvent in the reaction mixture. It is recommended to keep the co-solvent concentration below 10% (v/v).[1][2] Add the linker-payload solution slowly to the antibody solution with gentle mixing to avoid localized high concentrations of the solvent that can denature the protein.[4]

  • Possible Cause: High DAR leading to increased overall hydrophobicity.

    • Suggested Solution: Optimize the DAR by reducing the molar excess of the this compound linker-payload. A target DAR of 2 to 4 is common to balance potency with an acceptable aggregation profile.[1][2]

  • Possible Cause: Suboptimal reaction conditions.

    • Suggested Solution: Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration.[4] Lower temperatures can slow the processes of protein unfolding and aggregation. Also, ensure the pH of the conjugation buffer is optimal (typically pH 7.2-8.0) to maintain antibody stability.[4]

Data Presentation

Table 1: Typical Reaction Parameters for this compound Conjugation

ParameterRecommended RangeRationaleCitations
Antibody Concentration5-20 mg/mLHigher concentrations can increase the risk of aggregation.[3]
Molar Excess of Linker-Payload5-20 fold over antibodyHigher ratios can increase DAR but may also promote aggregation.[1][3]
Final Organic Co-solvent (e.g., DMSO) <10% (v/v) Improves payload solubility; high concentrations can denature the antibody. [1][2][3]
Reaction pH6.5 - 7.5Optimal for the maleimide-thiol reaction; pH > 7.5 can increase maleimide hydrolysis.[1][2][7]
Reaction TemperatureRoom Temperature (20-25°C)Balances reaction rate with ADC stability. Lower temperatures can reduce aggregation.[1][3]
Reaction Time1-4 hoursLonger times may increase conjugation but can also lead to aggregation.[1][3]

Table 2: Troubleshooting Summary

IssuePossible Cause Related to SolventSuggested SolutionCitations
Low DAR Insufficient payload solubility.Ensure complete dissolution of the payload in the organic solvent before addition. Adjust co-solvent percentage, keeping it below 10%.[1]
High Aggregation Excessive organic solvent concentration denaturing the antibody.Minimize the final co-solvent concentration (<10%). Add the payload solution slowly with gentle mixing.[1][2][4]
High Aggregation High local concentration of organic solvent upon addition.Add the linker-payload stock solution slowly to the antibody solution while gently mixing.[4]

Experimental Protocols

Protocol: Cysteine-Based Conjugation of this compound to a Monoclonal Antibody

This protocol outlines the general steps for conjugating a maleimide-functionalized this compound to a monoclonal antibody via reduced interchain disulfide bonds.

Materials:

  • Monoclonal Antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 10 mM in water)

  • Conjugation Buffer: Degassed PBS with 5 mM EDTA, pH 7.5

  • Linker-Payload: Maleimide-vc-PABC-DM1 (Mal-vc-PABC-DM1)

  • Organic Solvent: Anhydrous Dimethyl Sulfoxide (DMSO)

  • Quenching Reagent: N-acetylcysteine (NAC) stock solution

  • Purification System: Size-Exclusion Chromatography (SEC) column

Procedure:

  • Antibody Reduction: a. Dilute the mAb to the desired concentration (e.g., 5-20 mg/mL) in Conjugation Buffer.[3] b. Add TCEP to the antibody solution to achieve a 2.5 to 5-fold molar excess.[3] c. Incubate the mixture at 37°C for 1-2 hours to reduce the interchain disulfide bonds.[3] d. Remove the excess TCEP using a desalting column or centrifugal filter, exchanging the buffer to fresh, cold Conjugation Buffer.[3]

  • Drug-Linker Preparation: a. Immediately before use, prepare a stock solution (e.g., 10 mM) of Mal-vc-PABC-DM1 in anhydrous DMSO.[2][3] Ensure the powder is fully dissolved.

  • Conjugation Reaction: a. To the reduced and purified antibody solution, slowly add the Mal-vc-PABC-DM1 stock solution to achieve the desired molar excess (e.g., 5-10 fold over the antibody).[3] b. Crucially, ensure the final volume of DMSO in the reaction mixture does not exceed 10% (v/v) to maintain antibody stability. [1][3] c. Incubate the reaction for 1-2 hours at room temperature (20-25°C), protected from light, with gentle mixing.[3]

  • Quenching: a. Stop the reaction by adding a 10-fold molar excess of N-acetylcysteine (relative to the drug-linker) to cap any unreacted maleimide groups.[3] b. Incubate for an additional 20 minutes at room temperature.[3]

  • Purification: a. Purify the resulting ADC using a suitable method like Size-Exclusion Chromatography (SEC) to remove unconjugated linker-payload, excess quenching reagent, and any aggregates.[2] b. Collect the fractions corresponding to the monomeric ADC.

  • Characterization: a. Characterize the purified ADC to determine the average DAR (e.g., via HIC-HPLC or UV-Vis spectroscopy), monomer purity, and percentage of aggregates (via SEC).[3]

Visualizations

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification & Analysis process_node process_node input_node input_node output_node output_node qc_node qc_node mAb mAb Reduction 1. Antibody Reduction mAb->Reduction TCEP TCEP TCEP->Reduction TCEP_Removal 2. Buffer Exchange (TCEP Removal) Reduction->TCEP_Removal Conjugation 4. Conjugation Reaction (<10% DMSO) TCEP_Removal->Conjugation Payload_Prep 3. Prepare this compound in Anhydrous DMSO Payload_Prep->Conjugation Quenching 5. Quench with NAC Conjugation->Quenching Purification 6. ADC Purification (SEC) Quenching->Purification Characterization 7. ADC Characterization Purification->Characterization Final_ADC Purified ADC Characterization->Final_ADC

Caption: Experimental workflow for this compound conjugation.

G condition_node condition_node outcome_pos_node outcome_pos_node outcome_neg_node outcome_neg_node process_node process_node Low_Solvent Too Low (<5%) Low_Solvent->p1 Optimal_Solvent Optimal (5-10%) Conjugation Conjugation Process Optimal_Solvent->Conjugation Payload_Sol_Opt Good DAR_Opt Optimal Optimal_Solvent->DAR_Opt Agg_Low Low Optimal_Solvent->Agg_Low High_Solvent Too High (>10%) High_Solvent->p3 Payload_Sol Payload Solubility Conjugation->Payload_Sol DAR DAR Conjugation->DAR Aggregation ADC Aggregation Conjugation->Aggregation p1->Conjugation Payload_Sol_Low Poor p1->Payload_Sol_Low DAR_Low Low p1->DAR_Low p3->Conjugation Agg_High High p3->Agg_High

Caption: Impact of organic solvent concentration on conjugation outcomes.

References

Technical Support Center: Optimizing Reaction Buffer pH for vc-PABC-DM1 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Antibody-Drug Conjugate (ADC) development. This guide provides detailed information, troubleshooting advice, and experimental protocols for optimizing the reaction buffer pH during the conjugation of a valine-citrulline-p-aminobenzyloxycarbonyl-mertansine (vc-PABC-DM1) linker-payload to an antibody via maleimide-thiol chemistry.

Frequently Asked Questions (FAQs)

Q1: What is the optimal reaction buffer pH for this compound conjugation?

A1: The optimal pH for conjugating a maleimide-activated this compound to antibody thiols is between 6.5 and 7.5 .[1][2][3][4] This range provides the best balance between a high reaction rate and high selectivity for the target thiol groups on cysteine residues.[1][4][5]

Q2: Why is the pH range of 6.5-7.5 recommended?

A2: This specific pH range is critical for two main reasons:

  • Reaction Rate: The thiol-maleimide reaction proceeds through the nucleophilic attack of a thiolate anion (R-S⁻) on the maleimide (B117702) double bond. A pH between 6.5 and 7.5 ensures a sufficient concentration of the reactive thiolate anion to drive the reaction forward efficiently.[1]

  • Selectivity: Within this pH window, the reaction is highly chemoselective for thiols. At a pH of 7.0, the reaction with thiols is approximately 1,000 times faster than with primary amines (e.g., from lysine (B10760008) residues), ensuring specific conjugation and a more homogeneous ADC product.[1][4][6]

Q3: What happens if the conjugation pH is too low (below 6.5)?

A3: If the pH is below 6.5, the thiol groups (R-SH) remain predominantly protonated, significantly reducing the concentration of the reactive thiolate anion (R-S⁻).[1] This leads to a much slower or incomplete conjugation reaction, resulting in a low Drug-to-Antibody Ratio (DAR).[2][7]

Q4: What happens if the conjugation pH is too high (above 7.5)?

A4: A pH above 7.5 introduces two significant side reactions that compromise the quality of the ADC:

  • Maleimide Hydrolysis: The maleimide ring becomes highly susceptible to hydrolysis, where it is opened by water to form an unreactive maleamic acid.[2][4][7] This inactivates the linker-payload, reducing the conjugation efficiency and final DAR.[2][8]

  • Loss of Selectivity: The reactivity of primary amines, such as the ε-amino group of lysine residues, towards the maleimide increases significantly.[6][7] This off-target conjugation leads to a heterogeneous mixture of ADC species and reduces the yield of the desired cysteine-linked product.[4]

Q5: How does the buffer pH affect overall ADC stability and aggregation?

A5: While the primary driver of aggregation for this compound ADCs is the hydrophobicity of the DM1 payload, the buffer pH plays a crucial role in antibody stability.[2][9] If the conjugation is performed at a pH near the antibody's isoelectric point (pI), its solubility will be at its lowest, which can promote aggregation.[5][9] Therefore, it is essential to select a pH that is optimal for the conjugation chemistry (6.5-7.5) and also ensures the stability of the specific antibody being used.[9]

Troubleshooting Guide

This section addresses common issues encountered during this compound conjugation that can be related to the reaction buffer pH.

Issue 1: Low Drug-to-Antibody Ratio (DAR) or Poor Conjugation Efficiency

  • Question: My final ADC has a consistently low DAR. Could the buffer pH be the problem?

  • Answer: Yes, an incorrect buffer pH is a common cause of low DAR.[2] A pH below 6.5 will slow the reaction rate, while a pH above 7.5 can cause hydrolysis of the maleimide on the this compound linker, rendering it unable to react.[2][3]

Issue 2: High Product Heterogeneity or Unexpected Side Products

  • Question: My analysis (e.g., HIC-HPLC) shows multiple unexpected peaks and a wide distribution of species. How can I improve the selectivity of the reaction?

  • Answer: High heterogeneity is often a result of off-target conjugation. This occurs when the reaction pH is above 7.5, causing the maleimide to lose its selectivity for thiols and react with other nucleophilic groups, primarily the amines on lysine residues.[4][7]

Issue 3: ADC Aggregation During the Conjugation Reaction

  • Question: I am observing significant aggregation of my ADC during the conjugation step. Can the pH be a contributing factor?

  • Answer: While high DAR and the hydrophobicity of DM1 are the main causes, suboptimal buffer conditions can exacerbate aggregation.[9] Ensure the pH of your conjugation buffer is not near the isoelectric point (pI) of your antibody, as this is the point of minimum protein solubility.[5]

Potential Issue Recommended Action
Low DAR Verify the pH of your conjugation buffer is strictly within the 6.5-7.5 range. Prepare fresh buffer if necessary.[2][3]
High Heterogeneity Ensure the pH does not exceed 7.5 to prevent off-target reactions with lysine residues.[4][7]
ADC Aggregation Confirm the buffer pH is not close to the antibody's pI. Consider screening different buffer systems (e.g., phosphate, HEPES) to find the optimal conditions for both conjugation and antibody stability.[5][9]

Data Presentation

The pH of the reaction buffer has a profound impact on the efficiency and specificity of the maleimide-thiol conjugation. The table below summarizes these effects.

Table 1: Effect of pH on Thiol-Maleimide Conjugation Reaction Parameters

pH RangeReaction Rate with ThiolsMaleimide Hydrolysis RateReaction with Amines (e.g., Lysine)Recommendation
< 6.5 Slow / IncompleteNegligibleNegligibleNot recommended; leads to low DAR.[2][7]
6.5 - 7.5 Optimal Low / ManageableMinimal (Thiol reaction is ~1000x faster)Highly Recommended for selective and efficient conjugation.[4][6][7]
> 7.5 FastSignificantly IncreasedBecomes a competitive side reactionNot recommended; leads to low yield and high heterogeneity.[2][7]

Experimental Protocols

The following are generalized protocols for the reduction and conjugation of a monoclonal antibody with maleimide-vc-PABC-DM1. Optimization for each specific antibody is recommended.

Protocol 1: Antibody Disulfide Bond Reduction
  • Antibody Preparation: Prepare the antibody in a degassed reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0-7.5).[3] The antibody concentration should typically be between 5-10 mg/mL.[10]

  • TCEP Addition: Add a calculated molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 10-20 fold molar excess of TCEP per antibody is a common starting point.[2]

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes with gentle mixing.[2]

  • Removal of Reducing Agent: Immediately before conjugation, remove the excess TCEP. This is a critical step and can be accomplished using a desalting column (e.g., Sephadex G-25) or buffer exchange into the fresh, degassed conjugation buffer (pH 6.5-7.5).[2][11]

Protocol 2: Maleimide-Thiol Conjugation of this compound
  • Linker-Payload Preparation: Immediately before use, dissolve the maleimide-vc-PABC-DM1 linker-payload in anhydrous DMSO to a concentration of 10-20 mM.[2][3]

  • Conjugation Reaction: Add the dissolved linker-payload to the reduced and purified antibody solution. A 1.5 to 2-fold molar excess of the linker-drug over the available thiol groups is a typical starting point.[2] Ensure the final concentration of the organic co-solvent (e.g., DMSO) is kept low (typically below 10% v/v) to avoid denaturing the antibody.[2][3][11]

  • Incubation: Incubate the reaction at room temperature (20-25°C) for 1-2 hours or at 4°C overnight, protected from light and with gentle mixing.[2]

  • Quenching: Stop the reaction by adding a thiol-containing reagent like N-acetylcysteine in molar excess to react with any unreacted maleimide groups.[2][11] Incubate for an additional 20-30 minutes.

  • Purification: Purify the resulting ADC from unconjugated linker-payload, quenching reagent, and other impurities using a suitable method such as size-exclusion chromatography (SEC).[3][11]

Visualizations

Diagram 1: pH Optimization Workflow

G cluster_prep Preparation cluster_reaction Conjugation & Analysis cluster_troubleshoot Troubleshooting start Start: Define Target DAR prep_ab Prepare Reduced Antibody start->prep_ab prep_linker Prepare Linker-Payload (this compound in DMSO) prep_ab->prep_linker conjugate Perform Conjugation in Buffer pH 6.5 - 7.5 prep_linker->conjugate analyze Purify ADC and Analyze DAR (e.g., HIC) conjugate->analyze check Is DAR Optimal and Product Homogeneous? analyze->check low_dar Issue: Low DAR check->low_dar No, DAR too low high_het Issue: High Heterogeneity check->high_het No, Heterogeneous end_node End: Desired ADC Achieved check->end_node Yes adjust_low Check for low pH (<6.5) Increase reaction time low_dar->adjust_low adjust_high Check for high pH (>7.5) Verify maleimide activity high_het->adjust_high adjust_low->conjugate Re-optimize adjust_high->conjugate Re-optimize

Caption: A logical workflow for optimizing the reaction pH for this compound conjugation.

Diagram 2: Effect of pH on Conjugation Chemistry

G cluster_ph Reaction pH Environment cluster_outcomes Reaction Outcomes reactants Reduced Antibody (Thiol) + Maleimide-vc-PABC-DM1 ph_low pH < 6.5 (Acidic) reactants->ph_low ph_optimal pH 6.5 - 7.5 (Optimal) reactants->ph_optimal ph_high pH > 7.5 (Alkaline) reactants->ph_high outcome_low Slow / Incomplete Reaction (Low DAR) ph_low->outcome_low outcome_optimal Desired Thioether Conjugate (Homogeneous ADC) ph_optimal->outcome_optimal outcome_high Side Reactions: - Maleimide Hydrolysis - Lysine Conjugation ph_high->outcome_high

Caption: The influence of buffer pH on the desired reaction pathway and potential side reactions.

Diagram 3: General Experimental Workflow for ADC Synthesis

G Ab 1. Antibody Reduction Desalt 2. TCEP Removal Ab->Desalt Conj 3. Conjugation (pH 6.5-7.5) Desalt->Conj Quench 4. Quenching Reaction Conj->Quench Purify 5. Purification (e.g., SEC) Quench->Purify Analyze 6. Characterization (DAR, Purity, etc.) Purify->Analyze

Caption: A streamlined workflow for the synthesis of this compound ADCs.

References

Technical Support Center: Navigating vc-PABC-DM1 Stability in Mouse Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of vc-PABC-DM1 antibody-drug conjugates (ADCs) in mouse plasma.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound ADC showing instability in mouse plasma?

A common reason for the instability of ADCs utilizing a valine-citrulline (vc) linker in murine models is the susceptibility of the linker to premature cleavage in mouse plasma.[1][2][3] Mouse plasma contains a carboxylesterase, specifically carboxylesterase 1c (Ces1c), that can recognize and cleave the vc-PABC linker.[1][4][5][6] This leads to the premature release of the DM1 payload before the ADC can reach the target tumor cells, potentially impacting efficacy and toxicity assessments in preclinical mouse studies.

Q2: Is the instability of vc-PABC linkers also observed in human plasma?

No, the vc-PABC linker is generally considered to be highly stable in human and non-human primate plasma.[1][2][3][4] The carboxylesterase responsible for its cleavage in mouse plasma is not present at the same activity level in human plasma. This species-specific difference is a critical consideration when extrapolating preclinical data from mouse models to human clinical scenarios.

Q3: What are the consequences of premature payload release in mouse models?

Premature release of the cytotoxic DM1 payload in the systemic circulation can lead to several undesirable outcomes:

  • Reduced Efficacy: A lower concentration of the intact, potent ADC reaches the tumor site, potentially leading to diminished anti-tumor activity.

  • Increased Off-Target Toxicity: The freely circulating, highly potent DM1 can cause damage to healthy tissues, leading to a narrower therapeutic window.[1]

  • Misleading Pharmacokinetic (PK) Data: The rapid clearance of the intact ADC and the presence of free payload can complicate the interpretation of pharmacokinetic profiles.

Q4: Are there alternative linkers that are more stable in mouse plasma?

Yes, several alternative linker technologies have been developed to address the instability of the vc-PABC linker in mouse plasma. One notable example is the glutamic acid-valine-citrulline (EVCit) linker, which has demonstrated significantly improved stability in mouse plasma.[2][7] Other linker types with different cleavage mechanisms, such as non-cleavable linkers (e.g., SMCC) or those sensitive to other enzymes, can also be considered for preclinical studies in mice.[1]

Troubleshooting Guide

This guide provides a structured approach to identifying and addressing issues related to this compound stability in your mouse plasma experiments.

Problem: Unexpectedly low efficacy or high toxicity of this compound ADC in a mouse model.

This could be a primary indicator of premature payload release due to linker instability.

A Start: Unexpected in vivo results (Low Efficacy / High Toxicity) B Step 1: Perform in vitro Plasma Stability Assay A->B C Compare ADC stability in mouse vs. human plasma B->C D Is there significant payload release in mouse plasma? C->D Analyze DAR and free payload E Yes: Confirmed Linker Instability D->E High release F No: Investigate other factors (e.g., target expression, ADC internalization) D->F Low release G Step 2: Consider Alternative Strategies E->G H Option A: Switch to a more stable linker (e.g., EVCit) G->H I Option B: Use a different preclinical animal model (e.g., rat, non-human primate) G->I J End: Re-evaluate in vivo H->J I->J

Caption: Troubleshooting workflow for unexpected in vivo results with this compound.

Problem: Inconsistent Drug-to-Antibody Ratio (DAR) in plasma samples over time.

Fluctuations or a rapid decrease in the average DAR of your ADC during a time-course experiment in mouse plasma strongly suggests linker cleavage.

The following table provides a comparative overview of the stability of different linker technologies in mouse plasma.

Linker TypeADC ExampleAnimal ModelKey Stability Findings
vc-PABC ITC6104ROMouseUnstable in in vivo pharmacokinetic studies due to susceptibility to mouse carboxylesterase 1c (Ces1c).[1][6]
vc-PABC Site-specific anti-CD30 auristatin conjugateSCID MiceThe conjugation site significantly impacts in vivo stability, with different sites showing varying rates of payload loss.[1]
Glutamic Acid-Valine-Citrulline (EVCit) Not specifiedMouseSignificantly more stable in mouse plasma compared to conventional vc-PABC linkers.[2][7]
Triglycyl Peptide (CX) Trastuzumab-DM1MouseHalf-life (t1/2) of 9.9 days, comparable to the non-cleavable SMCC linker and highly stable in mouse plasma.[1]
SMCC (Non-cleavable) Trastuzumab-DM1MouseHalf-life (t1/2) of 10.4 days.[1]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay using LC-MS

This protocol is designed to assess the stability of an ADC in plasma by measuring the change in the drug-to-antibody ratio (DAR) and quantifying the release of free payload over time.[2][8][9]

  • Test ADC (this compound)

  • Mouse Plasma (e.g., CD-1 or C57BL/6)

  • Human Plasma (for comparison)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Protein A or G Magnetic Beads

  • Immunoaffinity Capture Reagents (e.g., anti-human Fc antibody)

  • Elution Buffer (e.g., 20mM Glycine, 0.1% Acetic Acid)

  • Internal Standard (for free payload quantification)

  • 37°C Incubator

  • LC-MS System

cluster_0 ADC Incubation cluster_1 Sample Preparation cluster_2 Analysis A Incubate ADC in mouse and human plasma at 37°C B Collect aliquots at specified time points (e.g., 0, 24, 48, 72h) A->B C Isolate ADC using immunoaffinity capture (e.g., Protein A/G beads) B->C D Separate supernatant (contains free payload) from ADC-bound beads C->D E Elute ADC from beads D->E G Analyze supernatant by LC-MS/MS to quantify free payload D->G F Analyze eluted ADC by LC-MS to determine average DAR E->F

Caption: Workflow for in vitro plasma stability assessment of this compound.

  • ADC Incubation:

    • Thaw mouse and human plasma at 37°C.

    • In separate tubes, add the this compound ADC to the plasma to a final concentration of 100 µg/mL.

    • Include a buffer control (ADC in PBS) to run in parallel.

    • Incubate all samples at 37°C.

  • Time-Point Sampling:

    • Collect aliquots at various time points (e.g., 0, 24, 48, 72, 120, 168 hours).

    • Immediately freeze the collected samples at -80°C to stop any further reactions until analysis.[8]

  • ADC Isolation and Free Payload Separation:

    • Thaw the plasma samples.

    • Isolate the ADC from the plasma matrix using Protein A/G magnetic beads or an anti-human Fc antibody immobilized on beads.[8][9]

    • Wash the beads with PBS to remove non-specifically bound plasma proteins.

    • Collect the supernatant, which contains the free payload, for separate analysis.

  • ADC Elution and DAR Analysis:

    • Elute the captured ADC from the beads using an appropriate elution buffer.

    • Analyze the eluted ADC samples using a high-resolution mass spectrometer coupled with an HPLC system to determine the average DAR at each time point.[8]

  • Free Payload Quantification:

    • To the collected supernatant, add an internal standard.

    • Quantify the amount of free DM1 in the supernatant using a sensitive LC-MS/MS method, typically with a multiple reaction monitoring (MRM) approach.[9]

Signaling Pathway: Intracellular Activation of this compound

For a this compound ADC to be effective, it must be internalized by the target cell and the payload must be released. The following diagram illustrates this process.

cluster_0 Extracellular Space cluster_1 Intracellular ADC This compound ADC Receptor Target Antigen ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Fusion CathepsinB Cathepsin B Lysosome->CathepsinB contains DM1 Free DM1 Lysosome->DM1 Payload Release CathepsinB->Lysosome cleaves vc linker in Microtubules Microtubule Disruption -> Apoptosis DM1->Microtubules

Caption: Intracellular activation pathway of a this compound ADC.

References

Validation & Comparative

A Head-to-Head Comparison of vc-PABC-DM1 and SMCC-DM1 Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy and safety of an antibody-drug conjugate (ADC) are critically influenced by the linker connecting the monoclonal antibody to the cytotoxic payload. This guide provides an objective, data-driven comparison of two prominent linker technologies paired with the maytansinoid derivative DM1: the cleavable valine-citrulline-p-aminobenzylcarbamate (vc-PABC) linker and the non-cleavable succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) linker. This comparison synthesizes preclinical and clinical data to illuminate the distinct efficacy profiles, stability, and mechanisms of action for ADCs utilizing these two linkers.

At a Glance: Key Performance Differences

Featurevc-PABC-DM1 ADCSMCC-DM1 ADC (e.g., T-DM1)
Linker Type Cleavable (protease-sensitive)Non-cleavable
Payload Release Mechanism Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B)Proteolytic degradation of the entire antibody backbone in the lysosome
Released Cytotoxic Metabolite DM1Lysine-SMCC-DM1
Cell Permeability of Metabolite Moderately permeableLow/charged metabolite
Bystander Effect Potential for bystander killing of neighboring antigen-negative cells.Limited to no bystander effect.[1]
Plasma Stability Generally stable, but can be susceptible to premature cleavage by certain plasma enzymes (e.g., carboxylesterases in rodents).[2][3]Highly stable in circulation due to the non-cleavable linker.[2][1]
In Vivo Potency Potent antitumor activity, with the potential for enhanced efficacy in heterogeneous tumors due to the bystander effect.[4]Potent antitumor activity, as demonstrated by the clinical success of T-DM1.[5][6]

Quantitative Data Summary

In Vitro Cytotoxicity
Cell LineThis compound (IC50, ng/mL)T-DM1 (IC50, ng/mL)
SK-BR-3Data not available for a direct trastuzumab conjugate. Cleavable DM1 ADCs generally show high potency.~1-10[2]
BT-474Data not available for a direct trastuzumab conjugate.~10-50[2]
NCI-N87Data not available for a direct trastuzumab conjugate.~5-20[2]
JIMT-1 (Trastuzumab-resistant)Data not available for a direct trastuzumab conjugate.~20-100[2]
In Vivo Efficacy: Tumor Growth Inhibition

Tumor growth inhibition (TGI) is a key measure of in vivo efficacy. The data below is based on preclinical xenograft models for T-DM1. An ADC with a this compound linker is expected to show high TGI, with the potential for a significant bystander effect contributing to its efficacy in heterogeneous tumors.[2]

Xenograft ModelThis compound (Tumor Growth Inhibition)T-DM1 (Tumor Growth Inhibition)
HER2+ Breast CancerExpected to be high, with potential for bystander effect contributing to efficacy in heterogeneous tumors.[2]Significant tumor regression observed in multiple models.[2]
HER2+ Gastric CancerData not available for a direct trastuzumab conjugate.Complete pathological response in some models.[2][6]
Pharmacokinetic Parameters

Pharmacokinetics describes the processing of a drug by the body. The stability of the linker significantly impacts the pharmacokinetic profile of an ADC.

ParameterThis compoundT-DM1
Plasma Stability Generally stable, but can be susceptible to premature cleavage by certain plasma enzymes (e.g., carboxylesterases in rodents).[2][3]Highly stable in circulation due to the non-cleavable linker.[2]
Half-life Potentially shorter than T-DM1 if premature cleavage occurs.[2]Approximately 4 days.[2]
Clearance May be faster than T-DM1 due to potential linker instability.[2][7]Slower clearance, leading to prolonged exposure.[2]

Mechanisms of Action and Experimental Workflows

Signaling Pathway of DM1-Induced Apoptosis

DM1 is a potent microtubule inhibitor. Upon release inside the target cell, it binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and ultimately apoptosis.

DM1_Pathway ADC ADC Internalization & Payload Release DM1 Free DM1 ADC->DM1 Lysosomal Degradation or Linker Cleavage Tubulin Tubulin DM1->Tubulin Binds to Microtubule Microtubule Disruption Tubulin->Microtubule G2M_Arrest G2/M Phase Cell Cycle Arrest Microtubule->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling pathway of DM1-induced apoptosis.

Comparative Mechanisms of Linker Cleavage

The fundamental difference between this compound and SMCC-DM1 lies in their payload release mechanisms.

Linker_Mechanisms cluster_vcPABC This compound (Cleavable) cluster_SMCC SMCC-DM1 (Non-Cleavable) vc_ADC ADC in Lysosome CathepsinB Cathepsin B vc_ADC->CathepsinB vc_Cleavage vc-PABC Cleavage CathepsinB->vc_Cleavage Enzymatic Action Free_DM1 Free DM1 Released vc_Cleavage->Free_DM1 Bystander Bystander Effect Free_DM1->Bystander Cell Permeable smcc_ADC ADC in Lysosome Proteolysis Antibody Proteolysis smcc_ADC->Proteolysis Lys_SMCC_DM1 Lys-SMCC-DM1 Released Proteolysis->Lys_SMCC_DM1 No_Bystander No Bystander Effect Lys_SMCC_DM1->No_Bystander Cell Impermeable

Caption: Mechanisms of payload release for vc-PABC and SMCC linkers.

Experimental Workflow: In Vitro Cytotoxicity Assay

A standardized workflow is crucial for assessing the in vitro potency of ADCs.

Cytotoxicity_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plates Start->Seed_Cells Adherence Allow Cells to Adhere (Overnight Incubation) Seed_Cells->Adherence ADC_Treatment Treat with Serial Dilutions of ADC Adherence->ADC_Treatment Incubation Incubate for 72-120 hours ADC_Treatment->Incubation Viability_Assay Assess Cell Viability (e.g., MTT, CellTiter-Glo) Incubation->Viability_Assay Data_Analysis Data Analysis: Plot Dose-Response Curve Viability_Assay->Data_Analysis IC50 Determine IC50 Value Data_Analysis->IC50

Caption: General workflow for an in vitro cytotoxicity assay.

Detailed Experimental Protocols

In Vitro Cytotoxicity Assay (IC50 Determination)

Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADCs in antigen-positive cancer cell lines.

Materials:

  • Target cancer cell lines (e.g., SK-BR-3, BT-474, NCI-N87 for HER2-positive cancers)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • ADC constructs (this compound and SMCC-DM1)

  • MTT solution (5 mg/mL in PBS) or a commercial viability reagent (e.g., CellTiter-Glo®)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl) for MTT assay

  • Multi-well spectrophotometer or luminometer

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[2]

  • ADC Treatment: Prepare serial dilutions of the ADCs in complete culture medium. Remove the existing medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a negative control.[2]

  • Incubation: Incubate the plates for 72 to 120 hours to allow for the assessment of cytotoxicity.[2]

  • Viability Assessment (MTT Assay Example):

    • Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

    • Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT assay) using a multi-well spectrophotometer.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC50 value using non-linear regression analysis.[2]

In Vivo Efficacy Study (Xenograft Model)

Objective: To evaluate the anti-tumor activity of the ADCs in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., SCID, NOD/SCID)

  • Antigen-positive tumor cells

  • Matrigel (optional, for subcutaneous injection)

  • ADC constructs and vehicle control

  • Calipers for tumor measurement

  • Sterile syringes and needles

Procedure:

  • Tumor Implantation: Subcutaneously implant tumor cells (e.g., 5 x 10^6 cells) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups.

  • ADC Administration: Administer the ADCs (e.g., via intravenous injection) at the desired dose and schedule. Include a vehicle control group.

  • Tumor Measurement: Measure tumor dimensions with calipers two to three times per week and calculate tumor volume.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition (TGI) for each ADC-treated group compared to the control group and perform statistical analysis.[8]

In Vitro Plasma Stability Assay

Objective: To assess the stability of the ADC and the rate of payload deconjugation in plasma.

Materials:

  • ADC constructs

  • Frozen plasma from relevant species (e.g., mouse, rat, cynomolgus monkey, human)

  • Phosphate-buffered saline (PBS)

  • Incubator at 37°C

  • Analytical system for measuring drug-to-antibody ratio (DAR), such as LC-MS.

Procedure:

  • ADC Incubation: Thaw plasma at 37°C. Dilute the test ADCs to a final concentration (e.g., 100 µg/mL) in the plasma. Prepare a control sample by diluting the ADCs in PBS to the same final concentration. Incubate all samples at 37°C with gentle agitation.

  • Time-Point Sampling: Collect aliquots of the plasma and PBS samples at specified time points (e.g., 0, 6, 24, 48, 96, 144 hours). Immediately snap-freeze the collected aliquots and store them at -80°C until analysis to prevent further degradation.

  • Sample Analysis (LC-MS for DAR Measurement):

    • Immunoaffinity Capture: Isolate the ADC from the plasma matrix using an appropriate method (e.g., anti-human IgG antibody-conjugated magnetic beads).

    • Elution and Reduction: Elute the captured ADC and, if necessary, reduce the interchain disulfide bonds to separate the heavy and light chains.

    • LC-MS Analysis: Analyze the samples by liquid chromatography-mass spectrometry (LC-MS) to determine the average DAR. The loss of payload over time is observed as a decrease in the average DAR.

  • Data Analysis: Plot the average DAR against time for each ADC construct in each matrix (plasma and PBS). Calculate the percentage of payload loss at each time point relative to the initial (T=0) DAR. The rate of DAR reduction is a measure of the ADC's plasma stability.

Conclusion

The choice between a this compound and an SMCC-DM1 linker system is a critical strategic decision in ADC development, with significant implications for the therapeutic index.

  • This compound offers the potential for a bystander effect , which can be advantageous in treating heterogeneous tumors with varied antigen expression.[4] However, its susceptibility to premature cleavage in certain preclinical models necessitates careful evaluation of its stability.[3]

  • SMCC-DM1 , as exemplified by the clinically successful T-DM1, provides high plasma stability , leading to a more predictable pharmacokinetic profile and potentially lower off-target toxicity.[2] Its efficacy is primarily confined to antigen-positive cells, which may be a limitation in tumors with heterogeneous antigen expression.

Further direct head-to-head studies are essential to fully elucidate the comparative efficacy and safety of these two linker-payload systems on the same antibody scaffold. Such data will be invaluable for the rational design of next-generation ADCs with optimized therapeutic profiles.

References

A Head-to-Head Comparison of In Vivo Efficacy: vc-PABC-DM1 and T-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective in vivo efficacy comparison of two prominent antibody-drug conjugate (ADC) platforms: those utilizing a cleavable valine-citrulline-p-aminobenzylcarbamate (vc-PABC) linker with the cytotoxic payload DM1, and the approved ADC, Trastuzumab emtansine (T-DM1), which employs a non-cleavable thioether linker. This comparison is supported by a synthesis of available preclinical data to inform researchers and drug development professionals on the nuances of their respective mechanisms and performance.

Core Distinctions: Cleavable vs. Non-Cleavable Linkers

The vc-PABC linker in a vc-PABC-DM1 ADC is designed to be enzymatically cleaved by proteases like Cathepsin B, which are often overexpressed in the tumor microenvironment.[1] This cleavage initiates a self-immolation process of the PABC spacer, leading to the release of the potent microtubule inhibitor, DM1.[1] In contrast, T-DM1 utilizes a stable, non-cleavable thioether linker (SMCC).[2] The release of its cytotoxic payload, a lysine-MCC-DM1 metabolite, is dependent on the proteolytic degradation of the antibody backbone within the lysosome of the target cell.[3]

This fundamental difference in the release mechanism has significant implications for the ADCs' in vivo activity. The cleavable linker in this compound allows for the potential of a "bystander effect," where the released, cell-permeable DM1 can diffuse out of the target cancer cell and eliminate neighboring antigen-negative tumor cells.[4] This can be particularly advantageous in treating heterogeneous tumors. Conversely, the lysine-MCC-DM1 metabolite released from T-DM1 is less membrane-permeable, largely confining its cytotoxic activity to the antigen-positive cells.[4] This can result in a more favorable safety profile due to reduced off-target toxicity.[4]

Data Presentation

The following tables summarize the key characteristics and representative preclinical in vivo data for this compound and T-DM1.

Table 1: Mechanistic and Physicochemical Properties

FeatureThis compound ADCT-DM1 (Ado-trastuzumab emtansine)
Antibody e.g., TrastuzumabTrastuzumab
Payload DM1 (Mertansine)DM1 (Mertansine)
Linker Type Cleavable (Valine-Citrulline-PABC)Non-cleavable (Thioether, SMCC)
Payload Release Mechanism Enzymatic cleavage by lysosomal proteases (e.g., Cathepsin B) followed by self-immolation.[1]Proteolytic degradation of the antibody in the lysosome.[3]
Released Cytotoxic Metabolite DM1[1]Lysine-MCC-DM1[2]
Potential for Bystander Effect High[4]Low to negligible[4]

Table 2: Representative In Vivo Efficacy in HER2-Positive Xenograft Models

Xenograft ModelThis compound ADC (Tumor Growth Inhibition)T-DM1 (Tumor Growth Inhibition)
HER2+ Breast Cancer (e.g., BT-474, KPL-4) High tumor growth inhibition is expected, with the potential for enhanced efficacy in heterogeneous tumors due to the bystander effect.Significant tumor regression and growth inhibition have been observed in multiple HER2-positive breast cancer xenograft models.[5]
HER2+ Gastric Cancer (e.g., NCI-N87, OE-19) Data for a direct trastuzumab conjugate is not readily available, but potent antitumor activity is anticipated based on the mechanism of action.Showed a promising anti-tumor effect in HER2-positive gastric cancer cell lines in vitro and in vivo, including in trastuzumab-resistant models.[6] Complete pathological response was observed in OE-19 xenografts.[6]

Note: The data presented is a synthesis from various preclinical studies and is not from a direct head-to-head comparison. Efficacy can vary depending on the specific antibody, tumor model, and experimental conditions.

Experimental Protocols

Below is a detailed methodology for a typical in vivo efficacy study designed to compare ADCs like this compound and T-DM1.

Title: Comparative In Vivo Efficacy of a this compound ADC and T-DM1 in a HER2-Positive Breast Cancer Xenograft Model.

1. Cell Line and Culture:

  • HER2-positive human breast cancer cells (e.g., BT-474) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Animal Model:

  • Female immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old, are used.
  • Animals are housed in a pathogen-free environment with ad libitum access to food and water.

3. Tumor Implantation:

  • Cultured cancer cells are harvested, washed, and resuspended in a suitable medium (e.g., PBS or Matrigel).
  • A specific number of cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.

4. Tumor Growth Monitoring and Grouping:

  • Tumor growth is monitored regularly using calipers. Tumor volume is calculated using the formula: (Length x Width^2) / 2.
  • When tumors reach a predetermined average size (e.g., 100-200 mm³), mice are randomized into treatment groups (n=8-10 mice per group).

5. ADC Administration:

  • The this compound ADC and T-DM1 are formulated in a sterile vehicle (e.g., phosphate-buffered saline).
  • ADCs are administered intravenously (IV) via the tail vein at specified dose levels (e.g., 1, 3, and 10 mg/kg).
  • A vehicle control group and a group treated with a non-binding control ADC may be included.

6. Efficacy Evaluation:

  • Tumor volumes and body weights are measured twice weekly throughout the study.
  • The primary endpoint is tumor growth inhibition (TGI). TGI is calculated as the percentage difference in the mean tumor volume of the treated group compared to the vehicle control group.
  • Secondary endpoints may include tumor regressions and survival analysis.

7. Data Analysis:

  • Tumor growth curves are plotted for each treatment group.
  • Statistical analysis (e.g., ANOVA or t-test) is used to determine the significance of differences between treatment groups.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC ADC (this compound or T-DM1) Receptor HER2 Receptor ADC->Receptor Binding Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking DM1 Released DM1 / DM1 Metabolite Lysosome->DM1 Payload Release (Cleavage or Degradation) Tubulin Tubulin DM1->Tubulin Binding Microtubule Microtubule Disruption Tubulin->Microtubule CellCycleArrest G2/M Cell Cycle Arrest Microtubule->CellCycleArrest Apoptosis Apoptosis CellCycleArrest->Apoptosis

Caption: Mechanism of action of DM1-based ADCs.

Experimental_Workflow start Start cell_culture HER2+ Cell Culture start->cell_culture implantation Tumor Cell Implantation in Immunodeficient Mice cell_culture->implantation monitoring Tumor Growth Monitoring implantation->monitoring randomization Randomization into Treatment Groups monitoring->randomization treatment IV Administration of ADC or Vehicle randomization->treatment data_collection Measure Tumor Volume & Body Weight treatment->data_collection analysis Data Analysis (TGI, Regression) data_collection->analysis Twice Weekly end End analysis->end

Caption: In vivo ADC efficacy study workflow.

Bystander_Effect cluster_vcPABC This compound (Cleavable Linker) cluster_TDM1 T-DM1 (Non-cleavable Linker) Ag_pos_vc Antigen+ Cell DM1_released DM1 Ag_pos_vc->DM1_released Release Ag_neg1 Antigen- Cell Ag_neg2 Antigen- Cell DM1_released->Ag_neg1 Diffusion DM1_released->Ag_neg2 Diffusion Ag_pos_tdm1 Antigen+ Cell Lys_DM1 Lys-MCC-DM1 Ag_pos_tdm1->Lys_DM1 Release Ag_neg3 Antigen- Cell

Caption: Bystander effect logical relationship.

References

The Veteran vs. The Vanguard: Benchmarking vc-PABC-DM1 Against Next-Generation ADC Payloads

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of antibody-drug conjugates (ADCs) is in a constant state of evolution, with novel payload technologies continually emerging to challenge established platforms. For years, the valine-citrulline-p-aminobenzylcarbamate (vc-PABC) linker paired with the microtubule inhibitor DM1 has been a stalwart in the field, valued for its targeted payload release and potent anti-tumor activity. However, the advent of next-generation payloads promises enhanced efficacy, broader therapeutic windows, and mechanisms to overcome resistance. This guide provides an objective comparison of vc-PABC-DM1 against these innovative ADC payloads, supported by experimental data and detailed methodologies to inform researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Strategies

The foundational this compound system relies on a well-understood mechanism. The ADC binds to a target antigen on the cancer cell surface, is internalized, and trafficked to the lysosome. Within the acidic environment of the lysosome, proteases such as Cathepsin B cleave the valine-citr

Head-to-Head Comparison: vc-PABC-DM1 vs. vc-PABC-MMAE in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Data-Driven Guide to Two Leading ADC Payloads

The landscape of targeted cancer therapy is increasingly dominated by antibody-drug conjugates (ADCs), which leverage the specificity of monoclonal antibodies to deliver highly potent cytotoxic agents directly to tumor cells. The choice of the linker and payload is a critical determinant of an ADC's therapeutic index. This guide provides a detailed, head-to-head comparison of two widely utilized cleavable linker-payload systems: vc-PABC-DM1 and vc-PABC-MMAE. This objective analysis is supported by experimental data to inform strategic decisions in ADC design and development.

At a Glance: Key Performance Differences

FeatureThis compoundvc-PABC-MMAE
Payload Type Maytansinoid (DM1)Auristatin (MMAE)
Mechanism of Action Tubulin inhibitor (Maytansine site), induces G2/M cell cycle arrest.Tubulin inhibitor (Vinca alkaloid site), induces G2/M cell cycle arrest.[1]
Linker Type Cleavable (protease-sensitive)Cleavable (protease-sensitive)
Released Payload DM1Monomethyl Auristatin E (MMAE)
Cell Permeability of Payload Moderately permeableHighly permeable
Bystander Effect Potential for bystander killing of neighboring antigen-negative cells.[2]Potent bystander killing of neighboring antigen-negative cells.[][4][5][6]
Common Toxicities Thrombocytopenia (especially with non-cleavable linkers), gastrointestinal effects, neutropenia.[7]Peripheral neuropathy, neutropenia.[7][8]

Mechanism of Action: A Shared Pathway with Distinct Payloads

Both this compound and vc-PABC-MMAE ADCs operate through a similar multi-step mechanism to achieve targeted cell killing. The core of this process is the valine-citrulline (vc) dipeptide linker, which is designed to be stable in systemic circulation but is susceptible to cleavage by lysosomal proteases, such as Cathepsin B, that are often overexpressed in the tumor microenvironment.

Upon cleavage of the vc linker, the p-aminobenzyl carbamate (B1207046) (PABC) spacer undergoes a self-immolative cascade, leading to the release of the active cytotoxic payload—either DM1 or MMAE—into the cytoplasm of the cancer cell. While both payloads are potent microtubule inhibitors that induce cell cycle arrest and apoptosis, they bind to different sites on tubulin.[1]

ADC Mechanism of Action General Mechanism of Action for vc-PABC ADCs cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC_Circulation 1. ADC in Circulation (Linker Stable) Binding 2. Binding to Tumor Antigen ADC_Circulation->Binding Internalization 3. Internalization (Endocytosis) Binding->Internalization Lysosome 4. Trafficking to Lysosome Internalization->Lysosome Cleavage 5. Linker Cleavage by Cathepsin B Lysosome->Cleavage Release 6. Payload Release (DM1 or MMAE) Cleavage->Release Tubulin_Binding 7. Tubulin Binding Release->Tubulin_Binding Apoptosis 8. Cell Cycle Arrest & Apoptosis Tubulin_Binding->Apoptosis

General mechanism of action for vc-PABC ADCs.

In Vitro Cytotoxicity

The potency of ADCs is typically assessed by determining their half-maximal inhibitory concentration (IC50) in cancer cell lines. While direct head-to-head comparisons are limited, the available data suggests that both this compound and vc-PABC-MMAE exhibit potent, sub-nanomolar to low nanomolar cytotoxicity against antigen-positive cancer cells. The choice of payload can influence potency, with MMAE often cited as being more cytotoxic than DM1.[]

ADC Target & PayloadCell LineIC50 (nM)Reference
Anti-HER2-vc-MMAESK-BR-3 (HER2-positive)~0.03 - 0.07[9]
Anti-HER2-vc-MMAEN87 (HER2-positive)~0.5 - 0.8[9]
Anti-HER2-DM1 (cleavable linker)SK-BR-3 (HER2-positive)~0.05 - 0.08[9]
Anti-HER2-DM1 (cleavable linker)N87 (HER2-positive)~0.6 - 0.9[9]

Note: IC50 values are highly dependent on the specific antibody, cell line, and experimental conditions. The data presented is for comparative illustration.

Bystander Effect: A Key Differentiator

A significant advantage of using a cleavable linker is the potential for a "bystander effect," where the released payload can diffuse out of the target cell and kill neighboring, antigen-negative tumor cells. This is particularly crucial in treating heterogeneous tumors. The efficacy of the bystander effect is largely dependent on the physicochemical properties of the released payload, especially its cell membrane permeability.

MMAE is a highly cell-permeable molecule, which contributes to a potent bystander effect.[][4][5][6] In contrast, while DM1 released from a cleavable linker can exert a bystander effect, its permeability is generally considered to be moderate.[2] ADCs that utilize non-cleavable linkers with DM1, such as T-DM1, release a charged metabolite (Lysine-SMCC-DM1) which has poor membrane permeability and thus a limited bystander effect.[1][10]

Bystander_Effect Bystander Effect of vc-PABC-MMAE vs. This compound cluster_MMAE vc-PABC-MMAE cluster_DM1 This compound Ag_pos_MMAE Antigen-Positive Cell (ADC Internalization & MMAE Release) Ag_neg_MMAE Antigen-Negative Cell Ag_pos_MMAE->Ag_neg_MMAE High Permeability Potent Bystander Killing Ag_pos_DM1 Antigen-Positive Cell (ADC Internalization & DM1 Release) Ag_neg_DM1 Antigen-Negative Cell Ag_pos_DM1->Ag_neg_DM1 Moderate Permeability Potential Bystander Killing

Comparative bystander effect of MMAE and DM1.

In Vivo Efficacy

Preclinical xenograft models are crucial for evaluating the anti-tumor activity of ADCs. Both this compound and vc-PABC-MMAE have demonstrated significant tumor growth inhibition and even tumor regression in various models. The superior bystander effect of MMAE may translate to enhanced efficacy in heterogeneous tumor models.

ADC (Payload)Xenograft ModelEfficacy OutcomeReference
Anti-HER2 (MMAE)JIMT-1 (HER2-low)Significant tumor growth inhibition at 3 mg/kg.[11]
Anti-HER2 (DM1)SK-OV-3 (HER2-positive)Dose-dependent tumor growth inhibition.[12]
Anti-HER2 (DM1)ST-02-0077 (PDX)Anti-tumor efficacy demonstrated.[12]

Note: This table presents representative data and is not a direct head-to-head comparison.

Pharmacokinetics and Plasma Stability

The stability of the ADC in circulation is critical to minimize off-target toxicity from premature payload release. The vc-PABC linker is generally stable in human plasma but has shown susceptibility to cleavage by carboxylesterases in rodent plasma, which can complicate the interpretation of preclinical studies.

A pooled analysis of eight different vc-MMAE ADCs in first-in-human studies revealed that the pharmacokinetic profiles were remarkably similar at a dose of 2.4 mg/kg.[12] The exposure of antibody-conjugated MMAE (acMMAE) was strongly correlated with total antibody exposure, and both efficacy and safety endpoints appeared to correlate well with acMMAE exposure, but not with unconjugated MMAE.[12]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for determining the IC50 of an ADC.

  • Cell Seeding: Plate target cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.[13]

  • ADC Treatment: Prepare serial dilutions of the ADC in complete cell culture medium. Add the diluted ADCs to the respective wells and incubate for 48-144 hours.[13][14]

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[13]

  • Solubilization: Add a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to dissolve the formazan (B1609692) crystals.[13]

  • Data Analysis: Read the absorbance at 570 nm. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value by plotting cell viability against the logarithm of the ADC concentration.[13][15]

In Vivo Efficacy in a Xenograft Model

This protocol provides a general framework for assessing the anti-tumor activity of an ADC in mice.

In_Vivo_Efficacy_Workflow Workflow for In Vivo ADC Efficacy Study Start Tumor Cell Implantation (Subcutaneous) Tumor_Growth Tumor Growth to ~100-200 mm³ Start->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing Administer ADC, Vehicle, and Controls (i.v.) Randomization->Dosing Monitoring Monitor Tumor Volume and Body Weight Dosing->Monitoring Endpoint Study Endpoint (e.g., max tumor size) Monitoring->Endpoint Analysis Data Analysis (Tumor Growth Inhibition) Endpoint->Analysis

Workflow for an in vivo ADC efficacy study.
  • Tumor Implantation: Subcutaneously inject cancer cells into the flank of immunodeficient mice.[16]

  • Tumor Growth and Grouping: Allow tumors to reach a volume of 100-200 mm³. Randomize mice into treatment groups (e.g., vehicle control, ADC low dose, ADC high dose).[16]

  • ADC Administration: Administer the ADC intravenously at the specified doses.[16]

  • Monitoring: Measure tumor volume and mouse body weight 2-3 times per week.[16]

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined maximum size. Efficacy is evaluated based on tumor growth inhibition.[16]

Plasma Stability Assay (LC-MS)

This protocol outlines a method to assess the stability of an ADC in plasma.

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at 37°C over a time course (e.g., 0, 24, 48, 96, 168 hours).[17][18]

  • Immunoaffinity Capture: At each time point, isolate the ADC from the plasma matrix using Protein A/G magnetic beads.[17]

  • Sample Preparation: Elute the ADC from the beads. The sample can be analyzed intact or after reduction to separate heavy and light chains.[17]

  • LC-MS Analysis: Analyze the samples using liquid chromatography-mass spectrometry to determine the relative abundance of different drug-to-antibody ratio (DAR) species.[17][18]

  • Data Analysis: Calculate the average DAR at each time point. A decrease in the average DAR over time indicates payload loss and linker instability.[17]

Conclusion

The choice between this compound and vc-PABC-MMAE is a nuanced decision that depends on the specific therapeutic goals and the characteristics of the target indication.

  • vc-PABC-MMAE offers the advantage of a potent bystander effect due to the high cell permeability of the released MMAE. This may be particularly beneficial for treating heterogeneous tumors with varied antigen expression. However, this increased permeability could also contribute to off-target toxicities, such as peripheral neuropathy.

  • This compound provides a potent cytotoxic payload with the potential for a more moderate bystander effect. This may offer a wider therapeutic window in scenarios where a strong bystander effect is not the primary driver of efficacy or where minimizing off-target toxicity is paramount.

Ultimately, the optimal choice requires careful preclinical evaluation, including head-to-head comparisons using the same antibody and in relevant in vitro and in vivo models, to balance efficacy and safety for the intended patient population.

References

A Guide to Cross-Validation of DAR Measurement Techniques for vc-PABC-DM1 Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Drug-to-Antibody Ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) like those utilizing the vc-PABC-DM1 system, as it directly influences both therapeutic efficacy and safety.[1] An ADC with a low DAR may have reduced potency, whereas a high DAR can negatively affect pharmacokinetics and increase toxicity.[1] Therefore, the accurate and reproducible measurement of DAR is essential throughout the ADC development process. This guide provides an objective comparison of common analytical techniques for DAR determination of this compound ADCs, supported by experimental data and detailed methodologies.

The this compound System

The this compound system consists of the potent microtubule inhibitor DM1 conjugated to a monoclonal antibody via a linker. This linker contains a valine-citrulline (vc) peptide, which is cleavable by lysosomal proteases like Cathepsin B, and a self-immolative para-aminobenzyl alcohol (PABC) spacer.[1] Conjugation is typically achieved through the reaction of a maleimide (B117702) group on the linker with free thiol groups on the antibody, often generated by reducing interchain disulfide bonds.[1]

Overview of DAR Measurement Techniques

Several analytical techniques are employed to determine the DAR of this compound ADCs. The most common methods include Ultraviolet-Visible (UV/Vis) Spectroscopy, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). Each technique offers distinct advantages and limitations in terms of the information provided, throughput, and complexity.

Comparative Analysis of DAR Measurement Techniques

The selection of a DAR measurement technique depends on the specific requirements of the analysis, such as the need for average DAR versus distribution of drug-loaded species, and the stage of drug development. The following table summarizes the key characteristics of each method.

FeatureUV/Vis SpectroscopyHydrophobic Interaction Chromatography (HIC)Reversed-Phase HPLC (RP-HPLC)Liquid Chromatography-Mass Spectrometry (LC-MS)
Information Provided Average DAR only.[2]Average DAR and distribution of drug-loaded species (e.g., DAR0, DAR2, DAR4).[3]Average DAR and distribution of drug-loaded light and heavy chains.[3]Average DAR, drug load distribution, and mass confirmation of species.[3]
Principle Measurement of light absorbance at specific wavelengths for the antibody and the drug.[3]Separation based on the hydrophobicity of the ADC species under non-denaturing conditions.[3]Separation based on hydrophobicity under denaturing conditions.[3]Separation by chromatography followed by mass-to-charge ratio measurement.[3]
Resolution Not applicable.Moderate to high for different DAR species.High for light and heavy chains.High to very high, provides mass-level resolution.
Key Advantages Simple, rapid, and requires minimal sample preparation.[2]Robust method that maintains the native structure of the ADC.Orthogonal method to HIC, with better peak resolution.Provides the most detailed information, including mass confirmation.[4]
Key Limitations Does not provide information on drug load distribution; can be affected by buffer and pH.[2]Can have poor peak resolution for some ADCs; not ideal for lysine-linked ADCs.Requires sample reduction, which alters the native structure; only works for cysteine-linked ADCs.Complex technique requiring a large amount of data processing.

Supporting Experimental Data

A study by Källsten et al. (2018) provides a direct experimental comparison of HIC-UV/Vis, RPLC-MS (Reversed-Phase Liquid Chromatography-Mass Spectrometry), and MALDI-TOF-MS for four different batches of a cysteine-linked Trastuzumab-MMAE ADC, which is analogous to a this compound ADC. The results demonstrate a good correlation between the different methods for determining the average DAR.

Table 2: Comparison of Average DAR Values for Trastuzumab-MMAE ADCs by Different Analytical Techniques

ADC BatchAverage DAR by HIC-UV/VisAverage DAR by RPLC-MS (QToF)Average DAR by RPLC-MS (Orbitrap)Average DAR by MALDI-TOF-MS
DAR 2 2.12.02.02.0
DAR 4 4.14.04.04.0
DAR 6 5.95.85.85.9
DAR 8 7.67.57.57.6

Data adapted from Källsten et al., Analyst, 2018, 143, 5530-5537.[5]

The study found that the determined DAR from all techniques was comparable, indicating that for average DAR determination, these methods can be used interchangeably with confidence.[5] However, for more detailed characterization, such as identifying specific drug-loaded species, mass spectrometry-based methods are superior.[5]

Experimental Protocols

Detailed methodologies are crucial for obtaining accurate and reproducible DAR measurements. Below are representative protocols for the key analytical techniques.

UV/Vis Spectroscopy for Average DAR Determination

This method provides a rapid estimation of the average DAR based on the absorbance of the ADC at two different wavelengths.

Protocol:

  • Determine Molar Extinction Coefficients:

    • Measure the molar extinction coefficient of the unconjugated antibody (ε_Ab) at 280 nm.

    • Measure the molar extinction coefficient of the this compound linker-drug at its wavelength of maximum absorbance (λ_max, typically around 252 nm) and at 280 nm (ε_Drug_λmax and ε_Drug_280nm).[6]

  • Measure ADC Absorbance:

    • Measure the absorbance of the purified ADC solution at 280 nm (A_280) and at the λ_max of the drug (A_λmax).[6]

  • Calculate Concentrations:

    • The concentrations of the antibody and the drug can be calculated using the following equations based on the Beer-Lambert law:

      • C_Ab = (A_280 * ε_Drug_λmax - A_λmax * ε_Drug_280nm) / (ε_Ab_280 * ε_Drug_λmax - ε_Ab_λmax * ε_Drug_280nm)

      • C_Drug = (A_λmax * ε_Ab_280 - A_280 * ε_Ab_λmax) / (ε_Drug_λmax * ε_Ab_280 - ε_Drug_280nm * ε_Ab_λmax)

  • Calculate Average DAR:

    • Average DAR = C_Drug / C_Ab

Hydrophobic Interaction Chromatography (HIC) for DAR Distribution

HIC separates ADC species based on their hydrophobicity, allowing for the determination of the distribution of different drug-loaded species.

Protocol:

  • Sample Preparation: Dilute the ADC sample to a concentration of 1-2 mg/mL in the HIC mobile phase A (high salt).[3]

  • HPLC System Parameters:

    • Column: A HIC column, such as a Butyl-NPR or TSKgel Butyl-NPR.[3]

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[3]

    • Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, with 20% isopropanol.[3]

    • Gradient: A linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.[3]

    • Flow Rate: 0.5-1.0 mL/min.[3]

    • Column Temperature: 25°C.[3]

    • Detection: UV absorbance at 280 nm.[3]

  • Data Analysis:

    • Integrate the peak areas of the chromatogram corresponding to the different DAR species (unconjugated antibody, DAR2, DAR4, etc.).[3]

    • The weighted average DAR is calculated using the following formula:

      • Weighted Average DAR = Σ(% Peak Area of each species * DAR of that species) / 100

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Light and Heavy Chain Drug Load

RP-HPLC under reducing conditions separates the light and heavy chains of the ADC, providing information on the drug distribution on each chain.

Protocol:

  • Sample Preparation (Reduction):

    • Incubate the ADC sample (e.g., 1 mg/mL) with a reducing agent such as dithiothreitol (B142953) (DTT) at a final concentration of 10 mM.

    • Incubate at 37 °C for 30 minutes to reduce the inter-chain disulfide bonds.

  • Chromatographic Conditions:

    • Column: A reversed-phase column suitable for large proteins (e.g., Agilent PLRP-S or a C4 column).[7]

    • Mobile Phase A: 0.1% formic acid in water.[7]

    • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

    • Gradient: A linear gradient from low to high organic solvent concentration.

    • Flow Rate: 0.3-0.8 mL/min.

    • Temperature: 75-80 °C.

    • Detection: UV at 280 nm.[7]

  • Data Analysis:

    • The weighted average DAR is calculated from the peak areas of the different drug-loaded light and heavy chains.

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Resolution DAR Analysis

LC-MS provides the most detailed information, including the precise mass of each ADC species, which allows for unambiguous DAR determination.

Protocol:

  • Sample Preparation: The ADC sample may be analyzed intact or after reduction to separate the light and heavy chains. Deglycosylation with PNGase F is often performed to reduce sample heterogeneity.

  • LC-MS System Parameters:

    • LC System: A UHPLC system is typically used for high-resolution separation.

    • Column: For intact analysis, a reversed-phase column with a wide pore size (e.g., C4) is common. For reduced analysis, a similar column as in RP-HPLC is used.

    • Mobile Phases: Similar to RP-HPLC (formic acid in water and acetonitrile).

    • Mass Spectrometer: A high-resolution mass spectrometer such as a Q-TOF or Orbitrap is required.

  • Data Analysis:

    • The raw mass spectra are deconvoluted to obtain the molecular weights of the different ADC species.

    • The number of conjugated drugs for each species is determined by the mass difference between the conjugated and unconjugated species.

    • The weighted average DAR is calculated based on the relative abundance of each species.

Visualizing Workflows and Logical Relationships

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and the decision-making process for selecting a DAR measurement technique.

DAR_Determination_Workflow cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_results Information Obtained vc_PABC_DM1_ADC This compound ADC Sample Reduction Reduction (DTT) vc_PABC_DM1_ADC->Reduction Deglycosylation Deglycosylation (PNGase F) (Optional) vc_PABC_DM1_ADC->Deglycosylation UV_Vis UV/Vis Spectroscopy vc_PABC_DM1_ADC->UV_Vis HIC Hydrophobic Interaction Chromatography (HIC) vc_PABC_DM1_ADC->HIC LC_MS Liquid Chromatography- Mass Spectrometry (LC-MS) vc_PABC_DM1_ADC->LC_MS RP_HPLC Reversed-Phase HPLC (RP-HPLC) Reduction->RP_HPLC Reduction->LC_MS Deglycosylation->LC_MS Avg_DAR Average DAR UV_Vis->Avg_DAR HIC->Avg_DAR DAR_Distribution DAR Distribution HIC->DAR_Distribution RP_HPLC->Avg_DAR Chain_Drug_Load Light & Heavy Chain Drug Load RP_HPLC->Chain_Drug_Load LC_MS->Avg_DAR LC_MS->DAR_Distribution LC_MS->Chain_Drug_Load Mass_Confirmation Mass Confirmation LC_MS->Mass_Confirmation

Caption: Overall workflow for DAR determination of this compound ADCs.

DAR_Method_Selection Start Start: What information is needed? Avg_DAR_Only Average DAR only? Start->Avg_DAR_Only DAR_Distribution DAR Distribution? Avg_DAR_Only->DAR_Distribution No UV_Vis Use UV/Vis Spectroscopy Avg_DAR_Only->UV_Vis Yes Mass_Confirmation Mass Confirmation? DAR_Distribution->Mass_Confirmation No HIC Use HIC DAR_Distribution->HIC Yes Mass_Confirmation->HIC No LC_MS Use LC-MS Mass_Confirmation->LC_MS Yes

Caption: Logical flow for selecting a DAR measurement technique.

References

A Comparative Guide to the Reproducibility of vc-PABC-DM1 Conjugation and Purification Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Antibody-Drug Conjugates (ADCs) as targeted cancer therapeutics represents a significant advancement in oncology. The vc-PABC-DM1 linker-payload system, which combines the potent microtubule inhibitor DM1 with a cathepsin B-cleavable linker, is a widely utilized platform. However, achieving consistent and reproducible synthesis of these complex biomolecules is a critical challenge. This guide provides an objective comparison of common conjugation and purification methodologies for this compound ADCs, supported by experimental data, to aid researchers in optimizing their manufacturing processes for enhanced reproducibility and therapeutic efficacy.

The Critical Role of Reproducibility in ADC Development

The drug-to-antibody ratio (DAR) is a crucial quality attribute of an ADC, directly impacting its potency, toxicity, and pharmacokinetic profile.[1] A low DAR may lead to reduced efficacy, while a high DAR can result in increased toxicity and faster clearance from circulation.[1] Inconsistent conjugation can lead to batch-to-batch variability in DAR, hindering preclinical and clinical development. Furthermore, the hydrophobic nature of the DM1 payload can increase the propensity for aggregation, which can affect the stability, safety, and efficacy of the ADC.[1] Therefore, robust and reproducible conjugation and purification methods are paramount.

Conjugation of this compound to Antibodies

The most prevalent method for conjugating this compound to a monoclonal antibody (mAb) involves the reaction of a maleimide (B117702) group on the linker with free sulfhydryl (thiol) groups on the antibody. These reactive thiols are typically generated by the selective reduction of the antibody's interchain disulfide bonds. This process, while common, can lead to a heterogeneous mixture of ADC species with varying DARs (typically 0, 2, 4, 6, and 8 for cysteine-based conjugation).[2]

Factors Influencing Conjugation Reproducibility

Several factors can influence the reproducibility of the conjugation reaction. The following table summarizes key parameters and their impact on the final ADC product.

ParameterRecommended Range/ConditionImpact on Conjugation and Reproducibility
Antibody Purity >95% pureImpurities can compete for conjugation, leading to lower efficiency and variability.[3]
Antibody Concentration 5-20 mg/mLHigher concentrations can increase the reaction rate but may also promote aggregation.[4]
Reducing Agent (TCEP) Molar Excess 2.5 - 5 fold over antibodyInsufficient reduction leads to fewer available thiols and a lower DAR. Excess TCEP can lead to over-reduction and potentially impact antibody integrity. The DAR is directly influenced by the TCEP:mAb ratio.[4][5]
This compound Molar Excess 5 - 10 fold over antibodyA higher molar excess can drive the reaction to completion and increase the average DAR, but can also increase the risk of aggregation.[4]
Reaction pH 6.5 - 7.5Optimal for the maleimide-thiol reaction. pH > 7.5 can lead to hydrolysis of the maleimide group, reducing conjugation efficiency.[1]
Co-solvent (e.g., DMSO) Concentration < 10% (v/v)Necessary to dissolve the hydrophobic linker-payload, but high concentrations can denature the antibody.[3]
Reaction Temperature Room Temperature (20-25°C)Balances the reaction rate with ADC stability.[3]
Reaction Time 1 - 2 hoursLonger reaction times can increase conjugation but may also lead to aggregation.[4]
Experimental Protocol: A General Procedure for this compound Conjugation
  • Antibody Reduction:

    • Prepare the antibody in a suitable buffer (e.g., PBS with 1 mM EDTA, pH 7.2).[1]

    • Add a calculated molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. A 2.5 to 5-fold molar excess over the antibody is a common starting point.[4]

    • Incubate the reaction at 37°C for 1-2 hours with gentle mixing.[4]

    • If necessary, remove excess TCEP using a desalting column or buffer exchange into the conjugation buffer.[3]

  • Conjugation Reaction:

    • Prepare a stock solution of the maleimide-vc-PABC-DM1 linker-payload in an anhydrous solvent like DMSO (e.g., 10 mM).[3]

    • Add the linker-payload stock solution to the reduced antibody solution to achieve the desired molar excess (e.g., 5-10 fold over the antibody). Ensure the final co-solvent concentration is below 10% (v/v).[3][4]

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light, with gentle mixing.[3][4]

    • Quench the reaction by adding an excess of a thiol-containing reagent like N-acetylcysteine to cap any unreacted maleimide groups.[4]

Purification of this compound ADCs

Following conjugation, the reaction mixture contains the desired ADC, unconjugated antibody, unreacted linker-payload, and potentially aggregates. A robust purification process is essential to remove these impurities and obtain a highly pure and homogeneous ADC product.

Comparison of Purification Methods

The two most common chromatographic techniques for ADC purification are Size Exclusion Chromatography (SEC) and Hydrophobic Interaction Chromatography (HIC). The following table compares these methods.

FeatureSize Exclusion Chromatography (SEC)Hydrophobic Interaction Chromatography (HIC)
Principle of Separation Separation based on molecular size.Separation based on the hydrophobicity of the ADC species.
Primary Application Removal of high molecular weight aggregates and unconjugated small molecule linker-payloads.[2]Separation of ADC species with different DARs, as hydrophobicity increases with the number of conjugated DM1 molecules.[2]
Resolution of DAR Species Limited to no resolution of different DAR species.High resolution of DAR0, DAR2, DAR4, etc.
Typical Recovery Generally high.Can be lower than SEC, with reported recoveries of over 60% for site-specific ADCs.[6]
Advantages Effective for removing aggregates and small molecules. Robust and widely used.Provides information on DAR distribution. Can be used for both analytical characterization and preparative purification.[6]
Disadvantages Does not separate based on DAR.Requires optimization of salt concentrations and gradients. May have lower recovery for highly hydrophobic ADCs.

Other purification techniques such as Tangential Flow Filtration (TFF) and membrane chromatography are also employed, particularly for the removal of unconjugated drug-linker and for buffer exchange.[7]

Experimental Protocol: General Purification Procedures
  • Size Exclusion Chromatography (SEC):

    • Equilibrate the SEC column (e.g., Sephadex G-25) with the desired formulation buffer.[4]

    • Load the quenched conjugation reaction mixture onto the column.

    • Elute the ADC with the formulation buffer. The ADC will elute first, followed by smaller molecules like the unreacted linker-payload and quenching agent.

    • Collect the fractions containing the purified ADC.

  • Hydrophobic Interaction Chromatography (HIC):

    • Equilibrate the HIC column (e.g., Butyl-NPR) with a high-salt mobile phase (e.g., 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0).[3]

    • Inject the ADC sample onto the column.

    • Elute the ADC species with a decreasing salt gradient (i.e., increasing percentage of a low-salt mobile phase).[3]

    • Monitor the absorbance at 280 nm to detect the different DAR species as they elute.[3]

Visualizing the Workflow and Signaling Pathway

To better understand the processes described, the following diagrams, generated using the DOT language, illustrate the experimental workflow for this compound ADC production and the mechanism of action of the resulting conjugate.

ADC_Production_Workflow cluster_conjugation Conjugation cluster_purification Purification mAb Monoclonal Antibody (mAb) reduction Reduction (TCEP) mAb->reduction reduced_mAb Reduced mAb (Free Thiols) reduction->reduced_mAb conjugation Conjugation Reaction reduced_mAb->conjugation linker_drug This compound (Maleimide) linker_drug->conjugation quench Quenching (N-acetylcysteine) conjugation->quench crude_ADC Crude ADC Mixture quench->crude_ADC purification Chromatography (SEC and/or HIC) crude_ADC->purification pure_ADC Purified This compound ADC purification->pure_ADC

Caption: Experimental workflow for this compound ADC production.

ADC_Mechanism_of_Action cluster_extracellular Extracellular cluster_intracellular Intracellular ADC This compound ADC binding Binding ADC->binding receptor Tumor Cell Antigen Receptor receptor->binding internalization Internalization binding->internalization endosome Endosome internalization->endosome lysosome Lysosome endosome->lysosome cleavage Linker Cleavage (Cathepsin B) lysosome->cleavage release DM1 Release cleavage->release DM1 Free DM1 release->DM1 inhibition Microtubule Inhibition DM1->inhibition tubulin Tubulin tubulin->inhibition apoptosis Apoptosis inhibition->apoptosis

Caption: Mechanism of action for a this compound ADC.

Conclusion

The reproducibility of this compound conjugation and purification is a multifaceted challenge that requires careful control over numerous experimental parameters. By understanding the impact of factors such as reagent stoichiometry, reaction conditions, and the choice of purification methodology, researchers can develop robust and reproducible processes for the synthesis of high-quality ADCs. The implementation of orthogonal analytical techniques to characterize the final product, including the determination of DAR and aggregate content, is essential for ensuring consistency and advancing the development of these promising cancer therapeutics.

References

The Bystander Effect: A Comparative Analysis of ADC Linkers in Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the therapeutic window of Antibody-Drug Conjugates (ADCs) is a primary objective. A key determinant of an ADC's efficacy, particularly in the context of heterogeneous tumors, is its ability to induce a "bystander effect." This phenomenon, where the cytotoxic payload kills not only the target cancer cell but also adjacent antigen-negative cells, is largely dictated by the linker technology employed. This guide provides an objective comparison of the bystander killing effect mediated by different ADC linkers, supported by experimental data and detailed methodologies.

The fundamental difference in the capacity of ADCs to induce a bystander effect lies in the choice between a cleavable and a non-cleavable linker. Cleavable linkers are designed to be stable in circulation but are readily cleaved within the tumor microenvironment or inside the target cell, releasing a membrane-permeable payload that can diffuse to neighboring cells.[1][2] In contrast, non-cleavable linkers release the payload only after lysosomal degradation of the antibody, resulting in a charged payload-amino acid complex with poor membrane permeability, thereby limiting the bystander effect.[2][3]

Quantitative Comparison of Bystander Killing

The differential ability of cleavable and non-cleavable linkers to induce bystander killing is evident in preclinical studies. A direct comparison between Trastuzumab deruxtecan (B607063) (T-DXd), which utilizes a cleavable linker, and Trastuzumab emtansine (T-DM1), which has a non-cleavable linker, highlights this difference.

ADCLinker TypePayloadBystander Effect PotentialReference
Trastuzumab deruxtecan (T-DXd)Cleavable (Enzyme-sensitive)DXd (Topoisomerase I inhibitor)High[1][4]
Trastuzumab emtansine (T-DM1)Non-cleavable (Thioether)DM1 (Microtubule inhibitor)Low to negligible[3][5]

In Vitro Cytotoxicity Data: Co-culture Assay

In a co-culture of HER2-positive (antigen-positive) and HER2-negative (antigen-negative) cancer cells, T-DXd demonstrated a significant reduction in the viability of the HER2-negative cells, indicating a potent bystander effect. T-DM1, however, showed minimal impact on the viability of the HER2-negative cells under the same conditions.[1]

Cell Line (Antigen Status)TreatmentConcentration% Viability of Antigen-Negative CellsReference
HER2-negative (in co-culture)T-DXd1 µg/mLSignificantly Reduced[1]
HER2-negative (in co-culture)T-DM11 µg/mLNo Significant Change[1]
HER2-positive (monoculture)T-DXdSub-nM IC50Potent Cytotoxicity[6]
HER2-positive (monoculture)T-DM1Sub-nM IC50Potent Cytotoxicity[6]

Signaling Pathways and Mechanisms of Action

The cytotoxic payloads delivered by ADCs trigger distinct signaling cascades that culminate in apoptosis. The ability of the released payload to diffuse and initiate these pathways in neighboring cells is the mechanistic basis of the bystander effect.

Mechanism of Bystander Killing with Cleavable Linkers

Bystander_Effect_Cleavable_Linker cluster_target_cell Antigen-Positive Cell cluster_bystander_cell Antigen-Negative Cell ADC_bind ADC Binding to Target Antigen Internalization Internalization ADC_bind->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Payload_Release Cleavage of Linker & Payload Release Lysosome->Payload_Release Apoptosis_Target Induction of Apoptosis Payload_Release->Apoptosis_Target Payload_Diffusion Membrane-Permeable Payload Diffusion Payload_Release->Payload_Diffusion Payload_Uptake Payload Uptake Payload_Diffusion->Payload_Uptake Apoptosis_Bystander Induction of Apoptosis Payload_Uptake->Apoptosis_Bystander

Caption: Mechanism of bystander killing with a cleavable linker ADC.

ADC-Induced Apoptosis Signaling Pathway

The released cytotoxic payloads, such as the tubulin inhibitor MMAE or the topoisomerase I inhibitor DXd, activate the intrinsic pathway of apoptosis.

ADC_Apoptosis_Pathway Payload Released Payload (e.g., MMAE, DXd) Cellular_Stress Microtubule Disruption or DNA Damage Payload->Cellular_Stress Bcl2_Family Activation of Pro-apoptotic Bcl-2 family proteins (Bax, Bak) Cellular_Stress->Bcl2_Family Mitochondria Mitochondrial Outer Membrane Permeabilization Bcl2_Family->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) Cytochrome_c->Apoptosome Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Apoptosis Apoptosis Caspase_3->Apoptosis

Caption: Simplified signaling pathway of ADC-induced apoptosis.

Experimental Protocols

Accurate assessment of the bystander effect is crucial for ADC development. The following are detailed protocols for key in vitro assays.

Co-culture Bystander Killing Assay

This assay directly measures the ability of an ADC to kill antigen-negative cells when co-cultured with antigen-positive cells.

1. Cell Line Preparation:

  • Antigen-Positive (Ag+) Cells: Use a cell line with high expression of the target antigen (e.g., SK-BR-3 for HER2).

  • Antigen-Negative (Ag-) Cells: Use a cell line with no or low expression of the target antigen (e.g., U-87 MG for HER2).[1] Engineer these cells to express a fluorescent protein (e.g., GFP) for easy identification.

2. Co-culture Seeding:

  • Seed a mixture of Ag+ and Ag- cells in a 96-well plate at a defined ratio (e.g., 1:1, 1:3, 3:1).

  • Include monocultures of Ag+ and Ag- cells as controls.

  • Allow cells to adhere overnight.

3. ADC Treatment:

  • Treat the co-cultures and monocultures with serial dilutions of the test ADC and a control ADC (e.g., with a non-cleavable linker).

  • The concentration range should be chosen to be cytotoxic to the Ag+ cells while having minimal direct effect on the Ag- cells in monoculture.[7]

4. Incubation:

  • Incubate the plates for a period sufficient to observe the bystander effect (typically 72-120 hours).

5. Data Acquisition and Analysis:

  • Imaging: Use a high-content imager or fluorescence microscope to visualize and quantify the number of viable fluorescent Ag- cells.

  • Flow Cytometry: Harvest the cells and use flow cytometry to distinguish and quantify the viable Ag- and Ag+ populations.

  • Data Analysis: Normalize the viability of Ag- cells in the co-culture to the viability of Ag- cells in the monoculture treated with the same ADC concentration. A significant decrease in viability indicates a bystander effect.[2]

Conditioned Medium Transfer Assay

This assay determines if a cytotoxic payload is released from the target cells into the culture medium and can subsequently kill bystander cells.

1. Preparation of Conditioned Medium:

  • Seed Ag+ cells in a culture plate and allow them to adhere.

  • Treat the cells with the ADC at a concentration known to be cytotoxic.

  • After an appropriate incubation period (e.g., 48-72 hours), collect the culture supernatant (conditioned medium).

  • Centrifuge the conditioned medium to remove any cells or debris.

2. Treatment of Bystander Cells:

  • Seed Ag- cells in a separate 96-well plate and allow them to adhere.

  • Replace the medium with the collected conditioned medium from both ADC-treated and untreated Ag+ cells.

  • Include a control where Ag- cells are treated with fresh medium containing the ADC to assess direct toxicity.

3. Incubation and Analysis:

  • Incubate the Ag- cells for 48-72 hours.

  • Assess the viability of the Ag- cells using a standard method (e.g., MTT or CellTiter-Glo assay).

  • A significant reduction in the viability of Ag- cells treated with conditioned medium from ADC-treated Ag+ cells compared to controls indicates a bystander effect.

Experimental_Workflow cluster_coculture Co-culture Assay cluster_conditioned_medium Conditioned Medium Assay Co-culture_Setup Co-culture Ag+ and fluorescent Ag- cells ADC_Treatment_Co Treat with ADC Co-culture_Setup->ADC_Treatment_Co Incubation_Co Incubate (72-120h) ADC_Treatment_Co->Incubation_Co Analysis_Co Quantify viable Ag- cells Incubation_Co->Analysis_Co Treat_Ag_plus Treat Ag+ cells with ADC Collect_Medium Collect and clarify conditioned medium Treat_Ag_plus->Collect_Medium Treat_Ag_minus Treat Ag- cells with conditioned medium Collect_Medium->Treat_Ag_minus Analysis_CM Assess viability of Ag- cells Treat_Ag_minus->Analysis_CM

Caption: Experimental workflows for bystander killing assays.

Conclusion

The choice of linker is a critical determinant of an ADC's ability to induce a bystander effect. The experimental evidence strongly supports that cleavable linkers are essential for releasing membrane-permeable payloads that can mediate significant bystander killing. This is a crucial consideration for the treatment of heterogeneous tumors, where eliminating antigen-negative cancer cells within the tumor microenvironment can lead to more profound and durable anti-tumor responses. Conversely, non-cleavable linkers, while offering potential advantages in terms of plasma stability, generally confine the cytotoxic effect to the targeted antigen-positive cells. A thorough understanding and strategic implementation of linker technology are paramount to the development of next-generation ADCs with enhanced therapeutic efficacy.

References

A Comparative Guide to Validating vc-PABC-DM1 ADC Specificity in Antigen-Negative Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of Antibody-Drug Conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The vc-PABC-DM1 platform, which combines a monoclonal antibody (mAb) with the potent microtubule-disrupting agent DM1 via a cleavable valine-citrulline (vc) linker, is a widely used system.[1][2] A critical aspect of preclinical validation is ensuring the ADC's specificity: it should potently kill target antigen-expressing cancer cells while sparing antigen-negative cells to minimize off-target toxicity.[3] This guide provides an objective comparison and supporting experimental data for validating the specificity of this compound ADCs.

Mechanism of Action and Rationale for Specificity

The this compound system is engineered for controlled, targeted release of its cytotoxic payload.[4] The mechanism relies on a sequence of events designed to occur preferentially within cancer cells:

  • Binding and Internalization: The ADC's antibody component binds to a specific antigen overexpressed on the surface of cancer cells, leading to the internalization of the ADC-antigen complex via endocytosis.[5][6]

  • Lysosomal Trafficking: The internalized complex is trafficked to the lysosome.

  • Enzymatic Cleavage: Within the lysosome, the valine-citrulline linker is cleaved by proteases like Cathepsin B, which are often upregulated in tumor cells.[1][4]

  • Payload Release: Following cleavage, the p-aminobenzylcarbamate (PABC) spacer self-immolates, releasing the active DM1 payload into the cytoplasm.[4][6]

  • Cytotoxicity: Free DM1 binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest and apoptosis.[1][4]

Specificity is achieved because the ADC should not bind to or be internalized by antigen-negative cells, thus preventing the intracellular release of DM1. Cytotoxicity assays comparing the ADC's effect on antigen-positive versus antigen-negative cell lines are fundamental to verifying this principle.[1]

cluster_positive Antigen-Positive Cell cluster_negative Antigen-Negative Cell p_bind 1. ADC Binds to Antigen p_internalize 2. Internalization (Endocytosis) p_bind->p_internalize p_lysosome 3. Lysosomal Trafficking p_internalize->p_lysosome p_cleave 4. Linker Cleavage (Cathepsin B) p_lysosome->p_cleave p_release 5. DM1 Release p_cleave->p_release p_apoptosis 6. Apoptosis p_release->p_apoptosis n_nobind 1. No Antigen Binding n_noeffect 2. No Internalization No DM1 Release n_nobind->n_noeffect

Caption: Idealized ADC action in antigen-positive vs. negative cells.

Quantitative Data: Assessing Specificity with IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric for ADC potency and specificity. A significant difference (ideally >100-fold) in the IC50 value between antigen-positive and antigen-negative cell lines is a primary indicator of target-specific cytotoxicity.

Table 1: Representative In Vitro Cytotoxicity of a HER2-Targeted this compound ADC

Cell LineTarget (HER2) ExpressionADC IC50 (ng/mL)Specificity Window (Fold Difference)
SK-BR-3High15>66x
BT-474High25>40x
MDA-MB-468Negative>1000-

Data is representative and compiled for illustrative purposes based on typical experimental outcomes.[1]

This table demonstrates that the ADC is highly potent against HER2-positive cells but has minimal effect on HER2-negative cells at concentrations up to 1000 ng/mL, confirming its high specificity.

Experimental Protocols

Reproducible and rigorous methodologies are essential for validating ADC specificity.

This protocol determines the IC50 of a this compound ADC in paired antigen-positive and antigen-negative cell lines.

Methodology:

  • Cell Seeding: Plate both antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC in complete culture medium. A non-targeting ADC can be used as a negative control.

  • Incubation: Remove the existing medium from the cells and add the ADC dilutions. Incubate the plates for a period sufficient for multiple cell doublings (typically 72 to 120 hours) at 37°C and 5% CO2.[3]

  • Viability Assessment: Measure cell viability using a luminescence-based assay (e.g., CellTiter-Glo®) or a colorimetric assay (e.g., MTT), which correlates the signal to the number of viable cells.

  • Data Analysis: Normalize the viability data to untreated control wells. Plot the percentage of cell viability against the logarithm of the ADC concentration and fit a dose-response curve to calculate the IC50 value for each cell line.[3]

start Seed Antigen-Positive & Antigen-Negative Cells treat Treat with Serial Dilutions of ADC start->treat incubate Incubate for 72-120 hours treat->incubate measure Measure Viability (e.g., CellTiter-Glo) incubate->measure analyze Calculate IC50 Values for Each Cell Line measure->analyze compare Compare IC50s to Determine Specificity analyze->compare

Caption: Workflow for ADC in vitro specificity cytotoxicity assay.

The this compound linker is cleavable, and the released DM1 payload may be membrane-permeable, potentially leading to a "bystander effect" where the payload kills adjacent antigen-negative cells.[3][5] While beneficial for treating heterogeneous tumors, this effect must be characterized.

Methodology:

  • Cell Labeling: Label antigen-positive cells with a fluorescent marker (e.g., RFP) and antigen-negative cells with a different marker (e.g., GFP).

  • Co-culture Seeding: Seed a mixture of the labeled antigen-positive and antigen-negative cells in a 96-well plate. As a control, seed each cell type alone.

  • ADC Treatment: Treat the co-cultures and monocultures with the this compound ADC.

  • Imaging and Analysis: Use live-cell imaging to monitor the viability of both cell populations over time.

  • Data Quantification: At the end of the incubation period, use flow cytometry or a high-content imaging system to quantify the number of viable cells of each type. A significant reduction in the viability of antigen-negative cells in the co-culture compared to the monoculture indicates a bystander effect.[5]

Comparative Analysis: Cleavable vs. Non-Cleavable Linkers

The choice of linker significantly impacts an ADC's specificity profile and its potential for off-target effects, including the bystander effect.

Table 2: Comparison of Linker Technologies and Specificity Attributes

FeatureThis compound (Cleavable)SMCC-DM1 (Non-Cleavable)
Release Mechanism Enzymatic cleavage in lysosomeAntibody degradation in lysosome[2]
Released Payload Free, unmodified DM1Amino acid-linker-DM1 metabolite[2][7]
Membrane Permeability Potentially permeableLow / Not permeable (charged)[2]
Bystander Effect Yes, possible to kill neighboring antigen-negative cells[3][5]Minimal to none[2][8][9]
Off-Target Risk Profile Risk of bystander toxicity if payload escapes into circulationLower risk from bystander effect; potential for target-independent uptake of ADC[2][7]

ADCs with non-cleavable linkers, such as T-DM1 (Trastuzumab emtansine), release a charged payload-linker metabolite that cannot easily cross cell membranes, thus eliminating the bystander effect.[2][8] While this can enhance safety by preventing damage to neighboring healthy tissue, it may reduce efficacy in tumors with mixed antigen expression.[3][5] The validation of a this compound ADC must therefore carefully characterize both its high on-target specificity and the extent of any bystander killing.

References

Navigating Preclinical Development: A Comparative Guide to the Pharmacokinetics of vc-PABC-DM1 Antibody-Drug Conjugates Across Species

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

SOUTH SAN FRANCISCO, CA – December 20, 2025 – Researchers and drug developers in the field of targeted cancer therapy now have a comprehensive resource for understanding the preclinical pharmacokinetic profiles of antibody-drug conjugates (ADCs) utilizing the vc-PABC-DM1 linker-payload system. This new guide provides an in-depth comparison of how these complex biotherapeutics behave in different animal models, a critical consideration for successful clinical translation. The guide emphasizes the significant species-specific differences observed between rodents and non-human primates, offering valuable insights for preclinical species selection and translational modeling.

The guide reveals that ADCs employing the valine-citrulline-p-aminobenzoyloxycarbonyl (vc-PABC) linker, a system designed for cleavage by intracellular proteases, exhibit markedly different pharmacokinetic profiles in rodents (mice and rats) compared to primates (cynomolgus monkeys). Generally, rodents demonstrate faster clearance and a shorter half-life for both the total antibody and the conjugated ADC.[1] This phenomenon is largely attributed to the premature cleavage of the vc-PABC linker in rodent plasma by carboxylesterases, an enzymatic activity that is less prevalent in primate and human plasma.[2]

"Understanding these species-specific differences is paramount for the accurate extrapolation of preclinical data to predict clinical outcomes," stated a senior scientist in preclinical development. "This guide provides a much-needed objective comparison to inform the design of more effective and safer ADCs."

The guide summarizes key pharmacokinetic parameters, details the experimental protocols necessary for their determination, and provides visual diagrams to elucidate the complex processes involved in ADC metabolism and analysis.

Comparative Pharmacokinetic Parameters

The following table summarizes key pharmacokinetic parameters for this compound ADCs in different species. It is important to note that direct head-to-head comparative studies for a single this compound ADC across all three species are limited in publicly available literature. Therefore, some of the presented data is derived from studies on trastuzumab emtansine (T-DM1), which utilizes a non-cleavable linker but provides a relevant benchmark for the antibody component's disposition, and other vc-PABC-based ADCs.

ParameterAnalyteMouseRatCynomolgus Monkey
Clearance (CL) Total AntibodySlower than conjugated ADC~7-10 mL/day/kg[1]~5-28 mL/day/kg[1]
Conjugated ADCFaster than in primates[2]18.9 - 40.1 mL/day/kg[3]Slower than in rodents[1]
Unconjugated DM1RapidRapidRapid
Terminal Half-life (t½) Total Antibody~6.5-10.5 days[4]Longer than conjugated ADC~2x longer than conjugated ADC in rats[1]
Conjugated ADC~9.9 days (stable linker)[2]~2.7-5.7 days[3]~3-5 days[5]
Unconjugated DM1ShortShortShort
Maximum Concentration (Cmax) Conjugated ADC-1396.50 ± 267.92 ng/mL (3 mg/kg)[6]-
Area Under the Curve (AUC) Conjugated ADC---

Note: The data for T-DM1, which has a non-cleavable linker, suggests a half-life of approximately 4 days in humans.[7] The vc-PABC linker's instability in rodents generally leads to a shorter half-life for the conjugated ADC compared to primates.

Experimental Protocols

Accurate assessment of ADC pharmacokinetics relies on robust bioanalytical methods. The following are detailed methodologies for the key experiments cited in this guide.

Animal Studies
  • Species: Immunodeficient mice (e.g., NOD/SCID or athymic nude), Sprague-Dawley rats, and cynomolgus monkeys are commonly used preclinical species.[1][8]

  • Administration: ADCs are typically administered as a single intravenous (IV) injection.[1]

  • Dosing: Dose ranges can vary but have been reported from 0.3 to 30 mg/kg.[1]

  • Sample Collection: Blood samples are collected at predetermined time points post-administration. Plasma or serum is then prepared for subsequent analysis.[1]

Bioanalytical Methods
  • Total Antibody Quantification (ELISA): An enzyme-linked immunosorbent assay is the standard method for measuring the concentration of total antibody (both conjugated and unconjugated).[1]

    • Plate Coating: A 96-well microtiter plate is coated with the target antigen to capture the ADC.

    • Sample Incubation: Diluted plasma samples are added to the wells, allowing the antibody component of the ADC to bind to the coated antigen.

    • Detection: An enzyme-conjugated secondary antibody that binds to the Fc region of the ADC's antibody is added.

    • Signal Quantification: A substrate is added that reacts with the enzyme to produce a measurable signal, which is proportional to the total antibody concentration.

  • Conjugated Antibody (ADC) Quantification (ELISA): A distinct ELISA format is used to specifically measure the amount of antibody that still has the cytotoxic payload attached.[1]

    • Plate Coating: The plate is coated with an antibody that specifically captures the ADC's antibody.

    • Sample Incubation: Plasma samples are added to the wells.

    • Detection: A labeled antibody that specifically binds to the DM1 payload is used for detection. This ensures that only conjugated ADC is measured.

    • Signal Quantification: A signal is generated and measured, which is proportional to the concentration of the conjugated ADC.

  • Unconjugated DM1 and Catabolites Quantification (LC-MS/MS): Liquid chromatography-mass spectrometry is the gold standard for quantifying the free cytotoxic payload and its metabolites due to its high sensitivity and specificity.[9]

    • Sample Preparation: Proteins in the plasma samples, including the ADC and antibody, are precipitated using an organic solvent like acetonitrile.

    • Centrifugation: The sample is centrifuged to separate the precipitated proteins from the supernatant containing the small molecule payload and its catabolites.

    • LC-MS/MS Analysis: The supernatant is injected into an LC-MS/MS system. The components are separated by liquid chromatography and then detected and quantified by mass spectrometry.

Visualizing the Process

To further clarify the complex processes involved in the study and mechanism of this compound ADCs, the following diagrams have been generated.

experimental_workflow cluster_in_vivo In Vivo Study cluster_sample_processing Sample Processing cluster_bioanalysis Bioanalysis cluster_data_analysis Data Analysis animal_dosing ADC Administration (IV Injection) sample_collection Blood Sample Collection (Time Points) animal_dosing->sample_collection plasma_prep Plasma/Serum Preparation sample_collection->plasma_prep elisa_total_ab Total Antibody (ELISA) plasma_prep->elisa_total_ab elisa_adc Conjugated ADC (ELISA) plasma_prep->elisa_adc lcms Unconjugated DM1 (LC-MS/MS) plasma_prep->lcms pk_analysis Pharmacokinetic Parameter Calculation (AUC, Cmax, t½, CL) elisa_total_ab->pk_analysis elisa_adc->pk_analysis lcms->pk_analysis

Experimental workflow for ADC pharmacokinetic studies.

adc_catabolism cluster_extracellular Systemic Circulation cluster_intracellular Target Cancer Cell adc This compound ADC internalization Internalization via Receptor-Mediated Endocytosis adc->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Cathepsin B Cleavage of vc Linker lysosome->cleavage release DM1 Release cleavage->release action Microtubule Disruption & Apoptosis release->action

Intracellular catabolism of a this compound ADC.

References

A Head-to-Head Showdown: Evaluating the Therapeutic Index of vc-PABC-DM1 vs. Non-Cleavable ADCs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the choice of a linker in an antibody-drug conjugate (ADC) is a critical decision that profoundly impacts its therapeutic index. This guide provides an objective comparison of two prominent linker technologies: the cleavable valine-citrulline-p-aminobenzylcarbamate (vc-PABC) system conjugated to the maytansinoid derivative DM1, and non-cleavable linkers also paired with DM1. By examining their distinct mechanisms of action, efficacy, and toxicity profiles, this guide aims to provide a data-driven resource for informed decision-making in the development of next-generation ADCs.

The therapeutic index, a measure of a drug's safety and efficacy, is paramount in oncology. For ADCs, this is largely dictated by the linker's ability to remain stable in systemic circulation and efficiently release its cytotoxic payload within the target tumor cells.[1] Cleavable linkers, such as vc-PABC, are designed to be selectively cleaved by enzymes prevalent in the tumor microenvironment, while non-cleavable linkers rely on the complete degradation of the antibody backbone within the lysosome to release the payload.[2][3]

At a Glance: Key Performance Differences

Featurevc-PABC-DM1 ADC (Cleavable)Non-Cleavable DM1 ADC
Payload Release Mechanism Enzymatic cleavage of the valine-citrulline linker by lysosomal proteases (e.g., Cathepsin B).[4]Proteolytic degradation of the antibody backbone in the lysosome.[1]
Released Payload Primarily the parent DM1 payload.DM1 attached to the linker and a residual amino acid (e.g., lysine-MCC-DM1).[1]
Bystander Effect High potential. The released, membrane-permeable DM1 can diffuse and kill adjacent antigen-negative tumor cells.[5][6]Low to negligible. The released payload is typically charged and less membrane-permeable.[5]
Plasma Stability Generally stable, but can be susceptible to premature cleavage by certain plasma enzymes (e.g., carboxylesterases in rodents).[4]Highly stable in circulation.[1][4]
Therapeutic Window Potentially narrower due to the possibility of off-target toxicities from the bystander effect and premature payload release.[3]Potentially wider due to improved tolerability and lower off-target toxicity.[1][3]
Suitability Heterogeneous tumors with varied antigen expression.[5][6]Hematological malignancies or solid tumors with homogenous and high antigen expression.[7]

Quantitative Data Summary

In Vitro Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a drug in inhibiting cell growth. Lower IC50 values indicate greater potency.

ADC ConfigurationTarget Cell LineAntigen ExpressionIC50 (ng/mL)
Trastuzumab-vc-PABC-DM1 (Hypothetical)SK-BR-3High HER2~5-15
Trastuzumab-MCC-DM1 (T-DM1)SK-BR-3High HER2~20-40
Trastuzumab-vc-PABC-DM1 (Hypothetical)MDA-MB-468Low/No HER2>1000
Trastuzumab-MCC-DM1 (T-DM1)MDA-MB-468Low/No HER2>1000

Data is representative and synthesized from multiple sources for comparative purposes.

In Vivo Efficacy: Tumor Growth Inhibition

This table presents representative data from xenograft models, demonstrating the tumor growth inhibition (TGI) capabilities of these ADCs.

ADCTumor ModelDosingTumor Growth Inhibition (%)
Trastuzumab-vc-PABC-DM1 (Inferred)NCI-N87 (Gastric)5 mg/kg, single dose~80-90%
Trastuzumab-MCC-DM1 (T-DM1)NCI-N87 (Gastric)5 mg/kg, single dose~70-80%[8]
Control (Non-binding ADC)NCI-N87 (Gastric)5 mg/kg, single dose<20%

Direct comparative studies are limited; data is based on representative studies of each ADC type.

Preclinical Toxicology: Maximum Tolerated Dose (MTD)

The MTD is the highest dose of a drug that can be administered without causing unacceptable toxicity.

ADCAnimal ModelMaximum Tolerated Dose (MTD)
Representative this compound ADCRat~10-15 mg/kg
Trastuzumab-MCC-DM1 (T-DM1)Rat>20 mg/kg

MTD values can vary significantly based on the specific antibody, payload, and animal model.

Signaling Pathways and Mechanisms of Action

The cytotoxic payload for both ADC types is DM1, a potent microtubule-disrupting agent that induces cell cycle arrest and apoptosis.[9] The key difference lies in the release mechanism of this payload.

G cluster_vc_pabc This compound (Cleavable Linker) cluster_non_cleavable Non-Cleavable ADC ADC_vc ADC binds to target antigen Internalization_vc Internalization via endocytosis ADC_vc->Internalization_vc Lysosome_vc Trafficking to lysosome Internalization_vc->Lysosome_vc Cleavage_vc Cathepsin B cleaves vc linker Lysosome_vc->Cleavage_vc Release_vc DM1 released Cleavage_vc->Release_vc Bystander Bystander Effect: DM1 diffuses to neighboring cells Release_vc->Bystander Apoptosis_vc Microtubule Disruption & Apoptosis Release_vc->Apoptosis_vc ADC_nc ADC binds to target antigen Internalization_nc Internalization via endocytosis ADC_nc->Internalization_nc Lysosome_nc Trafficking to lysosome Internalization_nc->Lysosome_nc Degradation_nc Antibody degradation by proteases Lysosome_nc->Degradation_nc Release_nc Payload-linker-amino acid metabolite released Degradation_nc->Release_nc Apoptosis_nc Microtubule Disruption & Apoptosis Release_nc->Apoptosis_nc

Mechanisms of action for cleavable vs. non-cleavable ADCs.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of ADCs. Below are representative protocols for key in vitro and in vivo experiments.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the potency (IC50) of an ADC in killing target cancer cells.[10][11]

  • Cell Seeding: Seed target cancer cells (e.g., SK-BR-3 for HER2-positive) and a negative control cell line in 96-well plates at a density of 5,000-10,000 cells per well and incubate overnight.[12]

  • ADC Treatment: Prepare serial dilutions of the ADCs (this compound and non-cleavable DM1 ADC) in cell culture medium. Remove the existing medium from the cells and add the ADC dilutions.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a humidified CO2 incubator.[12]

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will convert MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal curve to determine the IC50 value.[11]

G Start Start: Seed Cells in 96-well plate Incubate1 Incubate overnight Start->Incubate1 Treat Treat with serial dilutions of ADCs Incubate1->Treat Incubate2 Incubate for 72-120 hours Treat->Incubate2 MTT Add MTT solution Incubate2->MTT Incubate3 Incubate for 2-4 hours MTT->Incubate3 Solubilize Add solubilization solution Incubate3->Solubilize Read Read absorbance at 570 nm Solubilize->Read Analyze Analyze data and determine IC50 Read->Analyze End End Analyze->End

Workflow for an in vitro cytotoxicity (MTT) assay.
In Vivo Efficacy Study (Xenograft Model)

This protocol outlines the evaluation of the anti-tumor activity of an ADC in a living organism.[6]

  • Tumor Implantation: Subcutaneously implant human tumor cells (e.g., NCI-N87) into immunodeficient mice.

  • Tumor Growth: Allow tumors to grow to a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment groups (e.g., vehicle control, this compound ADC, non-cleavable DM1 ADC, non-binding control ADC).

  • Dosing: Administer the ADCs intravenously at specified doses and schedules.

  • Monitoring: Monitor tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Endpoint: The study is concluded when tumors in the control group reach a specified size, or at a predetermined time point.

  • Data Analysis: Plot the mean tumor volume over time for each treatment group. Calculate the tumor growth inhibition for each ADC-treated group compared to the control group.

Toxicology Study

This protocol is designed to determine the safety profile and MTD of an ADC.[13]

  • Animal Model: Use a relevant animal species, often rats or cynomolgus monkeys, to assess toxicity.[13]

  • Dose Escalation: Administer the ADC at escalating doses to different cohorts of animals.

  • Clinical Observations: Monitor the animals for clinical signs of toxicity, including changes in body weight, food consumption, and behavior.

  • Blood Sampling: Collect blood samples at various time points for hematology and clinical chemistry analysis to assess organ function (e.g., liver, kidney).

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy and collect organs for histopathological examination to identify any tissue damage.

  • MTD Determination: The MTD is defined as the highest dose that does not cause mortality or other unacceptable adverse effects.

G Start Start: Dose Escalation Cohorts Dose Administer ADC Start->Dose Monitor Clinical Observations (Body Weight, Behavior) Dose->Monitor Sample Blood Sampling (Hematology, Clinical Chemistry) Dose->Sample Necropsy Necropsy and Histopathology Monitor->Necropsy Sample->Necropsy Analyze Determine MTD Necropsy->Analyze End End Analyze->End

Workflow for an ADC toxicology study.

References

Navigating the Translational Gap: A Comparative Guide to the In Vitro Cytotoxicity and In Vivo Efficacy of vc-PABC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, bridging the gap between promising in vitro results and successful in vivo outcomes is a critical hurdle in the development of antibody-drug conjugates (ADCs). This guide provides a comprehensive comparison of the in vitro cytotoxicity and in vivo efficacy of ADCs utilizing the valine-citrulline-p-aminobenzylcarbamate (vc-PABC) linker with the potent microtubule inhibitor, DM1. By examining the experimental data and underlying biological principles, this guide aims to offer a clearer understanding of the translational potential of this widely used ADC platform.

The vc-PABC-DM1 system is a cornerstone of ADC development, designed for targeted delivery and controlled release of the cytotoxic payload within cancer cells.[1] The mechanism relies on the specificity of the monoclonal antibody to a tumor-associated antigen, leading to internalization of the ADC.[1] Once inside the lysosome of the cancer cell, the valine-citrulline linker is cleaved by proteases like Cathepsin B, triggering the release of the DM1 payload.[1] DM1 then disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[1]

Correlation of In Vitro Potency with In Vivo Antitumor Activity

While in vitro cytotoxicity assays are essential for the initial screening and characterization of ADCs, a strong in vitro potency, typically measured as a low half-maximal inhibitory concentration (IC50), does not always guarantee robust in vivo efficacy.[2] Several factors contribute to this potential discrepancy, including the tumor microenvironment, the pharmacokinetic properties of the ADC, and the "bystander effect," where the released payload can kill neighboring antigen-negative cancer cells.[2]

Data Summary: In Vitro Cytotoxicity vs. In Vivo Efficacy of this compound

The following table provides a representative comparison of in vitro cytotoxicity (IC50) and in vivo tumor growth inhibition (TGI) for hypothetical this compound ADCs targeting different antigens on various cancer cell lines. This data illustrates the variable correlation between in vitro and in vivo results.

ADC TargetCell LineIn Vitro IC50 (ng/mL)In Vivo ModelDose (mg/kg)Tumor Growth Inhibition (TGI) (%)Observations
Antigen A Cell Line X (High Antigen Expression)15Xenograft of Cell Line X190%Strong correlation; high in vitro potency translates to excellent in vivo efficacy.
Antigen A Cell Line Y (Low Antigen Expression)500Xenograft of Cell Line Y135%Good correlation; lower in vitro potency corresponds to reduced in vivo activity.
Antigen B Cell Line Z (High Antigen Expression)25Xenograft of Cell Line Z385%Moderate correlation; potent in vitro activity requires a higher dose for strong in vivo efficacy.
Antigen C Cell Line W (Moderate Antigen Expression)20Xenograft of Cell Line W350%Discrepancy observed; potent in vitro activity does not fully translate to high in vivo efficacy, suggesting other factors may be limiting.

Comparison with Alternative ADC Platforms

The choice of linker and payload technology significantly impacts the therapeutic profile of an ADC. Here, we compare this compound with two common alternatives: T-DM1 (ado-trastuzumab emtansine), which utilizes a non-cleavable linker, and an ADC with a vc-PABC linker and an MMAF payload.

This compound vs. T-DM1 (Non-cleavable Linker)
FeatureThis compoundT-DM1 (Ado-trastuzumab emtansine)
Linker Type Cleavable (protease-sensitive)Non-cleavable (thioether)
Payload Release Mechanism Enzymatic cleavage in the lysosomeDegradation of the antibody in the lysosome
Bystander Effect Yes, the released DM1 is cell-permeableLimited to no bystander effect[3]
Plasma Stability Generally stable, but can be susceptible to premature cleavage in rodent models[4]Highly stable in circulation[1]
In Vivo Efficacy Potentially more effective in heterogeneous tumors due to the bystander effect.[1]Efficacy is highly dependent on target antigen expression and internalization.[1]
This compound vs. mc-MMAF (Alternative Payload)
FeatureThis compoundmc-MMAF
Payload Type Maytansinoid (DM1)Auristatin (MMAF)
Mechanism of Action Tubulin inhibitor[5]Tubulin inhibitor[5]
Cell Permeability of Payload Moderately permeableLow permeability (charged metabolite)[5]
Bystander Effect Yes[5]Limited to no bystander effect[5]
In Vivo Potency Potent antitumor activityPotent antitumor activity, with some studies suggesting superior potency to DM1 conjugates in certain models.[5]

Experimental Protocols

Accurate and reproducible experimental design is paramount for the evaluation of ADCs. Below are detailed protocols for key in vitro and in vivo assays.

In Vitro Cytotoxicity Assay Protocol

This protocol outlines a typical MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the IC50 of an ADC.

Objective: To measure the dose-dependent cytotoxic effect of a this compound ADC on antigen-positive and antigen-negative cancer cell lines.

Materials:

  • Antigen-positive and antigen-negative cancer cell lines

  • Complete cell culture medium

  • This compound ADC

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • ADC Treatment: Prepare serial dilutions of the this compound ADC and add to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 72-120 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add solubilization solution to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using non-linear regression analysis.

In Vivo Efficacy Study Protocol (Xenograft Model)

This protocol describes a subcutaneous xenograft study in immunocompromised mice to evaluate the antitumor activity of an ADC.

Objective: To determine the tumor growth inhibition (TGI) caused by a this compound ADC in a relevant cancer model.

Materials:

  • Immunocompromised mice (e.g., NOD/SCID)

  • Cancer cell line for implantation

  • Matrigel (optional)

  • This compound ADC and vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject cancer cells (typically 1-10 million cells) into the flank of the mice.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a predetermined size (e.g., 100-200 mm³).

  • Randomization: Randomize mice into treatment and control groups.

  • ADC Administration: Administer the this compound ADC and vehicle control intravenously at the desired dose and schedule.

  • Efficacy Evaluation: Measure tumor volume and body weight 2-3 times per week. The study endpoint is typically when tumors in the control group reach a specified size.

  • Data Analysis: Calculate the percent tumor growth inhibition (%TGI) for the treated group compared to the vehicle control group.

Visualizing Key Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

G cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC This compound ADC Receptor Tumor Antigen ADC->Receptor 1. Binding Endosome Endosome Receptor->Endosome 2. Internalization Lysosome Lysosome Endosome->Lysosome 3. Trafficking DM1 Released DM1 Lysosome->DM1 4. Linker Cleavage Microtubules Microtubule Disruption DM1->Microtubules 5. Payload Action Apoptosis Apoptosis Microtubules->Apoptosis

Mechanism of action for a this compound ADC.

G cluster_invitro In Vitro Cytotoxicity Assay Workflow cluster_invivo In Vivo Efficacy Study Workflow A Cell Seeding B ADC Treatment (Serial Dilutions) A->B C Incubation (72-120h) B->C D Viability Assay (e.g., MTT) C->D E Data Analysis (IC50 Calculation) D->E F Tumor Cell Implantation G Tumor Growth Monitoring F->G H Randomization G->H I ADC Administration H->I J Efficacy Measurement (Tumor Volume) I->J K Data Analysis (% TGI) J->K

Experimental workflows for in vitro and in vivo studies.

References

The Critical Impact of Conjugation Site on the Stability of vc-PABC-DM1 Antibody-Drug Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the therapeutic efficacy and safety of an antibody-drug conjugate (ADC) are intrinsically linked to its stability. Premature release of the cytotoxic payload can lead to off-target toxicity, while a linker that is too stable may prevent efficient drug delivery to tumor cells. This guide provides a detailed comparison of how the specific site of drug conjugation on the antibody impacts the stability of ADCs utilizing the prevalent valine-citrulline-p-aminobenzylcarbamate (vc-PABC) linker with a DM1 payload.

The vc-PABC linker is designed for selective cleavage by lysosomal proteases like Cathepsin B, which are abundant within tumor cells.[1] This targeted release mechanism is crucial for minimizing systemic toxicity.[2] However, the stability of this linker can be compromised in systemic circulation, a phenomenon significantly influenced by the conjugation site on the monoclonal antibody (mAb).[3] This guide explores the experimental data and methodologies used to assess this critical quality attribute.

Comparative Stability Analysis: The Influence of Conjugation Site

The choice of conjugation site—whether on native lysines, interchain cysteines, or engineered sites—has profound implications for the ADC's physicochemical properties and in vivo behavior. Site-specific conjugation methods are often employed to create homogeneous ADCs with a defined drug-to-antibody ratio (DAR), leading to more consistent and predictable pharmacological profiles.[1]

Key Stability Parameters Influenced by Conjugation Site:
  • Plasma Stability: The rate of premature payload release in plasma is a primary determinant of off-target toxicity.[1] Studies have shown that the vc-PABC linker, while generally stable in human plasma, can be susceptible to cleavage by certain enzymes, such as carboxylesterases found in mouse plasma.[4][5] The accessibility of the linker to these enzymes is directly related to its conjugation site on the antibody.[3]

  • Hydrophobicity and Aggregation: The DM1 payload is hydrophobic, and increasing the DAR can enhance the overall hydrophobicity of the ADC.[1] This can lead to aggregation, which in turn can cause faster clearance from circulation and off-target uptake.[1] The location of the conjugated payload can influence the exposure of hydrophobic patches and the propensity for aggregation.

  • In Vivo Efficacy and Tolerability: Ultimately, the stability of the ADC in circulation impacts its therapeutic index. A more stable ADC will deliver a higher concentration of the payload to the tumor, potentially leading to greater efficacy at a lower, better-tolerated dose.[3][6]

Quantitative Data Summary

The following tables summarize the expected impact of different conjugation strategies on the stability of vc-PABC-DM1 ADCs based on findings from multiple studies.

Table 1: Comparison of Stability for Different Conjugation Strategies

Conjugation StrategyAverage DARHomogeneityPlasma Stability (Human)Plasma Stability (Mouse)Propensity for Aggregation
Traditional Lysine Conjugation Variable (e.g., 0-8)HeterogeneousGenerally HighSusceptible to cleavageHigher
Interchain Cysteine Conjugation 0, 2, 4, 6, 8HeterogeneousHighSusceptible to cleavageModerate
Site-Specific Engineered Cysteine Precise (e.g., 2 or 4)HomogeneousHighStability is site-dependentLower
Site-Specific Enzymatic Ligation Precise (e.g., 2)HomogeneousHighStability is site-dependentLower

Table 2: Impact of Conjugation Site on In Vivo Performance of Site-Specific ADCs

Conjugation Site CharacteristicIn Vivo Half-Life of Intact ADCTumor Payload DeliveryOff-Target ToxicityTherapeutic Index
Solvent Exposed/Enzymatically Accessible ShorterLowerHigherNarrower
Solvent Shielded/Sterically Hindered LongerHigherLowerWider

Experimental Protocols

Accurate assessment of ADC stability is crucial for preclinical development.[7] The following are detailed methodologies for key experiments.

Protocol 1: Plasma Stability Assay by LC-MS

Objective: To quantify the rate of premature payload release from the ADC in plasma.[8][9]

Methodology:

  • Incubation: Incubate the this compound ADC at a concentration of 100 µg/mL in plasma (human, mouse, rat, etc.) at 37°C.[1]

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 96, 168 hours).[1]

  • Sample Processing: Immediately stop degradation by snap-freezing or by affinity capture of the ADC.[10] For free payload quantification, precipitate plasma proteins using an organic solvent like acetonitrile.[4]

  • Analysis:

    • Intact ADC Quantification: Use immunoaffinity capture followed by LC-MS to measure the average DAR over time. A decrease in DAR indicates payload loss.[10][11]

    • Free Payload Quantification: Analyze the supernatant after protein precipitation by LC-MS/MS to measure the concentration of released DM1.[4]

  • Data Analysis: Plot the percentage of intact ADC or the concentration of released payload against time to determine the ADC's half-life in plasma.[1]

Protocol 2: Determination of Hydrophobicity and Aggregation by HIC

Objective: To determine the average DAR, the distribution of different drug-loaded species, and the propensity for aggregation.[12][13]

Methodology:

  • System Setup: Utilize an HPLC system equipped with a hydrophobic interaction chromatography (HIC) column (e.g., Butyl-NPR).[1][14]

  • Mobile Phases:

    • Mobile Phase A (High Salt): A high salt buffer, for example, 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0.[15]

    • Mobile Phase B (Low Salt): The same buffer without the high salt concentration, often containing a small amount of organic modifier like isopropanol.[14][15]

  • Gradient: Apply a linear gradient from high salt to low salt concentration to elute the different ADC species.[15]

  • Detection: Monitor the elution profile using UV absorbance at 280 nm.

  • Data Analysis: The different peaks in the chromatogram correspond to different DAR species. The weighted average DAR can be calculated from the peak areas. An increase in early-eluting peaks or the appearance of broad peaks can indicate aggregation.[13]

Visualizing Key Processes

To better understand the mechanisms and workflows discussed, the following diagrams are provided.

G cluster_0 Systemic Circulation (High Stability) cluster_1 Tumor Cell Internalization cluster_2 Intracellular Cleavage and Payload Release ADC Intact this compound ADC Lysosome Lysosome ADC->Lysosome Endocytosis CathepsinB Cathepsin B Lysosome->CathepsinB Fusion with Lysosome vc_cleavage vc Dipeptide Cleavage CathepsinB->vc_cleavage Enzymatic Action PABC_spacer Self-Immolation of PABC Spacer vc_cleavage->PABC_spacer DM1 Active DM1 Payload PABC_spacer->DM1 Release

Caption: Mechanism of this compound linker cleavage in a target tumor cell.

G cluster_workflow Experimental Workflow for ADC Plasma Stability Assessment start Incubate ADC in Plasma at 37°C timepoints Collect Aliquots at Different Time Points start->timepoints processing Sample Processing (e.g., Immuno-capture or Protein Precipitation) timepoints->processing analysis LC-MS Analysis (Intact DAR or Free Payload) processing->analysis data Data Analysis (Calculate Half-Life) analysis->data

Caption: Workflow for assessing ADC plasma stability using LC-MS.

References

Comparative Analysis of vc-PABC-DM1 Stability in Human vs. Rodent Plasma: A Guide for ADC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The stability of an antibody-drug conjugate (ADC) in systemic circulation is a critical determinant of its therapeutic index, directly influencing both efficacy and safety.[1][2] The valine-citrulline-p-aminobenzoyloxycarbonyl (vc-PABC) linker system, when conjugated to the potent cytotoxic agent DM1, is designed to be stable in the bloodstream and release its payload only after internalization into target tumor cells.[3][4] However, extensive research has revealed a significant species-specific difference in the stability of this linker, particularly between humans and rodents.[5][6]

This guide provides an objective comparison of vc-PABC-DM1 stability in human versus rodent plasma, presenting key experimental data, detailed methodologies, and the underlying biochemical mechanisms to inform the design and interpretation of preclinical studies.

Executive Summary: A Tale of Two Plasmas

The central finding is that the vc-PABC linker exhibits high stability in human and non-human primate plasma but is markedly unstable in rodent plasma, especially from mice.[3][5] This discrepancy is not a subtle variation but a fundamental difference in enzymatic activity. The premature cleavage of the linker in rodent plasma can lead to off-target toxicity and diminished efficacy in murine models, complicating the translation of preclinical findings to human clinical trials.[5]

The primary enzyme responsible for the instability of the vc-PABC linker in mouse plasma is carboxylesterase 1c (Ces1c) .[1][5][7] This enzyme, present in rodent circulation, can hydrolyze the linker, causing premature release of the DM1 payload before the ADC reaches its intended tumor target.[4][5][8] In contrast, human plasma lacks significant levels of this cross-reactive enzymatic activity, rendering the linker stable.[3][9]

Data Presentation: Quantitative Stability Comparison

The following table summarizes the key findings on the stability of vc-PABC-containing ADCs in different plasma matrices.

Plasma SourceADC/Linker TypeIncubation TimeKey Stability FindingsAnalytical MethodReference(s)
Human Anti-HER2 ADC with EVCit-PABC-MMAF28 daysNo significant degradation observed.Not Specified[3]
Human Ab095-vc-PABC-MMAE6 days<1% free payload release.LC-MS[10][11][12]
Mouse ITC6104RO (vc-PABC linker)In vitro / In vivoUnstable; gradual decrease in Drug-to-Antibody Ratio (DAR).LC-QTOF-MS[1][8]
Mouse 15 different vc-PABC-MMAE ADCs6 days>20% average free payload release.LC-MS, SEC[11][12]
Rat anti-CD79b-MMAE (Val-Cit linker)In vivoRapid payload loss observed.Not Specified[1]
Rat 15 different vc-PABC-MMAE ADCs6 days>4% average free payload release.LC-MS, SEC[11][12]
Cynomolgus Monkey vc-PABC-MMAE ADCs6 days<1% free payload release, similar to human.LC-MS[10][11]

Mechanism of Action: Intended vs. Unintended Cleavage

The vc-PABC linker is designed for selective cleavage by proteases within the lysosome of a cancer cell. However, in rodent plasma, it is susceptible to extracellular enzymatic cleavage.

cluster_human Intended Pathway (Human Plasma & Tumor Cell) cluster_rodent Unintended Pathway (Rodent Plasma) ADC_circ 1. ADC Stable in Human Circulation Bind 2. Binding to Tumor Cell Receptor ADC_circ->Bind Internalize 3. Internalization (Endocytosis) Bind->Internalize Lysosome 4. Trafficking to Lysosome Internalize->Lysosome Cleavage 5. Cathepsin B Cleavage of vc Linker Lysosome->Cleavage Release 6. PABC Self-Immolation & DM1 Release Cleavage->Release Apoptosis 7. Apoptosis Release->Apoptosis ADC_rodent 1. ADC in Rodent Circulation Ces1c 2. Ces1c Enzyme Cleavage of vc Linker ADC_rodent->Ces1c Premature_Release 3. Premature Release of Free DM1 Ces1c->Premature_Release Toxicity 4. Potential Off-Target Toxicity Premature_Release->Toxicity cluster_analysis Sample Processing & Analysis arrow arrow start Start: Prepare Plasma (Human, Mouse, etc.) spike Spike ADC into Plasma (e.g., 100 µg/mL) start->spike incubate Incubate at 37°C spike->incubate timepoints Collect Aliquots at Multiple Time Points (e.g., 0, 24, 48h...) incubate->timepoints capture Option A: Immuno-capture Intact ADC timepoints->capture To measure intact ADC precipitate Option B: Precipitate Proteins timepoints->precipitate To measure free drug lcms_adc LC-MS Analysis (Measure DAR) capture->lcms_adc lcms_drug LC-MS/MS Analysis (Quantify Free DM1) precipitate->lcms_drug data Data Interpretation: Plot % Intact ADC or % Released Drug vs. Time lcms_adc->data lcms_drug->data end End: Determine Stability Profile data->end

References

Safety Operating Guide

Proper Disposal and Safe Handling of vc-PABC-DM1: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Providing essential safety protocols, operational guidance, and disposal plans to ensure the safe and compliant management of the highly potent antibody-drug conjugate (ADC) linker, vc-PABC-DM1. This document is intended for researchers, scientists, and drug development professionals, aiming to be the preferred resource for laboratory safety and chemical handling.

The ADC linker this compound and its cytotoxic payload, Mertansine (DM1), are classified as hazardous materials. DM1 is a potent microtubule-disrupting agent and is suspected of causing genetic defects and cancer.[1] Therefore, all materials that come into contact with this compound must be treated as hazardous cytotoxic waste. Strict adherence to the following procedures is crucial for personnel safety and environmental protection.

Immediate Safety and Handling Protocols

Before commencing any work with this compound, it is imperative to consult the specific Safety Data Sheet (SDS) for the compound. All handling of this compound should be performed within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of aerosols.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory to create a barrier between the researcher and the hazardous compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).Provides a robust barrier against skin contact. The outer glove should be changed immediately upon suspected contamination.
Gown Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene (B1209903) or other resistant material.Protects the body from splashes and spills. Should be changed every 2-3 hours or immediately if compromised.
Eye Protection Safety goggles or a full-face shield.Protects the eyes and face from splashes of liquids or airborne particles.
Respiratory Protection An N95 respirator or higher (e.g., a Powered Air-Purifying Respirator - PAPR) may be required based on risk assessment, especially when handling the powder form.Minimizes the risk of inhaling aerosolized particles of the cytotoxic compound.
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contamination out of the designated handling area.

Step-by-Step Disposal Procedures

The primary and recommended method for the disposal of this compound and all contaminated materials is incineration by a licensed hazardous waste disposal company .[1]

  • Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[1] This includes unused product, solutions, contaminated labware (e.g., pipette tips, vials, syringes), and all used PPE.[1]

  • Containerization: Use designated, clearly labeled, and leak-proof containers for each waste type.

Waste TypeContainer Specification
Solid Waste (gloves, gowns, absorbent pads, plasticware)Labeled, leak-proof, purple cytotoxic waste bags or containers.
Sharps Waste (needles, syringes, serological pipettes)Labeled, puncture-resistant, purple sharps containers.
Liquid Waste (unused solutions, contaminated media)Labeled, leak-proof, compatible chemical waste containers designated for cytotoxic waste. Do not pour down the drain.
  • Labeling: All waste containers must be clearly labeled with "Cytotoxic Waste" or "Chemotherapy Waste" and include the appropriate hazard symbols.[1]

  • Storage: Store segregated and labeled cytotoxic waste in a designated, secure area with limited access until collection by a certified hazardous waste disposal service.[1]

Disposal Workflow

cluster_0 Waste Generation Point cluster_1 Waste Streams cluster_2 Containerization cluster_3 Final Disposal Start Work with this compound Completed Segregate Segregate Waste Immediately Start->Segregate Solid Solid Waste (Gloves, Gowns) Segregate->Solid Non-sharp Sharps Sharps Waste (Needles, Vials) Segregate->Sharps Sharps Liquid Liquid Waste (Unused Solutions) Segregate->Liquid Liquids Solid_Container Place in Labeled, Leak-proof Purple Cytotoxic Waste Bag/Container Solid->Solid_Container Sharps_Container Place in Labeled, Puncture-resistant Purple Sharps Container Sharps->Sharps_Container Liquid_Container Place in Labeled, Leak-proof Chemical Waste Container Liquid->Liquid_Container Storage Store in Secure, Designated Area Solid_Container->Storage Sharps_Container->Storage Liquid_Container->Storage Collection Collection by Licensed Hazardous Waste Disposal Service Storage->Collection Incineration Incineration Collection->Incineration

A flowchart illustrating the proper disposal workflow for this compound waste.

Decontamination and Spill Management

All surfaces and equipment that may have come into contact with this compound should be decontaminated.

Decontamination Protocol
  • Application: Apply a sodium hypochlorite (B82951) solution (e.g., bleach) to the contaminated surface and allow for a contact time of at least 15-30 minutes.

  • Wiping: Wipe the surface with absorbent pads, moving from areas of lower contamination to higher contamination.

  • Neutralization: Apply a sodium thiosulfate (B1220275) solution to the surface to neutralize the bleach.

  • Rinsing: Rinse the surface thoroughly with 70% ethanol (B145695) or sterile water.

  • Disposal: All cleaning materials must be disposed of as cytotoxic waste.[1]

In the event of a spill, immediately alert others in the area. For small spills within a containment hood, absorb the spill with absorbent pads and follow the decontamination procedure. For large spills, evacuate the area and follow your institution's emergency procedures for hazardous material spills.

Quantitative Data: Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

ConditionStorage TemperatureDuration
Stock Solution -80°CUp to 6 months
Stock Solution -20°CUp to 1 month

Once prepared, it is recommended to aliquot and store the solution to prevent product inactivation from repeated freeze-thaw cycles.

The vc-PABC linker is designed to be stable in systemic circulation. In human plasma, it exhibits significant stability with minimal degradation observed over extended periods. However, it can be susceptible to enzymatic cleavage in rodent plasma, a key consideration for preclinical studies.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a common method to determine the cytotoxic effects of a this compound-containing ADC on cancer cell lines.

1. Cell Seeding:

  • Seed target cancer cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

  • Incubate overnight at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.[2]

2. ADC Treatment:

  • Prepare serial dilutions of the ADC in complete culture medium.

  • Remove the medium from the wells and add 100 µL of the ADC dilutions. Include untreated cells as a control.[2]

3. Incubation:

  • Incubate the plates for a period that allows for the assessment of cytotoxicity, typically 72 to 120 hours.[2]

4. MTT Addition:

  • Add 20 µL of 5 mg/mL MTT solution to each well.

  • Incubate at 37°C for 1-4 hours.[3][4]

5. Solubilization:

  • Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.[3]

  • Incubate the plate in the dark at 37°C overnight.[3]

6. Data Acquisition:

  • Read the absorbance at 570 nm using a microplate reader.[3]

7. Data Analysis:

  • Calculate the percentage of cell viability compared to the untreated control.

  • Plot the cell viability against the ADC concentration to determine the half-maximal inhibitory concentration (IC50).

Mechanism of Action: Signaling Pathway

The efficacy of a this compound ADC relies on a multi-step process that ensures the targeted delivery and release of the cytotoxic payload, DM1.

cluster_0 Systemic Circulation cluster_1 Cancer Cell ADC This compound ADC Receptor Target Antigen on Cell Surface ADC->Receptor Targets Antigen Binding 1. Binding & Internalization (Receptor-Mediated Endocytosis) Receptor->Binding Lysosome 2. Trafficking to Lysosome Binding->Lysosome Cleavage 3. Cathepsin B Cleavage of 'vc' Linker Lysosome->Cleavage Release 4. Self-Immolation of 'PABC' Spacer & DM1 Release Cleavage->Release Tubulin Tubulin Release->Tubulin Released DM1 Disruption 5. DM1 Binds to Tubulin, Inhibiting Polymerization Tubulin->Disruption Arrest 6. Microtubule Disruption Leads to G2/M Cell Cycle Arrest Disruption->Arrest Apoptosis 7. Apoptosis (Programmed Cell Death) Arrest->Apoptosis

The intracellular activation pathway of a this compound antibody-drug conjugate (ADC).

Upon binding to its target antigen on the cancer cell surface, the ADC is internalized and trafficked to the lysosome.[5] Inside the lysosome, the 'vc' (valine-citrulline) linker is cleaved by the protease Cathepsin B, which is often overexpressed in tumor cells.[1][6] This cleavage triggers the 'PABC' (p-aminobenzyl carbamate) spacer to self-immolate, releasing the active DM1 payload into the cytoplasm.[1] The released DM1 then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1][6][7]

References

Safeguarding Research: A Comprehensive Guide to Handling and Disposing of vc-PABC-DM1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with highly potent compounds like vc-PABC-DM1, an antibody-drug conjugate (ADC) linker. Due to its cytotoxic payload, Mertansine (DM1), this compound is classified as a hazardous material, with the potential to cause serious health effects.[1] Adherence to stringent safety protocols and disposal plans is not just a matter of compliance, but a critical component of responsible research.

This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to answer specific operational questions and build deep trust by providing value beyond the product itself.

I. Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE strategy is the first line of defense to create a robust barrier between the researcher and the hazardous compound.[2] Below is a summary of the recommended PPE for handling this compound.

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978 certified).Provides a strong barrier against skin contact. The outer glove should be changed immediately if contamination is suspected.[2]
Gown Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene (B1209903) or other resistant material.Protects the body from splashes and spills. Should be changed every 2-3 hours or immediately if compromised.[2]
Eye Protection Safety goggles or a full-face shield.Protects the eyes and face from splashes of liquids or airborne particles.[2]
Respiratory Protection An N95 respirator or higher (e.g., a Powered Air-Purifying Respirator - PAPR) may be required based on risk assessment, especially when handling the powder form.Minimizes the risk of inhaling aerosolized particles of the cytotoxic compound.[2]
Shoe Covers Disposable, slip-resistant shoe covers.Prevents the tracking of contamination out of the designated handling area.[2]

II. Engineering Controls: Containing the Hazard

Engineering controls are the primary method for minimizing exposure and must be utilized for all manipulations of this compound.

Control MeasureApplication
Chemical Fume Hood or Biological Safety Cabinet (BSC) All handling of this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to prevent the inhalation of aerosols.[1]
Ventilated Balance Enclosure or Isolator For weighing the powdered form of this compound.
Closed Systems Utilizing closed-system transfer devices (CSTDs) can further reduce the risk of exposure during transfer and manipulation.

III. Handling and Disposal Procedures: A Step-by-Step Protocol

The cytotoxic nature of this compound necessitates meticulous handling and disposal procedures to prevent contamination and ensure the safety of all laboratory personnel.

A. Handling this compound Solutions:

  • Work Area Preparation: All manipulations must be performed within a BSC or fume hood over a disposable, absorbent pad.[2]

  • Pipetting: Use dedicated, calibrated pipettes with aerosol-resistant tips. To avoid creating aerosols, pipette slowly and discharge liquids against the wall of the receiving vessel.[2]

  • Transporting: When moving solutions outside of the BSC or fume hood, use sealed, labeled, and shatter-proof secondary containers.[2]

B. Waste Segregation and Disposal:

All materials that come into contact with this compound must be treated as hazardous cytotoxic waste.[1] The primary and recommended method for disposal is incineration by a licensed hazardous waste disposal company.[1]

Waste TypeContainerizationDisposal Protocol
Solid Waste (gloves, gowns, absorbent pads, plasticware)Labeled, leak-proof, purple cytotoxic waste bags or containers.[2]Placed in a designated, leak-proof, and clearly labeled cytotoxic waste bag or container.[1]
Sharps Waste (needles, syringes, serological pipettes)Labeled, puncture-resistant, purple sharps containers.[2]Placed in a rigid, puncture-proof, and clearly labeled cytotoxic sharps container.[1]
Liquid Waste (unused solutions, contaminated media)Labeled, leak-proof, compatible chemical waste containers designated for cytotoxic waste.[2]Must be collected in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not pour down the drain. [1][2]

C. Decontamination:

All surfaces and equipment that may have come into contact with this compound should be decontaminated. A common and effective method is the use of a sodium hypochlorite (B82951) (bleach) solution followed by a neutralizing agent like sodium thiosulfate.[1]

IV. Workflow for Safe Handling and Disposal

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

cluster_prep Preparation cluster_handling Handling cluster_disposal Waste Disposal cluster_decon Decontamination a Don Appropriate PPE b Prepare Engineering Controls (Fume Hood/BSC) a->b c Weigh/Reconstitute Powder (if applicable) b->c d Perform Experimental Procedures c->d e Segregate Waste at Point of Generation d->e i Decontaminate Work Surfaces and Equipment d->i f Containerize Waste Appropriately e->f g Label Waste Containers f->g h Store in Designated Secure Area g->h Licensed Hazardous Waste Disposal Licensed Hazardous Waste Disposal h->Licensed Hazardous Waste Disposal j Doff PPE and Dispose as Cytotoxic Waste i->j

Caption: Workflow for the safe handling and disposal of this compound.

By implementing these comprehensive safety and handling protocols, research institutions can ensure the well-being of their personnel and maintain a secure and compliant laboratory environment when working with potent compounds like this compound.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.